molecular formula C11H20N2O B1351601 1-(Cyclohexylcarbonyl)piperazine CAS No. 27561-62-2

1-(Cyclohexylcarbonyl)piperazine

Cat. No.: B1351601
CAS No.: 27561-62-2
M. Wt: 196.29 g/mol
InChI Key: ZSZROXCAFYZNHE-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)piperazine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZROXCAFYZNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392479
Record name 1-(Cyclohexylcarbonyl)piperazine
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27561-62-2
Record name 1-(Cyclohexylcarbonyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclohexylcarbonyl)piperazine
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Core Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(Cyclohexylcarbonyl)piperazine. Designed for professionals in research and drug development, this document synthesizes available data to offer a detailed understanding of its synthesis, characterization, and handling, while also contextualizing its potential within the broader landscape of piperazine-containing bioactive molecules.

Molecular Identity and Chemical Descriptors

This compound, a derivative of the versatile piperazine scaffold, is characterized by the attachment of a cyclohexanecarbonyl group to one of the nitrogen atoms of the piperazine ring. This structural modification significantly influences its physicochemical properties and potential biological interactions.

Table 1: Chemical Identity and Descriptors

IdentifierValueSource(s)
IUPAC Name cyclohexyl(piperazin-1-yl)methanone[1]
CAS Number 27561-62-2[2], [1]
Molecular Formula C₁₁H₂₀N₂O[2], [1]
Molecular Weight 196.29 g/mol [2], [1]
Canonical SMILES C1CCC(CC1)C(=O)N2CCNCC2[3]
InChI Key ZSZROXCAFYZNHE-UHFFFAOYSA-N[3]

Physicochemical Properties and Handling

The physicochemical properties of a compound are critical for its handling, formulation, and biological disposition. This compound is a solid at room temperature with limited solubility in water, a common characteristic for such acylated piperazines.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white or light yellow solid/powder/crystal[4]
Melting Point 84-89 °C[2]
Boiling Point (Predicted) 350.5 ± 35.0 °C[4]
Solubility Low solubility in water; Soluble in methanol, dichloromethane, chloroform.[4]
pKa (Predicted) 8.47 ± 0.10[4]
XLogP3-AA (Predicted) 1.1[1]
Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and potential degradation.[3] The compound should be kept away from heat sources and incompatible substances such as strong oxidizing agents.[3] For research and manufacturing purposes, it is often supplied under an inert atmosphere, such as argon.[5]

Safety Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure strongly suggests a straightforward synthetic route via the acylation of piperazine. This method is a common and well-established procedure for the preparation of N-acylpiperazines.

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the nucleophilic substitution reaction between piperazine and cyclohexanecarbonyl chloride. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Synthesis_of_1-Cyclohexylcarbonylpiperazine piperazine Piperazine product This compound piperazine->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride cyclohexanecarbonyl_chloride->product hcl HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general methods for the acylation of piperazines and should be optimized for specific laboratory conditions.

Materials:

  • Piperazine

  • Cyclohexanecarbonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperazine solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Purification_Workflow start Crude Product chromatography Flash Column Chromatography (Silica Gel) start->chromatography fractions Collect Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pool Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Pure this compound evaporation->product

Caption: General purification workflow for this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a complete set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperazine protons. The piperazine protons will likely appear as broad multiplets in the region of 2.5-3.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The proton attached to the carbon bearing the carbonyl group will be the most downfield of the cyclohexyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm. The carbons of the piperazine ring are expected to resonate between 40 and 50 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the cyclohexyl and piperazine rings just below 3000 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 196 or 197, respectively.

Biological and Pharmacological Context

There is a significant lack of publicly available data on the specific biological activity, mechanism of action, and metabolic fate of this compound. However, the piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[6]

Derivatives of piperazine have been investigated and developed for a multitude of pharmacological activities, including:

  • Anthelmintic Activity: Piperazine itself and some of its salts are used as anthelmintic agents, causing paralysis in parasitic worms.[7]

  • Central Nervous System (CNS) Activity: A large number of piperazine derivatives exhibit CNS activity and have been developed as antipsychotics, antidepressants, and anxiolytics.[8]

  • Other Activities: Piperazine derivatives have also been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6]

A study on a structurally related but more complex molecule, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), identified it as a cannabinoid CB1 receptor inverse agonist.[9][10] This finding suggests that the cyclohexylcarbonylpiperazine core may have the potential for interaction with G protein-coupled receptors, though this remains speculative without direct experimental evidence for the title compound.

The presence of the cyclohexyl group increases the lipophilicity of the molecule compared to simpler acyl derivatives, which may influence its ability to cross biological membranes, including the blood-brain barrier.

Conclusion and Future Directions

This compound is a readily accessible compound with well-defined physicochemical properties. Its synthesis is straightforward, following established methodologies for N-acylation of piperazines. While there is a notable absence of specific biological data for this compound, its structural similarity to other bioactive piperazine derivatives suggests potential for pharmacological activity.

For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of more complex molecules. Future research should focus on:

  • Biological Screening: A comprehensive biological screening of this compound is warranted to identify any potential therapeutic activities.

  • Analog Synthesis: The synthesis and evaluation of a library of analogs with modifications to the cyclohexyl and piperazine rings could lead to the discovery of novel bioactive compounds.

  • Pharmacokinetic Profiling: Should any biological activity be identified, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties would be necessary.

This technical guide provides a solid foundation for understanding the basic properties of this compound, enabling its effective use in research and development endeavors.

References

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Foreword: The Strategic Value of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine (CAS: 27561-62-2)

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in FDA-approved drugs is a testament to its versatile physicochemical and pharmacological properties.[2] The two nitrogen atoms within the six-membered ring offer a unique combination of basicity, hydrogen bonding capability, and conformational rigidity, allowing chemists to fine-tune a molecule's solubility, bioavailability, and target engagement.[1][2] this compound emerges as a pivotal intermediate within this chemical space. It provides a stable, pre-functionalized core where one nitrogen is acylated, leaving the second poised for diverse synthetic transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application and analysis, designed for the discerning researcher in drug discovery and chemical development.

Core Molecular and Physical Characteristics

This compound, also known as cyclohexyl(piperazin-1-yl)methanone, is a solid, typically appearing as a white to off-white powder.[3][4] Its identity and core properties are summarized below, providing the foundational data required for experimental design and chemical inventory management.

PropertyValueSource(s)
CAS Number 27561-62-2[5][6]
Molecular Formula C₁₁H₂₀N₂O[5][6]
Molecular Weight 196.29 g/mol [5][6]
Appearance White to off-white or brown solid/powder[3][4]
Melting Point 84-89 °C (literature)[4][5][7]
Solubility Low solubility in water; Soluble in solvents like methanol, dichloromethane, and chloroform.[3][4]
pKa (Predicted) 8.47 ± 0.10[4]

Structural and Chemical Identifiers:

  • IUPAC Name: cyclohexyl(piperazin-1-yl)methanone[6]

  • Synonyms: Cyclohexyl-1-piperazinylmethanone, 1-Cyclohexanecarbonylpiperazine[4][5]

  • InChI: 1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2[5][7]

  • InChIKey: ZSZROXCAFYZNHE-UHFFFAOYSA-N[5][7]

  • SMILES: O=C(C1CCCCC1)N2CCNCC2[5][7]

Synthesis and Reaction Mechanisms: A Practical Approach

The most direct and common synthesis of this compound involves the acylation of piperazine. This reaction leverages the nucleophilicity of the secondary amine nitrogens in piperazine attacking the electrophilic carbonyl carbon of an acylating agent.

Primary Synthetic Pathway: Acylation of Piperazine

The reaction between piperazine and cyclohexanecarbonyl chloride is a classic nucleophilic acyl substitution.[8][9] The core challenge in this synthesis is controlling selectivity. Piperazine possesses two reactive secondary amine sites, making the formation of the bis-acylated byproduct, 1,4-bis(cyclohexylcarbonyl)piperazine, a significant competing reaction. To favor the desired mono-acylated product, an excess of piperazine is typically used. This statistical approach ensures that an acyl chloride molecule is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

G Piperazine Piperazine (Excess) Product This compound Piperazine->Product Nucleophilic Attack AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->Product Byproduct 1,4-Bis(cyclohexylcarbonyl)piperazine (Side Product) AcylChloride->Byproduct Product->Byproduct Further Acylation (Minimized by excess piperazine)

Caption: Primary synthesis via direct acylation of piperazine.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and must be adapted and performed by qualified personnel with appropriate safety measures.

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (e.g., 3.0 equivalents) in a suitable solvent such as dichloromethane or chloroform.[3][4]

  • Inert Atmosphere: Purge the system with dry nitrogen to maintain an inert atmosphere, preventing reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred piperazine solution via the dropping funnel over 30-60 minutes.[10] Maintaining a slow addition rate is crucial to minimize localized high concentrations of the acyl chloride, which would favor bis-acylation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous acid solution (to remove excess piperazine), followed by a dilute aqueous base solution (like sodium bicarbonate to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[10]

Role in Drug Discovery: A Versatile Building Block

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[4] Its value lies in the remaining secondary amine (-NH) on the piperazine ring, which is a key handle for further synthetic elaboration.[11] This allows for the systematic construction of a diverse library of molecules for screening.

Key subsequent reactions include:

  • N-Alkylation: Reaction with alkyl halides or sulfonates to introduce various alkyl or aryl-alkyl groups.[11]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.[11]

  • Further Acylation/Sulfonylation: Reaction with different acyl chlorides or sulfonyl chlorides to create amides or sulfonamides with distinct properties.

G Start This compound Alkylation N-Alkylation (R-X) Start->Alkylation ReductiveAmination Reductive Amination (R-CHO, [H]) Start->ReductiveAmination Acylation Acylation / Sulfonylation (R-COCl / R-SO₂Cl) Start->Acylation Product1 N-Alkyl Derivatives Alkylation->Product1 Product2 N-Alkyl Derivatives (via Aldehyde/Ketone) ReductiveAmination->Product2 Product3 N-Acyl / N-Sulfonyl Derivatives Acylation->Product3

Caption: Synthetic utility of the secondary amine handle.

The piperazine core is found in drugs targeting a vast array of conditions, including cancer, bacterial infections, and central nervous system disorders.[1][2][12] The ability to attach different functional groups to the this compound intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic profiles.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. Due to the lack of a strong UV-absorbing chromophore, standard HPLC-UV analysis can be challenging for detecting trace-level impurities, especially unreacted piperazine.

A robust method involves chemical derivatization to attach a UV-active tag to the secondary amine, allowing for sensitive detection.[13]

Protocol: HPLC-UV Analysis via NBD-Cl Derivatization

This method is adapted from established procedures for analyzing piperazine and other secondary amines.[13]

  • Standard and Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare a stock solution of the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in a non-aqueous solvent like acetonitrile.

  • Derivatization Reaction:

    • In a vial, combine an aliquot of the sample solution with an excess of the NBD-Cl solution.

    • Add a buffer solution (e.g., sodium borate) to maintain an alkaline pH, which facilitates the nucleophilic aromatic substitution reaction.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization. The secondary amine of the piperazine moiety displaces the chloride on the NBD ring, forming a stable, UV-active product.

  • HPLC Analysis:

    • Cool the reaction mixture and dilute with the mobile phase to an appropriate concentration.

    • Inject the derivatized sample into an HPLC system equipped with a UV detector.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

      • Flow Rate: 1.0 mL/min.[13]

      • Detection Wavelength: Set to the absorbance maximum of the NBD derivative (e.g., ~340 nm).[13]

      • Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[13]

  • Quantification: Compare the peak area of the derivatized product in the sample to a calibration curve generated from derivatized analytical standards of this compound to determine purity or concentration.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[6][14]

  • H318: Causes serious eye damage.[6][14]

  • H335: May cause respiratory irritation.[6][14]

The GHS signal word is "Danger" .[5][6]

Precautionary CodesStatement
Prevention P261, P264, P271, P280
Response P302+P352, P305+P351+P338, P304+P340, P317, P319
Storage P403+P233, P405
Disposal P501
(Source:[5][6][14])
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[5][7]

  • Storage Conditions: Store the compound in a tightly sealed container to protect it from moisture and air.[3] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible substances like strong oxidizing agents.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound (CAS 27561-62-2) represents more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is straightforward, yet requires careful control to ensure high purity. The true value of this intermediate is realized in its capacity for facile derivatization, enabling the exploration of vast chemical diversity from a single, reliable core. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

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An In-depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties—including its diprotic basicity, which enhances aqueous solubility, and its conformationally rigid chair-like structure—make it an invaluable component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific and important derivative, 1-(Cyclohexylcarbonyl)piperazine, a key building block in the synthesis of more complex molecules for pharmaceutical research.

This document provides a comprehensive technical overview of this compound, detailing its molecular structure and weight, a robust and validated synthesis protocol, in-depth spectral characterization, and its relevance as a versatile intermediate in drug discovery.

Molecular Structure and Properties

This compound is an N-acyl piperazine derivative. The molecule consists of a central piperazine ring where one of the nitrogen atoms is acylated with a cyclohexylcarbonyl group. The other nitrogen atom remains a secondary amine, providing a reactive site for further functionalization.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O[3][4][5]
Molecular Weight 196.29 g/mol [3][4][5]
CAS Number 27561-62-2[5]
Appearance White to off-white or brown solid[4][6]
Melting Point 84-89 °C[6]
Solubility Soluble in methanol, dichloromethane, chloroform. Low solubility in water.[4][6]
pKa (Predicted) 8.47 ± 0.10[6]

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution of piperazine with cyclohexanecarbonyl chloride. This reaction is a standard amidation process.[7]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products piperazine Piperazine reagents + Triethylamine (Base) + Dichloromethane (Solvent) piperazine->reagents cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride cyclohexanecarbonyl_chloride->reagents target_molecule This compound hcl HCl reagents->target_molecule reagents->hcl

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • Piperazine (≥99%)

  • Cyclohexanecarbonyl chloride (≥98%)

  • Triethylamine (TEA, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (2.0 equivalents).

    • Dissolve the piperazine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Using an excess of piperazine (2.0 eq.) serves two purposes: it drives the reaction to completion and the unreacted piperazine can act as a base to neutralize the HCl byproduct. However, using a non-nucleophilic base like triethylamine (1.1 eq.) is cleaner and simplifies purification. The reaction is performed under an inert atmosphere to prevent hydrolysis of the highly reactive cyclohexanecarbonyl chloride by atmospheric moisture.

  • Acylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the cyclohexanecarbonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes via the dropping funnel.

    • Causality: The dropwise addition at 0 °C is crucial to control the exothermic reaction and to minimize the formation of the di-acylated byproduct, 1,4-bis(cyclohexylcarbonyl)piperazine.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexanecarbonyl chloride is consumed.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical step to validate the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

  • Work-up and Extraction:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and protonated amines.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Causality: The aqueous work-up removes the triethylamine hydrochloride salt, excess piperazine, and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase. Drying the organic layer is essential before solvent removal.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

    • Causality: Column chromatography is necessary to separate the desired mono-acylated product from any unreacted piperazine, the di-acylated byproduct, and other minor impurities, ensuring high purity for subsequent applications.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods. The data presented here is based on characterization reported in the literature, providing a benchmark for validation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Data obtained from a similar compound in the literature, which should be very close to the expected values)[8]

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Description
Cyclohexyl Protons1.10 - 1.80Multiplet, 11H
Piperazine Protons2.80 - 2.90Triplet, 4H
Piperazine Protons3.45 - 3.65Triplet, 4H
NH Proton(variable)Broad singlet, 1H
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Cyclohexyl Carbons25.8, 26.0, 29.8CH₂
Cyclohexyl Carbon43.1CH
Piperazine Carbons42.0, 46.0, 46.1, 46.2CH₂
Carbonyl Carbon175.5C=O

Interpretation:

  • ¹H NMR: The complex multiplet between 1.10-1.80 ppm is characteristic of the overlapping signals from the cyclohexyl ring protons. The two distinct triplets for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the acylated nitrogen versus those adjacent to the NH group. The NH proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: The spectrum shows the expected number of signals for the carbon atoms. The downfield signal at 175.5 ppm is characteristic of the amide carbonyl carbon. The signals in the 25-44 ppm range correspond to the sp³ hybridized carbons of the cyclohexyl and piperazine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Key IR Absorption Bands [8]

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch~3300Secondary amine
C-H Stretch (aliphatic)2850 - 3000Cyclohexyl and piperazine C-H
C=O Stretch (amide)~1630Amide carbonyl

Interpretation: The most significant absorptions are the strong band around 1630 cm⁻¹ for the amide carbonyl (C=O) stretch, which confirms the acylation of the piperazine ring, and the N-H stretch around 3300 cm⁻¹, confirming the presence of the secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS):

  • Expected [M+H]⁺: 197.1654

  • Found: 197.1648 (as reported for a similar compound)[8]

Proposed Fragmentation Pathway: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the carbonyl group.

G parent [C₁₁H₂₀N₂O]+• m/z = 196 frag1 [C₇H₁₁O]+• m/z = 111 parent->frag1 α-cleavage frag2 [C₄H₉N₂]+• m/z = 85 parent->frag2 α-cleavage frag3 [C₆H₁₁]+• m/z = 83 frag1->frag3 - CO

Caption: Proposed key fragmentations of this compound in MS.

Interpretation: The molecular ion peak confirms the molecular weight. Key fragmentations would include the loss of the cyclohexyl group (m/z 83), the formation of the cyclohexylcarbonyl cation (m/z 111), and cleavage of the piperazine ring, leading to characteristic fragments like m/z 85.[9][10]

Relevance in Medicinal Chemistry

This compound is a valuable intermediate in drug discovery due to the established importance of the N-acylpiperazine scaffold. The secondary amine of the piperazine ring provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

  • Building Block for Complex Molecules: The primary application of this compound is as a starting material for the synthesis of more elaborate molecules. For example, it has been used in the synthesis of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, which are investigated for their potential biological activities.[8] The free NH group can be arylated, alkylated, or used in other coupling reactions to build larger, more complex drug candidates.

  • Modulation of Physicochemical Properties: The cyclohexyl group is a lipophilic moiety that can be used to modulate the overall lipophilicity of a final drug molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Scaffold for Diverse Therapeutic Areas: Piperazine derivatives are found in drugs targeting a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1][2][11] By using this compound as a starting point, researchers can rapidly synthesize libraries of compounds for screening against various biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification: [3]

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage (Category 1): Causes serious eye damage (H318).

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).

Precautionary Measures:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

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Systematic Analysis and IUPAC Nomenclature of Cyclohexyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the molecule identified as Cyclohexyl(piperazin-1-yl)methanone, focusing on the rigorous application of International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. We will deconstruct the molecule into its constituent functional groups and parent structures to elucidate the systematic process for deriving its unambiguous name. This document moves beyond simple rule-listing to explain the chemical logic underpinning the nomenclature, a critical aspect for professionals in research and drug development. Furthermore, we will outline a self-validating framework of experimental protocols, including synthesis and spectroscopic characterization, that serves to empirically confirm the molecular structure, thereby validating the derived IUPAC name. This synthesis of theoretical nomenclature and practical validation embodies the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) required in modern chemical science.

Introduction: The Imperative for Unambiguous Nomenclature

In the fields of medicinal chemistry and materials science, the precise identification of a chemical entity is paramount. An unambiguous name, governed by a universally accepted system, ensures clear communication, prevents costly errors in synthesis and experimentation, and is a prerequisite for patent applications and regulatory submissions.[1][2] The IUPAC system of nomenclature provides this essential universal language.[1][3]

The molecule , Cyclohexyl(piperazin-1-yl)methanone, presents an interesting case study in chemical naming, as it links a carbocyclic ring (cyclohexane) and a heterocyclic ring (piperazine) via a ketone functional group. Understanding the priority rules and conventions for naming such a multi-component structure is crucial for any practicing chemist.[4][5][6] This guide will dissect the structure and apply the IUPAC rules step-by-step to arrive at its correct and official name.

Molecular Structure Analysis and Visualization

The fundamental first step in nomenclature is a thorough analysis of the molecule's connectivity. The structure consists of three key components:

  • A Cyclohexane Ring: A six-membered, saturated carbocyclic ring. When treated as a substituent, it is termed "cyclohexyl".[7][8]

  • A Piperazine Ring: A six-membered, saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its attachment to the rest of the molecule is via one of these nitrogen atoms. As a substituent attached at the first nitrogen, it is termed "piperazin-1-yl".

  • A Ketone Functional Group: A carbonyl group (C=O) that acts as a linker between the cyclohexyl and piperazin-1-yl moieties.

The connectivity can be visualized as follows: a cyclohexyl group is bonded to the carbonyl carbon, and the nitrogen at position 1 of the piperazine ring is also bonded to the same carbonyl carbon.

Figure 1: Molecular Structure of Cyclohexyl(piperazin-1-yl)methanone.

Systematic IUPAC Nomenclature: A Step-by-Step Determination

The IUPAC naming process is a logical sequence of identifying the principal functional group, the parent chain or structure, and any substituents.[9][10]

Principle 1: Identification of the Principal Functional Group

The molecule contains a ketone (C=O) and an amine (within the piperazine ring) functional group. According to IUPAC priority rules, the ketone group has higher precedence than the amine group.[1][11] Therefore, the molecule's name will be based on the ketone.

When a carbonyl group is bonded to two rings and is the only carbon atom not part of a ring system, the compound is named as a derivative of "methanone".[12][13] This is a crucial distinction from ketones where the carbonyl is part of a longer carbon chain, which would use the "-one" suffix.[14][15]

Principle 2: Identification and Naming of Substituents

With "methanone" established as the parent name, the two groups attached to the carbonyl carbon are treated as substituents.

  • Substituent 1: The six-membered saturated carbocycle is named cyclohexyl .

  • Substituent 2: The piperazine ring is attached via a nitrogen atom. The piperazine ring is numbered starting from one nitrogen as position 1, proceeding around the ring to the second nitrogen at position 4. Since the attachment is at the first nitrogen, the substituent is named piperazin-1-yl .

Principle 3: Assembly of the Final IUPAC Name

The final step is to assemble the names of the substituents alphabetically, followed by the parent name.

  • List substituents alphabetically: C yclohexyl, P iperazin-1-yl.

  • Enclose the more complex substituent (piperazin-1-yl) in parentheses for clarity, although it is not strictly required in this case, it is good practice.

  • Combine the parts: (Cyclohexyl)(piperazin-1-yl)methanone.

The parentheses are used to clearly delineate the two groups attached to the methanone core. PubChem and other chemical databases confirm this naming convention for similar structures.[16][17][18]

Therefore, the definitive IUPAC name is Cyclohexyl(piperazin-1-yl)methanone .

start Analyze Molecular Structure q1 Identify Functional Groups start->q1 groups Ketone (C=O) Amine (C-N-C in ring) q1->groups priority Ketone > Amine (IUPAC Priority Rules) groups->priority parent Parent Name is based on Ketone priority->parent q2 Is Carbonyl Carbon part of a chain or linking two rings? parent->q2 chain_name Name as Alkanone (e.g., 'hexan-2-one') q2->chain_name Chain methanone_name Name as a derivative of 'methanone' q2->methanone_name Linker substituents Identify substituents on Carbonyl Carbon methanone_name->substituents sub1 Cyclohexyl substituents->sub1 sub2 Piperazin-1-yl substituents->sub2 assemble Alphabetize and Assemble Name sub1->assemble sub2->assemble final_name Cyclohexyl(piperazin-1-yl)methanone assemble->final_name

Figure 2: Decision workflow for the IUPAC nomenclature of the target molecule.

Experimental Validation and Characterization

Trust in a compound's identity is established not just by theoretical naming but by empirical verification. A robust analytical workflow is essential to confirm that a synthesized molecule corresponds to the proposed structure and, therefore, its IUPAC name.

Synthetic Protocol Overview

A common and reliable method for synthesizing such a molecule is through amide-like coupling between a carboxylic acid derivative and an amine. In this case, one could use cyclohexanecarbonyl chloride and piperazine.

Step-by-Step Protocol:

  • Dissolution: Dissolve piperazine (2 equivalents to favor mono-acylation) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C to control the reaction rate.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess piperazine, then with a base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Cyclohexyl(piperazin-1-yl)methanone.

start Synthesis Start step1 Dissolve Piperazine & Base in DCM (0°C) start->step1 step2 Add Cyclohexanecarbonyl Chloride Dropwise step1->step2 step3 React at Room Temp (Monitor by TLC) step2->step3 step4 Aqueous Work-up (Wash & Separate) step3->step4 step5 Dry & Concentrate step4->step5 step6 Purify by Column Chromatography step5->step6 validation Spectroscopic Validation step6->validation end Pure Product Confirmed validation->end

Figure 3: Generalized workflow for synthesis and validation.

Spectroscopic Data for Structural Confirmation

The purified product's structure must be confirmed using a suite of spectroscopic techniques. The expected data provides a fingerprint that validates the connectivity implied by the IUPAC name.

Technique Expected Observations for Cyclohexyl(piperazin-1-yl)methanone Rationale
¹H NMR ~ 8.0-9.0 ppm (broad singlet, 1H): N-H proton of piperazine. ~ 3.5-3.8 ppm (multiplet, 4H): Protons on carbons adjacent to the carbonyl-linked nitrogen in piperazine. ~ 2.8-3.0 ppm (multiplet, 4H): Protons on carbons adjacent to the N-H in piperazine. ~ 2.3-2.6 ppm (multiplet, 1H): Methine proton on the cyclohexyl ring alpha to the carbonyl. ~ 1.1-1.9 ppm (multiplet, 10H): Remaining cyclohexyl protons.The chemical shifts and splitting patterns correspond to the unique electronic environments of each proton in the structure.
¹³C NMR ~ 175 ppm: Carbonyl carbon (C=O). ~ 40-50 ppm: Carbons of the piperazine ring. ~ 45 ppm: Methine carbon of the cyclohexyl ring alpha to the carbonyl. ~ 25-30 ppm: Remaining carbons of the cyclohexyl ring.The distinct chemical shifts differentiate the carbonyl carbon from the various sp³-hybridized carbons in the two ring systems.
FT-IR ~ 3300 cm⁻¹ (broad): N-H stretch. ~ 2850-2950 cm⁻¹ (strong): C-H stretches (aliphatic). ~ 1630-1650 cm⁻¹ (strong): C=O (amide-like) stretch.The presence of key functional groups (N-H, C-H, C=O) is confirmed by their characteristic vibrational frequencies. The C=O stretch is typically lower than a standard ketone due to the electron-donating nitrogen.
Mass Spec. [M+H]⁺ at m/z = 211.18: The exact mass of the protonated molecule (C₁₁H₂₁N₂O⁺).Provides the molecular weight and formula, confirming the overall atomic composition of the synthesized compound.

Conclusion

The systematic application of IUPAC rules leads to the unambiguous name Cyclohexyl(piperazin-1-yl)methanone . This name precisely describes a molecular structure containing a cyclohexyl group and a piperazin-1-yl group bonded to a central methanone (ketone) core. This guide has not only detailed the logical process for deriving this name but has also provided a framework for its empirical validation through chemical synthesis and spectroscopic analysis. Adherence to this dual approach of theoretical rigor and experimental confirmation is the cornerstone of scientific integrity in drug development and chemical research.

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Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(Cyclohexylcarbonyl)piperazine Derivatives

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at opposing positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[1][2][3] This has led to the piperazine moiety being recognized as a "privileged scaffold," appearing in a multitude of clinically approved drugs across diverse therapeutic areas.[3][4][5]

Within this broad class, derivatives of the this compound core have garnered significant attention from researchers. This specific structural motif combines the versatile piperazine ring with a cyclohexylcarbonyl group, creating a foundation for a wide array of chemical modifications and, consequently, a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of these promising compounds, aimed at researchers, scientists, and drug development professionals.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions. A common approach involves the acylation of a substituted piperazine with cyclohexanecarbonyl chloride or a similar activated cyclohexylcarbonyl species. Alternatively, as depicted in the workflow below, a protected piperazine, such as 1-Boc-piperazine, can be reacted with a cyclohexyl halide, followed by deprotection and subsequent functionalization.[6][7] This modular synthesis allows for the introduction of diverse substituents on the second nitrogen of the piperazine ring, enabling the exploration of structure-activity relationships.[2][5]

cluster_synthesis General Synthesis Workflow start Starting Materials: - Cyclohexyl Halide - 1-Boc-piperazine - Inorganic Base (e.g., K2CO3) intermediate1 Intermediate: 4-Boc-1-cyclohexylpiperazine start->intermediate1 Reflux Reaction deprotection Boc Deprotection (Acidic Conditions) intermediate1->deprotection intermediate2 Intermediate: 1-Cyclohexylpiperazine Salt deprotection->intermediate2 neutralization Neutralization & Extraction intermediate2->neutralization final_product Target Molecule: This compound Derivative (via acylation or other functionalization) neutralization->final_product Further Derivatization

Caption: General synthetic route for 1-cyclohexylpiperazine precursors.[6][7]

Part 2: Potent Anticancer Activity

One of the most extensively studied biological activities of this compound derivatives is their efficacy as anticancer agents.[4][8] These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those known for multidrug resistance.[9][10]

Multifaceted Mechanisms of Action

The anticancer effects of these derivatives are not attributed to a single mechanism but rather to a coordinated engagement of multiple cellular targets and pathways.

  • Sigma (σ) Receptor Modulation : A primary mechanism involves the interaction with sigma (σ) receptors, which are overexpressed in many types of tumors, including pancreatic and breast cancer.[10][11][12] Many derivatives in this class, such as the well-studied compound PB28, function as potent sigma-2 (σ₂) receptor agonists and sigma-1 (σ₁) receptor antagonists.[10][13] Agonism at the σ₂ receptor is linked to the induction of cell death, making it a promising target for cancer therapy.[11][12]

  • Induction of Apoptosis and Cell Cycle Arrest : Activation of the σ₂ receptor by these ligands triggers programmed cell death (apoptosis).[10] This process is often caspase-independent and can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways.[10][14] Studies have shown that these compounds can enhance the production of mitochondrial superoxide radicals, leading to oxidative stress and subsequent cell death.[11][12] Furthermore, they can induce cell cycle arrest, commonly in the G₀-G₁ phase, preventing cancer cell proliferation.[10]

  • Inhibition of P-glycoprotein (P-gp) : A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 1-cyclohexylpiperazine derivatives have been shown to inhibit P-gp activity, thereby restoring or enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin in resistant cancer cells.[9][10] This dual action—direct cytotoxicity and MDR reversal—makes them particularly valuable candidates.

cluster_pathway Anticancer Signaling Pathways cluster_effects Cellular Effects ligand 1-(Cyclohexylcarbonyl) piperazine derivative sigma2 Sigma-2 Receptor (Agonist Action) ligand->sigma2 pgp P-glycoprotein (P-gp) (Inhibition) ligand->pgp mito Mitochondrial Superoxide Production sigma2->mito cycle G0/G1 Cell Cycle Arrest sigma2->cycle chemo Increased Intracellular Chemotherapy Drug Conc. pgp->chemo caspase Caspase Activation (Intrinsic/Extrinsic Pathways) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis cycle->apoptosis

Caption: Key mechanisms of anticancer activity.[10][11][12][14]

Quantitative In Vitro Efficacy

The cytotoxic potency of these compounds is typically evaluated using various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

Compound Class/ExampleCancer Cell Line(s)IC₅₀ RangeKey FindingsReference(s)
Quinoxalinyl-piperazinesVarious human cancer lines6.1 nM - 17 nMPotent inhibition of cell proliferation at nanomolar concentrations.[15]
PB28 (Cyclohexylpiperazine)MCF7, MCF7 ADR (Breast)Nanomolar rangeHigh efficacy in both sensitive and drug-resistant breast cancer cells.[10]
PCC (Piperazine Derivative)SNU-475, 423 (Liver)Not specifiedPotent induction of apoptosis in human liver cancer cells.[14]
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazinesPC-3, MDCK-MDR1Micromolar rangeAntiproliferative activity and P-gp inhibition.[9]
Bergenin-piperazine hybridsCAL-27, SCC09 (Oral)15.41 µM - 92.9 µMSignificant cytotoxicity against tongue and oral cancer cells.[16]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.[1]

cluster_mtt MTT Assay Workflow s1 1. Seed Cancer Cells in 96-well plate s2 2. Treat with Serial Dilutions of Piperazine Derivatives s1->s2 s3 3. Incubate for 48-72 hours s2->s3 s4 4. Add MTT Reagent (Incubate 2-4 hours) s3->s4 s5 5. Solubilize Formazan Crystals (with DMSO) s4->s5 s6 6. Read Absorbance (570 nm) s5->s6 s7 7. Calculate IC50 Value s6->s7

Caption: Standard workflow for the MTT cytotoxicity assay.[1]

Part 3: Broad-Spectrum Antiviral Activity

Derivatives of the piperazine scaffold have also emerged as promising antiviral agents.[4][17] Research has demonstrated their ability to inhibit the replication of a variety of viruses, including alphaviruses and influenza viruses.

Mechanism of Antiviral Action

The antiviral activity of these compounds is often achieved by targeting specific and conserved viral proteins, disrupting the viral life cycle.

  • Inhibition of Viral Capsid Protein: For alphaviruses like Chikungunya virus (CHIKV), piperazine has been shown to bind to a conserved hydrophobic pocket within the viral capsid protein.[18] This binding event interferes with the proper assembly or function of the viral capsid, a critical component for protecting the viral genome and facilitating entry into host cells.

  • Inhibition of Viral Fusion: For influenza A virus (IAV), derivatives have been developed as fusion inhibitors that target the conserved stem region of hemagglutinin.[19] By binding to this protein, the compounds prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.

  • Inhibition of Viral Proteases: Some piperazine derivatives have been designed as inhibitors of the NS3 protease in Flaviviridae viruses, such as Dengue (DENV) and Zika (ZIKV).[17] The NS3 protease is essential for processing the viral polyprotein into functional viral enzymes and structural proteins, making it an excellent target for antiviral drugs.

Quantitative In Vitro Efficacy

The antiviral potency is measured by the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the IC₅₀. A higher SI value indicates a more favorable safety profile.

Compound ClassVirus TargetIC₅₀ RangeSelectivity Index (SI)Key FindingsReference(s)
PiperazineChikungunya Virus (CHIKV)Not specifiedNot specifiedBinds to the hydrophobic pocket of the capsid protein.[18]
JNJ4796 AnaloguesInfluenza A Virus (H1N1)0.03 µM - 0.06 µM>3333Excellent in vitro activity against IAV, including Oseltamivir-resistant strains.[19]
Phenylpiperazine DerivativesHuman Adenovirus (HAdV)Not specifiedNot specifiedHigh inhibitory activity with low cytotoxicity.[20]
Piperazine-derived Small MoleculesZika (ZIKV) & Dengue (DENV)1.4 µM - 6.7 µM>7 to >26Promising broad-spectrum activity as NS3 protease inhibitors.[17]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the ability of a compound to inhibit viral replication, quantified by the reduction in the number of viral plaques formed in a cell monolayer.[18]

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for CHIKV) in 6-well or 12-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days (time depends on the virus) at 37°C to allow for plaque formation. Each plaque represents a region of cells killed by viral replication originating from a single infectious virus particle.

  • Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin.

  • Staining: Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a colored background.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀, the concentration of the compound that reduces the number of plaques by 50%.

Part 4: Neuroprotective and CNS Activities

The structural versatility of this compound derivatives has also led to their investigation for neurological disorders, particularly neurodegenerative diseases like Alzheimer's.[21][22][23]

Mechanism of Neuroprotection

These compounds exert their neuroprotective effects through multiple mechanisms aimed at counteracting the complex pathology of neurodegeneration.

  • Acetylcholinesterase (AChE) Inhibition: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[21][23] Certain piperazine derivatives act as acetylcholinesterase inhibitors (AChEIs), preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[21][22]

  • Reduction of Amyloid and Tau Pathology: Some advanced hybrid molecules have been shown to tackle the two primary hallmarks of Alzheimer's disease. They can reduce the formation of amyloid-beta (Aβ) plaques and inhibit the hyperphosphorylation of Tau protein, which leads to the formation of neurofibrillary tangles.[22]

  • Antioxidant and Anti-inflammatory Effects: Neurodegenerative diseases are often associated with chronic inflammation and oxidative stress. Piperazine derivatives can attenuate the neurotoxic effects of agents like aluminum by preventing lipid peroxidation and restoring the levels of endogenous antioxidant enzymes.[21][23][24]

In Vivo Efficacy

Preclinical studies in animal models have provided strong evidence for the neuroprotective potential of these compounds. In rats treated with neurotoxins like aluminum chloride, administration of piperazine derivatives led to:

  • Improved Cognitive Function: Significant improvements in short-term memory and spatial learning, as measured by behavioral tests like the Morris water maze.[21][23]

  • Reduced Anxiety: Amelioration of anxiety-like behaviors observed in tests such as the elevated plus maze.[21]

  • Biochemical Restoration: A decrease in AChE activity in the brain, prevention of oxidative damage (lipid peroxidation), and restoration of protective antioxidant enzyme levels.[21][23]

Experimental Protocol: In Vivo Neuroprotection Study (Aluminum-Induced Neurotoxicity Model)

This protocol outlines a typical in vivo experiment to evaluate the neuroprotective effects of a test compound against a chemically induced neurotoxicity model.[21][23]

Methodology:

  • Animal Model: Use adult male Wistar rats, divided into control, neurotoxin-only, and neurotoxin + test compound groups.

  • Induction of Neurotoxicity: Administer aluminum chloride (AlCl₃) orally or via injection to the relevant groups for a period of several weeks (e.g., 6 weeks) to induce neurotoxicity, which mimics some aspects of neurodegeneration.

  • Compound Administration: Co-administer the this compound derivative (e.g., at doses of 3 and 5 mg/kg) to the treatment groups for the duration of the study.

  • Behavioral Testing: During the final week of treatment, conduct behavioral assessments:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Elevated Plus Maze: To assess anxiety levels.

  • Neurochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).

  • Biochemical Assays: Homogenize the brain tissue to perform a battery of assays:

    • AChE Activity Assay: To measure the level of acetylcholinesterase.

    • Lipid Peroxidation Assay (TBARS): To quantify oxidative damage.

    • Antioxidant Enzyme Assays: To measure the levels of enzymes like glutathione S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR).

  • Data Analysis: Use statistical methods (e.g., ANOVA) to compare the results between the different experimental groups to determine if the test compound significantly ameliorated the behavioral and neurochemical deficits induced by AlCl₃.

Part 5: Other Notable Biological Activities

The therapeutic potential of this compound and related derivatives extends beyond the major areas already discussed.

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Aspergillus species.[25][26][27]

  • Anti-diabetic Activity: Certain derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[28] In vivo studies have shown that these compounds can significantly decrease blood glucose levels.[28]

  • Anti-inflammatory Potential: The piperazine scaffold is present in compounds that can mitigate inflammatory conditions, highlighting their adaptability in addressing a wide range of health issues.[29]

Part 6: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective drug candidates.[2]

  • Substituents on Aromatic Rings: For derivatives containing an additional aryl group, the incorporation of electron-withdrawing groups (e.g., chloro, bromo) on the ring can enhance anticancer activity.[1]

  • Piperazine Ring Substitution: In some anticancer applications, leaving the second nitrogen of the piperazine ring unsubstituted appears to be beneficial for activity against certain cell lines.[3]

  • Lipophilicity and Size: In general, increasing the size and lipophilicity of the substituents can improve binding affinity to targets like the dopamine transporter, although this does not always correlate directly with functional inhibition.[30] The specific nature of the substituent is critical for achieving the desired biological effect.[19]

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a remarkably versatile and "privileged" structure in medicinal chemistry. The derivatives stemming from this core exhibit a wide and potent range of biological activities, including robust anticancer, broad-spectrum antiviral, and promising neuroprotective effects. Their ability to engage multiple targets simultaneously—such as acting as both a cytotoxic agent and an MDR inhibitor in cancer—positions them as highly attractive candidates for addressing complex diseases.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of structure-activity relationships to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the molecular signaling pathways to fully understand how these compounds exert their diverse effects.

  • Combination Therapies: Evaluating the synergistic potential of these derivatives when used in combination with existing standard-of-care treatments, particularly in cancer and infectious diseases.

  • Exploration of New Therapeutic Areas: Given their broad bioactivity, screening these compounds against other disease targets could uncover novel therapeutic applications.

The continued exploration of this compound derivatives holds immense promise for the development of new and effective medicines to combat some of the most challenging health issues facing society today.

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  • Bertha, C. M., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 3709-3716. Retrieved from [Link]

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An In-Depth Technical Guide to the Characterization of 1-(Cyclohexylcarbonyl)piperazine as a Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors represent a unique class of intracellular chaperone proteins that have emerged as compelling targets for therapeutic intervention in a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. The development of novel ligands with specific affinities and functional activities is a critical endeavor in harnessing their therapeutic potential. This guide focuses on 1-(Cyclohexylcarbonyl)piperazine, a compound possessing structural motifs common to known sigma receptor ligands. While direct pharmacological data for this specific molecule is not extensively published, its chemical architecture warrants a thorough investigation. This document serves as a comprehensive methodological framework for the synthesis, purification, and complete pharmacological characterization of this compound. We provide field-proven, step-by-step protocols for determining its binding affinity and selectivity for σ1 and σ2 receptors, elucidating its functional profile as a potential agonist or antagonist, and exploring its downstream cellular effects. This guide is designed to equip researchers with the necessary technical detail and scientific rationale to systematically evaluate this and other novel chemical entities for their potential as sigma receptor modulators.

Introduction: The Enigmatic Sigma Receptors

Initially misidentified as a subtype of opioid receptor, sigma receptors are now understood to be distinct, ligand-operated intracellular chaperones primarily localized to the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] This strategic position allows them to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, lipid metabolism, and cellular stress responses.[2][3]

  • The Sigma-1 Receptor (σ1R): A 25 kDa protein, σ1R has been cloned and extensively studied.[4] Under basal conditions, it forms a complex with the ER chaperone BiP.[3] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and translocates to interact with a variety of "client" proteins, including the IP3 receptor, voltage-gated ion channels, and G-protein coupled receptors.[1][3][5] This modulatory role makes σ1R a key player in neuroprotection, synaptic plasticity, and cellular survival.[6]

  • The Sigma-2 Receptor (σ2R): The σ2R, recently identified as TMEM97, is an 18-21 kDa protein that is highly expressed in proliferating cells, particularly in tumors.[4][7] This overexpression has made it a significant target for both cancer diagnostics and therapeutics.[8] Ligands targeting σ2R have been shown to induce apoptotic cell death in various cancer cell lines.[8][9]

The compound this compound features a basic piperazine nitrogen and a lipophilic cyclohexyl group, both of which are common structural features in established sigma receptor ligands. For instance, the well-characterized ligand PB28 and its analogues, which contain a 1-cyclohexylpiperazine core, exhibit high affinity for sigma receptors.[5][10] This structural precedent provides a strong rationale for the systematic evaluation of this compound as a novel sigma receptor ligand.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the foundational step for any pharmacological investigation. The synthesis of this compound is a straightforward acylation reaction.

Proposed Synthesis Protocol: Acylation of Piperazine

Causality: This protocol utilizes a standard nucleophilic acyl substitution. Piperazine, with its secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A non-nucleophilic base (triethylamine) is included to scavenge the HCl byproduct, preventing the protonation and deactivation of the piperazine nucleophile and driving the reaction to completion. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for biological assays.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (2.5 eq).

  • Addition of Acyl Chloride: Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in DCM dropwise to the stirred piperazine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.

  • Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
Appearance White to off-white solid
Melting Point 84-89 °C
CAS Number 27561-62-2
pKa (Predicted) 8.47 ± 0.10

Pharmacological Characterization: A Methodological Guide

This section outlines the critical experiments required to define the sigma receptor binding profile and functional activity of this compound.

Part A: Determining Receptor Affinity and Selectivity via Radioligand Binding Assays

Expertise & Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. The principle is based on competition: the unlabeled test compound (the "competitor") competes with a radiolabeled ligand (the "radioligand") of known high affinity for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its inhibition constant (Kᵢ), a measure of its binding affinity.

To ensure scientific integrity, separate assays are run for σ1R and σ2R using specific tissues and radioligands known to be reliable in the field.[1][5] Guinea pig brain is used for σ1R assays due to its high receptor density, with [³H]-(+)-pentazocine as the selective radioligand.[5] For σ2R, rat liver is the preferred tissue.[5] As there are no perfectly selective σ2R radioligands, a non-selective ligand like [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of a high concentration of a selective σ1R ligand (like (+)-pentazocine) to "mask" or block the σ1R sites, ensuring the binding observed is specific to σ2R.[1]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Tissue Homogenization (Guinea Pig Brain for σ1 Rat Liver for σ2) P2 Centrifugation & Membrane Pellet Resuspension P1->P2 P3 Protein Quantification (e.g., BCA Assay) P2->P3 A1 Incubate Membranes with: 1. Radioligand ([³H]-(+)-pentazocine for σ1) ([³H]-DTG + (+)-pentazocine for σ2) 2. Varying Concentrations of This compound P3->A1 S1 Rapid Vacuum Filtration (GF/B filters) A1->S1 S2 Wash Filters to Remove Unbound Ligand S1->S2 S3 Liquid Scintillation Counting to Quantify Bound Radioactivity S2->S3 D1 Plot % Inhibition vs. Log [Test Compound] S3->D1 D2 Non-linear Regression to Determine IC₅₀ D1->D2 D3 Cheng-Prusoff Equation to Calculate Kᵢ D2->D3

Caption: Workflow for determining ligand binding affinity.

  • Membrane Preparation: Homogenize fresh guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane homogenate, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add membrane homogenate, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol) to saturate all receptors.

    • Competitor Wells: Add membrane homogenate, radioligand, and serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

    • σ1R Assay: Use ~200 µg protein from guinea pig brain membranes and a final concentration of ~2-3 nM [³H]-(+)-pentazocine.

    • σ2R Assay: Use ~300 µg protein from rat liver membranes, ~3 nM [³H]-DTG, and 1 µM (+)-pentazocine to mask σ1R sites.

  • Incubation: Incubate plates at 37°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

The results should be summarized in a clear table.

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ1/σ2)
This compoundExperimental ValueExperimental ValueCalculated Value
PB28 (Reference)~154~0.34~450-fold for σ2

(Reference data for PB28 varies by assay conditions but generally shows high σ2 affinity and selectivity)[5][10]

Part B: Elucidating Functional Activity

Trustworthiness: Determining binding affinity is insufficient; we must understand the functional consequence of that binding. Does the compound activate the receptor (agonism) or block its activation by endogenous ligands (antagonism)? Functional assays provide this crucial information. For σ2R, which is implicated in cancer cell death, a cell viability or apoptosis assay is a direct and reliable measure of agonist activity.[8][9] A potent σ2R agonist is expected to decrease cell viability in tumor cell lines that express the receptor.[9]

G cluster_cell Cell Culture cluster_treat Treatment cluster_inc Incubation & Assay cluster_analysis Data Analysis C1 Seed σ2R-expressing cancer cells (e.g., MCF7, Panc-02) in 96-well plates C2 Allow cells to adhere (24 hours) C1->C2 T1 Treat cells with serial dilutions of this compound C2->T1 T2 Include Vehicle Control and Positive Control (e.g., PB28) I1 Incubate for 48-72 hours T2->I1 I2 Add Cell Viability Reagent (e.g., MTT, MTS, or PrestoBlue) I1->I2 I3 Incubate as per manufacturer's instructions I2->I3 I4 Read Absorbance or Fluorescence on a plate reader I3->I4 D1 Normalize data to Vehicle Control (100% viability) I4->D1 D2 Plot % Viability vs. Log [Test Compound] D1->D2 D3 Non-linear Regression to Determine EC₅₀ D2->D3

Caption: Workflow for determining functional σ2R agonist activity.

  • Cell Seeding: Seed a human cancer cell line known to express σ2 receptors (e.g., MCF7 breast cancer or Panc-02 pancreatic cancer cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).[8][9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known σ2R agonist like PB28 as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Final Incubation & Reading: Incubate for 1-4 hours until a color change is apparent. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use non-linear regression to determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Elucidating the Mechanism of Action: Sigma Receptor Signaling

Understanding a ligand's binding and functional activity opens the door to investigating its impact on cellular signaling. As a chaperone, σ1R's primary mechanism involves protein-protein interactions that modulate downstream pathways.

Upon agonist binding, σ1R dissociates from BiP and can translocate to the plasma membrane or other parts of the ER. One of its most well-documented roles is the stabilization of the type 3 IP₃ receptor (IP₃R3) at the MAM.[1] This stabilization enhances Ca²⁺ transfer from the ER to the mitochondria, which is critical for maintaining mitochondrial bioenergetics and ATP production.[1] Antagonists are thought to prevent this dissociation or otherwise interfere with the chaperone function of σ1R.

G cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM cluster_mito Mitochondria BiP BiP (Chaperone) S1R_inactive σ1R (Inactive) S1R_inactive->BiP Bound State (Basal) S1R_active σ1R (Active) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor Calcium_Mito Mito Ca²⁺ IP3R->Calcium_Mito Ca²⁺ Flux S1R_active->IP3R Stabilizes ATP ↑ ATP Production Agonist Agonist Ligand (e.g., PRE-084) Agonist->S1R_inactive Stimulation Stress Cellular Stress Stress->S1R_inactive Stimulation Calcium_ER ER Ca²⁺ Calcium_ER->IP3R Calcium_Mito->ATP

Caption: Agonist-mediated activation of σ1R signaling at the MAM.

Potential Therapeutic Applications

Based on the established roles of sigma receptors, the pharmacological profile of this compound will dictate its potential therapeutic applications:

  • A Selective σ1R Agonist: Could have therapeutic potential in neurodegenerative diseases (like Alzheimer's or Parkinson's disease), stroke, or depression, owing to the neuroprotective and anti-amnesic properties associated with σ1R activation.[5]

  • A Selective σ1R Antagonist: May be explored for the treatment of neuropathic pain or as an adjunct in addiction therapy.[5]

  • A Selective σ2R Agonist: Would be a strong candidate for development as an anticancer agent, particularly for tumors that overexpress σ2R, due to the pro-apoptotic effects of σ2R agonists.[8][9]

  • A Mixed σ1R/σ2R Ligand: The therapeutic potential would depend on the balance of affinities and functional activities at each receptor subtype. For instance, a mixed σ2 agonist/σ1 antagonist like PB28 has shown potent antitumor activity.[9]

Conclusion

This compound represents a structurally intriguing scaffold for the development of novel sigma receptor ligands. While its specific pharmacological profile remains to be elucidated, this guide provides a comprehensive, scientifically-grounded framework for its complete characterization. By following the detailed methodologies for synthesis, binding affinity determination, and functional analysis, researchers can systematically uncover its potential as a selective σ1R or σ2R modulator. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern ligand interactions with these vital intracellular chaperone proteins.

References

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  • Berardi, F., Ferorelli, S., Abate, C., Colabufo, N. A., Contino, M., Perrone, R., & Tortorella, V. (2004). 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity. Journal of Medicinal Chemistry, 47(11), 2314-2323. [Link]

  • Pati, M. L., Hornick, J. R., Niso, M., Berardi, F., Spitzer, D., Abate, C., & Hawkins, W. (2017). Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. BMC Cancer, 17(1), 51. [Link]

  • Berardi, F., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-215. [Link]

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  • Almansa, C., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(22), 7305-7319. [Link]

  • Wünsch, B., et al. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(13), 3479-3488. [Link]

  • Abate, C., et al. (2014). Development of sigma-1 fluorescent ligands based on piperidine and piperazine scaffolds. Journal of Medicinal Chemistry, 57(8), 3314-3323. [Link]

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The Pharmacological Profile of N-Cyclohexylpiperazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-Cyclohexylpiperazine Scaffold

The N-cyclohexylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] Its inherent structural features—a lipophilic cyclohexyl group coupled with a basic piperazine ring—confer upon it the ability to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] This guide provides an in-depth exploration of the pharmacological profile of N-cyclohexylpiperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this important chemical class.

Core Pharmacological Targets and Mechanisms of Action

N-cyclohexylpiperazine compounds have demonstrated significant activity at several key receptor systems, including sigma receptors, cannabinoid receptors, and adrenergic receptors. The specific pharmacological profile of a given derivative is dictated by the nature and positioning of substituents on both the cyclohexyl and piperazine rings.[1]

Sigma (σ) Receptors: A Hub for Neurological and Oncological Modulation

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondria interface.[3] They play crucial roles in cellular signaling and homeostasis, making them attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases and cancer.[3][4] N-cyclohexylpiperazine derivatives have emerged as potent ligands for both σ1 and σ2 receptors.[5]

The compound PB28, a 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a well-characterized example of a mixed σ2 agonist/σ1 antagonist.[6] The interaction of such compounds with sigma receptors can trigger a cascade of downstream signaling events. For instance, σ2 receptor agonists have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of mitochondrial superoxide pathways.[7] This cytotoxic effect is often caspase-independent, highlighting a unique mechanism of action that can be exploited for cancer therapy.[8]

The two nitrogen atoms within the piperazine ring are crucial for high-affinity binding to the σ2 receptor.[9] Modification or replacement of these nitrogen atoms generally leads to a decrease in affinity, underscoring their importance in the pharmacophore.[9]

cluster_0 N-Cyclohexylpiperazine Compound (σ2 Agonist) cluster_1 Cellular Response Compound N-Cyclohexylpiperazine (e.g., PB28) Sigma2_Receptor σ2 Receptor Compound->Sigma2_Receptor Binds and Activates Mitochondria Mitochondria Sigma2_Receptor->Mitochondria Modulates Function ROS Increased ROS (Mitochondrial Superoxide) Mitochondria->ROS Induces Production Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis Triggers

Figure 1: Signaling pathway of N-cyclohexylpiperazine σ2 receptor agonists in cancer cells.

Cannabinoid Receptor 1 (CB1): Targeting Metabolic and Neurological Disorders

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.[10] It is a well-established therapeutic target for a variety of conditions, including pain, obesity, and substance abuse disorders.[10][11] Several N-cyclohexylpiperazine derivatives have been identified as potent CB1 receptor inverse agonists.[2]

CB1 receptors preferentially couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][12] Inverse agonists, on the other hand, bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive (agonist-independent) activity.[10] This mechanism is distinct from that of neutral antagonists, which simply block agonist binding.

The functional consequence of CB1 inverse agonism by N-cyclohexylpiperazine compounds can be assessed through various cellular assays, including measuring changes in cAMP levels or monitoring G-protein activation and β-arrestin recruitment.[13]

cluster_0 N-Cyclohexylpiperazine Compound (CB1 Inverse Agonist) cluster_1 Cellular Signaling Compound N-Cyclohexylpiperazine (Inverse Agonist) CB1_Receptor CB1 Receptor Compound->CB1_Receptor Binds and Stabilizes Inactive State G_Protein Gi/o Protein CB1_Receptor->G_Protein Inhibits Basal Activation Beta_Arrestin β-Arrestin Recruitment CB1_Receptor->Beta_Arrestin May Influence Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Reduces Inhibition cAMP Decreased cAMP Adenylyl_Cyclase->cAMP

Figure 2: Mechanism of action of N-cyclohexylpiperazine CB1 receptor inverse agonists.

α1-Adrenergic Receptors: Implications for Cardiovascular and Urological Conditions

α1-adrenergic receptors, another class of GPCRs, are subdivided into α1a, α1b, and α1d subtypes and are crucial for regulating smooth muscle contraction, particularly in the vasculature and prostate.[14][15] N-cyclohexylpiperazine derivatives have been developed as selective antagonists for α1a and α1d adrenergic receptors, with potential applications in the treatment of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS).[16][17]

Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC) via Gq/11 proteins.[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] Antagonism of these receptors by N-cyclohexylpiperazine compounds blocks these downstream signaling events, leading to smooth muscle relaxation.

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The pharmacological activity of N-cyclohexylpiperazine compounds is highly dependent on their chemical structure. Understanding the SAR is therefore critical for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[18]

Table 1: Key Structure-Activity Relationships for N-Cyclohexylpiperazine Derivatives

Target ReceptorStructural ModificationEffect on ActivityReference(s)
σ2 Receptor Replacement of piperazine N-atoms with methineDecreased affinity[9]
Conversion of a piperazine N-atom to an amideDecreased σ2 affinity, increased σ1 affinity[9]
Small N-substituents on the piperazine ringCan maintain high σ2 affinity[9]
α1a/1d Adrenergic Receptors trans isomers of (phenylpiperazinyl)cyclohexylureasHigher affinity and selectivity vs. cis isomers[16]

Experimental Protocols for Pharmacological Evaluation

The characterization of N-cyclohexylpiperazine compounds requires a suite of robust and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assays for Sigma Receptors

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Protocol 1: σ1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Test compound (N-cyclohexylpiperazine derivative)

  • [3H]-(+)-pentazocine (radioligand)

  • Guinea pig brain membrane preparation (source of σ1 receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [3H]-(+)-pentazocine (final concentration ~2-5 nM).

    • 150 µL of guinea pig brain membrane preparation (protein concentration optimized for the assay).

  • Incubate the plate at 37°C for 90-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: σ2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Test compound (N-cyclohexylpiperazine derivative)

  • [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) (radioligand)

  • Rat liver membrane preparation (source of σ2 receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • (+)-Pentazocine (to mask σ1 receptors)

  • Non-specific binding control: Haloperidol (10 µM) or unlabeled DTG (10 µM)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of (+)-pentazocine (final concentration ~100-300 nM) to all wells to mask σ1 receptors.

    • 50 µL of [3H]-DTG (final concentration ~3-5 nM).

    • 100 µL of rat liver membrane preparation.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Terminate the binding reaction and process the samples as described in Protocol 1 (steps 4-10).[19]

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection and Analysis Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Plates Prepare 96-well Plates (Total, Non-specific, Test) Prepare_Dilutions->Prepare_Plates Add_Reagents Add Radioligand, Masking Agent (if needed), and Membrane Preparation Prepare_Plates->Add_Reagents Incubate Incubate at Specified Temperature and Time Add_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Figure 3: General workflow for radioligand binding assays.

Functional Assay for CB1 Receptor Inverse Agonism

Functional assays are essential to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Protocol 3: CB1 Receptor [35S]GTPγS Binding Assay

Objective: To assess the ability of a test compound to inhibit the basal G-protein activation of the CB1 receptor.

Materials:

  • Test compound (N-cyclohexylpiperazine derivative)

  • [35S]GTPγS (radioligand)

  • Membrane preparation from cells expressing human CB1 receptors (e.g., CHO-hCB1)

  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • GDP (10 µM)

  • Reference agonist (e.g., CP55,940)

  • Non-specific binding control: Unlabeled GTPγS (10 µM)

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 25 µL of assay buffer or test compound dilution.

    • 25 µL of membrane preparation.

    • 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

    • 25 µL of GDP (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction and process the samples as described in Protocol 1 (steps 4-8).

  • To determine inverse agonism, compare the [35S]GTPγS binding in the presence of the test compound to the basal binding (in the absence of any ligand). A decrease in basal binding indicates inverse agonist activity.

  • To confirm the mechanism, the ability of the test compound to inhibit agonist-stimulated [35S]GTPγS binding can also be assessed.[2]

Conclusion and Future Directions

The N-cyclohexylpiperazine scaffold represents a rich source of pharmacologically active compounds with significant therapeutic potential. Their ability to modulate key targets such as sigma, cannabinoid, and adrenergic receptors opens up avenues for the development of novel treatments for a wide range of diseases. A thorough understanding of their pharmacological profile, guided by robust experimental evaluation, is paramount for advancing these promising molecules through the drug discovery and development pipeline. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and enhance their therapeutic index. Furthermore, a deeper exploration of the downstream signaling pathways will provide a more complete understanding of their mechanisms of action and may reveal novel therapeutic opportunities.

References

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  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Chu, W., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, pharmacological evaluation, and discovery of a sigma2 receptor selective ligand. Journal of Medicinal Chemistry, 55(17), 7587-7601.
  • Abate, C., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.
  • Zou, W., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15907.
  • Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816.
  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 143-154.
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  • Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. AACR Journals.
  • Laprairie, R. B., et al. (2016). Structural mechanism of CB1R binding to peripheral and biased inverse agonists. Nature Chemical Biology, 12(12), 1036-1042.
  • Al-Gharabli, S. I., et al. (2016). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(1), 1-32.
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  • Schepmann, D., et al. (2017). Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review.
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  • Ahn, K. H., et al. (2013). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Journal of Pharmacology and Experimental Therapeutics, 345(2), 269-280.
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The Piperazine Scaffold: From Industrial Byproduct to a Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery, History, and Evolution of Piperazine-Based Compounds

Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in medicinal chemistry. Its journey from an industrial chemical byproduct to a central feature in a vast array of blockbuster drugs is a compelling narrative of serendipitous discovery, systematic optimization, and evolving synthetic innovation. This guide provides a comprehensive exploration of the discovery and history of piperazine-based compounds. We will delve into its initial synthesis and early, often-overlooked, therapeutic applications before charting its rise as a dominant pharmacophore in anthelmintics, antihistamines, antipsychotics, and beyond. By examining the causality behind key experimental milestones and detailing foundational synthetic protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and future potential of this remarkable chemical entity.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of piperazine begins not in a pharmaceutical lab, but in the realm of industrial chemistry. Its name is somewhat of a misnomer; it was named for its chemical similarity to piperidine, a component of black pepper (Piper nigrum), but piperazine is not typically derived from this natural source.[1][2]

Chemical and Physical Properties

Piperazine ((CH₂)₄(NH)₂) is a symmetrical, non-aromatic heterocyclic amine. The ring typically adopts a stable chair conformation with the two N-H groups in equatorial positions.[1] It is a weak base, freely soluble in water, and readily absorbs carbon dioxide from the air.[1][2] This basicity and its ability to be substituted at two distinct nitrogen atoms are fundamental to its utility as a pharmacophore, allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and pKa, which are critical for drug absorption and distribution.

PropertyValueSource
Formula C₄H₁₀N₂[3]
Molar Mass 86.14 g/mol [3]
Appearance Colorless, deliquescent solid[1][3]
pKa₁ 5.35[1]
pKa₂ 9.73[1]
Solubility Freely soluble in water[1]
Foundational Synthesis

Industrially, piperazine is often obtained as a byproduct during the production of ethylenediamine, typically from the ammoniation of 1,2-dichloroethane.[1] However, classic laboratory syntheses were crucial for its initial investigation. One such method is the reduction of pyrazine with sodium in ethanol.[1][2]

This protocol describes a classic method for the synthesis of the piperazine core.

Materials:

  • Pyrazine

  • Anhydrous Ethanol

  • Sodium metal

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazine in an excess of anhydrous ethanol.

  • Reduction: While stirring the solution, carefully add small pieces of sodium metal through the condenser. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue adding sodium until the reaction ceases.

  • Reflux: Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching & Neutralization: After cooling, cautiously add water to quench any unreacted sodium. Acidify the mixture with hydrochloric acid.

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel. Wash with diethyl ether to remove any non-basic impurities. Discard the ether layer.

  • Basification & Isolation: Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution. The piperazine free base will separate.

  • Final Extraction: Extract the piperazine into diethyl ether. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield piperazine crystals.

Caption: Classic synthesis of Piperazine via reduction of Pyrazine.

From Gout Treatment to a Global Antiparasitic

The initial foray of piperazine into medicine was as a proposed treatment for gout. It was observed to have a remarkable, albeit in vitro, capacity to dissolve uric acid.[2] However, this effect did not translate successfully into clinical practice.[2]

The Anthelmintic Breakthrough

The true entry of piperazine into the pharmacopeia was its discovery as a potent anthelmintic agent. Marketed by Bayer in the early 20th century, it was formally introduced into medicine for this purpose in 1953.[1][2][4] It proved highly effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[4][5] This discovery was a landmark in public health, providing a safe and effective treatment for parasitic infections that were rampant globally.[4]

Mechanism of Action: Selective Paralysis

The causality behind piperazine's efficacy and safety lies in its specific mechanism of action. It acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of helminths.[1][4]

  • Piperazine binds to and activates the helminth's GABA receptors.

  • This activation causes hyperpolarization of the muscle cell membrane by opening chloride ion channels.

  • The resulting influx of chloride ions makes the muscle unresponsive to nerve signals, leading to flaccid paralysis.[1]

  • The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1][4]

This mechanism is highly selective because vertebrates primarily use GABA in the central nervous system (CNS), and the isoform of the GABA receptor in helminths is different from that in vertebrates, minimizing host toxicity.[1][2]

G cluster_NMJ Helminth Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor Piperazine->GABA_R Agonist Binding Cl_Channel Chloride Channel (Opens) GABA_R->Cl_Channel Hyperpol Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Paralysis Flaccid Paralysis Hyperpol->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Mechanism of piperazine-induced paralysis in helminths.

The Proliferation of a Privileged Scaffold in Drug Development

The success of piperazine as an anthelmintic was just the beginning. Medicinal chemists soon realized the scaffold's potential. Its two nitrogen atoms provided ideal handles for chemical modification, allowing for the creation of vast libraries of derivatives. The piperazine ring often imparts favorable pharmacokinetic properties and can serve as a constrained linker between different pharmacophoric elements. This led to its designation as a "privileged scaffold" and its incorporation into drugs across a wide spectrum of therapeutic areas.[6][7]

The Antihistamine Revolution

The development of piperazine-based H1 antihistamines is a classic example of rational drug design.[8] Early first-generation agents, such as Cyclizine , were effective but were limited by their sedative effects due to their ability to cross the blood-brain barrier.

The key innovation was the modification of the piperazine structure to increase polarity, thereby restricting CNS penetration. This led to the development of highly successful second-generation, non-sedating antihistamines like Cetirizine . The piperazine core in these molecules is crucial for binding to the H1 receptor, while the substituents on the nitrogen atoms dictate potency, selectivity, and pharmacokinetic properties.[8]

A Cornerstone in CNS Therapeutics

The piperazine moiety became a central feature in drugs targeting the central nervous system, largely due to its ability to interact with monoamine neurotransmitter systems.[9][10]

  • Antipsychotics: Many successful antipsychotic drugs incorporate a piperazine ring. This includes older phenothiazines like Prochlorperazine and many atypical antipsychotics such as Clozapine , Olanzapine , and Aripiprazole .[2] The piperazine unit often links an aromatic system, which confers receptor affinity (e.g., for dopamine D₂ and serotonin 5-HT₂ₐ receptors), to another functional group that modulates the overall pharmacological profile.

  • Antidepressants and Anxiolytics: The scaffold is also prevalent in antidepressants like Trazodone and anxiolytics like Buspirone .[9][11] In these molecules, the piperazine often acts as a key structural element that presents other pharmacophores to serotonin receptors.

G Piperazine Piperazine Derivative (e.g., Aripiprazole) Receptors CNS Receptors Dopamine D2 Serotonin 5-HT2A Piperazine->Receptors:d2 Partial Agonism Piperazine->Receptors:ht2a Antagonism Effect Modulation of Neurotransmission Receptors->Effect Outcome Antipsychotic Effect Effect->Outcome G cluster_workflow Photoredox C-H Arylation Workflow A 1. Combine Reactants (N-Boc-Piperazine, Aryl Source, Ir Catalyst, Base) B 2. Add Anhydrous Solvent (DMF) A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Irradiate with Blue LED (Initiate Catalytic Cycle) C->D E 5. Monitor Reaction (LC-MS) D->E F 6. Aqueous Workup & Purification (Column Chromatography) E->F G Isolated α-Arylated Piperazine F->G

Sources

A Technical Guide to Investigating the Therapeutic Potential of 1-(Cyclohexylcarbonyl)piperazine in Neuropsychiatry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2][3] Numerous successful antipsychotic drugs incorporate this scaffold, leveraging its favorable pharmacokinetic properties and its ability to be functionalized to achieve desired receptor interaction profiles.[4][5][6] This guide introduces 1-(Cyclohexylcarbonyl)piperazine, a novel chemical entity with structural similarities to established neuropsychiatric agents. While specific biological data for this compound is not yet in the public domain, its structure warrants investigation. This document serves as a prospective technical roadmap, outlining a comprehensive preclinical strategy to systematically evaluate its potential as a therapeutic agent, with a primary focus on schizophrenia. We provide a rationale for its investigation, detailed experimental protocols for in vitro and in vivo evaluation, and a logical framework for data interpretation and progression through the early drug discovery pipeline.

Introduction: The Case for this compound

Chemical Structure and Properties

This compound is a small molecule featuring a piperazine ring N-acylated with a cyclohexanecarbonyl group.

  • Molecular Formula: C₁₁H₂₀N₂O[7][8]

  • Molecular Weight: 196.29 g/mol [7]

  • Core Scaffolds:

    • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).[1][2] This group is a privileged scaffold in CNS drug discovery, known to improve aqueous solubility and often serving as a key interacting element with target receptors.[3] The secondary amine (NH) provides a crucial point for interaction or further chemical modification.

    • Cyclohexylcarbonyl Group: This bulky, lipophilic group will significantly influence the compound's steric and electronic profile, driving its interaction with target proteins.

Overview of Synthesis

The synthesis of this compound is straightforward, typically involving the acylation of piperazine with a cyclohexanecarbonyl derivative. While numerous specific protocols exist for similar transformations, a common approach is outlined below.

Piperazine Piperazine Conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0°C to Room Temp Piperazine->Conditions CyclohexanecarbonylChloride Cyclohexanecarbonyl Chloride CyclohexanecarbonylChloride->Conditions Product This compound Conditions->Product Acylation

Caption: A general synthetic route for this compound.

This process involves the nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A non-nucleophilic base is used to quench the HCl byproduct. The reaction's simplicity allows for facile synthesis of the parent compound and analogs for structure-activity relationship (SAR) studies.

Rationale for Investigation as an Antipsychotic Agent

The primary hypothesis for the therapeutic potential of this compound lies in its structural resemblance to the pharmacophores of atypical antipsychotic drugs. Modern antipsychotic therapy for schizophrenia is dominated by drugs that modulate dopamine D₂ and serotonin 5-HT₂A receptors.[4][5][9]

  • The Dopamine Hypothesis: The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are strongly linked to hyperactive dopamine signaling in the mesolimbic pathway.[10][11] Consequently, antagonism or partial agonism at the D₂ receptor is a primary mechanism of action for all clinically effective antipsychotics.[9]

  • The Serotonin-Dopamine Interaction: Atypical antipsychotics (e.g., clozapine, risperidone) are distinguished from older "typical" agents by their simultaneous high-affinity antagonism of the 5-HT₂A receptor.[12] 5-HT₂A antagonism is thought to mitigate the extrapyramidal side effects (EPS) associated with D₂ blockade in the nigrostriatal pathway and may contribute to efficacy against negative and cognitive symptoms.[13]

Many successful piperazine-containing antipsychotics (e.g., aripiprazole, olanzapine) position the piperazine core between an aromatic system and another functional group. In this compound, the cyclohexylcarbonyl moiety serves as a key structural element that could potentially occupy the same binding pockets as the aromatic portions of established drugs, making it a prime candidate for screening against D₂ and 5-HT₂A receptors.

Mesolimbic Mesolimbic Pathway D₂ Receptor PositiveSymptoms Reduction of Positive Symptoms Mesolimbic->PositiveSymptoms Leads to Nigrostriatal Nigrostriatal Pathway D₂ Receptor EPS Low Risk of Extrapyramidal Side Effects (EPS) Nigrostriatal->EPS Mitigated by 5-HT₂A Blockade FrontalCortex Frontal Cortex 5-HT₂A Receptor FrontalCortex->Nigrostriatal Modulates Dopamine Release Drug Atypical Antipsychotic Drug->Mesolimbic:D2 Antagonism Drug->Nigrostriatal:D2 Antagonism Drug->FrontalCortex:S2A Antagonism

Caption: Mechanism of atypical antipsychotics targeting D₂ and 5-HT₂A receptors.

A Roadmap for Preclinical Evaluation

This section details a systematic, multi-tiered approach to characterize the pharmacological profile of this compound.

cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Proof-of-Concept cluster_2 Tier 3: Advanced Behavioral Models a Primary Target Binding Assays (D₂ & 5-HT₂A Receptors) b Primary Target Functional Assays (Antagonist Mode) a->b Confirm Affinity c Broad GPCR Panel Screen (e.g., Psychoactive Drug Screening Program) b->c Determine Potency & Efficacy d Pharmacokinetics (PK) (e.g., IV & PO in Rodents) c->d Proceed if Promising Profile (Potent, Selective) e Target Engagement (Receptor Occupancy Study) f Behavioral Models of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion) g Side Effect Liability (e.g., Catalepsy for EPS) h Models of Cognitive Deficits (e.g., Novel Object Recognition) f->h Confirm Efficacy i Models of Negative Symptoms (e.g., Social Interaction)

Caption: A tiered workflow for the preclinical evaluation of a novel antipsychotic candidate.

Tier 1: In Vitro Pharmacology

The initial goal is to determine if the compound interacts with the primary targets of interest and to assess its selectivity.

3.1.1. Radioligand Binding Assays

These assays measure the affinity (Kᵢ) of the test compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

  • Source: Commercially available cell membranes from HEK293 cells stably expressing the human D₂ receptor are used.[14]

  • Radioligand: [³H]Spiperone or [³H]Raclopride are common high-affinity D₂ antagonists.

  • Procedure: a. In a 96-well plate, combine receptor membranes, [³H]Spiperone (at a concentration near its Kₔ), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). b. To determine non-specific binding, a parallel set of wells is included containing a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). c. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through. e. Wash the filters rapidly with ice-cold buffer to remove residual unbound ligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

A similar protocol would be employed for the 5-HT₂A receptor, using [³H]Ketanserin as the radioligand.

3.1.2. Functional Assays

Functional assays determine whether the compound acts as an antagonist, agonist, or partial agonist at the receptor.

Experimental Protocol: 5-HT₂A Receptor Calcium Flux Assay

The 5-HT₂A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).[15][16][17]

  • Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂A receptor.[18]

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a reference agonist (e.g., Serotonin, 5-HT).

  • Procedure (Antagonist Mode): a. Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. c. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. d. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). e. Add a fixed concentration of the agonist 5-HT (typically its EC₈₀ concentration) to all wells to stimulate the receptor. f. Measure the transient increase in fluorescence intensity, which corresponds to the [Ca²⁺]ᵢ flux.[16]

  • Data Analysis: a. Plot the peak fluorescence response against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

A functional assay for the D₂ receptor would typically measure the inhibition of adenylyl cyclase (cAMP accumulation), as it is a Gᵢ/ₒ-coupled receptor.[19]

Table 1: Hypothetical In Vitro Profile for a Promising Antipsychotic Candidate

TargetAssay TypeMetricHypothetical ValueReference Compound (Risperidone)
Dopamine D₂ BindingKᵢ (nM)5.23.5
Functional (cAMP)IC₅₀ (nM)12.88.1
Serotonin 5-HT₂A BindingKᵢ (nM)1.50.4
Functional (Ca²⁺ Flux)IC₅₀ (nM)4.31.2
Selectivity Ratio Kᵢ (5-HT₂A / D₂)Ratio0.290.11

A ratio of 5-HT₂A/D₂ affinity < 1 is characteristic of many atypical antipsychotics.

Tier 2: In Vivo Proof-of-Concept

If the in vitro profile is promising (i.e., high affinity for D₂ and 5-HT₂A, preferably with higher affinity for 5-HT₂A), the investigation moves to animal models.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

This model is a widely used screen for antipsychotic-like activity, as psychostimulant-induced hyperactivity is considered a surrogate for dopamine-driven positive symptoms.[10][20]

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, beam breaks).

  • Procedure: a. Acclimate mice to the testing room for at least 60 minutes. b. Administer this compound (at various doses, e.g., 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, IP). c. After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, IP) to all mice. d. Immediately place the mice into the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis: a. Quantify the total distance traveled for each treatment group. b. Compare the activity of the compound-treated groups to the vehicle+amphetamine group using statistical analysis (e.g., ANOVA followed by post-hoc tests). c. A significant reduction in amphetamine-induced hyperlocomotion without causing profound sedation (i.e., without reducing activity below that of vehicle-only controls) indicates potential antipsychotic efficacy.[13]

Experimental Protocol: Catalepsy Assessment in Rats

This model is used to assess the propensity of a compound to cause extrapyramidal side effects (EPS).[13] Strong D₂ receptor blockade in the nigrostriatal pathway can induce motor rigidity, or catalepsy.

  • Animals: Male Sprague-Dawley rats.

  • Procedure: a. Administer the test compound at various doses. b. At set time points after dosing (e.g., 30, 60, 120 minutes), test for catalepsy. c. Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface. d. Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. e. A pre-determined cut-off time (e.g., 180 seconds) is used. The test is typically repeated three times at each time point.

  • Data Analysis: a. The mean time spent on the bar is calculated for each dose group. b. A compound that shows efficacy in the hyperlocomotion model at doses significantly lower than those that induce catalepsy has a favorable therapeutic window and is less likely to cause EPS.

Data Interpretation and Future Directions

The collective data from this preclinical roadmap would provide a robust initial assessment of this compound.

  • A Promising Profile: An ideal candidate would exhibit high affinity and antagonist activity at both D₂ and 5-HT₂A receptors, with a 5-HT₂A/D₂ affinity ratio of less than 1. It would effectively reverse psychostimulant-induced hyperactivity at doses that do not induce catalepsy.

  • Next Steps: If such a profile is observed, further studies would be warranted, including:

    • Advanced Behavioral Models: Assessing efficacy in models of cognitive deficits (e.g., novel object recognition, prepulse inhibition) and negative symptoms (e.g., social interaction).[10][21][22]

    • Pharmacokinetic Profiling: Determining oral bioavailability, brain penetration, and metabolic stability.

    • Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and drug-like properties, thereby building a structure-activity relationship (SAR).[4]

Conclusion

This compound represents an unexplored chemical entity with structural features that suggest potential utility in neuropsychiatry. While its biological activity remains to be elucidated, the piperazine core provides a strong rationale for its investigation as a modulator of dopaminergic and serotonergic systems. The technical guide presented here offers a validated, systematic, and scientifically rigorous framework for its initial preclinical evaluation. By progressing through tiered in vitro and in vivo assays, researchers can efficiently determine if this compound holds promise as a lead for a new generation of antipsychotic agents, addressing the significant unmet medical needs of patients with schizophrenia and other psychotic disorders.[9][23]

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An In-Depth Technical Guide to the Safe Laboratory Handling of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Cyclohexylcarbonyl)piperazine in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe and effective working environment.

Compound Profile and Hazard Identification

This compound (CAS No: 27561-62-2) is a solid, typically a white to off-white powder, with a molecular weight of 196.29 g/mol .[1][2][3] While its primary application is as a pharmaceutical intermediate, its handling requires a thorough understanding of its inherent hazards to mitigate risks effectively.[4]

GHS Classification and Associated Risks

Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards associated with chemical substances. For this compound, the primary hazards are categorized as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][5]

  • Serious Eye Damage (Category 1): Poses a significant risk of causing serious, potentially irreversible, eye damage.[1][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][5]

These classifications are not merely labels but are indicative of the compound's chemical reactivity with biological tissues. The amide and piperazine moieties likely contribute to its irritant properties.

Physical and Chemical Properties Summary

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O[1][2]
Molecular Weight 196.29 g/mol [1][2]
Appearance White to off-white solid/powder[2][3][4]
Melting Point 84-89 °C[2][4][6]
Solubility Low solubility in water. Soluble in some organic solvents like methanol, dichloromethane, and chloroform.[3][4]

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic risk assessment before any experimental work commences. This workflow ensures that potential hazards are identified and controlled.

RiskAssessmentWorkflow Figure 1: Risk Assessment and Mitigation Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_mitigation Control Measures & Mitigation cluster_emergency Emergency Preparedness A Identify Hazards: - Skin Irritation - Severe Eye Damage - Respiratory Irritation B Assess Risks: - Route of Exposure (Inhalation, Dermal, Ocular) - Frequency and Duration of Handling A->B Evaluate C Implement Engineering Controls: - Fume Hood - Ventilated Enclosure B->C Mitigate D Utilize Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat C->D Supplement with E Establish Safe Work Practices: - Avoid Dust Generation - Use Appropriate Tools (Spatulas, etc.) F Emergency Procedures: - Eyewash Station Access - Safety Shower Access - Spill Kit Availability E->F Prepare for failure of G First Aid Measures: - Immediate Rinsing (Eyes/Skin) - Move to Fresh Air (Inhalation) F->G Prepare for

Caption: A logical workflow for assessing and mitigating risks associated with handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring laboratory safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust.[8][9]

The causality behind this is to maintain the concentration of the airborne chemical well below the occupational exposure limits, thus minimizing the risk of respiratory irritation.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a crucial barrier between the researcher and the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9][10] Given the risk of severe eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][9] Gloves must be inspected before use and changed immediately if contaminated.[10]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[2][9]

This multi-layered approach to PPE ensures that all potential routes of exposure are protected.

Step-by-Step Weighing and Handling Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (weighing paper, spatula, container) inside the fume hood.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount to the weighing paper. Avoid creating dust by handling the solid gently.

  • Weighing: Tare the balance with the weighing paper, then add the compound.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or desired container.

  • Cleaning: Clean any residual powder from the spatula and work surface within the fume hood using a damp cloth or a specialized laboratory cleaning wipe.

  • Closure: Securely close the container of this compound.

  • Disposal: Dispose of any contaminated weighing paper and wipes in the appropriate chemical waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[8]

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.

  • Container: Keep the container tightly closed to prevent moisture absorption and exposure to air.[3][8]

  • Location: Store in a cool, dry, and well-ventilated area away from heat sources and ignition sources.[3][11]

  • Incompatibilities: Store separately from strong oxidizing agents to avoid chemical reactions.[3][7]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response Protocol

EmergencyResponse Figure 2: Emergency Exposure Response Protocol cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation Start Exposure Occurs Eye1 Immediately flush with plenty of water for at least 15 minutes. Start->Eye1 Skin1 Immediately remove contaminated clothing. Start->Skin1 Inhale1 Move person to fresh air. Start->Inhale1 Eye2 Remove contact lenses, if present and easy to do. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Skin2 Wash skin with soap and plenty of water. Skin1->Skin2 Skin3 Seek medical attention if irritation persists. Skin2->Skin3 Inhale2 If breathing is difficult, give oxygen. Inhale1->Inhale2 Inhale3 Seek medical attention. Inhale2->Inhale3

Caption: A clear, step-by-step guide for responding to different types of exposure to this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash skin with soap and plenty of water.[5][7] Remove contaminated clothing.[5] Get medical help if irritation develops.[5]

  • Inhalation: Move the victim to fresh air.[5][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water.[10] Call a physician or poison control center immediately.[7]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Clean up spills immediately.[8]

    • Use dry clean-up procedures and avoid generating dust.[8]

    • Carefully sweep or vacuum the spilled solid.[8]

    • Place the collected material in a sealed, labeled container for disposal.[8]

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency response team.[8]

    • Prevent the spillage from entering drains or sewers.[8]

Disposal and Decontamination

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][7]

  • Decontamination: Thoroughly clean all equipment and work surfaces that have come into contact with the compound using an appropriate solvent and then soap and water.

Conclusion

The safe handling of this compound is contingent upon a thorough understanding of its hazards, a proactive approach to risk assessment, and the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide, researchers and laboratory personnel can significantly mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

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A Technical Guide to the Spectral Analysis of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound 1-(Cyclohexylcarbonyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of expected spectral features, outlines robust experimental protocols for data acquisition, and explains the scientific rationale behind key methodological choices.

Introduction

This compound (C₁₁H₂₀N₂O, Molar Mass: 196.29 g/mol ) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose. This guide presents a synthesis of predicted and established spectral data to facilitate the unambiguous identification and characterization of this molecule.

While a complete, publicly available experimental dataset for this compound is not readily accessible, this guide constructs a detailed and predictive spectral profile based on the known chemical shifts and fragmentation patterns of its constituent functional groups. This approach provides a reliable framework for researchers working with this and structurally similar compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the piperazine moiety. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.7Triplet4HPiperazine (H-2', H-6')These protons are adjacent to the amide nitrogen, leading to a downfield shift.[3][4]
~ 2.8 - 3.0Triplet4HPiperazine (H-3', H-5')These protons are further from the carbonyl group and are expected to be upfield relative to H-2' and H-6'.
~ 2.3 - 2.5Multiplet1HCyclohexyl (H-1)The methine proton alpha to the carbonyl group is deshielded.
~ 1.6 - 1.8Multiplet5HCyclohexyl (H-2, H-6, H-3, H-5, H-4 axial)These protons are in the aliphatic region of the spectrum.
~ 1.1 - 1.4Multiplet5HCyclohexyl (H-2, H-6, H-3, H-5, H-4 equatorial)These protons are in a typical saturated hydrocarbon environment.
~ 1.0Singlet (broad)1HPiperazine (N-H)The N-H proton of the secondary amine is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.

Note: Predicted chemical shifts are based on typical values for N-acylpiperazines and cyclohexylcarbonyl groups.[5][6][7] Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)AssignmentRationale
~ 175C=OThe amide carbonyl carbon is significantly deshielded.[8]
~ 45 - 50Piperazine (C-2', C-6')These carbons are adjacent to the amide nitrogen.[9][10]
~ 44 - 46Piperazine (C-3', C-5')These carbons are part of the secondary amine portion of the piperazine ring.
~ 42Cyclohexyl (C-1)The carbon alpha to the carbonyl group.
~ 28 - 30Cyclohexyl (C-2, C-6)Aliphatic carbons of the cyclohexyl ring.
~ 25 - 27Cyclohexyl (C-3, C-5, C-4)Aliphatic carbons of the cyclohexyl ring.[11][12][13][14]

Note: These are predicted values based on established ranges for similar functional groups.[15]

Experimental Protocol for NMR Data Acquisition

A robust and self-validating protocol is essential for obtaining high-quality NMR spectra.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[16][17] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[16][17] CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ can be used if solubility in CDCl₃ is an issue and is also useful for observing exchangeable protons like the N-H proton.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][18]

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Caption: Experimental workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 197.16 would be the base peak. Under EI, the molecular ion M⁺ at m/z 196.16 would be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale for Formation
197.16[C₁₁H₂₁N₂O]⁺Protonated molecular ion ([M+H]⁺) in ESI.
196.16[C₁₁H₂₀N₂O]⁺Molecular ion (M⁺) in EI.
113.08[C₆H₁₁NO]⁺Cleavage of the C-N bond between the piperazine ring and the carbonyl group, with the charge retained on the cyclohexylcarbonyl moiety.
85.09[C₄H₉N₂]⁺Cleavage of the C-N bond with charge retention on the piperazine fragment.[19][20]
83.08[C₆H₁₁]⁺Loss of the piperazinylcarbonyl group to form the cyclohexyl cation.
56.05[C₃H₆N]⁺Common fragment from the piperazine ring cleavage.[19]

The fragmentation is expected to be dominated by the cleavage of the amide bond and the fragmentation of the piperazine and cyclohexyl rings.[21][22][23]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Concentration: Prepare a solution of the sample at approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[24]

  • Vial: Use a standard 1.5 mL glass GC autosampler vial.[24] Ensure the sample is fully dissolved and free of particulates to avoid clogging the syringe and contaminating the system.

2. GC-MS System and Parameters:

  • GC Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.[25]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sol Prepare Solution (e.g., 10 µg/mL) transfer_vial Transfer to GC Vial prep_sol->transfer_vial injection Injection transfer_vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Analyze TIC detection->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret library_search Library Search interpret->library_search

Caption: Workflow for GC-MS analysis.

III. Conclusion

This technical guide provides a detailed predictive framework for the NMR and MS spectral analysis of this compound. By combining established principles of spectroscopy with robust, validated experimental protocols, researchers can confidently characterize this molecule. The provided methodologies for data acquisition and interpretation are designed to ensure scientific integrity and generate reliable, high-quality data, which is essential for advancing research and development in the pharmaceutical sciences.

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physicochemical characteristics of cyclohexylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Cyclohexylpiperazines

Foreword: A Molecule of Versatility and Challenge

In the landscape of modern drug discovery and materials science, the cyclohexylpiperazine scaffold represents a cornerstone of synthetic versatility.[1] Its unique architecture, combining a flexible, non-aromatic cyclohexyl ring with the basic and conformationally rich piperazine moiety, provides a template for extensive chemical modification.[2] This structural duality is key to its prevalence in a wide range of biologically active agents, from neurological drugs to agrochemicals.[3] However, this same versatility presents a significant challenge to the development scientist. The physicochemical properties of any given cyclohexylpiperazine derivative—its solubility, basicity, lipophilicity, and stability—are exquisitely sensitive to subtle structural changes. A comprehensive understanding of these characteristics is not merely an academic exercise; it is the critical foundation upon which successful drug formulation, ADME profiling, and ultimately, therapeutic efficacy are built.[4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a cohesive and practical understanding of these core properties. We will move beyond simple data reporting to explore the causality behind experimental choices, grounding our discussion in authoritative protocols and field-proven insights. The objective is to equip you not only with the data but with the strategic thinking required to anticipate and modulate the physicochemical behavior of this vital chemical class.

The Foundational Role of Ionization: pKa Determination

The basicity of the piperazine ring is arguably the most influential physicochemical parameter of a cyclohexylpiperazine derivative. The two nitrogen atoms of the piperazine ring are weak bases, and their degree of ionization at physiological pH (typically ~7.4) dictates solubility, membrane permeability, and receptor-binding interactions.[6] The acid dissociation constant, or pKa, is the pH at which the protonated (ionized) and neutral (un-ionized) forms of the molecule are present in equal concentrations. For a basic compound like a cyclohexylpiperazine, this equilibrium is crucial.

Causality in Method Selection: Why Potentiometric Titration?

While several methods exist for pKa determination, including UV-Vis spectrophotometry and NMR, potentiometric titration remains the gold standard for its precision, directness, and broad applicability.[7][8] This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[9] The resulting titration curve provides an unambiguous inflection point that corresponds to the pKa.[10] This approach is robust and less susceptible to interferences from impurities that might possess chromophores, a common issue in spectrophotometric methods.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a self-validating system for the accurate determination of pKa values for a novel cyclohexylpiperazine derivative.

Principle: A solution of the cyclohexylpiperazine sample is made acidic and then titrated with a standardized strong base (e.g., 0.1 M NaOH). A pH electrode monitors the solution's pH throughout the titration, and the pKa is determined from the midpoint of the buffer region on the resulting titration curve.[11]

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). This step is critical for ensuring the accuracy of all subsequent pH measurements.[10][11]

  • Solution Preparation:

    • Prepare a ~1 mM solution of the cyclohexylpiperazine sample in water or a suitable co-solvent if solubility is low. A concentration of at least 10⁻⁴ M is necessary for adequate sensitivity.[11]

    • Prepare standardized titrating solutions of 0.1 M NaOH and 0.1 M HCl.[10]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which mimics physiological conditions and ensures reproducible results.[10][11]

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Acidify the solution to a starting pH of ~1.8-2.0 using the 0.1 M HCl. This ensures that both nitrogen atoms on the piperazine ring are fully protonated at the start of the experiment.[10][11]

    • Purge the solution with nitrogen gas before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[11]

  • Execution of Titration:

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12-12.5, ensuring the complete deprotonation of the molecule is observed.[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Identify the buffer regions, where the pH changes minimally with the addition of titrant. The pKa can be determined from the midpoint of this buffer region, which corresponds to the half-equivalence point.[11] Since piperazine has two nitrogen atoms, two pKa values may be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate Potentiometer (pH 4, 7, 10 Buffers) Setup Assemble Vessel, Acidify Sample (pH ~2) Calibrate->Setup Prep_Sample Prepare 1 mM Sample Solution Prep_Sample->Setup Prep_Titrant Prepare 0.1 M NaOH & 0.1 M HCl Titrate Titrate with 0.1 M NaOH, Record pH Prep_Titrant->Titrate Prep_Ionic Prepare 0.15 M KCl Prep_Ionic->Setup Purge Purge with Nitrogen Setup->Purge Purge->Titrate Plot Plot pH vs. Volume Titrate->Plot Analyze Identify Inflection Point (Half-Equivalence) Plot->Analyze Result Determine pKa Value(s) Analyze->Result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The Passport for Membrane Permeation (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and non-ionized forms.[12] For ionizable compounds like cyclohexylpiperazines, LogD at physiological pH (LogD₇.₄) is the more relevant parameter.[13][14]

Causality in Method Selection: The Shake-Flask "Gold Standard"

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD values, often considered the "gold standard".[12][15] It involves the direct measurement of a compound's concentration in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.[15] Its primary advantage is that it is a direct, physical measurement of the partitioning phenomenon. While more labor-intensive than chromatographic or computational methods, its accuracy, especially for LogP values in the pharmaceutically relevant range of -2 to 4, is unparalleled.[15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer. The system is shaken until equilibrium is achieved, after which the phases are separated. The concentration of the compound in each phase is then determined analytically (e.g., by HPLC-UV), and the LogD is calculated from the ratio of these concentrations.[14]

Step-by-Step Methodology:

  • Phase Pre-saturation:

    • Prepare a 0.01 M phosphate buffer solution at pH 7.4.[13]

    • In a large vessel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the mixture to stand until a clear separation is achieved. This pre-saturation is vital to prevent volume changes during the actual experiment.[12][13]

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the cyclohexylpiperazine compound in a suitable solvent like DMSO.[12][13]

  • Partitioning Experiment:

    • In a vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL of each).

    • Spike this biphasic system with a small volume of the compound's stock solution to achieve a final concentration that is readily detectable by the chosen analytical method.

    • Securely cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours, but may require longer for some compounds).[16]

    • Allow the vial to stand undisturbed until the phases have completely separated. Centrifugation can be used to accelerate this process and resolve any emulsions.

  • Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be extremely cautious to avoid cross-contamination.[15]

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared for accurate quantification.[14]

  • Calculation:

    • The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Presaturate Pre-saturate n-Octanol & pH 7.4 Buffer (24h) Combine Combine Saturated Phases & Spike with Compound Presaturate->Combine Prep_Stock Prepare 10 mM Stock Solution (DMSO) Prep_Stock->Combine Shake Shake to Equilibrium (e.g., 2h at 25°C) Combine->Shake Separate Separate Phases (Centrifuge if needed) Shake->Separate Analyze_Phases Quantify Compound in Each Phase (HPLC-UV) Separate->Analyze_Phases Calculate Calculate LogD = log([Octanol]/[Aqueous]) Analyze_Phases->Calculate Result Determine LogD₇.₄ Calculate->Result

Caption: Workflow for LogD₇.₄ determination via the shake-flask method.

Physicochemical Data & Structure-Property Relationships

The true power of physicochemical characterization lies in understanding how molecular structure dictates these properties. The cyclohexylpiperazine scaffold offers two primary sites for modification: the cyclohexyl ring and the second nitrogen of the piperazine ring.

Core Properties of 1-Cyclohexylpiperazine

The parent compound, 1-cyclohexylpiperazine, serves as a baseline for understanding its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂[17]
Molecular Weight 168.28 g/mol [17]
Physical Form Solid / Low melting solid[18]
Melting Point 28-37 °C[19]
Predicted pKa 9.25 ± 0.10[18]
Predicted XLogP3 1.4[17]
Structure-Property Relationships (SPR)

Relating changes in molecular structure to changes in biological activity or physical properties is a cornerstone of drug design.[20] For cyclohexylpiperazines, the following relationships are generally observed:

  • Lipophilicity (LogP/LogD):

    • Adding Alkyl Groups: Introducing alkyl substituents on either the cyclohexyl or piperazine ring generally increases lipophilicity.[21]

    • Adding Polar Groups: Introducing polar functional groups (e.g., -OH, -COOH) will decrease lipophilicity.[22]

    • Aromatic Substitution: Replacing the cyclohexyl ring with an aromatic ring can significantly alter electronic properties and lipophilicity.[22]

  • Basicity (pKa):

    • Electron-Withdrawing Groups: Placing electron-withdrawing groups on the piperazine nitrogen (e.g., amides, carbamates) will significantly decrease the basicity (lower the pKa) of the other nitrogen.

    • Steric Hindrance: Bulky substituents near the nitrogen atoms can affect their ability to be solvated and protonated, potentially altering their pKa.

SPR_Concept_Map cluster_mods Structural Modifications cluster_props Physicochemical Properties Core Cyclohexylpiperazine Core LogP Lipophilicity (LogP) Core->LogP pKa Basicity (pKa) Core->pKa Sol Aqueous Solubility Core->Sol Mod1 Add Alkyl Group to Cyclohexyl Ring Mod1->LogP Increases Mod1->Sol Decreases Mod2 Add Polar Group to Cyclohexyl Ring Mod2->LogP Decreases Mod2->Sol Increases Mod3 Acylate Piperazine N' Mod3->LogP May Increase/Decrease Mod3->pKa Decreases

Caption: Structure-Property Relationships for cyclohexylpiperazine derivatives.

Analytical Characterization for Identity and Purity

Confirming the identity and purity of a synthesized cyclohexylpiperazine derivative is a non-negotiable step in the research and development pipeline.[4][23] A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Temperature-dependent NMR can also be used to study the conformational dynamics of the piperazine ring.[24][25]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural confirmation. It is an essential tool for identity verification.[25][26]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of non-volatile or thermally labile compounds like most cyclohexylpiperazine derivatives.[27] Due to the lack of a strong native chromophore in the basic scaffold, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often required for sensitive UV detection, especially for trace analysis.[27][28][29] Alternatively, techniques like evaporative light scattering detection (ELSD) can be used.[30]

Conclusion

The are not static data points but dynamic properties that govern the behavior and ultimate utility of these molecules. A thorough and mechanistically informed approach to their measurement is paramount. By employing gold-standard protocols for pKa and LogD determination and understanding the fundamental structure-property relationships, researchers can rationally design and select derivatives with optimized profiles for their intended application. This guide serves as a foundational framework for this critical aspect of scientific development, emphasizing that true mastery of a chemical scaffold lies in the deep understanding of its physical and chemical nature.

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theoretical studies on 1-(Cyclohexylcarbonyl)piperazine conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-(Cyclohexylcarbonyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound moiety is a prevalent scaffold in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and orient pharmacophoric elements in three-dimensional space. However, its inherent flexibility presents a significant challenge for rational drug design. This guide provides a comprehensive theoretical framework for dissecting the complex conformational landscape of this molecule. We will explore the critical interplay of cyclohexane puckering, piperazine ring inversion, and amide cis-trans isomerism. This document details a hierarchical computational strategy, from broad molecular mechanics searches to high-level Density Functional Theory (DFT) calculations, offering a robust protocol for identifying and ranking stable conformers. By integrating theoretical predictions with experimental validation techniques like NMR spectroscopy, this guide serves as a technical resource for researchers aiming to harness the conformational intricacies of piperazine-containing molecules for advanced drug development.

Introduction: The Conformational Challenge of a Privileged Scaffold

The piperazine ring is one of the most ubiquitous fragments in drug design, and its acylation, particularly with lipophilic groups like cyclohexylcarbonyl, creates structures of significant pharmacological interest.[1][2] The resulting molecule, this compound, combines a rigid, hydrophobic anchor with a flexible linker and a basic nitrogen atom, features that are critical for interacting with a wide array of biological targets.

The therapeutic efficacy of such molecules is intimately linked to their three-dimensional structure. The specific conformation adopted by the molecule dictates the spatial arrangement of its functional groups, which in turn governs its binding affinity and selectivity for a target receptor or enzyme. The conformational flexibility of this compound is not a simple matter of a single rotatable bond; it is a complex interplay of three distinct, energetically significant motional processes:

  • Cyclohexane Ring Puckering: The cyclohexane ring is not planar and primarily adopts a low-energy chair conformation.[3][4]

  • Piperazine Ring Inversion: The piperazine ring behaves similarly, also preferring a chair-like pucker, but with its own distinct inversion barrier.[5][6]

  • Amide Bond Isomerism: The amide bond connecting the two moieties exhibits a significant barrier to rotation, leading to distinct cis and trans planar isomers.[6][7]

A thorough understanding of the energetic landscape governing these three processes is paramount for predicting the bioactive conformation and for designing next-generation analogs with improved properties. This guide outlines the theoretical methodologies required to build this understanding from first principles.

The Conformational Landscape: A Three-Pillar Problem

The overall shape of this compound is defined by the equilibrium between multiple conformational states. Analyzing this landscape requires deconstructing it into its three fundamental components.

Pillar 1: Cyclohexane Ring Conformation

Like all substituted cyclohexanes, the six-membered carbocycle of the cyclohexylcarbonyl group exists in a dynamic equilibrium between two chair conformations.[3][8] The key consideration is the orientation of the substituent—the C(O)N-piperazine group—which can be either axial or equatorial .

  • Equatorial Conformer: The substituent extends from the "equator" of the ring. This is generally the more stable position for bulky groups, as it minimizes steric clashes.[3][9]

  • Axial Conformer: The substituent is oriented parallel to the principal axis of the ring. This position introduces unfavorable steric interactions with the two other axial hydrogens on the same face of the ring, a phenomenon known as 1,3-diaxial strain .[9]

For the vast majority of substituted cyclohexanes, the energy difference (A-value) heavily favors the equatorial conformer, often by several kcal/mol.[9] Therefore, it is a strong initial hypothesis that the cyclohexyl ring will predominantly exist in the chair conformation where the carbonylpiperazine group is equatorial.

Pillar 2: Piperazine Ring Inversion

The piperazine ring also adopts a puckered chair conformation to relieve torsional and angle strain.[5][10] It undergoes a similar ring-flipping process, interconverting between two chair forms. Experimental and theoretical studies have shown that the energy barrier for this inversion in N,N'-disubstituted piperazines is often higher than that for cyclohexane.[6] This is attributed to the stereoelectronic effects of the nitrogen lone pairs and the nature of the N-substituents. The key conformational questions for the piperazine ring are its chair pucker and the relative orientation of the cyclohexylcarbonyl group and the hydrogen on the second nitrogen.

Pillar 3: Amide cis/trans Isomerism

The resonance stabilization of the amide group imparts a partial double-bond character to the C-N bond, severely restricting rotation.[6][7] This gives rise to two distinct planar rotamers:

  • trans-Amide: The cyclohexyl group and the piperazine ring are on opposite sides of the C-N bond. This conformation is generally sterically preferred.

  • cis-Amide: The cyclohexyl group and the piperazine ring are on the same side of the C-N bond. This conformation often introduces significant steric repulsion, destabilizing it relative to the trans isomer.[7]

The energy barrier for cis-trans isomerization is typically high, on the order of 15-20 kcal/mol, meaning that both conformers can be observed as distinct species on the NMR timescale at room temperature.[6][11][12] The relative population of these isomers is highly sensitive to the steric bulk of the substituents on both the carbonyl carbon and the amide nitrogen.[7]

The interplay of these three conformational equilibria results in a complex potential energy surface with multiple minima. A diagram illustrating these key relationships is shown below.

G cluster_cyclohexane Cyclohexane Ring Flip cluster_piperazine Piperazine Ring Flip cluster_amide Amide Bond Rotation Cyc_Eq Equatorial-Chair Cyc_Ax Axial-Chair Cyc_Eq->Cyc_Ax Ring Flip Pip_Chair1 Chair 1 Pip_Chair2 Chair 2 Pip_Chair1->Pip_Chair2 Ring Flip Amide_Trans trans-Amide Amide_Cis cis-Amide Amide_Trans->Amide_Cis C-N Rotation

Caption: Key conformational equilibria in this compound.

Theoretical Methodologies for Conformational Analysis

A robust computational approach is essential to navigate the complex potential energy surface of this compound. A hierarchical strategy, combining the speed of molecular mechanics with the accuracy of quantum mechanics, is the most efficient and reliable method.

A Hierarchical Computational Workflow

The goal is to comprehensively sample the conformational space and then obtain accurate energetic rankings of the stable isomers.

G cluster_workflow Computational Workflow for Conformational Analysis A Step 1: Initial Conformer Generation (Molecular Mechanics - MMFF94, etc.) Broad, rapid search of rotatable bonds. B Step 2: Geometry Optimization (DFT: B3LYP-D3/6-31G*) Refine structures of all initial conformers. A->B C Step 3: Pruning & Refinement Remove duplicates and high-energy conformers. Re-optimize with a larger basis set (e.g., 6-311+G(d,p)). B->C D Step 4: Final Energy Calculation & Analysis (DFT: ωB97X-D/def2-TZVP) Single-point energies for higher accuracy. Include solvent model (PCM/SMD). C->D E Step 5: Thermodynamic Analysis Calculate Gibbs Free Energies from frequency calculations. Determine Boltzmann populations. D->E

Caption: Hierarchical workflow for theoretical conformational analysis.

Protocol: Step-by-Step Conformational Search

This protocol provides a self-validating system for achieving reliable results.

  • Initial Structure Generation:

    • Action: Build the this compound molecule in a 3D molecular editor.

    • Causality: A correct starting 2D connectivity is the foundation for all subsequent steps.

  • Broad Conformational Sampling (Molecular Mechanics):

    • Action: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS). Systematically rotate the key dihedral angles (cyclohexane-carbonyl, carbonyl-piperazine) and perform energy minimizations for each generated structure.

    • Causality: MM methods are computationally inexpensive, allowing for the rapid exploration of thousands of potential conformations to ensure no significant local minima are missed.

  • DFT Geometry Optimization:

    • Action: Take all unique conformers from the MM search (e.g., within a 10 kcal/mol window of the global minimum) and perform a full geometry optimization using a reliable DFT method. A good starting point is the B3LYP functional with Grimme's D3 dispersion correction and a modest basis set like 6-31G(d).[13][14]

    • Causality: DFT provides a much more accurate description of the electronic structure and geometry than MM. The inclusion of dispersion correction is crucial for correctly modeling the intramolecular non-covalent interactions that influence conformational preferences.

  • Verification and Refinement:

    • Action: Perform a vibrational frequency calculation for each optimized structure. Confirm that all stable conformers are true minima (i.e., have zero imaginary frequencies).

    • Causality: An imaginary frequency indicates a saddle point (a transition state), not a stable conformer. This step is essential for validating the results. From these calculations, one obtains the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Accurate Energy Calculation and Solvation:

    • Action: For the set of validated, low-energy conformers, perform a final single-point energy calculation using a more accurate functional (e.g., ωB97X-D, M06-2X) and a larger basis set (e.g., def2-TZVP).[10] Incorporate the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM).[15]

    • Causality: Higher-level theory provides more reliable relative energies. Solvation models are critical as the polarity of the environment can shift the conformational equilibrium, often stabilizing more polar conformers.

  • Population Analysis:

    • Action: Calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K) using the electronic energies and the thermal corrections from the frequency calculation. Use the Gibbs free energies to calculate the Boltzmann population of each conformer.

    • Causality: The Gibbs free energy, which includes both enthalpic and entropic contributions, is the true determinant of conformational populations at thermal equilibrium.

Analysis of Results: Energetics and Structures

Following the computational protocol will yield a set of stable conformers and their relative energies. The results can be organized for clear interpretation.

Predicted Stable Conformers

The global energy minimum is predicted to be a conformer that satisfies the following criteria:

  • Both cyclohexane and piperazine rings are in a chair conformation.

  • The carbonylpiperazine group is equatorial on the cyclohexane ring.

  • The amide bond is in the trans configuration.

Other conformers, such as those with an axial substituent or a cis-amide bond, will be significantly higher in energy.

Quantitative Data Summary

The relative energies of the key conformers should be summarized in a table. The energy difference (ΔG) directly translates to the equilibrium population.

Conformer IDCyclohexane SubstituentPiperazine PuckerAmide IsomerΔE (kcal/mol)ΔG (298K) (kcal/mol)Population (%)
CONF-1 EquatorialChairtrans0.000.00>98
CONF-2 EquatorialChaircis~4-6~4-6<1
CONF-3 AxialChairtrans~2-3~2-3~1-2
CONF-4 EquatorialTwist-Boattrans~5-7~5-7<1

Note: The energy values are illustrative and depend on the specific level of theory and solvent model used. The general trends, however, are robust.

The primary energy penalty arises from the cis-amide conformation due to steric clash. The axial orientation of the entire substituent on the cyclohexane ring also carries a significant energetic cost due to 1,3-diaxial interactions.[9]

Bridging Theory with Experiment

The ultimate validation of a computational model comes from its ability to reproduce experimental data.

  • NMR Spectroscopy: The most powerful technique for this system is temperature-dependent NMR spectroscopy.[6][11][12] At low temperatures, the distinct signals for the cis and trans amide rotamers, as well as for axial and equatorial protons, can be resolved. As the temperature increases, these signals broaden and eventually coalesce as the conformational exchange becomes rapid on the NMR timescale.[12]

    • Theoretical Validation: DFT calculations can predict NMR chemical shifts (using the GIAO method) for each stable conformer.[15] A Boltzmann-averaged spectrum can then be calculated and compared directly with the experimental spectrum, providing strong evidence for the predicted conformational populations.

  • X-ray Crystallography: A crystal structure provides the definitive conformation in the solid state.[1] While this may not be identical to the dominant solution-phase conformer due to crystal packing forces, it provides an excellent benchmark for the geometric accuracy (bond lengths, angles) of the chosen DFT method.

Conclusion and Outlook

The conformational analysis of this compound reveals a molecule dominated by a single, low-energy state: an equatorial-chair-chair-trans conformation. However, higher-energy conformers, while sparsely populated, define the accessible conformational space and the pathways for interconversion. Understanding the energy barriers between these states is crucial, as receptor binding can often select for a minor, higher-energy conformer (the principle of conformational selection).

The hierarchical computational workflow detailed in this guide provides a reliable and scientifically sound method for elucidating this complex energetic landscape. For drug development professionals, this level of detailed conformational understanding is invaluable. It enables the design of conformationally constrained analogs to lock in the bioactive shape, potentially leading to enhanced potency and selectivity. Furthermore, it provides the structural foundation for more advanced computational techniques like molecular docking and molecular dynamics simulations, accelerating the journey from molecular concept to therapeutic reality.[2]

References

  • Alver, O. (2010). Complete Experimental and Theoretical Proton and Carbon Nuclear Magnetic Resonance Spectral Assignments, Molecular Structure and Conformational Study of 1-cyclohexylpiperazine and 1-(4-pyridyl)piperazine. Magnetic Resonance in Chemistry, 48(1), 53-60. [Link]

  • OpenOChem Learn. Conformational Analysis. [Link]

  • Kavitha, E., et al. (2021). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Acevedo, O., et al. (2018). Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Molecules, 23(10), 2463. [Link]

  • Wikipedia. Cyclohexane conformation. [Link]

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  • ResearchGate. (2022). Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. [Link]

  • Svendsen, S. R., et al. (2015). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Physical Chemistry Chemical Physics, 17(10), 6947-6957. [Link]

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  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 853-863. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 853-863. [Link]

  • ResearchGate. (1995). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. [Link]

  • Jana, K., et al. (2021). Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 86(16), 11046-11057. [Link]

  • Fábián, B., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 159(15). [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. [Link]

  • YouTube. (2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. [Link]

  • Yousuf, M., et al. (2022). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Journal of Molecular Structure, 1250, 131758. [Link]

  • Fábián, B., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 159(15). [Link]

  • ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Lee, J., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

  • Chilmonczyk, Z., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]

  • PubChem. This compound. [Link]

  • Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1332-1341. [Link]

  • Ma, H., et al. (2009). Molecular Solids from Symmetrical Bis(piperazine-2,5-diones) with Open and Closed Monomer Conformations. Crystal Growth & Design, 9(4), 1998-2003. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 14(6), 513-526. [Link]

  • Shestakova, N. N., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1128. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Selective Synthesis of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(Cyclohexylcarbonyl)piperazine, a valuable intermediate in pharmaceutical development. The piperazine ring is a privileged scaffold in medicinal chemistry, and its selective functionalization is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] This guide details a robust method for the mono-acylation of piperazine with cyclohexanecarbonyl chloride. We will delve into the causality behind key experimental choices, focusing on the strategy to achieve high chemoselectivity for the mono-acylated product over the di-acylated byproduct. The protocol includes a step-by-step methodology, safety precautions, purification techniques, and analytical characterization methods suitable for researchers in organic synthesis and drug discovery.

Reaction Principle and Strategy

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between piperazine and cyclohexanecarbonyl chloride.[2] This reaction, while straightforward in principle, presents a significant selectivity challenge due to the presence of two nucleophilic secondary amine groups on the piperazine molecule.

Reaction Scheme
Reaction scheme for the synthesis of this compound

Figure 1. Acylation of piperazine with cyclohexanecarbonyl chloride to yield this compound.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanecarbonyl chloride.[3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a non-nucleophilic base, such as triethylamine (TEA), driving the reaction to completion.[4]

Core Challenge: Achieving Mono-Acylation

The primary obstacle in this synthesis is preventing the formation of the 1,4-disubstituted byproduct, 1,4-bis(cyclohexylcarbonyl)piperazine. Since the nitrogen atom of the mono-acylated product is still nucleophilic, it can react with a second molecule of the acyl chloride.

Our strategy to ensure high selectivity for the mono-acylated product is based on statistical control:

  • Molar Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 4-5 equivalents), we ensure that molecules of cyclohexanecarbonyl chloride are statistically far more likely to encounter an unreacted piperazine molecule than a molecule of the desired mono-acylated product.[5] This approach is cost-effective and avoids the additional steps of protection and deprotection chemistry.[6][7]

Alternative strategies, often employed for more complex substrates, include using a protecting group like tert-butoxycarbonyl (Boc) on one nitrogen, followed by acylation and subsequent deprotection, or performing the reaction in an acidic medium to form the piperazine-1-ium cation, which deactivates one nitrogen.[8] However, for this specific transformation, leveraging molar excess provides an efficient and direct route.

Materials and Safety

Reagents and Equipment
  • Piperazine (Anhydrous)

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

  • Standard laboratory glassware (round-bottom flasks, addition funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and visualization chamber (e.g., UV lamp, iodine)

Reagent Properties
ReagentFormulaMW ( g/mol )FormMelting Point (°C)Boiling Point (°C)
PiperazineC₄H₁₀N₂86.14Solid107 - 111146 - 148
Cyclohexanecarbonyl chlorideC₇H₁₁ClO146.61LiquidN/A184
Triethylamine (TEA)C₆H₁₅N101.19Liquid-11590
This compoundC₁₁H₂₀N₂O196.29Solid84 - 89350.5 (Predicted)

Data sourced from various chemical suppliers and databases.[9][10][11]

Critical Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

  • This compound (Product): Causes skin irritation and serious eye damage. May cause respiratory irritation.[12][13]

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[9]

  • Cyclohexanecarbonyl chloride: Corrosive. Reacts with water to produce HCl gas. Causes severe skin burns and eye damage.[11]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Experimental Protocol

Workflow Overview

The following diagram outlines the complete workflow from reaction setup to product characterization.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep Dissolve Piperazine and TEA in DCM setup Cool to 0 °C (Ice Bath) prep->setup addition Slowly Add Cyclohexanecarbonyl Chloride setup->addition react Stir at Room Temp (Monitor by TLC) addition->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM Wash with Brine quench->extract dry Dry (Na₂SO₄) Filter & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterize Product (NMR, LC-MS) purify->characterize

Diagram 1. Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous piperazine (4.31 g, 50 mmol, 5.0 eq.).

  • Add 100 mL of anhydrous dichloromethane (DCM).

  • Stir the mixture until the piperazine is fully dissolved.

  • Add triethylamine (TEA) (2.8 mL, 2.02 g, 20 mmol, 2.0 eq.).

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Acylation Reaction: 6. In a separate, dry 50 mL flask, prepare a solution of cyclohexanecarbonyl chloride (1.47 g, 10 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. 7. Transfer this solution to an addition funnel and add it dropwise to the cold, stirring piperazine solution over a period of 30 minutes. Causality Check: Slow, cold addition is crucial to control the exothermic reaction, preventing temperature spikes that could lead to increased side product formation.[4][5] 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Let the reaction stir at room temperature for 2-3 hours. 10. Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent system is 95:5 DCM:Methanol. The product should have a higher Rf value than piperazine.

Work-up and Isolation: 11. Once the reaction is complete (as indicated by the consumption of the acyl chloride), carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. 12. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM. 13. Combine all organic layers and wash with 50 mL of brine. Causality Check: The brine wash helps to remove residual water and water-soluble impurities from the organic phase. 14. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Purification: 15. Purify the crude product by flash column chromatography on silica gel. 16. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective. 17. Collect fractions and analyze by TLC to identify those containing the pure product. 18. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.[14]

Characterization and Data

Expected Product Specifications
PropertyExpected Value
Appearance White to off-white solid[14]
Molecular Formula C₁₁H₂₀N₂O[12]
Molecular Weight 196.29 g/mol [12]
Melting Point 84-89 °C[10]
Purity (by HPLC) >97%
Recommended Analytical Methods
  • TLC: For reaction monitoring and fraction analysis during chromatography.

  • HPLC-UV: To determine the purity of the final product. Since piperazine itself lacks a strong chromophore, derivatization may be needed for trace analysis, but the amide product should be detectable.[15][16]

  • LC-MS: To confirm the molecular weight of the product (Expected [M+H]⁺ = 197.16).

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Hydrolysis of acyl chloride due to moisture.- Loss of product during work-up or purification.- Extend reaction time and re-check by TLC.- Ensure all glassware is oven-dried and use anhydrous solvents.- Be careful during extractions; re-extract aqueous layer if needed.
Significant Di-acylated Byproduct - Insufficient excess of piperazine.- Reaction temperature was too high.- Acyl chloride was added too quickly.- Increase the molar excess of piperazine in future runs.- Maintain the reaction temperature at 0 °C during addition.- Ensure slow, dropwise addition of the acyl chloride.
Product is an Oil, Not a Solid - Presence of residual solvent.- Impurities depressing the melting point.- Dry the product under high vacuum for an extended period.- Re-purify by column chromatography or consider recrystallization.
Streaking on TLC Plate - Sample is too concentrated.- Presence of basic piperazine or TEA salt.- Dilute the TLC spotting solution.- Add a small amount of TEA or ammonia to the chromatography eluent to suppress streaking of basic compounds.

References

  • Bouling Chemical Co., Limited. This compound | Properties, Uses, Safety & Supplier China – Professional Chemical Manufacturer.
  • BenchChem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (2025).
  • Ambeed. Reactions of Piperazines. (2026).
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  • Su, W., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1893.
  • Preparation method of 1-cyclohexyl piperazine. CN112645901A. (2021).
  • Preparation method of 1-cyclohexylpiperazine. CN112645901A. (2021).
  • Němečková-Herová, D., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11.
  • Morvan, B., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Sigma-Aldrich. This compound 97%. Product Page.
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  • XiXisys. GHS SDS for this compound.
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  • Navaneeswari, S., & Reddy, B. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4826-4832.
  • ChemicalBook. This compound CAS#: 27561-62-2.
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  • Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(15), 2736.
  • A Review on Analytical Methods for Piperazine Determin
  • CymitQuimica. CAS 2719-27-9: Cyclohexanecarbonyl chloride.
  • Analytical methods for the determination of piperazines in seized illicit materials. (2011). Science & Justice, 51(3), 117-124.
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Application Note & Protocol: Synthesis of 1-(Cyclohexanecarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties.[1][2] The acylation of the piperazine ring is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the modulation of a molecule's biological activity.[1][3] This application note provides a detailed, field-proven protocol for the mono-acylation of piperazine with cyclohexanecarbonyl chloride to synthesize 1-(cyclohexanecarbonyl)piperazine. This reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[4][5][6][7] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for controlling selectivity and ensuring a high yield of the desired mono-acylated product.

Reaction Overview & Mechanism

The acylation of piperazine with cyclohexanecarbonyl chloride involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of the acyl chloride.[8][9] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted piperazine, rendering it non-nucleophilic and halting the reaction.[6][8][10]

Key Mechanistic Steps (Schotten-Baumann Reaction):

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the carbonyl carbon of cyclohexanecarbonyl chloride. This forms a tetrahedral intermediate.[4][11]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base, such as triethylamine or aqueous sodium hydroxide, deprotonates the newly formed positively charged piperazine nitrogen, yielding the neutral amide product and a salt of the base.[8][11]

Controlling the stoichiometry is crucial to favor mono-acylation over the potential di-acylated byproduct. By using an excess of piperazine, the statistical probability of the acyl chloride reacting with an unacylated piperazine molecule is increased.[12][13] Alternatively, using a protecting group strategy or a flow chemistry setup with immobilized piperazine can achieve high selectivity for mono-acylation.[14][15][16][17] For the purpose of this protocol, we will focus on the stoichiometric control method due to its operational simplicity.

Visualizing the Reaction Pathway

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack AcylChloride Cyclohexanecarbonyl Chloride (Electrophile) AcylChloride->Intermediate Product 1-(Cyclohexanecarbonyl)piperazine Intermediate->Product Collapse & Cl⁻ Departure HCl HCl

Caption: Reaction mechanism for the acylation of piperazine.

Materials & Equipment

MaterialGradeSupplierNotes
PiperazineAnhydrous, ≥99%e.g., Sigma-AldrichHygroscopic, store in a desiccator.
Cyclohexanecarbonyl chloride≥98%e.g., Sigma-AldrichCorrosive and moisture-sensitive.[18][19][20] Handle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrouse.g., Sigma-AldrichDistill from CaH₂ if necessary.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Saturated aqueous sodium bicarbonateReagent GradeIn-house prep.For work-up.
Anhydrous magnesium sulfateReagent Gradee.g., Fisher ScientificFor drying the organic phase.
Silica gel230-400 meshe.g., SiliCycleFor column chromatography.

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer with cooling capabilities (ice bath)

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • pH paper or meter

Experimental Protocol

This protocol is designed for a ~5 g scale synthesis of 1-(cyclohexanecarbonyl)piperazine.

Step 1: Reaction Setup
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add piperazine (8.61 g, 100 mmol, 2.5 eq.).

  • Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the piperazine is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (TEA, 8.4 mL, 60 mmol, 1.5 eq.) to the stirred piperazine solution. Causality: TEA acts as an HCl scavenger, preventing the protonation of piperazine and driving the reaction to completion.[6][21]

Step 2: Addition of Acyl Chloride
  • In a separate dry flask, prepare a solution of cyclohexanecarbonyl chloride (5.86 g, 40 mmol, 1.0 eq.) in anhydrous DCM (20 mL).

  • Transfer this solution to an addition funnel.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the cold, stirred piperazine solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and to minimize the formation of the di-acylated byproduct by ensuring the acyl chloride is always in the presence of a large excess of piperazine.[22]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (cyclohexanecarbonyl chloride) and the reaction mixture.

  • Develop the plate using a suitable eluent system (e.g., 10% Methanol in DCM).

  • Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the spot corresponding to the cyclohexanecarbonyl chloride has disappeared.

Step 4: Work-up and Extraction
  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product, a viscous oil or solid, can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of methanol in DCM (e.g., starting from 100% DCM and gradually increasing to 5% methanol in DCM).

  • Collect the fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(cyclohexanecarbonyl)piperazine as a white solid or pale oil.

Workflow Setup 1. Reaction Setup - Dissolve Piperazine & TEA in DCM - Cool to 0 °C Addition 2. Add Acyl Chloride - Dropwise addition of Cyclohexanecarbonyl Chloride - Maintain T < 5 °C Setup->Addition Stir 3. Reaction - Warm to RT - Stir for 2-3h Addition->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Work-up - Quench with NaHCO₃ - Extract with DCM Monitor->Workup Purify 6. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purify Product Pure Product 1-(Cyclohexanecarbonyl)piperazine Purify->Product

Caption: Experimental workflow for the synthesis of 1-(cyclohexanecarbonyl)piperazine.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the acylated product. The spectra of acylated piperazines can be complex due to hindered rotation around the amide bond.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[23][24][25][26]

Safety & Handling

  • Cyclohexanecarbonyl chloride is corrosive and reacts with water to release hydrogen chloride gas.[19][20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[18][27]

  • Piperazine is a skin and respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

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The Versatility of 1-(Cyclohexylcarbonyl)piperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Within this important class of heterocycles, 1-(cyclohexylcarbonyl)piperazine emerges as a versatile starting point for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the use of this compound in drug design, with a particular focus on its application as a scaffold for developing sigma-2 (σ2) receptor ligands for the potential treatment of pancreatic cancer.

The this compound Scaffold: Physicochemical Profile and Rationale for Use

The this compound moiety combines the desirable features of the piperazine ring with a lipophilic cyclohexylcarbonyl group. This combination offers a strategic balance for researchers looking to optimize drug-like properties.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂OPubChem CID: 3437502
Molecular Weight 196.29 g/mol PubChem CID: 3437502
Melting Point 84-89 °CSigma-Aldrich
Boiling Point (Predicted) 350.5±35.0 °CChemicalBook
pKa (Predicted) 8.47±0.10ChemicalBook
LogP (Predicted) 1.1PubChem CID: 3437502

The secondary amine at the N4 position of the piperazine ring provides a crucial handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[4] The cyclohexylcarbonyl group contributes to the molecule's lipophilicity, which can be critical for cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The synthesis of this compound and its subsequent derivatization are key steps in the drug discovery workflow.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the acylation of piperazine with cyclohexanecarbonyl chloride.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).[5]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0-2.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[5]

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.0-1.1 equivalents) in DCM to the flask with stirring.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/methanol) to yield pure this compound.

Derivatization at the N4 Position: Building a Compound Library

The N4 position of the this compound scaffold is the primary site for introducing diversity and tailoring the pharmacological properties of the resulting analogs. A common derivatization strategy is N-alkylation.

Workflow for N4-Alkylation of this compound:

Derivatization_Workflow start This compound reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction N-Alkylation Reaction (Reflux) start->reaction reagents->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product N4-Alkyl-1-(cyclohexylcarbonyl)piperazine Derivative purification->product

Caption: N4-Alkylation Workflow.

Application in Pancreatic Cancer Drug Discovery: Targeting the Sigma-2 Receptor

Derivatives of 1-cyclohexylpiperazine have shown significant promise as ligands for the sigma-2 (σ2) receptor, a protein that is overexpressed in various tumors, including pancreatic cancer. Agonists of the σ2 receptor have been shown to induce cell death in pancreatic cancer cells.

Rationale for Targeting the Sigma-2 Receptor in Pancreatic Cancer

Pancreatic cancer is a highly aggressive malignancy with a poor prognosis. The overexpression of σ2 receptors in pancreatic tumor cells presents a potential therapeutic target for inducing selective cancer cell death.

Biological Evaluation of this compound Derivatives

A series of in vitro and in vivo assays are essential to evaluate the potential of newly synthesized derivatives as anti-cancer agents.

Experimental Workflow for Biological Evaluation:

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding Sigma-2 Receptor Binding Assay viability Cell Viability Assay (MTT) binding->viability Lead Identification apoptosis Apoptosis Assay (Caspase-3 Activation) viability->apoptosis Mechanism of Action ros Mitochondrial Superoxide Production Assay apoptosis->ros Upstream Signaling xenograft Pancreatic Cancer Xenograft Model ros->xenograft In Vivo Efficacy

Caption: Biological Evaluation Workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key biological assays.

In Vitro Assays

Protocol: Sigma-2 Receptor Binding Assay

This assay determines the affinity of the test compounds for the σ2 receptor.

  • Membrane Preparation: Prepare membrane homogenates from rat liver tissue, which is a rich source of σ2 receptors.

  • Radioligand: Use a radiolabeled ligand with high affinity for the σ2 receptor, such as [³H]-DTG (1,3-di-o-tolylguanidine), in the presence of a masking agent for the σ1 receptor like (+)-pentazocine.[6][7]

  • Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1, Mia PaCa-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Protocol: Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat pancreatic cancer cells with the test compounds and then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3-specific substrate, such as DEVD-pNA (for colorimetric detection) or DEVD-AMC (for fluorometric detection), to the cell lysates.[1]

  • Incubation: Incubate the reaction mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Detection: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation/emission of 380/460 nm (for AMC).[1]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Protocol: Mitochondrial Superoxide Production Assay

This assay detects the generation of superoxide radicals in the mitochondria, a common event in apoptosis.

  • Cell Staining: Treat pancreatic cancer cells with the test compounds and then incubate them with a fluorescent probe that specifically detects mitochondrial superoxide, such as MitoSOX™ Red.[10][11]

  • Image Acquisition: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer or a microplate reader.[12]

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the extent of mitochondrial superoxide production.

In Vivo Studies

Protocol: Pancreatic Cancer Orthotopic Xenograft Model

This in vivo model assesses the anti-tumor efficacy of the lead compounds in a more physiologically relevant setting.

  • Cell Implantation: Surgically implant human pancreatic cancer cells (e.g., Panc-1) into the pancreas of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as ultrasound or bioluminescence imaging.[3]

  • Compound Administration: Once tumors are established, administer the test compounds to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Evaluation: Measure tumor volume and body weight of the mice throughout the study. At the end of the study, excise the tumors and weigh them.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, and perform histological analysis of major organs.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in drug design. Its straightforward synthesis and the ease of derivatization at the N4 position make it an attractive starting point for the development of compound libraries. The successful application of its derivatives as sigma-2 receptor ligands for pancreatic cancer highlights the potential of this scaffold in oncology. Future research could explore the derivatization of the cyclohexyl ring or the piperazine ring itself to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds for various therapeutic targets.

References

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). Experimental and Therapeutic Medicine. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Preparation method of 1-cyclohexyl piperazine. (2021). Google Patents.
  • The medicinal chemistry of piperazines: A review. (2022). PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). PMC. Available at: [Link]

  • Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma. (2021). In Vivo. Available at: [Link]

  • Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. (2017). PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. (2022). MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. (2007). PMC. Available at: [Link]

  • (PDF) A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. (2025). ResearchGate. Available at: [Link]

  • Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021). JoVE. Available at: [Link]

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Application Notes and Protocols: 1-(Cyclohexylcarbonyl)piperazine as a Versatile Building Block for Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Cyclohexylcarbonyl)piperazine Scaffold in CNS Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, profoundly influencing the physicochemical properties, pharmacokinetic profile, and biological activity of a potential therapeutic agent. The piperazine ring is a quintessential "privileged scaffold," a structural motif consistently found in a multitude of approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for facile derivatization, impart basicity that can enhance aqueous solubility, and act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[2]

This guide focuses on a specific, yet highly versatile, derivative: This compound . The incorporation of a cyclohexylcarbonyl group onto the piperazine core introduces a unique set of characteristics. The cyclohexyl moiety adds lipophilicity, which can be crucial for traversing the blood-brain barrier (BBB), a critical hurdle for any CNS-active compound. The amide linkage provides a conformationally restricted and metabolically stable unit, while the secondary amine of the piperazine ring remains available for further functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's properties to achieve desired potency and selectivity for various CNS targets.

These application notes will provide a comprehensive overview of the synthesis, derivatization strategies, and biological evaluation of compounds derived from the this compound building block, offering researchers, scientists, and drug development professionals a roadmap for leveraging this scaffold in the pursuit of novel CNS therapeutics.

I. Synthesis of the Core Building Block: this compound

The synthesis of this compound is a straightforward yet critical first step. The most common and efficient method is the N-acylation of piperazine with cyclohexanecarbonyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Rationale for Method Selection:

The choice of an acid chloride for acylation is predicated on its high reactivity, which allows the reaction to proceed efficiently under mild conditions. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent competition with the piperazine nucleophile. Anhydrous conditions are maintained to avoid hydrolysis of the reactive acid chloride. The mono-acylated product is favored by using an excess of piperazine, which also acts as a secondary base.

Detailed Experimental Protocol: Synthesis of this compound
ParameterValue/DescriptionNotes
Reactants
Piperazine (anhydrous)2.0 - 2.2 equivalents
Cyclohexanecarbonyl chloride1.0 equivalent
Solvent Dichloromethane (DCM), anhydrousOther aprotic solvents like THF can be used.
Base Triethylamine (optional, if using piperazine monohydrate)1.1 equivalents
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
AtmosphereInert (Nitrogen or Argon)
Work-up & Purification
QuenchingWater or dilute aqueous HCl
ExtractionDichloromethane
PurificationColumn chromatography (Silica gel, DCM/Methanol gradient)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (2.0 eq.) in anhydrous dichloromethane (DCM) (10 mL per 1 g of piperazine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve cyclohexanecarbonyl chloride (1.0 eq.) in anhydrous DCM (5 mL per 1 g) and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford this compound as a white to off-white solid.

II. Derivatization Strategies for CNS Drug Candidates

The true utility of this compound lies in its capacity for further derivatization at the N4 position of the piperazine ring. This allows for the introduction of various pharmacophoric groups to target specific CNS receptors and pathways.

Logical Flow of Derivatization:

Derivatization_Workflow cluster_products Potential CNS Agent Classes A This compound (Core Building Block) B N-Alkylation (Reaction with Alkyl Halides) A->B R-X, Base C Reductive Amination (Reaction with Aldehydes/Ketones) A->C RCHO, Na(OAc)3BH D N-Arylation (Buchwald-Hartwig or SNAr) A->D Ar-X, Pd catalyst E Sulfonylation (Reaction with Sulfonyl Chlorides) A->E R-SO2Cl, Base F Diverse CNS Scaffolds B->F C->F D->F E->F G Serotonin Receptor Modulators H Dopamine Receptor Ligands I Histamine H3 Antagonists J Opioid Receptor Agonists/Antagonists K Enzyme Inhibitors

Caption: Derivatization workflow for this compound.

Protocol 1: N-Alkylation for Linker Introduction

This protocol describes the introduction of an alkyl chain, which can serve as a linker to another pharmacophoric group.

Step-by-Step Procedure:

  • Reactants: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq.).

  • Reaction: Heat the reaction mixture at 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, filter off the base and concentrate the filtrate. Purify the residue by column chromatography to yield the N-alkylated product.

Protocol 2: Reductive Amination for Complex Side Chains

Reductive amination is a powerful method for introducing a wide variety of substituents.

Step-by-Step Procedure:

  • Reactants: Dissolve this compound (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in a solvent like dichloromethane or 1,2-dichloroethane.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify the product by column chromatography.

III. Application in Targeting CNS Pathways

Derivatives of the this compound scaffold have shown potential in modulating several key CNS targets. The rationale often involves the piperazine core acting as a central scaffold to orient the cyclohexylcarbonyl moiety and the N4-substituent in a specific three-dimensional arrangement for optimal receptor binding.

Case Study: Targeting Serotonin and Dopamine Receptors

Many CNS disorders, including depression, anxiety, and schizophrenia, are linked to dysregulation of serotonergic and dopaminergic systems.[4] Piperazine derivatives are well-known ligands for various serotonin (5-HT) and dopamine (D2) receptors.[1] The cyclohexylcarbonyl group can influence the lipophilicity and conformational flexibility of the molecule, thereby affecting its affinity and selectivity for different receptor subtypes.

CNS_Pathway cluster_drug This compound Derivative cluster_receptor CNS Receptor (e.g., 5-HT1A) cluster_signaling Downstream Signaling Cascade Drug Cyclohexylcarbonyl Moiety Piperazine Core N4-Substituent Receptor Binding Pocket Transmembrane Domains Drug:f2->Receptor:p0 Pharmacophore Interaction Drug:f0->Receptor:p1 Lipophilic Interaction Signal Modulation of Neuronal Activity Receptor->Signal Effect Therapeutic Effect (e.g., Anxiolysis) Signal->Effect

Caption: Interaction of a derivative with a CNS receptor.

Case Study: Potential in Neurodegenerative Diseases

Recent patents suggest that cyclohexyl-substituted piperazine compounds may be beneficial in the treatment of neurodegenerative diseases like Alzheimer's.[5] The proposed mechanism involves the modulation of P-glycoprotein (P-gp) and Toll-like receptor 4 (TLR4) expression, which play a role in clearing amyloid-beta plaques from the CNS.

IV. In-Vitro and In-Vivo Evaluation Protocols

Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is necessary.

In-Vitro Assays
AssayPurposeTypical Protocol Outline
Receptor Binding Assays To determine the affinity of the compounds for specific CNS targets (e.g., 5-HT, D2, H3 receptors).Radioligand displacement assays using cell membranes expressing the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) is determined.
Functional Assays To determine if a compound is an agonist, antagonist, or inverse agonist at a specific receptor.Calcium mobilization assays, cAMP assays, or other second messenger assays in cell lines expressing the target receptor.
Blood-Brain Barrier (BBB) Permeability Assay To predict the ability of a compound to cross the BBB.Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like the Caco-2 or MDCK-MDR1 permeability assays.
Cytotoxicity Assays To assess the general toxicity of the compounds.MTT or WST-1 assays on neuronal cell lines (e.g., SH-SY5Y) to determine the concentration that reduces cell viability by 50% (CC50).
In-Vivo Models
ModelCNS DisorderPurposeTypical Protocol Outline
Forced Swim Test (FST) / Tail Suspension Test (TST) DepressionTo assess antidepressant-like activity.Mice or rats are subjected to an inescapable stressful situation (swimming or suspension). The duration of immobility is measured after administration of the test compound. A decrease in immobility time suggests antidepressant effects.
Elevated Plus Maze (EPM) AnxietyTo evaluate anxiolytic or anxiogenic effects.Rodents are placed in a maze with open and closed arms. Anxiolytic compounds increase the time spent in the open arms.
Novel Object Recognition (NOR) Cognitive DysfunctionTo assess improvements in learning and memory.Animals are familiarized with two objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.
Irwin Test / Functional Observational Battery (FOB) General CNS EffectsTo assess the overall safety pharmacology profile of a compound.A battery of observational tests in rodents to detect any significant behavioral, physiological, or neurological changes following compound administration.[6]

V. Conclusion and Future Perspectives

This compound represents a strategically valuable building block for the development of novel CNS agents. Its straightforward synthesis and the versatility of the piperazine core for further derivatization provide a robust platform for medicinal chemists. The incorporation of the cyclohexylcarbonyl moiety imparts favorable physicochemical properties that can be leveraged to enhance BBB penetration and modulate receptor interactions.

Future research in this area should focus on expanding the diversity of substituents at the N4 position and systematically exploring the structure-activity relationships for various CNS targets. The application of computational modeling and in-silico screening can further guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers dedicated to advancing the field of CNS drug discovery.

VI. References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Boksa, J., Duszyńska, B., & Mokrosz, J. L. (1995). Structure-activity relationship studies of CNS agents, Part 20: 9-(omega-[1-(m-chlorophenyl)-4-piperazinyl]alkyl]-1,2,3,4-tetra-hydro- beta-carbolines: new 5-HT1A and 5-HT2A receptor ligands. Pharmazie, 50(3), 220–221.

  • Chojnacka-Wójcik, E., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197–203.

  • CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents. (n.d.). Retrieved from

  • Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. (2014). Bioorganic & Medicinal Chemistry, 22(13), 3438-3449.

  • Cyclohexyl-substituted piperazine compounds. (n.d.). Google Patents. Retrieved from

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Jayan, J., et al. (2024). Structure of CNS active drugs bearing N-methyl piperazine moiety. ResearchGate.

  • Mokrosz, J. L., et al. (1994). Structure-activity Relationship Studies of CNS Agents. Part 14: Structural Requirements for the 5-HT1A and 5-HT2A Receptor Selectivity of Simple 1-(2-pyrimidinyl)piperazine Derivatives. Pharmazie, 49(11), 801–806.

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Paluchowska, M. H., et al. (1992). Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. Polish Journal of Pharmacology and Pharmacy, 44(1), 87–97.

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. (n.d.). Google Patents. Retrieved from

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents, 26(8), 915–934.

  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.

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experimental setup for sigma-2 receptor binding assay using PB28 analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for Sigma-2 Receptor Binding Assays Using PB28 and Its Analogs Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma-2 Receptor as a Therapeutic Target

The sigma-2 receptor (S2R), identified as the transmembrane protein 97 (TMEM97), is an endoplasmic reticulum-resident protein that has garnered significant attention as a promising therapeutic target.[1][2][3] Unlike the sigma-1 receptor (S1R), S2R was pharmacologically characterized long before its genetic identification.[1][3] S2R is implicated in crucial cellular processes, including cholesterol homeostasis and calcium signaling.[1][4] Notably, its expression is significantly upregulated in a wide variety of proliferating cells, including numerous types of tumors such as breast, pancreatic, lung, and prostate cancers, making it a valuable biomarker for cancer cell proliferation.[4][5][6][7] This overexpression presents a strategic opportunity for both cancer diagnostics and targeted therapeutics.[6]

The cyclohexylpiperazine derivative PB28 is a well-characterized, high-affinity ligand that acts as an agonist at the sigma-2 receptor and an antagonist at the sigma-1 receptor.[8][9][10] With Ki values in the subnanomolar range for both receptor subtypes, PB28 and its analogs serve as powerful pharmacological tools to investigate S2R function and as lead compounds for drug development.[10][11][12] This guide provides a detailed framework for conducting in vitro radioligand binding assays to determine the affinity of PB28 and novel analogs for the sigma-2 receptor.

Pillar 1: The Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[13] The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand (radioligand).[14] By measuring the amount of radioactivity bound to the preparation, one can determine the receptor density (Bmax) and the radioligand's affinity (Kd).

Two primary types of experiments are central to this process:

  • Saturation Binding Assay: This experiment determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the tissue preparation.[13][15] It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[16]

  • Competitive Inhibition Assay: This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., PB28 or its analogs).[13] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The competitor's ability to displace the radioligand from the receptor is measured as its IC50 (the concentration that inhibits 50% of specific binding), which is then used to calculate the Ki.[17]

A critical consideration for S2R binding assays is the choice of radioligand. The classic and most widely used radioligand is [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[18][19] However, [³H]-DTG is non-selective and binds with similar affinity to both S1R and S2R.[18][20] Therefore, to specifically measure binding to S2R, S1R sites must be "masked" by including a saturating concentration of a highly selective S1R ligand, such as (+)-pentazocine.[18][21][22]

Pillar 2: Experimental Workflow & Protocols

The overall workflow involves preparing the receptor source, performing the binding reaction, separating bound from free radioligand, and quantifying the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis prep Receptor Source Preparation (e.g., Rat Liver Homogenate) membranes Membrane Isolation via Centrifugation prep->membranes protein Protein Quantification (e.g., Bradford Assay) membranes->protein incubation Incubation of Membranes with: • Radioligand ([³H]-DTG) • S1R Masking Agent ((+)-Pentazocine) • Buffer (Tris-HCl) • Test Compound (for Competition Assay) protein->incubation filtration Rapid Vacuum Filtration (Glass Fiber Filters) incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count calc Calculate Specific Binding (Total - Non-Specific) count->calc analysis Non-linear Regression Analysis calc->analysis results Determine Parameters (Kd, Bmax, IC50, Ki) analysis->results

Caption: General workflow for a sigma-2 receptor radioligand binding assay.

Required Materials and Reagents
  • Receptor Source: Rat liver is a common source due to its high density of S2R.[5][21] Alternatively, cultured cells known to express S2R (e.g., MCF-7, PC-12, EMT-6) can be used.[3][8][23]

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), specific activity 30-60 Ci/mmol.

  • S1R Masking Agent: (+)-Pentazocine.

  • Non-Specific Binding (NSB) Determinate: Haloperidol or unlabeled DTG.[18][22]

  • Test Compounds: PB28 and its analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 320 mM Sucrose, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[23]

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.

  • Equipment:

    • Glass-Teflon homogenizer.

    • High-speed refrigerated centrifuge.

    • 96-well plates.

    • Vacuum filtration manifold (cell harvester).[16]

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).

    • Liquid scintillation counter and scintillation fluid.

Protocol 1: Membrane Preparation from Rat Liver

Causality: This protocol isolates the membrane fraction of cells, where the transmembrane S2R is located, from other cellular components to reduce background noise in the assay.

  • Euthanize a Sprague-Dawley rat according to institutional guidelines. Promptly dissect the liver and place it in ice-cold Homogenization Buffer.

  • Mince the tissue and homogenize using a Glass-Teflon homogenizer (10-15 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and repeat the centrifugation (Step 4). This wash step removes residual cytosolic proteins.

  • Resuspend the final pellet in a known volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Inhibition Assay for PB28 Analogs

Causality: This protocol quantifies the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of [³H]-DTG for binding to the S2R.

  • Assay Setup: Prepare assay tubes or a 96-well plate on ice. Each test compound will require a concentration range (typically 10-12 points, from 0.1 nM to 10 µM).[23] Three control conditions are mandatory:

    • Total Binding: Contains radioligand and membranes only (plus masking agent). Represents the maximum specific and non-specific binding.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, masking agent, and a high concentration (e.g., 10 µM) of haloperidol to saturate all sigma receptors.[22]

    • Test Compound Binding: Contains radioligand, membranes, masking agent, and one concentration of the test compound.

  • Reagent Addition: Add the following to each well in the specified order, with a final assay volume of 150-250 µL:

    • 50 µL of Assay Buffer or the appropriate concentration of test compound (PB28 analog).

    • 25 µL of 10 µM Haloperidol (for NSB wells only).

    • 50 µL of [³H]-DTG diluted in Assay Buffer (final concentration ~5 nM).[22]

    • 25 µL of (+)-Pentazocine (final concentration 100 nM) to mask S1R sites.[21][22]

    • 50 µL of membrane homogenate (~150-300 µg protein).[23]

  • Incubation: Incubate the plate for 120 minutes at room temperature (25°C) to allow the binding reaction to reach equilibrium.[21]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester.[16] This step is crucial for separating the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound [³H]-DTG.

  • Counting: Dry the filter mat, add liquid scintillation cocktail to each filter spot, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Pillar 3: Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful affinity constants. Modern analysis relies on non-linear regression software (e.g., GraphPad Prism), which is more accurate than older linearization methods like the Scatchard plot.[17][24]

G cluster_compete Competitive Binding Principle cluster_graph Resulting Inhibition Curve Receptor Sigma-2 Receptor Radioligand [³H]-DTG (Radioligand) Receptor->Radioligand Binds & Gives Signal Competitor PB28 Analog (Unlabeled Competitor) Receptor->Competitor Competes for Binding Site (No Signal) Curve Plot: % Specific Binding vs. [Competitor] Determines IC50

Caption: Principle of competitive binding assay and the resulting dose-response curve.

Calculating the Inhibition Constant (Ki)
  • Calculate Specific Binding: For each data point, determine the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Inhibition Curve: Plot the specific binding as a percentage of the maximum specific binding (binding in the absence of a competitor) against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value. The IC50 is the concentration of the PB28 analog that displaces 50% of the specifically bound [³H]-DTG.[17]

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is the equilibrium dissociation constant for the unlabeled competitor and is a true measure of its affinity. It is calculated from the IC50 using the Cheng-Prusoff equation.[17][24][25]

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • IC50: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The concentration of the radioligand ([³H]-DTG) used in the assay.

    • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding assay (Protocol not detailed here, but follows similar principles).[13]

Data Presentation

Summarize the binding affinity data for PB28 and its analogs in a clear, tabular format.

CompoundS2R Ki (nM) ± SEMS1R Ki (nM) ± SEMS2R/S1R Selectivity Ratio
PB28 (Ref.)0.68 ± 0.050.38 ± 0.030.56
Analog-001[Experimental Value][Experimental Value][Calculated Value]
Analog-002[Experimental Value][Experimental Value][Calculated Value]
............
Note: S1R Ki values must be determined in a separate assay using an S1R-selective radioligand like -pentazocine.[23]

References

  • Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics.
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  • ACS Pharmacology & Translational Science. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. [Link]

  • Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. AACR Journals. [Link]

  • Maurice, T., & Su, T. P. (2022). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Niso, M., Abate, C., & Berardi, F. (2020). Why PB28 Could Be a Covid 2019 Game Changer?. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Wang, C., Li, Y., Yue, X., Luedtke, R. R., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Mach, R. H., & Zeng, C. (2013). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Effects of PB28 or sigma‐2 receptor antagonist 1on the proliferation of... [Link]

  • Guo, L., & Zhen, X. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Current Medicinal Chemistry. [Link]

  • Cheng, H. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Pharmacological Research. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

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  • Xu, J., Zhang, Y., & Cui, J. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Drug Design, Development and Therapy. [Link]

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  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature. [Link]

  • Wang, C., Li, Y., Yue, X., Luedtke, R. R., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. [Link]

  • Horovitz, A., & Levitzki, A. (1987). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. Journal of Receptor Research. [Link]

  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences. [Link]

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Sources

Application Notes and Protocols for In Vitro Cell Viability Assays with 1-(Cyclohexylcarbonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the piperazine moiety allows for extensive modifications to enhance potency, selectivity, and pharmacokinetic profiles.[4] Specifically, 1-(Cyclohexylcarbonyl)piperazine derivatives have emerged as a promising class of compounds with significant potential in oncology.[5][6][7] Preliminary studies suggest that these derivatives can inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro cell viability and cytotoxicity assays to evaluate this compound derivatives. This document will delve into the mechanistic rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation.

I. Foundational Viability Assessment: Choosing the Right Tool

The initial step in characterizing the biological activity of novel compounds is to assess their impact on cell viability. The choice of assay is critical and should be guided by the suspected mechanism of action. For this compound derivatives, which are anticipated to affect metabolic activity and induce apoptosis, a multi-pronged approach is recommended.

A. Metabolic Activity Assays: A First Look at Cellular Health

Metabolic assays are often the first-line screening tools to gauge the general cytotoxic or cytostatic effects of a compound. These assays measure parameters indicative of a healthy, metabolically active cell population.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]

Causality Behind Experimental Choice: The MTT assay is an excellent initial screening tool due to its simplicity, cost-effectiveness, and high-throughput capability. It provides a rapid assessment of whether the piperazine derivatives are impacting the overall metabolic health of the cancer cells. A reduction in the formazan signal suggests a decrease in cell viability, which could be due to either cell death or inhibition of proliferation.[12]

2. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, the universal energy currency of metabolically active cells.[15][16][17] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[15][16]

Causality Behind Experimental Choice: The CellTiter-Glo® assay offers higher sensitivity and a wider linear range compared to colorimetric assays like MTT.[16] Its "add-mix-measure" format is particularly well-suited for high-throughput screening (HTS) of large compound libraries.[15][16] This assay provides a robust and reliable measure of cell viability, making it an excellent choice for dose-response studies of this compound derivatives.[18]

B. Differentiating Modes of Cell Death: Apoptosis vs. Necrosis

Once a compound has been shown to reduce cell viability, it is crucial to determine the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[19] Many anticancer agents, including various piperazine derivatives, are designed to induce apoptosis in cancer cells.[1][8]

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[20][21]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised.[20]

Causality Behind Experimental Choice: This dual-staining method allows for the quantitative differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[1][22]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[1][22]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1][22]

  • Primary necrotic cells: Annexin V-negative and PI-positive.[22]

This detailed information is invaluable for understanding the specific cytotoxic mechanism of the this compound derivatives.

II. Delving Deeper: Mechanistic Assays

To further elucidate the molecular pathways involved in compound-induced cell death, more specific mechanistic assays can be employed.

A. Caspase Activation Assays

Apoptosis is executed by a family of cysteine proteases called caspases.[23] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7), which carry out the dismantling of the cell.[23]

Causality Behind Experimental Choice: Measuring the activity of key caspases, such as caspase-3, provides direct evidence of apoptosis induction.[24] This can be achieved using fluorometric or colorimetric assays that utilize synthetic substrates containing a caspase recognition sequence linked to a reporter molecule.[25][26] Cleavage of the substrate by an active caspase releases the reporter, which can then be quantified.

B. Reactive Oxygen Species (ROS) Detection

Some cytotoxic compounds exert their effects by inducing oxidative stress, which is characterized by an overproduction of reactive oxygen species (ROS).[27][28] Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[28][29]

Causality Behind Experimental Choice: Measuring intracellular ROS levels can provide insights into whether the this compound derivatives are inducing oxidative stress.[30] Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used for this purpose. H2DCFDA is a non-fluorescent compound that is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27]

III. Experimental Protocols

A. General Cell Culture and Compound Preparation
  • Cell Line Selection: Choose appropriate cancer cell lines for the study (e.g., based on the target cancer type). Examples from studies on other piperazine derivatives include various liver, breast, colon, gastric, and endometrial cancer cell lines.[5]

  • Cell Culture: Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the compound in the appropriate cell culture medium immediately before use. Ensure the final solvent concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

B. Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8][21] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[31]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][13]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[13][14]

C. Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[32][33]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[32][33]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[32][33]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][33]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[32][33]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32][33]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

D. Protocol: Annexin V/PI Staining for Apoptosis Detection
  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine derivative at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[21]

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).[21]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[21]

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[21]

IV. Data Presentation and Interpretation

A. Quantitative Data Summary

Summarize the results of the cell viability assays in a clear and concise table.

This compound DerivativeCancer Cell LineAssayIC₅₀ (µM)
Derivative AHUH-7 (Liver)MTT (48h)15.2
Derivative AMCF-7 (Breast)MTT (48h)22.8
Derivative AHCT-116 (Colon)MTT (48h)18.5
Derivative BHUH-7 (Liver)CellTiter-Glo® (48h)8.7
Derivative BMCF-7 (Breast)CellTiter-Glo® (48h)12.1
Derivative BHCT-116 (Colon)CellTiter-Glo® (48h)9.9

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

B. Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay data_acquisition Data Acquisition (Absorbance/Luminescence) viability_assay->data_acquisition ic50 IC50 Determination data_acquisition->ic50

Caption: Standard workflow for in vitro cytotoxicity testing.

Hypothesized Piperazine-Induced Apoptosis Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Piperazine 1-(Cyclohexylcarbonyl) piperazine Derivative PS_translocation Phosphatidylserine (PS) Translocation Piperazine->PS_translocation Triggers ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS Induces Caspase9 Caspase-9 Activation Piperazine->Caspase9 Activates Apoptosis Apoptosis PS_translocation->Apoptosis ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_frag DNA Fragmentation Caspase3->DNA_frag DNA_frag->Apoptosis

Caption: Hypothesized piperazine-induced apoptosis signaling pathways.

V. Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of this compound derivatives. By employing a combination of metabolic and mechanistic assays, researchers can gain a comprehensive understanding of the cytotoxic and cytostatic effects of these promising compounds. Future studies should focus on elucidating the specific molecular targets of these derivatives and evaluating their efficacy in more complex in vitro models, such as 3D cell cultures and co-culture systems, before moving into preclinical animal models.

VI. References

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HPLC Method Development and Validation for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Piperazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antihistamines (e.g., Cetirizine), antipsychotics, and antianginal agents.[1] The precise and accurate quantification of these compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. However, the unique physicochemical properties of the piperazine moiety present distinct challenges that require a specialized and strategic approach to method development.

This comprehensive guide provides a detailed framework for developing, optimizing, and validating robust HPLC methods for piperazine derivatives. It moves beyond generic templates to address the specific challenges posed by these analytes, offering field-proven insights and step-by-step protocols grounded in scientific principles and regulatory standards.

The Core Analytical Challenge: Understanding Piperazine Chemistry

Successful method development begins with understanding the analyte. Piperazine derivatives are notoriously challenging for several reasons:

  • Weak UV Chromophore: The basic piperazine ring lacks significant conjugation, resulting in poor ultraviolet (UV) absorbance. This makes it difficult to achieve the low detection limits required for impurity analysis using standard UV detectors.[1][2][3]

  • High Polarity: As hydrophilic compounds, piperazine and its simpler derivatives exhibit poor retention on conventional reversed-phase (RP) columns like C18 or C8, often eluting in the solvent front (void volume).[3][4][5]

  • Basic Nature: The two secondary amine groups (pKa ≈ 5.7 and 9.8) mean that piperazine derivatives are basic. In HPLC, this can lead to undesirable interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[6]

A Strategic Workflow for Method Development

A logical, structured workflow is essential to navigate the complexities of piperazine analysis efficiently. The process involves making key decisions about detection, separation mode, and mobile phase composition.

MethodDevelopmentWorkflow start Define Analytical Goal (Assay, Impurity, Stability) detection_choice Select Detection Strategy start->detection_choice derivatize Path A: Derivatization (for UV Detection) detection_choice->derivatize Analyte lacks a chromophore direct_analysis Path B: Direct Analysis (UV-active derivatives or Alt. Detectors) detection_choice->direct_analysis Analyte has chromophore or MS/ELSD is available derivatize_protocol Perform Derivatization Reaction (e.g., with NBD-Cl) derivatize->derivatize_protocol alt_detector Use Alternative Detector (MS, ELSD, CAD, ECD) direct_analysis->alt_detector column_selection Select Column & Separation Mode (HILIC, Mixed-Mode, Modified RP) derivatize_protocol->column_selection alt_detector->column_selection mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Additives) column_selection->mobile_phase optimization Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) mobile_phase->optimization optimization->mobile_phase Needs further optimization validation Perform Method Validation (ICH Q2(R2) Guidelines) optimization->validation Separation is acceptable routine_use Method Ready for Routine Use validation->routine_use

Caption: HPLC Method Development Workflow for Piperazine Derivatives.

Detection Strategy: To Derivatize or Not?

The first critical decision is how to detect the analyte. This choice dictates many subsequent steps.

Path A: Pre-Column Derivatization for UV Detection

For piperazine itself or derivatives lacking a chromophore, chemical derivatization is a powerful strategy.[7] This involves reacting the analyte with a molecule that has strong UV absorbance, allowing for highly sensitive detection with standard HPLC-UV or PDA detectors.[2]

  • Causality: By attaching a chromophore, we transform an "invisible" molecule into one that is easily "seen" by the detector.

  • Recommended Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice. It reacts with the secondary amine groups of piperazine to form a stable, intensely colored derivative that can be detected at high sensitivity (e.g., 340 nm).[1][2]

Path B: Direct Analysis

This approach is suitable for piperazine derivatives that already possess a sufficient chromophore or when using detection techniques that do not rely on UV absorbance.

  • Causality: If the molecule is inherently UV-active, derivatization is an unnecessary step that adds complexity and potential for error.

  • Alternative Detectors:

    • Mass Spectrometry (MS): Offers high sensitivity and selectivity and provides structural information.

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): Universal detectors suitable for non-volatile analytes that lack a chromophore.[3]

    • Electrochemical Detector (ECD): A highly sensitive technique for electroactive compounds, including some piperazine derivatives.[8]

Chromatographic Mode and Column Selection

The high polarity of piperazine derivatives requires moving beyond standard C18 columns.

  • Expertise: Standard reversed-phase columns fail because the polar analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to no retention.[5] The solution is to use a stationary phase that can interact more strongly with the analyte.

  • Recommended Column Chemistries:

    • Hydrophilic Interaction Chromatography (HILIC): This mode uses a polar stationary phase (e.g., cyanopropyl) and a mobile phase with a high concentration of organic solvent.[9] It is highly effective for retaining very polar compounds.

    • Mixed-Mode Chromatography (MMC): These advanced columns combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties on a single stationary phase.[10] For basic piperazines, a mixed-mode column with cation-exchange character is ideal, as it provides two independent mechanisms for retention, leading to excellent results.[3][10]

    • Modified Reversed-Phase: If a C18 or C8 column must be used, its performance can be improved. However, this is often a less robust approach. Consider phenyl or cyano phases for alternative selectivity.[6]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and achieving optimal peak shape.

  • pH Control (The Most Critical Parameter): The ionization state of piperazine derivatives is controlled by the mobile phase pH.

    • Causality: As bases, piperazines will be positively charged at a pH below their pKa. In reversed-phase or mixed-mode chromatography, working at a controlled acidic pH (e.g., pH 3-5) ensures consistent ionization and allows for predictable retention via ion-exchange or ion-suppression mechanisms.[6][8] Use of a buffer (e.g., phosphate, formate, or acetate) is mandatory to maintain a stable pH.

  • Organic Modifier: While acetonitrile is common, methanol can sometimes offer different selectivity and better peak resolution for certain piperazine derivatives.[8]

  • Additives for Peak Shape: To combat peak tailing caused by silanol interactions, a small amount of an amine modifier is often essential.

    • Causality: Additives like Diethylamine (DEA) or Triethylamine (TEA) are basic and compete with the analyte for active silanol sites on the column, effectively masking them and preventing the interaction that causes tailing.[2][6] A typical concentration is 0.1%.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be required based on the specific analyte and analytical goals.

Protocol 1: HPLC-UV Analysis of Piperazine via NBD-Cl Derivatization

This protocol is ideal for quantifying trace levels of piperazine as a process impurity or starting material.

Step 1: Derivatization Procedure

  • Sample Preparation: Accurately weigh and dissolve the sample containing piperazine in a suitable diluent (e.g., acetonitrile).

  • Standard Preparation: Prepare a stock solution of piperazine standard in the same diluent.

  • Reagent Preparation: Prepare a solution of NBD-Cl in acetonitrile (a molar excess is required).

  • Reaction: Mix a known volume of the sample or standard solution with the NBD-Cl solution.

  • Incubation: Heat the mixture in a sealed vial (e.g., 60°C for 30 minutes) to drive the reaction to completion.[1]

  • Final Dilution: After cooling, dilute the reacted solution with the mobile phase to the target concentration for injection.

Step 2: Chromatographic Analysis

ParameterRecommended ConditionRationale
HPLC System HPLC with UV or PDA DetectorStandard laboratory equipment.
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Provides unique selectivity for piperazine derivatives.[1][2]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)High organic content is suitable for normal phase/HILIC-like interactions. DEA is critical for good peak shape.[2]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35°CImproves efficiency and reduces viscosity.[2]
Injection Vol. 10 µLTypical injection volume.
Detection UV at 340 nmWavelength corresponding to the absorbance maximum of the NBD-piperazine derivative.[2]
Protocol 2: Direct HPLC Analysis of a UV-Active Piperazine Derivative

This protocol is suited for assay or impurity analysis of a drug substance that is a piperazine derivative and has its own chromophore (e.g., an aromatic ring system).

Step 1: Sample and Standard Preparation

  • Prepare stock solutions of the analyte and any related impurities in a suitable diluent (e.g., a mixture of water and organic solvent like methanol or acetonitrile).

  • Perform serial dilutions to create working solutions and calibration standards.

Step 2: Chromatographic Analysis

ParameterRecommended ConditionRationale
HPLC System HPLC with UV or PDA DetectorStandard laboratory equipment.
Column Primesep 100 (Mixed-Mode Cation-Exchange) or equivalentProvides robust retention for polar basic compounds without ion-pairing reagents.[3]
Mobile Phase A 20 mM Ammonium Formate buffer, pH 3.5Acidic pH ensures consistent protonation of the basic analyte, enabling strong cation-exchange retention and good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for controlling retention.
Gradient Start with 5-10% B, ramp up to 70-90% B over 15-20 minA gradient is often necessary to elute the main analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40°CEnhances peak efficiency.
Injection Vol. 10 µLTypical injection volume.
Detection UV at the λmax of the analyte (e.g., 230 nm)Wavelength of maximum absorbance for the specific derivative.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Once an optimized method is developed, it must be validated to prove it is fit for its intended purpose.[11][12] This ensures the trustworthiness and reliability of the data.

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Validation->LOD_LOQ Robustness Robustness Validation->Robustness ForcedDeg Forced Degradation Specificity->ForcedDeg (Stability-Indicating) Repeatability Repeatability Precision->Repeatability (Intra-assay) Intermediate Intermediate Precision Precision->Intermediate (Inter-assay)

Caption: Key Parameters for HPLC Method Validation according to ICH Q2(R2).

1. Specificity (Stability-Indicating)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[13]

  • Protocol (Forced Degradation): Subject the drug substance to stress conditions to intentionally generate degradation products.[14] The method must be able to separate the intact drug from all generated degradants.

    • Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.[15]

    • Oxidation: Treat with 3-10% H₂O₂ at room temperature.[15]

    • Thermal: Expose solid drug and solution to high heat (e.g., 60-80°C).

    • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

2. Linearity & Range

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[16]

  • Protocol: Prepare at least five standard solutions across the desired range (e.g., for an assay, 80-120% of the nominal concentration). Inject each standard, plot the peak area versus concentration, and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[11]

  • Protocol: Perform a recovery study by spiking a placebo (or blank matrix) with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Recovery typically between 98.0% and 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument.[17]

    • Intermediate Precision (Inter-assay): Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and organic modifier composition (±2%). Assess the impact on system suitability parameters (e.g., resolution, tailing factor).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion

Developing a robust and reliable HPLC method for piperazine derivatives is an achievable goal when a systematic and scientifically-grounded approach is employed. The key to success lies in directly addressing the inherent analytical challenges of weak UV absorbance, high polarity, and basicity. By making informed decisions on detection strategy (derivatization vs. direct), selecting appropriate column chemistries like HILIC or mixed-mode, and carefully optimizing the mobile phase pH with amine modifiers, analysts can achieve excellent separation and peak shape. Rigorous validation according to ICH guidelines is the final, non-negotiable step to ensure that the developed method is truly fit for its purpose in a regulated drug development environment.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [URL: https://www.jocpr.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09842]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem. [URL: https://www.benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [URL: https://www.jocpr.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [URL: https://www.researchgate.net/publication/230781708_Accurate_HPLC_Determination_of_Piperazine_Residues_in_the_Presence_of_other_Secondary_and_Primary_Amines]
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [URL: https://www.chromatographyonline.
  • Steps for HPLC Method Validation - Pharmaguideline. [URL: https://www.pharmaguideline.
  • Polar Compounds | SIELC Technologies. [URL: https://sielc.com/polar-compounds/]
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. [URL: https://www.benchchem.com/technical-support/enhancing-stability-piperazine-drugs]
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0130.pdf]
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. [URL: https://www.technologynetworks.
  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. [URL: https://sielc.com/hplc-analysis-of-piperazine-on-primesep-100/]
  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/12_Chromatographic_and_Electrophoretic_Methods/12.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [URL: https://www.pharmtech.com/view/new-approach-forced-degradation-studies-using-anhydrous-conditions]
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  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [URL: https://www.amsbiopharma.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Accurate-HPLC-Determination-of-Piperazine-Residues-Gadza%C5%82a-Kopciuch/63b2f7a07604f378a5e8c15830e62e3079634d0b]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [URL: https://www.youtube.
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Application Note: A Framework for Investigating 1-(Cyclohexylcarbonyl)piperazine in Pancreatic Ductal Adenocarcinoma Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction and Rationale

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate below 10%.[1] This dismal prognosis is largely due to late diagnosis and profound resistance to conventional therapies. The genetic landscape of PDAC is dominated by activating mutations in the KRAS oncogene, present in over 90% of cases, which drives aberrant downstream signaling pathways crucial for tumor growth, survival, and metastasis.[1][2] Key pathways include the RAF/MEK/ERK (MAPK) and PI3K/PDK1/AKT cascades, making them prime targets for therapeutic intervention.[3][4][5]

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and synthetic tractability.[6] While 1-(Cyclohexylcarbonyl)piperazine itself is a novel entity in the context of pancreatic cancer, other piperazine derivatives have shown promise. For instance, certain derivatives act as potent sigma-2 receptor agonists, inducing cell death in pancreatic cancer models.[7][8] This precedent provides a compelling, albeit hypothetical, rationale for investigating this compound as a potential small-molecule inhibitor for PDAC.

This document outlines a comprehensive, multi-stage research protocol to systematically evaluate the anti-cancer potential of this compound, from initial in vitro screening to preliminary in vivo efficacy studies. The proposed workflow is designed to rigorously assess its biological activity and elucidate its potential mechanism of action against pancreatic cancer.

Part 1: Initial Characterization and In Vitro Evaluation

The first phase of investigation focuses on characterizing the compound's fundamental properties and assessing its direct effects on pancreatic cancer cells in a controlled laboratory setting.

Compound Preparation and Characterization

Before biological testing, it is critical to understand the physicochemical properties of this compound (PubChem CID: 3437502).[9]

  • Purity Assessment: Confirm compound identity and purity (>95%) using methods like NMR spectroscopy and LC-MS.

  • Solubility Testing: Determine the solubility in common laboratory solvents, primarily DMSO for stock solutions and aqueous buffers (e.g., PBS, cell culture media) for working concentrations. This is crucial for avoiding compound precipitation in assays.

  • Stability Analysis: Assess the stability of the compound in solution at various temperatures (e.g., -20°C, 4°C, 37°C) over time to ensure its integrity throughout the duration of the experiments.

Selection of Pancreatic Cancer Cell Lines

PDAC is a heterogeneous disease. Therefore, a panel of well-characterized human pancreatic cancer cell lines should be used to screen the compound, representing different genetic backgrounds and phenotypes.

Cell LineKey Genetic FeaturesRationale for Inclusion
PANC-1 KRAS (G12D), TP53 (R273H)Represents a common, aggressive, and chemoresistant subtype.[10]
MiaPaCa-2 KRAS (G12C), TP53 (R248W)Another KRAS-mutant line, known for its high metastatic potential.
BxPC-3 KRAS (wild-type), TP53 (Y220C)Serves as a control for KRAS-dependency and represents a less common PDAC subtype.
AsPC-1 KRAS (G12D), SMAD4 (deletion)Represents a metastatic phenotype with a different tumor suppressor loss.
Experimental Workflow for In Vitro Analysis

The following diagram outlines the logical flow for the initial in vitro screening and mechanistic studies.

G cluster_0 Phase 1: In Vitro Evaluation A Compound Preparation (Solubility, Stability) B Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 A->B C Apoptosis Assay (Annexin V / Caspase-Glo) B->C If IC50 is potent D Mechanism of Action (MoA) Western Blot Analysis C->D

Caption: Workflow for the in vitro assessment of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected pancreatic cancer cell lines (e.g., PANC-1).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is standard for assessing anti-proliferative effects.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

CompoundPANC-1 IC50 (µM)MiaPaCa-2 IC50 (µM)BxPC-3 IC50 (µM)
This compound [Experimental Data][Experimental Data][Experimental Data]
Gemcitabine (Control) [Experimental Data][Experimental Data][Experimental Data]

Caption: Example data table for summarizing IC50 values across cell lines.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol investigates whether the compound affects key signaling proteins downstream of KRAS.[2]

Materials:

  • 6-well plates.

  • PANC-1 cells.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed PANC-1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin serves as a loading control to ensure equal protein loading across lanes.

Caption: Key KRAS downstream signaling pathways often dysregulated in PDAC.[2][3][4]

Part 2: In Vivo Preclinical Evaluation

If this compound demonstrates potent and selective in vitro activity, the next logical step is to evaluate its efficacy and safety in a relevant animal model of pancreatic cancer.

Protocol 3: Subcutaneous Xenograft Mouse Model

This model is a standard, cost-effective first step for assessing anti-tumor activity in vivo.[12][13]

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude mice).

  • PANC-1 cells.

  • Matrigel.

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard-of-care drug (e.g., Gemcitabine) for positive control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 2 x 10^6 PANC-1 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (daily oral gavage).

    • Group 2: this compound (e.g., 25 mg/kg, daily oral gavage).[14]

    • Group 3: this compound (e.g., 50 mg/kg, daily oral gavage).

    • Group 4: Gemcitabine (e.g., 100 mg/kg, intraperitoneal injection, twice weekly).

  • Treatment and Monitoring: Administer treatments according to the schedule for 21-28 days. Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity appear. At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

  • Data Evaluation: Compare the tumor growth inhibition (TGI) and final tumor weights between the treatment and control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

Treatment GroupAverage Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control [Experimental Data]-[Experimental Data]
Compound (25 mg/kg) [Experimental Data][Experimental Data][Experimental Data]
Compound (50 mg/kg) [Experimental Data][Experimental Data][Experimental Data]
Gemcitabine [Experimental Data][Experimental Data][Experimental Data]

Caption: Example data table for summarizing in vivo efficacy and toxicity.

Conclusion and Future Directions

This document provides a structured framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for pancreatic cancer. The proposed protocols are designed to systematically assess its cytotoxicity, elucidate its mechanism of action, and verify its anti-tumor efficacy in a validated in vivo model. Positive results from this comprehensive investigation would warrant further studies, including evaluation in more complex models like patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), which more accurately recapitulate human disease.[15][16] Ultimately, this rigorous, stepwise approach is essential for identifying and validating novel therapeutic candidates that could one day improve outcomes for patients with pancreatic cancer.

References

  • Oncogenic signaling pathways in pancreatic ductal adenocarcinoma - ScienceDirect. Available at: [Link]

  • Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology. Available at: [Link]

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Application Notes and Protocols for Inducing Apoptosis with Sigma-2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of sigma-2 (σ₂) receptor agonists to induce apoptosis in cancer cells. This document details the underlying mechanisms, provides step-by-step experimental protocols, and offers insights into the critical parameters for successful experimentation.

Introduction: The Sigma-2 Receptor as a Therapeutic Target

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for cancer therapy due to its overexpression in a wide variety of tumor cells compared to healthy tissues.[1][2] Agonists targeting the σ₂ receptor have demonstrated potent anti-cancer activity by inducing programmed cell death, or apoptosis.[3][4] A key advantage of targeting the σ₂ receptor is its ability to induce apoptosis through multiple, sometimes novel, signaling pathways, offering potential therapeutic avenues for cancers resistant to conventional therapies.[5][6]

Mechanisms of Sigma-2 Receptor Agonist-Induced Apoptosis

Activation of the σ₂ receptor by its agonists triggers a cascade of events leading to cellular demise. The precise mechanism can be cell-line specific but generally involves one or more of the following pathways.[7]

Caspase-Dependent Apoptosis

In some cell types, σ₂ receptor agonists induce the classic caspase-dependent apoptotic pathway. This involves the activation of a cascade of cysteine-aspartic proteases (caspases) that dismantle the cell in a controlled manner.

  • Initiator Caspases: Activation of initiator caspases, such as caspase-8 and caspase-9, is a key initiating step.

  • Executioner Caspases: These, in turn, activate executioner caspases, most notably caspase-3, which is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] Studies have shown that σ₂ receptor ligands like SV119, SW43, and siramesine can induce caspase-3 activation in pancreatic cancer cells.[9]

Caspase-Independent Apoptosis

A significant finding is that σ₂ receptor agonists can also induce apoptosis through a caspase-independent pathway.[5][6] This is particularly relevant for treating tumors that have developed resistance to apoptosis by downregulating or mutating components of the caspase cascade.

  • Mitochondrial Pathway: This pathway often involves the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors.[10][11]

    • Bax/Bak Activation: Sigma-2 receptor agonists can trigger the activation and oligomerization of the pro-apoptotic proteins Bax and Bak at the mitochondrial outer membrane.[12][13][14][15][16] This forms pores that lead to mitochondrial outer membrane permeabilization (MOMP).

    • Cytochrome c Release: While some studies show cytochrome c release, a key event in caspase-dependent apoptosis, others indicate that σ₂ receptor-mediated apoptosis can occur without it.[10][17][18][19][20]

    • Apoptosis-Inducing Factor (AIF) and Endonuclease G: In some instances, the release of these factors from the mitochondria can lead to DNA fragmentation and cell death in a caspase-independent manner.[7]

  • Lysosomal Pathway: Some σ₂ receptor agonists, such as siramesine, act as lysosomotropic detergents.[21][22] They accumulate in lysosomes, leading to an increase in lysosomal pH, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, which can then trigger cell death.[22][23]

Role of Reactive Oxygen Species (ROS)

An increase in intracellular reactive oxygen species (ROS) is a common feature of σ₂ receptor agonist-induced apoptosis.[21][24] This oxidative stress can damage cellular components, including mitochondria and lysosomes, further propagating the apoptotic signal. The use of lipophilic antioxidants, like α-tocopherol, has been shown to reduce cell death induced by some σ₂ receptor agonists, highlighting the critical role of ROS.[10][21][24]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways involved in σ₂ receptor agonist-induced apoptosis.

Sigma-2_Apoptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_lysosome Lysosome S2R_Agonist Sigma-2 Receptor Agonist S2R Sigma-2 Receptor (TMEM97) S2R_Agonist->S2R Binds to ROS Increased ROS S2R->ROS Induces Caspase8 Caspase-8 S2R->Caspase8 Mito_Destab Mitochondrial Destabilization S2R->Mito_Destab Lyso_Destab Lysosomal Membrane Permeabilization S2R->Lyso_Destab ROS->Mito_Destab Contributes to ROS->Lyso_Destab Contributes to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis_Casp Apoptosis (Caspase-Dependent) Caspase3->Apoptosis_Casp Executes Cathepsins Cathepsins Apoptosis_Mito Apoptosis (Mitochondrial Pathway) Cathepsins->Apoptosis_Mito Triggers MMP_Loss Loss of MMP Mito_Destab->MMP_Loss Bax_Bak Bax/Bak Activation Mito_Destab->Bax_Bak MMP_Loss->Apoptosis_Mito CytC Cytochrome c Release Bax_Bak->CytC AIF_EndoG AIF/EndoG Release Bax_Bak->AIF_EndoG CytC->Caspase3 Activates AIF_EndoG->Apoptosis_Mito Lyso_Destab->Cathepsins Releases Apoptosis_Workflow Start Start: Select Sigma-2 Receptor Agonist Cell_Culture Cell Culture: Choose appropriate cancer cell line Start->Cell_Culture Viability_Assay Protocol 1: Cell Viability Assay (Determine EC50) Cell_Culture->Viability_Assay Apoptosis_Detection Protocol 2: Annexin V/PI Staining (Flow Cytometry) Viability_Assay->Apoptosis_Detection Treat cells with agonist at EC50 Caspase_Assay Protocol 3: Caspase-3 Activity Assay Apoptosis_Detection->Caspase_Assay Mechanism_Studies Further Mechanistic Studies: - Mitochondrial Membrane Potential - ROS Measurement - Western Blot for Apoptotic Proteins Caspase_Assay->Mechanism_Studies Investigate upstream/ downstream events Conclusion Conclusion: Characterize Apoptotic Mechanism Mechanism_Studies->Conclusion

Caption: Experimental Workflow for Apoptosis Induction Studies.

Troubleshooting and Considerations

  • Compound Solubility: Ensure complete dissolution of the σ₂ receptor agonist in DMSO and subsequent dilution in media to avoid precipitation.

  • Cell Line Variability: The response to σ₂ receptor agonists can vary significantly between cell lines. It is crucial to test a panel of cell lines to understand the broader applicability of a compound. [10]* Caspase-Independent Death: If caspase inhibitors do not block cell death, consider investigating markers of caspase-independent pathways, such as AIF translocation or lysosomal integrity. [5][6]* Off-Target Effects: While many agonists are selective, it is important to consider potential off-target effects, especially at higher concentrations. [11]

Conclusion

Sigma-2 receptor agonists represent a promising class of anti-cancer agents that induce apoptosis through diverse and sometimes novel mechanisms. By understanding these pathways and employing the detailed protocols outlined in these application notes, researchers can effectively evaluate the therapeutic potential of these compounds and contribute to the development of new cancer treatments.

References

  • Ostenfeld, M. S., Fehrenbacher, N., Høyer-Hansen, M., Thomsen, C., Farkas, T., & Jäättelä, M. (2005). Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. Molecular Cancer Therapeutics, 4(10), 1535-1545. [Link]

  • Jesenko, T., & Turk, B. (2013). Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes. Cell Death & Disease, 4(10), e818. [Link]

  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer Research, 62(1), 313-322. [Link]

  • Wang, H., & Liu, J. (2021). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 28(21), 4172-4189. [Link]

  • Ostenfeld, M. S., Fehrenbacher, N., Høyer-Hansen, M., Thomsen, C., Farkas, T., & Jäättelä, M. (2005). Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. Molecular Cancer Therapeutics, 4(10), 1535-1545. [Link]

  • Ostenfeld, M. S., Fehrenbacher, N., Høyer-Hansen, M., Thomsen, C., Farkas, T., & Jäättelä, M. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Molecular Cancer Therapeutics, 4(10), 1535-1545. [Link]

  • Høyer-Hansen, M., Bastholm, L., Szyniarowski, P., Campanella, M., Szabadkai, G., Farkas, T., ... & Jäättelä, M. (2008). Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation. Autophagy, 4(3), 359-370. [Link]

  • Wang, H., & Liu, J. (2021). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 28(21), 4172-4189. [Link]

  • Wang, H., & Liu, J. (2021). Sigma-2 Receptor as a Potential Drug Target. Semantic Scholar. [Link]

  • Ryskamp, D. A., Bhd., ... & Goldstein, J. L. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer Research, 62(1), 313-322. [Link]

  • Sigma-2 receptor. (2023, December 1). In Wikipedia. [Link]

  • Hazelwood, S., & Bowen, W. D. (2004). Sigma-2 receptor-mediated apoptosis occurs without cytochrome-C release or changes in mRNA expression for Bcl-2 family proteins. Cancer Research, 64(7_Supplement), 1148. [Link]

  • Sahn, J. J., Mejia, G. L., & Vela, J. M. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. Pharmaceuticals, 17(5), 620. [Link]

  • Sigma-2 ligands induced caspase-3 activation. (n.d.). ResearchGate. [Link]

  • Zeng, C., Vangveravong, S., Xu, J., Chang, K. C., Hotchkiss, R. S., & Mach, R. H. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 69(1), 25-33. [Link]

  • Abstract #422: Sigma-2 receptor-mediated apoptosis in pancreatic cancer cells. (2009). Cancer Research, 69(8_Supplement), 422. [Link]

  • Ronsisvalle, S., Aricò, G., Pasquinucci, L., Duro, A., & Ronsisvalle, G. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(52), 89961–89977. [Link]

  • Sigma-2 ligands induce caspase-3 activation in pancreas cancer. (n.d.). ResearchGate. [Link]

  • The sigma-2 ligand, SV119, combined with gemcitabine suppresses tumor... (n.d.). ResearchGate. [Link]

  • Fig. 2 Sigma-2 ligands induce caspase-3 activation and involve Reactive... (n.d.). ResearchGate. [Link]

  • Abate, C., Niso, M., Berardi, F., & Perrone, R. (2012). Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells. International journal of nanomedicine, 7, 3617–3628. [Link]

  • Conjugation to the sigma-2 ligand SV119 overcomes uptake blockade and converts dm-Erastin into a potent pancreatic cancer therapeutic. (n.d.). ResearchGate. [Link]

  • Sigma-2 ligands have high affinity for pancreas cancer and decrease... (n.d.). ResearchGate. [Link]

  • Sigma-2 receptor agonists and DNAdamaging antineoplastic agents induce... (n.d.). ResearchGate. [Link]

  • (PDF) Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. (n.d.). ResearchGate. [Link]

  • Ronsisvalle, S., Aricò, G., Pasquinucci, L., Duro, A., & Ronsisvalle, G. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(52), 89961–89977. [Link]

  • Goldstein, J. C., Waterhouse, N. J., Juin, P., Evan, G. I., & Green, D. R. (2005). Cytochrome c is released in a single step during apoptosis. Cell death and differentiation, 12(5), 453-462. [Link]

  • Prüll, M., Stournaras, C., & Klironomos, G. (2001). Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo. Blood, 98(5), 1542-1548. [Link]

  • Kharbanda, S., Pandey, P., Schofield, B., Israels, S., Roncinske, R., Yoshida, K., ... & Kufe, D. (2000). Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis. Cell death and differentiation, 7(2), 115-121. [Link]

  • Chen, C., & Pervaiz, S. (2020). The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved?. Cell death & disease, 11(8), 665. [Link]

  • Alsop, A. E., Brouwer, J. M., & Kluck, R. M. (2016). Identification of an activation site in Bak and mitochondrial Bax triggered by antibodies. Nature communications, 7, 11653. [Link]

  • O'Neill, K. L., Huang, K., Zhang, J., Chen, Y., & Zhang, J. (2016). Bax/Bak activation in the absence of Bid, Bim, Puma, and p53. Oncogene, 35(24), 3231-3235. [Link]

  • Gill, J. H., Kirshner, J. R., & Fumarola, C. (2012). Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine. Molecular pharmacology, 82(6), 1145-1156. [Link]

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The Cyclohexylcarbonyl Piperazine Scaffold: A Versatile Tool in Neuropharmacology Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Moiety

In the landscape of neuropharmacology, the relentless pursuit of novel chemical entities with precise central nervous system (CNS) activity is paramount. Within this context, the piperazine ring has emerged as a privileged scaffold, a foundational structure in a multitude of clinically significant drugs targeting a wide array of neurological and psychiatric disorders.[1][2][3] This guide focuses on a specific and highly valuable derivative, 1-(Cyclohexylcarbonyl)piperazine, also known as cyclohexyl(piperazin-1-yl)methanone. While not possessing intrinsic neuropharmacological activity itself, this compound serves as a critical building block and structural core for the synthesis of potent and selective neuropharmacological agents. Its true utility lies in its role as a versatile scaffold in medicinal chemistry, enabling the exploration of chemical space to generate novel compounds with tailored CNS activities.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of the this compound scaffold. We will delve into a prime example of its successful implementation in the development of a cannabinoid receptor 1 (CB1) inverse agonist, and provide detailed protocols for the synthesis, in vitro characterization, and potential in vivo evaluation of such derivatives.

Case Study: The Genesis of a CB1 Inverse Agonist from a Cyclohexylcarbonyl Piperazine Core

The development of inverse agonists for the cannabinoid receptor type 1 (CB1) has been an area of intense research, particularly for therapeutic applications in obesity and related metabolic disorders.[4] However, first-generation CB1 inverse agonists were fraught with centrally-mediated psychiatric side effects, necessitating the discovery of novel chemical scaffolds.[4][5]

A significant breakthrough came with the development of (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), a novel CB1 inverse agonist derived from the benzhydryl piperazine class.[4] The core of LDK1229 is, in essence, a substituted this compound. This discovery underscores the utility of the cyclohexylcarbonyl piperazine moiety as a foundational element for generating compounds with high affinity and selectivity for specific CNS targets. LDK1229 was shown to bind to the CB1 receptor with a Ki value of 220 nM and exhibited efficacy comparable to the first-generation inverse agonist rimonabant in antagonizing the basal G protein coupling activity of the receptor.[4]

Mechanism of Action: CB1 Receptor Inverse Agonism

The CB1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists, such as LDK1229, not only block the action of agonists but also reduce the basal, constitutive activity of the receptor. This is achieved by stabilizing an inactive conformation of the receptor, thereby reducing downstream signaling through G-proteins. The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of an inverse agonist.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Inverse_Agonist LDK1229 (Inverse Agonist) Inverse_Agonist->CB1 Inactivates (Reduces Basal Activity)

Caption: CB1 Receptor Signaling and Inverse Agonism.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of neuropharmacologically active compounds derived from the this compound scaffold, using the development of a CB1 inverse agonist as a guiding example.

Part 1: Synthesis of a Substituted this compound Derivative

This protocol outlines a representative synthesis for a derivative analogous to LDK1229. The core principle involves the N-alkylation of piperazine, followed by acylation with cyclohexanecarbonyl chloride.

Synthetic_Workflow Start Piperazine Step1 N-Alkylation with Bis(4-fluorophenyl)methyl bromide Start->Step1 Intermediate 1-(Bis(4-fluorophenyl)methyl)piperazine Step1->Intermediate Step2 Acylation with Cyclohexanecarbonyl chloride Intermediate->Step2 Product Final Product (e.g., LDK1229 analog) Step2->Product

Caption: Synthetic Workflow for a LDK1229 Analog.

Materials:

  • Piperazine

  • Bis(4-fluorophenyl)methyl bromide

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • N-Alkylation:

    • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA (2.2 equivalents) to the solution and cool to 0°C in an ice bath.

    • Slowly add a solution of bis(4-fluorophenyl)methyl bromide (1 equivalent) in DCM to the cooled piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(bis(4-fluorophenyl)methyl)piperazine.

    • Purify the crude product by silica gel column chromatography.

  • Acylation:

    • Dissolve the purified 1-(bis(4-fluorophenyl)methyl)piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

    • Add TEA (1.2 equivalents) and cool the solution to 0°C.

    • Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by silica gel column chromatography to obtain the final compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Part 2: In Vitro Characterization Protocols

Objective: To determine the binding affinity (Ki) of the synthesized compound for the CB1 receptor.

Materials:

  • Membranes from cells expressing human CB1 receptor (e.g., HEK293 or CHO cells)

  • [³H]CP-55,940 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Synthesized compound and a known non-specific binding agent (e.g., WIN 55,212-2)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and the various concentrations of the synthesized compound.

  • For total binding, add buffer instead of the compound. For non-specific binding, add a high concentration of WIN 55,212-2.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional activity of the compound as an inverse agonist at the CB1 receptor.

Materials:

  • Membranes from cells expressing human CB1 receptor

  • [³⁵S]GTPγS (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • GDP (Guanosine diphosphate)

  • Synthesized compound and a known CB1 agonist (e.g., CP-55,940)

  • 96-well filter plates, cell harvester, scintillation cocktail, and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized compound.

  • Pre-incubate the cell membranes with GDP for 15 minutes on ice.

  • In a 96-well plate, add the assay buffer, pre-incubated membranes, [³⁵S]GTPγS, and the various concentrations of the synthesized compound.

  • To determine agonist-stimulated binding (for comparison), include wells with a known agonist.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay, filter, and wash as described in the radioligand binding assay.

  • Count the radioactivity.

  • Inverse agonism is demonstrated by a concentration-dependent decrease in basal [³⁵S]GTPγS binding. Calculate the IC₅₀ for this inhibition.

Data Presentation: Summary of Pharmacological Properties

The following table summarizes hypothetical data for a novel compound synthesized from the this compound scaffold, in comparison to a known standard.

CompoundCB1 Binding Affinity (Ki, nM)[³⁵S]GTPγS Binding (IC₅₀, nM)Functional Activity
LDK1229 (Reference)220[4]~300Inverse Agonist
Novel Analog 150 250 Inverse Agonist

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of novel neuropharmacological agents. As demonstrated by the successful development of the CB1 inverse agonist LDK1229, this core structure allows for systematic chemical modifications to achieve high affinity and selectivity for various CNS targets. The protocols provided herein offer a framework for the synthesis and in vitro characterization of such derivatives. Future research could explore modifications of the cyclohexyl and piperazine rings to modulate pharmacokinetic properties, such as blood-brain barrier penetration, and to target other neuroreceptors, including those in the serotonergic and dopaminergic systems, where the piperazine moiety is known to be effective.[6][7]

References

  • Mah, M. M., et al. (2015). (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs. Molecular Pharmacology, 87(2), 197-206. Available from: [Link]

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  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73-80. Available from: [Link]

  • Gomes, M. V. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]

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  • Schmidt, J., et al. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(13), 3335-3345. Available from: [Link]

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  • ResearchGate. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Available from: [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-593. Available from: [Link]

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Application Notes & Protocols: A Stepwise Approach to Characterizing the Analgesic Effects of MT-45 Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the stereoselective analgesic properties of the (+) and (-) enantiomers of MT-45, a piperazine-derived synthetic opioid. The narrative outlines a logical, multi-tiered approach, beginning with fundamental in vitro characterization of opioid receptor interactions and culminating in established in vivo models of nociception. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in preclinical research. We emphasize the causality behind experimental choices, providing a robust, self-validating system for elucidating the distinct pharmacological profiles of each MT-45 enantiomorph.

Introduction: The Rationale for Stereoselective Investigation

MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid developed in the 1970s as an analgesic agent.[1][2] Like many psychoactive compounds, MT-45 possesses a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers. The principles of pharmacology dictate that biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[3] This stereoselectivity can lead to significant variations in potency, efficacy, and side-effect profiles between enantiomers.[4][5] For instance, the classic opioid morphine demonstrates pronounced stereoselectivity, where (-)-morphine is a potent analgesic, while (+)-morphine lacks significant analgesic activity and affinity for the µ-opioid receptor (MOR).[3][6]

Preliminary studies on racemic MT-45 indicate it acts as a potent µ-opioid receptor agonist.[1][7] However, to fully understand its therapeutic potential and risk profile, it is imperative to dissect the contribution of each individual enantiomer. This guide provides a systematic approach to determine if the analgesic activity of MT-45 is driven primarily by one enantiomer and to quantify the differences in their pharmacological actions.

Overall Experimental Strategy

A successful investigation follows a logical progression from molecular interactions to physiological responses. Our strategy is designed to first establish the mechanism of action at the receptor level and then to confirm and quantify the analgesic effects in a whole-organism context.

G Binding Receptor Binding Assays (Affinity - Ki) Function Functional Assays (Potency - EC50, Efficacy - Emax) Binding->Function HotPlate Hot-Plate Test (Supraspinal Analgesia) Function->HotPlate Physiological Relevance TailFlick Tail-Flick Test (Spinal Analgesia) Function->TailFlick

Caption: High-level experimental workflow.

In Vitro Characterization: Receptor Binding and Functional Activity

Before proceeding to animal models, it is crucial to determine how each MT-45 enantiomer interacts with the primary targets for opioid analgesics: the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol: Opioid Receptor Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of each enantiomer for the human µ, δ, and κ opioid receptors.

Objective: To quantify the affinity of (+)-MT-45 and (-)-MT-45 for opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

  • Non-specific binding competitors: Naloxone or unlabeled ligand.

  • Test Compounds: (+)-MT-45 and (-)-MT-45, dissolved in appropriate vehicle (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and cell harvester.

Procedure:

  • Prepare serial dilutions of each MT-45 enantiomer.

  • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, add a high concentration of naloxone.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester, and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to fit a one-site competition curve and determine the IC50 value for each enantiomer.

  • Convert IC50 values to Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following receptor binding, determining whether the enantiomers are agonists, partial agonists, or antagonists.[8][9]

Objective: To determine the potency (EC50) and efficacy (Emax) of each enantiomer at G-protein activation.

Materials:

  • Cell membranes (as above).

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (to suppress basal binding).[10]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Positive Control: DAMGO (full µ agonist).

  • Test Compounds: (+)-MT-45 and (-)-MT-45.

G Agonist Opioid Agonist (e.g., MT-45 Enantiomer) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein Heterotrimeric G-Protein (αiβγ) Receptor->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP [35S]GTPγS G_Protein->GTP Binds Effector Adenylate Cyclase (Inhibited) G_Protein->Effector αi subunit inhibits cAMP cAMP Levels (Decrease) Effector->cAMP

Caption: Simplified opioid receptor signaling pathway.

Procedure:

  • Prepare serial dilutions of each MT-45 enantiomer and the positive control.

  • In a 96-well plate, add cell membranes, GDP, and the test compound or control. Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash filters with ice-cold buffer.

  • Quantify bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

  • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (potency) and Emax (maximal efficacy relative to the full agonist).[11]

Expected In Vitro Data & Interpretation

The results should be summarized for clear comparison.

Compoundµ-Receptor Ki (nM)δ-Receptor Ki (nM)κ-Receptor Ki (nM)µ-Receptor EC50 (nM)µ-Receptor Emax (%)
(+)-MT-45 ValueValueValueValueValue
(-)-MT-45 ValueValueValueValueValue
Morphine ValueValueValueValue100 (Reference)

Interpretation: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency. Emax values indicate the maximal response relative to a standard full agonist. Significant differences in these parameters between enantiomers would confirm stereoselective activity at the receptor level.

In Vivo Analgesic Assessment

In vivo studies are essential to confirm that the in vitro activity translates to a physiological analgesic effect. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines for rigor and transparency.[12][13][14]

Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) are commonly used. Animals should be acclimated for at least one week before testing.

Protocol: Hot-Plate Test (Supraspinal Analgesia)

The hot-plate test measures the response to a thermal stimulus, a response that is integrated at the supraspinal level (i.e., in the brain).[15][16]

Objective: To assess the centrally mediated analgesic effect of MT-45 enantiomers.

Materials:

  • Hot-plate apparatus (set to 55 ± 0.5 °C).

  • Plexiglass cylinder to confine the animal to the plate surface.

  • Test compounds, vehicle control (e.g., saline), and positive control (e.g., morphine).

  • Timer.

Procedure:

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[17]

  • Randomize animals into treatment groups (vehicle, positive control, multiple doses of each enantiomer).

  • Administer the assigned treatment via a consistent route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

  • Construct dose-response curves and calculate the ED50 (the dose required to produce 50% of the maximum effect) for each enantiomer.[18]

Protocol: Tail-Flick Test (Spinal Analgesia)

The tail-flick test assesses a spinal reflex to a thermal stimulus, providing insight into effects at the spinal cord level.[19][20]

Objective: To evaluate the spinally mediated analgesic effect of MT-45 enantiomers.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • Test compounds, vehicle, and positive control.

Procedure:

  • Gently place the animal in the restrainer.

  • Determine the baseline tail-flick latency by focusing the heat source on the distal portion of the tail and measuring the time until the tail is withdrawn. Apply a cut-off time (e.g., 10-12 seconds) to prevent injury.

  • Administer treatments as described in the hot-plate protocol.

  • Measure the tail-flick latency at the same predetermined time points post-administration.

  • Calculate the %MPE and determine the ED50 for each enantiomer as described above.

Data Analysis and Interpretation

  • Dose-Response Curves: Use non-linear regression to fit the data and calculate ED50 values with 95% confidence intervals.[11][22]

  • Statistical Comparisons:

    • Use Student's t-test to compare the ED50 values of the two enantiomers.

    • Use a two-way ANOVA (with time and treatment as factors) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to analyze the time-course data.

  • A statistically significant difference in the ED50 values between the (+)- and (-)-MT-45 enantiomers provides strong evidence for stereoselective analgesic activity in vivo.

Expected In Vivo Data Summary
CompoundHot-Plate ED50 (mg/kg) [95% CI]Tail-Flick ED50 (mg/kg) [95% CI]
(+)-MT-45 ValueValue
(-)-MT-45 ValueValue
Morphine ValueValue

Conclusion

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link][12]

  • ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved from [Link][13]

  • The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link][14]

  • Dose–response relationship. (2024). In Wikipedia. Retrieved from [Link][11]

  • Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology. Retrieved from [Link][1][7]

  • Abbadie, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Retrieved from [Link][23][24]

  • Baiardi, P., & Candura, S. (2011). Analysis of dose-response curves in molecular pharmacology by the SAS System. Semantic Scholar. Retrieved from [Link][18]

  • Li, Y., et al. (2024). Stereoselective recognition of morphine enantiomers by μ-opioid receptor. National Science Review. Retrieved from [Link][3]

  • Kellett, B. B., & Global RPh. (1986). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. Retrieved from [Link][22]

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  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. Retrieved from [Link][21]

  • Evaluation of analgesic effect of AMN082 drug by hot plate method. (n.d.). JCDR. Retrieved from [Link][17]

  • Li, Y., et al. (2025). Opioid Enantiomers: Exploring the Complex Interplay of Stereochemistry, Pharmacodynamics, and Therapeutic Potential. Journal of Medicinal Chemistry. Retrieved from [Link][4]

  • Li, Y., et al. (2024). Stereoselective recognition of morphine enantiomers by μ-opioid receptor. OSTI.GOV. Retrieved from [Link][6]

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  • Raghavendra institute of pharmaceutical education and research. (n.d.). preclinical screening models for Analgesic drugs. Slideshare. Retrieved from [Link][20]

  • Christie, M. J., et al. (2019). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology. Retrieved from [Link][2]

  • Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. (2025). ResearchGate. Retrieved from [Link][16]

  • Wang, G., et al. (1998). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry. Retrieved from [Link][5]

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  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology. Retrieved from [Link][10]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Retrieved from [Link][9]

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molecular docking protocol for piperazine-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Protocol for Molecular Docking of Piperazine-Based Ligands in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4][5] This application note provides a comprehensive, field-proven protocol for the molecular docking of piperazine-based ligands, a critical in-silico technique for predicting their binding affinity and orientation at a biological target's active site. We will delve into the nuances of ligand and protein preparation, with a special focus on the unique conformational and protonation state considerations of the piperazine moiety. This guide will further detail the docking simulation process and conclude with a robust methodology for post-docking analysis, ensuring the generation of reliable and actionable data for drug discovery pipelines.

Introduction: The Significance of the Piperazine Scaffold

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug design. Its prevalence stems from a unique combination of properties:

  • Physicochemical Advantages: The presence of two basic nitrogen atoms allows for modulation of pKa, enhancing aqueous solubility and oral bioavailability.[1][2]

  • Synthetic Tractability: The piperazine core is synthetically versatile, enabling the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).[6][7][8][9][10]

  • Pharmacokinetic Tuning: It often serves as a linker or a key pharmacophoric element, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Structural Versatility: The piperazine ring can adopt various conformations, primarily the low-energy chair form, but also boat and twisted-boat forms, which can be crucial for receptor binding.[11][12][13]

Given these attributes, accurately predicting the interaction of piperazine-containing molecules with their biological targets is paramount. Molecular docking serves as a powerful computational tool to achieve this, offering insights that can guide lead optimization and rational drug design.

The Molecular Docking Workflow: A Self-Validating System

A successful docking protocol is not merely a sequence of commands but a logical workflow where each step validates the next. This ensures the scientific integrity of the generated models.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Post-Docking Analysis PDB Target Selection & PDB Retrieval Prot_Prep Protein Preparation PDB->Prot_Prep Lig_Prep Ligand Preparation PDB->Lig_Prep Grid_Gen Grid Generation Prot_Prep->Grid_Gen Docking Docking Execution Lig_Prep->Docking Grid_Gen->Docking Scoring Scoring Function Analysis Docking->Scoring Clustering Pose Clustering & RMSD Scoring->Clustering Visualization Visual Inspection Clustering->Visualization Validation Experimental Validation Visualization->Validation caption Overall Molecular Docking Workflow.

Figure 1: A high-level overview of the molecular docking workflow, from initial preparation to final analysis and validation.

Phase 1: Meticulous Preparation of Receptor and Ligand

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out (GIGO) is a particularly relevant principle in computational chemistry.

Receptor Preparation

The goal of receptor preparation is to produce a chemically correct and computationally ready model of the biological target.

Protocol:

  • Obtain the 3D Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution, bound to a ligand similar to the piperazine series of interest, and with minimal missing residues.

  • Initial Cleanup: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding.

  • Add Hydrogens and Assign Charges: Use a dedicated software package for this step. This process adds missing hydrogen atoms and assigns appropriate partial charges to each atom.

  • Protonation of Titratable Residues: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is crucial to constrain the protein backbone to preserve the experimentally determined conformation.

Piperazine-Based Ligand Preparation: Special Considerations

The preparation of piperazine-containing ligands requires careful attention to their unique chemical features.

Protocol:

  • 2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation.

  • Protonation State Determination: This is a critical step for piperazine ligands. The two nitrogen atoms of the piperazine ring have distinct pKa values that are influenced by their chemical environment.[14][15][16]

    • At physiological pH, piperazine can exist as a neutral, monoprotonated, or diprotonated species.[17]

    • It is highly recommended to generate all plausible protonation states and dock them individually to determine which form has the most favorable binding energy.

  • Conformational Sampling: The piperazine ring predominantly adopts a chair conformation, but boat and twisted-boat conformations are also possible and may be relevant for binding.[11][12][13]

    • Ensure that the ligand preparation protocol generates a diverse set of low-energy conformers, adequately sampling the puckering of the piperazine ring.

  • Chirality: If the ligand contains stereocenters, ensure that the correct stereoisomer is used. If the stereochemistry is unknown, it may be necessary to dock all possible stereoisomers.

  • Force Field Assignment: Assign a suitable molecular mechanics force field to the ligand. Common choices for small organic molecules include GAFF (General Amber Force Field) or MMFF94s.[6][18]

Table 1: Recommended Software for Receptor and Ligand Preparation

Software SuiteKey Features for Piperazine LigandsWebsite
Schrödinger Maestro LigPrep for robust protonation state and conformer generation. Protein Preparation Wizard for comprehensive receptor setup.[19][20][21][22]
AutoDockTools (ADT) A widely used, open-source tool for preparing PDBQT files for AutoDock Vina. Allows for manual inspection and modification of structures.[23]
OpenBabel A versatile open-source chemical toolbox for converting between different file formats and performing basic ligand preparation steps.[6]

Phase 2: The Docking Simulation

With the receptor and ligand prepared, the next phase is to perform the docking calculation.

Grid Generation

A grid box is defined around the active site of the receptor. This grid pre-calculates the interaction potentials for different atom types, significantly speeding up the docking process.

Protocol:

  • Define the Binding Site: The grid box should be centered on the known binding site of the receptor. If the binding site is unknown, blind docking can be performed with a larger grid box encompassing the entire protein, although this is computationally more intensive and less accurate.

  • Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A common practice is to add a 4-5 Å buffer around the ligand's dimensions.

Docking Algorithm and Parameters

The choice of docking software and its parameters will influence the outcome of the simulation.

Protocol:

  • Select a Docking Program: Several well-validated docking programs are available. AutoDock Vina is a popular open-source option known for its speed and accuracy.[24][25][26] Commercial packages like Glide (Schrödinger) often offer more advanced features and scoring functions.[27]

  • Flexible Docking: Given the conformational flexibility of the piperazine ring and its substituents, it is often beneficial to perform flexible docking. This can involve treating the entire ligand as flexible and, in some cases, allowing for the flexibility of key receptor side chains in the active site.[24][25][26]

  • Number of Poses: Generate a sufficient number of binding poses (e.g., 10-20) to adequately sample the conformational space and identify the most likely binding mode.

  • Exhaustiveness: This parameter in programs like AutoDock Vina controls the thoroughness of the conformational search. Higher exhaustiveness values increase the likelihood of finding the global minimum but also increase the computational cost.

G cluster_prep Input Structures cluster_dock Docking Engine cluster_output Output Receptor Prepared Receptor Grid Define Grid Box Receptor->Grid Ligand Prepared Ligand (Multiple Conformers/Protonation States) Algorithm Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Algorithm Grid->Algorithm Scoring Scoring Function Algorithm->Scoring Poses Ranked Binding Poses Scoring->Poses Energies Binding Energies Scoring->Energies caption Detailed Docking Simulation Process.

Figure 2: A detailed flowchart of the docking simulation process, from input structures to the generation of ranked binding poses.

Phase 3: Rigorous Post-Docking Analysis

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis of these results is crucial to extract meaningful insights.[28]

Interpretation of Scoring Functions

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a receptor.[29][30]

  • Binding Energy: The primary output is a binding energy or score, typically in kcal/mol. A more negative value generally indicates a more favorable binding interaction.[31]

  • Relative vs. Absolute Affinity: It is important to remember that docking scores are generally better at predicting the relative binding affinities of a series of compounds than their absolute experimental binding affinities.[32]

  • Consensus Scoring: Using multiple scoring functions can provide a more robust assessment of binding affinity and help to reduce false positives.[31]

Pose Clustering and RMSD Analysis

Clustering the output poses based on their root-mean-square deviation (RMSD) is a standard practice.

  • Clustering: Poses with similar conformations and orientations will be grouped into clusters. The most populated cluster with the best binding energy is often considered the most likely binding mode.[33][34]

  • RMSD: The RMSD between the docked pose of a known ligand and its crystallographic pose can be used to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.

Visual Inspection: The Final Arbiter

Visual inspection of the top-ranked poses is a non-negotiable step in the analysis.[35]

  • Key Interactions: Look for chemically sensible interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Piperazine Interactions: Pay close attention to the interactions involving the piperazine ring. Are the nitrogen atoms acting as hydrogen bond acceptors or donors? Is the ring making favorable hydrophobic contacts?

  • SAR Correlation: The predicted binding mode should be able to explain the observed structure-activity relationships for a series of analogs.

Table 2: Key Parameters for Post-Docking Analysis

Analysis StepKey Metric/ObservationRationale
Scoring Function Binding Energy (kcal/mol)A lower binding energy suggests a more stable protein-ligand complex.
Pose Clustering Cluster Size and Representative PoseThe largest cluster often represents the most probable binding conformation.
RMSD Value in Angstroms (Å)Measures the deviation between the docked pose and a reference (e.g., crystal structure).
Visual Inspection Hydrogen bonds, hydrophobic contacts, etc.Ensures that the predicted interactions are chemically and biologically plausible.

Conclusion: From In-Silico Models to Experimental Reality

This application note has outlined a detailed and robust protocol for the molecular docking of piperazine-based ligands. By adhering to these guidelines, researchers can generate reliable computational models that provide valuable insights into the binding mechanisms of these important therapeutic agents. It is crucial to remember that molecular docking is a predictive tool, and the results should always be interpreted in the context of experimental data. The ultimate validation of any docking study lies in its ability to guide the design of novel compounds with improved potency and selectivity.

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Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of Piperazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Piperazine Scaffold and the Power of QSAR

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry, often described as a "privileged scaffold".[1][2][3] Its prevalence in a wide array of approved drugs stems from its unique physicochemical properties. The two basic nitrogen atoms can enhance aqueous solubility and bioavailability, crucial for optimizing the pharmacokinetic profile of drug candidates.[2][4] Furthermore, the stable chair conformation of the piperazine ring provides a rigid and predictable framework for orienting pharmacophoric groups to interact effectively with biological targets.[4][5] Piperazine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antipsychotic effects.[2][3]

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7] In the context of piperazine inhibitors, QSAR serves as a powerful tool to guide the drug discovery process. By identifying the key molecular features that govern the inhibitory potency, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized piperazine derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing. This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.[7]

This guide provides a detailed overview of the methodologies and protocols involved in conducting robust QSAR studies on piperazine inhibitors, from data preparation and descriptor calculation to model development, validation, and interpretation.

The QSAR Workflow: A Step-by-Step Guide

A typical QSAR study involves a series of well-defined steps, each crucial for the development of a predictive and reliable model. The following sections provide a detailed protocol for each stage of the workflow.

QSAR_Workflow cluster_data Data Curation cluster_model Model Development cluster_validation Model Validation & Application DataCollection 1. Data Set Collection DataCuration 2. Data Curation & Preprocessing DataCollection->DataCuration DataSplitting 3. Data Set Splitting DataCuration->DataSplitting DescriptorCalc 4. Descriptor Calculation DataSplitting->DescriptorCalc FeatureSelection 5. Feature Selection DescriptorCalc->FeatureSelection ModelBuilding 6. Model Building FeatureSelection->ModelBuilding ModelValidation 7. Model Validation ModelBuilding->ModelValidation ApplicabilityDomain 8. Applicability Domain Definition ModelValidation->ApplicabilityDomain Prediction 9. Prediction for New Compounds ApplicabilityDomain->Prediction

Figure 1: A generalized workflow for a QSAR study.
Part 1: Data Set Preparation and Curation

The foundation of any successful QSAR model is a high-quality dataset. The following protocol outlines the steps for collecting and preparing a suitable dataset of piperazine inhibitors.

Protocol 1: Dataset Collection and Curation

  • Data Source Identification:

    • Utilize public databases such as ChEMBL, PubChem, and BindingDB to search for piperazine derivatives with reported biological activity against a specific target.[8]

    • Conduct a thorough literature search for relevant publications that report the synthesis and biological evaluation of piperazine inhibitors.

  • Data Extraction:

    • For each compound, extract the chemical structure (preferably in SMILES or SDF format) and the corresponding biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ).

    • Ensure that the biological activity data is consistent and measured under uniform experimental conditions.

  • Data Curation and Preprocessing:

    • Convert all biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

    • Standardize the chemical structures: neutralize salts, remove counter-ions, and ensure consistent tautomeric and protonation states.

    • Remove any duplicate entries or compounds with missing or ambiguous activity data.

  • Data Set Splitting:

    • Divide the curated dataset into a training set and a test set.[9] A common split is 80% for the training set and 20% for the test set.

    • The training set will be used to build the QSAR model, while the test set will be used for external validation to assess its predictive performance.[10][11]

    • Employ a random selection method or a more sophisticated technique like sphere exclusion to ensure that both sets are representative of the entire dataset.

Part 2: Molecular Descriptor Calculation and Feature Selection

Molecular descriptors are numerical representations of the chemical and physical properties of a molecule. The selection of relevant descriptors is a critical step in building an accurate QSAR model.

Protocol 2: Descriptor Calculation and Selection

  • Descriptor Calculation:

    • Use specialized software such as DRAGON, PaDEL-Descriptor, or RDKit to calculate a wide range of molecular descriptors for each compound in the dataset.[12][13]

    • These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric descriptors, quantum chemical descriptors).[14][15]

  • Data Preprocessing:

    • Remove constant and near-constant descriptors.

    • Check for and remove highly correlated descriptors (e.g., with a correlation coefficient > 0.9) to avoid multicollinearity issues in the subsequent modeling.

  • Feature Selection:

    • Employ a feature selection algorithm to identify a subset of descriptors that are most relevant to the biological activity.

    • Commonly used methods include:

      • Genetic Algorithm (GA): An optimization technique inspired by natural selection.[16]

      • Stepwise Multiple Linear Regression (MLR): A method that iteratively adds or removes descriptors from the model based on their statistical significance.[9]

      • Recursive Feature Elimination (RFE): A technique that recursively removes the least important features.

Part 3: QSAR Model Development and Validation

With the curated dataset and selected descriptors, the next step is to build and rigorously validate the QSAR model.

Model_Validation cluster_internal Internal Validation cluster_external External Validation TrainingSet Training Set Model QSAR Model TrainingSet->Model TestSet Test Set R2_pred Predictive R² (R²pred) TestSet->R2_pred LOO_CV Leave-One-Out Cross-Validation (Q²) LMO_CV Leave-Many-Out Cross-Validation Y_Randomization Y-Randomization Model->LOO_CV Model->LMO_CV Model->Y_Randomization Model->R2_pred

Figure 2: Internal and external validation strategies for a QSAR model.

Protocol 3: Model Building and Validation

  • Model Building:

    • Choose an appropriate machine learning or statistical method to build the QSAR model. Common methods include:

      • Multiple Linear Regression (MLR): A statistical method that models the linear relationship between the descriptors and the biological activity.[9][17]

      • Partial Least Squares (PLS): A regression method that is well-suited for datasets with a large number of correlated descriptors.

      • Support Vector Machines (SVM): A powerful machine learning algorithm that can model both linear and non-linear relationships.[18]

      • Random Forest (RF): An ensemble learning method that builds multiple decision trees and combines their predictions.[8]

      • Artificial Neural Networks (ANN): A class of machine learning models inspired by the structure of the human brain.[7]

  • Internal Validation:

    • Assess the robustness and stability of the model using the training set data.

    • Cross-validation: The most common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one compound, and the activity of the left-out compound is predicted. The cross-validated correlation coefficient (Q²) is a key metric.[19]

    • Y-randomization: To ensure the model is not a result of chance correlation, the biological activity values in the training set are randomly shuffled, and a new QSAR model is built. A valid model should have a significantly lower correlation for the randomized data.[17]

  • External Validation:

    • Evaluate the predictive power of the model on the independent test set.[10]

    • Calculate the predictive R² (R²pred), which measures how well the model predicts the activity of the test set compounds. A value greater than 0.6 is generally considered acceptable.[12][19]

Validation Parameter Description Acceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, calculated using cross-validation.> 0.5
R²pred (Predictive R² for external test set) A measure of the model's predictive ability on an independent test set.> 0.6

Table 1: Key Statistical Parameters for QSAR Model Validation

Part 4: Applicability Domain Definition

A crucial aspect of QSAR modeling is defining its applicability domain (AD). The AD is the chemical space of compounds for which the model can make reliable predictions.[20][21] Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable.[11][22]

Protocol 4: Defining the Applicability Domain

  • Method Selection:

    • There are several methods to define the AD, including:

      • Range-based methods: Based on the minimum and maximum values of the descriptors in the training set.

      • Distance-based methods: Such as the Euclidean or Tanimoto distance, which measure the similarity of a new compound to the compounds in the training set.[22]

      • Leverage approach: This method uses the hat matrix to identify compounds in the test set that are structurally different from those in the training set.

  • Visualization:

    • A Williams plot is a graphical representation of the AD, plotting the standardized residuals versus the leverage values. This plot helps to identify outliers and influential compounds.

Case Study: QSAR Analysis of Piperazine-Based Renin Inhibitors

A study on piperazine and keto-piperazine derivatives as renin inhibitors developed a robust QSAR model.[9][12] The best model showed a correlation coefficient (R²) of 0.846, a cross-validation correlation coefficient (Q²) of 0.818, and a predictive R² (R²pred) of 0.821.[12][19][23] The model indicated that constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were crucial for the renin inhibitory activity.[9][12][23] This information provides valuable insights for designing more potent renin inhibitors.

Conclusion and Future Perspectives

QSAR modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel inhibitors. For the versatile piperazine scaffold, QSAR studies can effectively guide the exploration of its vast chemical space to identify potent and selective drug candidates. The methodologies and protocols outlined in this guide, when followed rigorously, will contribute to the development of predictive and reliable QSAR models. The adherence to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation is paramount for ensuring the regulatory acceptance of these in silico models.[10][11][24][25][26] As machine learning algorithms and computational power continue to advance, the application of QSAR in drug discovery is expected to become even more impactful.[6][7][8][18]

References

  • Patel, J. R., & Prajapati, L. M. (2016). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. The Open Pharmaceutical Sciences Journal, 3(1).
  • Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
  • Sheridan, R. P., & Zorn, J. A. (2008). The importance of the domain of applicability in QSAR modeling. Journal of molecular graphics & modelling, 27(1), 1-8.
  • Gomtsyan, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969-984.
  • Irwin, J. J., & Shoichet, B. K. (2024). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. arXiv preprint arXiv:2409.08842.
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
  • Roy, K., & Kar, S. (2011). Importance of Applicability Domain of QSAR Models.
  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical Biology, 60(1), 1635-1653.
  • Patel, J. R., & Prajapati, L. M. (2016). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. The Open Pharmaceutical Sciences Journal, 3, 1-24.
  • Sahu, N. K., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
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  • Daoui, O., et al. (2024).
  • Bhowmick, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(38), 13187-13214.
  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of pharmacal research, 23(4), 324-328.
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  • OECD. (2007). Guidance Document on the Validation of (Quantitative)
  • Daoui, O., et al. (2024).
  • Tcheremenskaia, O., Gissi, A., & Browne, P. (2023). The New OECD QSAR Assessment Framework: Details and Examples. Physicians Committee for Responsible Medicine.
  • G. P. B. An, et al. (2001). Three-dimensional quantitative structure-activity relationship (3D-QSAR) models for a novel class of piperazine-based stromelysin-1 (MMP-3) inhibitors: applying a "divide and conquer" strategy. Journal of medicinal chemistry, 44(22), 3682-3692.
  • Daoui, O., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
  • Al-Masoudi, N., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949.
  • Liu, Y. (2012). Machine Learning for Drug Design.
  • Neural Designer. (n.d.). QSAR using machine learning. Neural Designer.
  • Prabha, T., et al. (2021). Machine learning algorithm used to build a QSAR model for pyrazoline scaffold as anti-tubercular agent. Journal of Medicinal and Pharmaceutical Sciences, 4(5), 1-7.
  • Burris, S. (2023). Enhancing Drug Discovery with Machine Learning. Medium.
  • Wang, T., et al. (2010). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 3044-3048.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Cyclohexylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthesis. As an intermediate in various pharmaceutical applications, achieving high yield and purity of this mono-acylated product is critical. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the nucleophilic acyl substitution reaction between piperazine and cyclohexanecarbonyl chloride. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the desired amide product along with one equivalent of hydrochloric acid (HCl).[1]

Q2: Why is the addition of a base crucial in this reaction?

The reaction generates hydrochloric acid (HCl) as a byproduct. Since piperazine is a base, the HCl produced will protonate the nitrogen atoms of the unreacted piperazine, forming a non-nucleophilic ammonium salt. This effectively removes the starting material from the reaction, halting further conversion and drastically reducing the yield. To prevent this, an acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl as it forms.[1][2]

Q3: What are the primary side products I should anticipate?

The most significant and common side product is 1,4-bis(cyclohexylcarbonyl)piperazine . This di-acylated byproduct forms when the second nitrogen atom of the desired mono-acylated product reacts with another molecule of cyclohexanecarbonyl chloride.[3] Since both nitrogens in piperazine are reactive, controlling the reaction to favor mono-acylation is the primary challenge.[3] Other potential impurities include unreacted piperazine and hydrolysis of the acyl chloride to cyclohexanecarboxylic acid if moisture is present.[2]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) should be used to separate the starting materials (piperazine, acyl chloride) from the mono-acylated product and the di-acylated byproduct. The spots can be visualized using UV light (if the molecule has a chromophore, which this one does not) or by staining with potassium permanganate or ninhydrin (which will stain the piperazine-containing compounds).

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a detailed question-and-answer format, providing causative explanations and actionable solutions.

Problem: My yield of this compound is consistently low.

Low yields can stem from several factors. Let's break down the most common culprits.

  • Cause 1: Inefficient HCl Scavenging. If the base is not effectively neutralizing the generated HCl, your piperazine starting material will be quenched.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine) for every equivalent of acyl chloride. For practical purposes, using a slight excess (1.1-1.2 equivalents) is recommended. The base should be dry and added to the piperazine solution before the acyl chloride.

  • Cause 2: Sub-optimal Stoichiometry. Using a 1:1 ratio of piperazine to acyl chloride is highly likely to produce a mixture of mono- and di-acylated products, making the isolation of the desired product difficult and reducing its yield.[3]

    • Solution: A common strategy to favor mono-acylation is to use a significant excess of piperazine (e.g., 3 to 10 equivalents) relative to the acyl chloride.[3][4] This statistically increases the probability that an acyl chloride molecule will react with an unreacted piperazine molecule rather than the already-acylated product. The downside is the need to remove a large amount of excess piperazine during work-up.

  • Cause 3: Hydrolysis of Acyl Chloride. Cyclohexanecarbonyl chloride is sensitive to moisture. If your solvent or glassware is not dry, the acyl chloride will hydrolyze to cyclohexanecarboxylic acid, which will not react with piperazine under these conditions.

    • Solution: Use anhydrous solvents (like dichloromethane or THF) and ensure all glassware is thoroughly dried.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]

Problem: I'm forming a large amount of the 1,4-di-acylated byproduct.

This is the most common selectivity issue. The key is to control the reaction conditions to disfavor the second acylation.

  • Cause 1: High Local Concentration of Acyl Chloride. If the cyclohexanecarbonyl chloride is added too quickly, localized "hotspots" with a high concentration of the acylating agent can form. This increases the likelihood of the mono-acylated product reacting again before it can diffuse away.

    • Solution: Add the cyclohexanecarbonyl chloride dropwise and slowly to a well-stirred solution of piperazine.[1][5] Diluting the acyl chloride in the reaction solvent and adding it via a syringe pump over an extended period (e.g., 1-2 hours) provides excellent control.

  • Cause 2: Elevated Reaction Temperature. Higher temperatures increase the reaction rate of both the first and second acylation. However, the second acylation (reacting with the less nucleophilic mono-acylated piperazine) is often more sensitive to temperature increases.

    • Solution: Perform the addition of the acyl chloride at a low temperature, typically 0 °C, using an ice bath.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion is confirmed by TLC.[2]

The relationship between the desired reaction and the primary side reaction can be visualized as follows:

G Piperazine Piperazine (Reactant) MonoProduct This compound (Desired Product) Piperazine->MonoProduct  Desired Reaction (k1) AcylChloride1 Cyclohexanecarbonyl Chloride (1 eq) AcylChloride1->MonoProduct DiProduct 1,4-Bis(cyclohexylcarbonyl)piperazine (Side Product) MonoProduct->DiProduct  Side Reaction (k2)  (k1 > k2) AcylChloride2 Cyclohexylcarbonyl Chloride (1 eq) AcylChloride2->DiProduct Control Key Control Parameters: - Slow Addition - Low Temperature (0 °C) - Excess Piperazine Control->MonoProduct Control->DiProduct

Caption: Reaction pathway showing the desired mono-acylation versus the competing di-acylation side reaction.

Problem: The work-up and purification are challenging.

Purification can be complicated by the need to remove excess piperazine (a water-soluble base), triethylamine hydrochloride (a water-soluble salt), and the di-acylated byproduct (an organic-soluble neutral compound).

  • Issue 1: Removing Excess Piperazine. If you used the "excess piperazine" method, removing the unreacted starting material is key.

    • Solution: Acidic Wash. After the reaction is complete, quench with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The basic piperazine will be protonated and move into the aqueous layer, while your neutral mono- and di-acylated products will remain in the organic layer. Follow with a wash using saturated sodium bicarbonate solution to remove any residual acid, then brine.[4]

  • Issue 2: Separating Mono- and Di-acylated Products. These compounds often have similar polarities, making separation difficult.

    • Solution 1: Column Chromatography. This is the most reliable method for achieving high purity.[6] Silica gel chromatography is standard. To prevent peak tailing of the basic product, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent system.[6] A gradient elution, for example from 100% dichloromethane to 5-10% methanol in dichloromethane, is typically effective.

    • Solution 2: Crystallization/Salt Formation. The target compound is a solid with a melting point of 84-89 °C.[7] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be possible if the crude material is relatively clean. Alternatively, the product can be converted into a hydrochloride salt by treating the organic solution with HCl (e.g., HCl in isopropanol).[6] The salt is often more crystalline and can be purified by recrystallization, then converted back to the free base by neutralization and extraction.[6]

Comparative Summary of Strategies

The choice of strategy often depends on the scale of the reaction and the cost of reagents.

StrategyPiperazine:Acyl Chloride RatioKey AdvantagesKey DisadvantagesBest For
Excess Piperazine [8]5:1 to 10:1One-step, simple, cost-effective reagents.Requires extensive work-up to remove excess piperazine; can be difficult to drive to completion.Large-scale synthesis where cost is a primary driver.
Standard Stoichiometry 1.1:1 (with TEA)Fewer materials to handle and remove.High potential for di-acylation; requires strict control of addition rate and temperature.Small-scale synthesis where precise control is feasible.
Boc-Protection [3][4]1:1 (Boc-Piperazine:Acyl Chloride)Very high selectivity for mono-acylation, clean reaction profile.Multi-step process (protection, acylation, deprotection), increasing cost and time.Cases requiring very high purity; synthesis of valuable or complex analogs.

Recommended Experimental Protocol (Excess Piperazine Method)

This protocol prioritizes selectivity for the mono-acylated product through stoichiometric control and slow addition.

Materials:

  • Piperazine (anhydrous), 5.0 eq.

  • Cyclohexanecarbonyl chloride, 1.0 eq.

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (5.0 eq.).

  • Dissolution: Add anhydrous DCM to dissolve the piperazine (concentration approx. 0.2-0.5 M). Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the stirred piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the acyl chloride by TLC (e.g., 9:1 DCM:MeOH with 0.5% TEA).

  • Work-up (Quench): Once the reaction is complete, pour the mixture into a separatory funnel. Dilute with additional DCM and wash with water (2x).

  • Work-up (Acid Wash): To remove excess piperazine, wash the organic layer with 1M HCl (3x). The excess piperazine will move into the aqueous layer.

  • Work-up (Neutralization & Drying): Wash the organic layer with saturated NaHCO₃ solution (1x) followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure this compound as a white to off-white solid.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • CN112645901A. (2021). Preparation method of 1-cyclohexyl piperazine.
  • Preparation method of 1-cyclohexylpiperazine. (n.d.).
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  • Rambhau P. Gore et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3):409-421.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. (2024). MDPI.
  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (n.d.).
  • 1,4-Diazabicyclo[2.2.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.).
  • Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. (2025).

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common side products in the synthesis of N-acylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Acylpiperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis of N-acylpiperazines, providing in-depth troubleshooting advice and detailed experimental protocols to enhance the success of your chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of a di-acylated piperazine by-product in my reaction. How can I improve the selectivity for mono-acylation?

Root Cause Analysis:

The formation of a 1,4-di-acylated piperazine is a common side reaction when reacting piperazine with an acylating agent. Since piperazine possesses two secondary amine functionalities of similar reactivity, competitive acylation at both nitrogen atoms can readily occur, especially when more than one equivalent of the acylating agent is used or under conditions that favor multiple additions.[1][2]

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of piperazine relative to the acylating agent can favor mono-acylation. However, this often leads to challenges in purification, as separating the mono-acylated product from unreacted piperazine can be difficult due to their similar polarities.

  • Use of a Protecting Group: A more robust strategy is to employ a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, allowing for selective acylation of the unprotected amine. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the mono-acylated piperazine.[2] This approach provides excellent control over selectivity and generally simplifies purification.[2]

  • In-Situ Protonation: An alternative approach involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate).[1] The protonation of one nitrogen atom deactivates it towards acylation, thereby promoting selective reaction at the free basic nitrogen.[1] This method can be cost-effective but may require careful optimization of reaction conditions.[1]

Experimental Protocol: Selective Mono-acylation using N-Boc-piperazine

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Amine Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 eq.).

  • Acylation: Slowly add the acyl chloride or acid anhydride (1.05 eq.) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified N-Boc-N'-acylpiperazine in a suitable solvent (e.g., dichloromethane) and treat with an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid in vacuo. The product is often obtained as a salt, which can be neutralized with a base to yield the free amine.

Q2: My final product is contaminated with by-products from the coupling reagent. How can I identify and remove them?

Root Cause Analysis:

Peptide coupling reagents are frequently used to facilitate the formation of the amide bond between a carboxylic acid and piperazine. While effective, these reagents generate stoichiometric by-products that can contaminate the desired N-acylpiperazine.[3][4] The nature of these by-products depends on the coupling reagent used.

  • Carbodiimides (e.g., DCC, EDC, DIC): These reagents form an O-acylisourea intermediate which then reacts with the amine. The primary by-products are the corresponding ureas (e.g., dicyclohexylurea (DCU) from DCC, or N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC).[5] A common side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable N-acylurea, which is an amide itself and can be difficult to remove.[6]

  • Phosphonium/Aminium Reagents (e.g., BOP, PyBOP, HBTU): Reagents like BOP produce carcinogenic hexamethylphosphoramide (HMPA) as a by-product, necessitating careful handling and purification.[6] Aminium-based reagents can react with the amine nucleophile to form guanidinium by-products.[3]

Troubleshooting & Purification Strategies:

Coupling ReagentCommon By-productsPurification Strategy
DCC (N,N'-Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU), N-acyl-dicyclohexylureaDCU is poorly soluble in most organic solvents and can often be removed by filtration.[4][6] The N-acylurea is more soluble and may require chromatographic separation.
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)N-Ethyl-N'-(3-dimethylaminopropyl)ureaThis urea by-product is water-soluble and can be removed by aqueous work-up and extraction.[4]
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Hexamethylphosphoramide (HMPA), Tri(dimethylamino)phosphine oxideHMPA is water-soluble but carcinogenic and requires careful handling. Purification is typically achieved by chromatography.[6]

Workflow for Minimizing and Removing Coupling Reagent By-products

G cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction / Purification reagent_selection Select Coupling Reagent additive Consider Additive (e.g., HOBt) reagent_selection->additive To suppress racemization & N-acylurea formation addition_order Control Order of Addition additive->addition_order temp_control Maintain Low Temperature addition_order->temp_control Minimizes side reactions filtration Filtration (for insoluble by-products like DCU) temp_control->filtration extraction Aqueous Extraction (for water-soluble by-products) filtration->extraction If by-products are water-soluble chromatography Column Chromatography extraction->chromatography For final purification G A Carboxylic Acid Activation B O-Acylisourea Intermediate (with Carbodiimide) A->B C Oxazolone Formation B->C E Use of Additive (HOBt/HOSu) B->E Interception G Desired Amide (Stereochemically Intact) B->G Direct Reaction (some racemization risk) D Racemization C->D F Active Ester Intermediate E->F F->G

Caption: Pathway to racemization and its prevention.

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Purification of piperazine.
  • A Simple Synthesis of N-Alkylpiperazines. (2000). ResearchGate. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2022). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • N-acylsuccinimides as acylating agents for proteins: synthesis, hydrolysis and aminolysis. (1972). International Journal of Peptide and Protein Research. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023). PubMed. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Molecules. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2020). Molecules. [Link]

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. (2025). ResearchGate. [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2023). ChemRxiv. [Link]

Sources

Technical Support Center: Purification of 1-(Cyclohexylcarbonyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Cyclohexylcarbonyl)piperazine using column chromatography. Our goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges and achieve high-purity material.

Troubleshooting Guide: Navigating Common Chromatographic Hurdles

This section directly addresses specific issues you may encounter during the purification of this compound. The advice provided is based on the fundamental physicochemical properties of the molecule and extensive practical experience.

Question 1: My TLC plate shows significant streaking, and my column fractions are giving broad, tailing peaks. What's happening and how do I fix it?

Answer: This is the most common issue when purifying piperazine derivatives on standard silica gel.[1][2][3]

  • Root Cause: The issue stems from the basic nature of the secondary amine within the piperazine ring.[1] Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your compound undergoes a strong acid-base interaction with these acidic sites, leading to inconsistent binding and elution. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing peaks and poor separation.[2][3]

  • Immediate Solution: Eluent Modification

    • Introduce a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.[3] A concentration of 0.5-1% (v/v) is typically sufficient.[2]

    • Mechanism of Action: The added amine is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them. This allows your this compound to travel through the column without these undesirable secondary interactions, resulting in sharp, symmetrical peaks.

    • Validation: Before running your column, re-run your TLC analysis with the TEA-modified eluent. You should observe a significant improvement in spot shape.

  • Alternative Strategy: Stationary Phase Selection

    • If tailing persists or if your compound is particularly sensitive, consider switching your stationary phase. Using neutral alumina can be beneficial for highly basic compounds.[3] Alternatively, amine-functionalized silica offers a basic surface that repels the basic analyte, preventing strong interactions.[4]

Question 2: I'm struggling to get good separation between my product and a closely-related impurity. My TLC spots are almost on top of each other.

Answer: Achieving separation between structurally similar compounds requires careful optimization of the mobile phase selectivity.

  • Root Cause: The chosen solvent system does not have a sufficient difference in affinity for your product versus the impurity, resulting in very similar retention factors (Rf) and co-elution.

  • Systematic Approach to Optimization:

    • Maximize ΔRf on TLC: Your primary goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[2] Systematically screen different solvent combinations. A good starting point is a hexane/ethyl acetate system. If that fails, try combinations of dichloromethane (DCM) and methanol.

    • Employ Gradient Elution: If a single isocratic (constant solvent ratio) system doesn't provide adequate separation, a gradient elution is the next logical step. Start with a low-polarity mobile phase where both compounds have low Rf values (e.g., Rf < 0.1) and gradually increase the polarity during the column run.[5] This will hold the compounds at the top of the column initially and then elute them sequentially as the solvent strength increases.

    • Check Column Loading: Overloading the column is a common cause of poor separation.[6] As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-5% of the mass of the silica gel. If your peaks are broad and merged, try reducing the sample load by half.

Question 3: My product is not eluting from the column, even when I use a very polar solvent system like 20% methanol in DCM.

Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Root Cause: The high polarity of the amide and the basicity of the piperazine ring can lead to extremely strong, sometimes irreversible, binding to the silica gel, especially if the crude material contains acidic impurities that "activate" the silica surface.[1]

  • Troubleshooting Steps:

    • Confirm Eluent Composition: First, ensure your highly polar eluent contains a basic modifier like triethylamine, as discussed in Question 1. Without it, the strong acid-base interaction can effectively immobilize the compound.

    • Consider Reverse-Phase Chromatography: If the compound is still retained on normal-phase silica, it may be a better candidate for reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Polar compounds like yours will elute more quickly.

    • Sample Loading Technique: How the sample is loaded can also be a factor. If your compound has low solubility in the starting eluent, it can precipitate at the top of the column. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading, or consider dry loading. For dry loading, dissolve your crude material, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.

G cluster_start Identify Primary Issue cluster_tailing Peak Shape Issues cluster_separation Resolution Issues cluster_elution Elution Issues Start What is the main problem? Tailing Problem: Peak Tailing / Streaking Start->Tailing Poor Peak Shape Separation Problem: Poor Separation / Co-elution Start->Separation Low Purity NoElution Problem: Product Won't Elute Start->NoElution No Product Cause_Tailing Cause: Strong acid-base interaction with silica silanols. Tailing->Cause_Tailing Sol_Tailing1 Solution 1: Add 0.5-1% Triethylamine to eluent. Cause_Tailing->Sol_Tailing1 Sol_Tailing2 Solution 2: Switch to neutral alumina or amine-functionalized silica. Cause_Tailing->Sol_Tailing2 Cause_Sep Cause: Insufficient ΔRf or column overloading. Separation->Cause_Sep Sol_Sep1 Solution 1: Optimize solvent system using systematic TLC screening. Cause_Sep->Sol_Sep1 Sol_Sep3 Solution 3: Reduce sample load. Cause_Sep->Sol_Sep3 Sol_Sep2 Solution 2: Use a gradient elution. Sol_Sep1->Sol_Sep2 Cause_Elution Cause: Compound is too polar or irreversibly bound. NoElution->Cause_Elution Sol_Elution1 Solution 1: Ensure eluent contains TEA. Cause_Elution->Sol_Elution1 Sol_Elution2 Solution 2: Switch to Reverse-Phase Chromatography. Sol_Elution1->Sol_Elution2 If still no elution

Caption: A decision tree for troubleshooting common column chromatography problems.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to be aware of? A1: This compound is a solid, typically a white to off-white powder.[7][8] It has a molecular weight of 196.29 g/mol .[9] Its key features for chromatography are the polar amide group and the basic secondary amine in the piperazine ring. This duality means it has low solubility in water but is soluble in organic solvents like methanol.[7][10] The piperazine moiety makes the molecule basic (predicted pKa ≈ 8.47) and prone to absorbing atmospheric moisture and carbon dioxide.[8][11] Therefore, it should be stored in a tightly sealed container.[7]

Q2: What is a good starting solvent system for developing a TLC method? A2: A good starting point for TLC analysis is a 1:1 mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with Hexane:Ethyl Acetate (1:1) . From there, you can adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4, which is ideal for column chromatography.[2] If the compound does not move from the baseline, switch to a more polar system like Dichloromethane (DCM):Methanol (95:5) . Remember to add 0.5-1% triethylamine to your chosen system to get well-defined spots.

Q3: Can I purify this compound without chromatography? A3: It depends on the purity of your crude product and the nature of the impurities. If the product is an oil or fails to crystallize, column chromatography is often necessary.[1][2] However, if your crude material is of reasonable purity, you could attempt other methods:

  • Recrystallization: If you can find a suitable solvent system (one in which the compound is soluble when hot and sparingly soluble when cold), this can be a highly effective method.

  • Salt Formation: As a basic compound, this compound can be converted into a salt (e.g., a hydrochloride salt) by treatment with an acid.[2] These salts are often crystalline and can be purified by recrystallization, then neutralized to regenerate the pure free base.[2]

Q4: What analytical techniques are best for assessing the final purity? A4: After pooling your pure fractions and evaporating the solvent, purity should be assessed by a combination of techniques.

  • TLC: A quick check to ensure only a single spot is present.

  • HPLC: High-Performance Liquid Chromatography provides a quantitative assessment of purity. Both normal-phase and reverse-phase methods can be developed.

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides structural confirmation and can reveal the presence of solvent residues or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

Experimental Protocols & Data
Protocol 1: TLC Method Development
  • Prepare several TLC developing chambers with different solvent systems (see Table 1 for suggestions). Add 0.5-1% triethylamine to each system.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or methanol).

  • Spot the dissolved sample onto at least three different TLC plates.

  • Run one plate in each chamber.

  • Visualize the plates using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4 and the best separation from all impurities.

TrialSolvent System (v/v)ModifierProduct RfObservations
1Hexane / Ethyl Acetate (7:3)1% TEA~0.1Low retention, slight tailing.
2Hexane / Ethyl Acetate (1:1)1% TEA~0.3Good retention, sharp spot, good separation from baseline impurity.
3DCM / Methanol (98:2)1% TEA~0.5Too high, poor separation from a faster-moving impurity.
Result Hexane / Ethyl Acetate (1:1) + 1% TEA is selected for the column.
Caption: Example of a systematic TLC screening to determine the optimal mobile phase.
Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Select an appropriately sized column. Dry pack the column with silica gel. Place the packed column in a fume hood and flush it with the selected eluent (Hexane:EtOAc 1:1 + 1% TEA) using positive pressure until the silica bed is fully wetted and stable.[5]

  • Sample Loading: Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of DCM. Add ~2g of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent to the column. Apply positive pressure to begin elution, maintaining a steady flow rate (e.g., ~2 inches/minute solvent level drop).[12]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Bouling Chemical Co., Limited. (n.d.). This compound | Properties, Uses, Safety & Supplier China.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • ChemicalBook. (n.d.). This compound Chemical Properties.
  • Wikipedia. (n.d.). Piperazine.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

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Technical Support Center: Piperazine Reaction Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Reactions. As a symmetrical diamine, piperazine presents a unique but common challenge in synthetic chemistry: controlling selectivity to achieve mono-substitution while avoiding the formation of the 1,4-di-substituted byproduct. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot this critical aspect of piperazine chemistry. We will delve into the mechanistic principles and provide field-proven protocols to ensure your reactions are efficient, selective, and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.

Problem 1: My reaction yields predominantly the di-substituted product. How can I favor mono-substitution?

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows the 1,4-di-substituted piperazine as the major product.

  • The isolated yield of the desired mono-substituted product is significantly lower than expected.

Root Causes & Strategic Solutions:

The formation of a di-substituted product is often a result of the mono-substituted intermediate being sufficiently nucleophilic to react with the remaining electrophile.[1][2] The following strategies are designed to mitigate this secondary reaction pathway.

Solution A: Control Stoichiometry via Piperazine Excess

  • Causality: By using a large excess of piperazine (typically 5-10 equivalents), you statistically increase the probability that the electrophile (e.g., alkyl halide) will collide with an unreacted piperazine molecule rather than the mono-substituted product.[1][2][3] This is often the simplest and most cost-effective first approach for many N-alkylation reactions.

  • Protocol:

    • Dissolve piperazine (5-10 eq.) in a suitable solvent (e.g., DCM, MeCN, or EtOH).

    • Cool the solution to 0 °C in an ice bath.[1]

    • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution.[1][2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

    • Upon completion, perform an appropriate work-up. Purification will be required to remove the large excess of starting piperazine, often via column chromatography or an acid wash to extract the basic products.

Solution B: Modulate Reaction Conditions

  • Causality: The second substitution reaction often has a higher activation energy than the first. Therefore, kinetics can be controlled to favor the mono-substituted product.

  • Key Parameters to Adjust:

    • Temperature: Lowering the reaction temperature decreases the rate of both reactions, but often disproportionately affects the second, less favorable substitution, thus improving selectivity.[1][4]

    • Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly over a prolonged period maintains a very low concentration of the electrophile in the reaction mixture. This favors reaction with the highly concentrated (and more nucleophilic) starting piperazine.[1][2]

    • Choice of Base: In reactions requiring a base, using a weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) can be advantageous. Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-substitution.[1][4]

    • Solvent: Solvent polarity can influence the relative nucleophilicity of the unreacted piperazine versus the mono-substituted product. Experimenting with different solvents (e.g., from polar aprotic like DMF to less polar like THF or DCM) can sometimes improve selectivity.[1]

Solution C: In Situ Mono-Protonation

  • Causality: This elegant approach uses a simple acid-base equilibrium to "protect" one of the nitrogen atoms. By adding approximately one equivalent of acid, you form the piperazin-1-ium salt in situ. The protonated nitrogen is no longer nucleophilic, directing the reaction to the remaining free secondary amine.[5][6][7] This method avoids a separate protection/deprotection sequence.

  • Protocol (Example with Piperazine Monohydrochloride):

    • Prepare the piperazin-1-ium salt by mixing equimolar amounts of piperazine and piperazine dihydrochloride in a solvent like methanol and heating until a solution forms.[8] Alternatively, add ~1 equivalent of a strong acid (like HCl) or an organic acid to your piperazine solution.

    • Proceed with the addition of your electrophile.

    • The conditions effectively suppress the formation of the di-substituted byproduct.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-substitution?

The most robust and widely accepted strategy for achieving selective mono-functionalization is the use of an orthogonal protecting group.[5][9][10] This multi-step approach involves:

  • Protection: Selectively blocking one nitrogen atom.

  • Functionalization: Performing the desired reaction on the free nitrogen.

  • Deprotection: Removing the protecting group to reveal the mono-substituted piperazine.

The tert-Butoxycarbonyl (Boc) group is the most common choice due to its ease of introduction and its stability to many reaction conditions, yet straightforward removal under acidic conditions.[2][9]

G

Q2: How do I choose the right protecting group?

The choice depends on the planned subsequent reaction steps. You need an "orthogonal" set of protecting groups—meaning one can be removed without affecting the other. The Boc group is a workhorse, but other options are valuable in multi-step syntheses.

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages & Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂OAcidic (TFA, HCl in Dioxane)[9]Very common, stable to most bases and nucleophiles, easy removal.
Cbz (Carboxybenzyl)Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[11]Orthogonal to Boc. Stable to acidic/basic conditions. Sensitive to reducing agents.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClBasic (e.g., 20% Piperidine in DMF)[9]Orthogonal to Boc and Cbz. Very base-labile. Useful in peptide synthesis.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Teoc-OBtFluoride sources (e.g., TBAF)Stable to a wide range of conditions, including acid and catalytic hydrogenation.

Q3: I'm performing a Buchwald-Hartwig amination with piperazine. How can I control selectivity?

The Buchwald-Hartwig amination is a powerful method for N-arylation.[12] Controlling selectivity can be challenging but is achievable.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor mono-arylation by sterically hindering the approach to the palladium center for a second coupling event.[13]

  • Solvent and Base: The product distribution can be strongly dependent on the solvent. For instance, in one study, aprotic, non-polar solvents like m-xylene provided higher selectivity for the mono-arylated product compared to polar solvents.[14]

  • Stoichiometry: As with alkylation, using an excess of piperazine relative to the aryl halide can favor mono-arylation.

  • Protecting Groups: The surest method is to use a mono-protected piperazine, such as N-Boc-piperazine, as the coupling partner.[15]

G

Q4: Can I use reductive amination for selective mono-alkylation?

Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides, particularly because it avoids the possibility of forming quaternary ammonium salts.[8][16] To achieve mono-selectivity:

  • Use a Mono-Protected Piperazine: The most common approach is to use a pre-formed mono-protected piperazine (like N-Boc-piperazine) and react it with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃).[15][17]

  • Control Stoichiometry: While less common for this reaction type, one could theoretically use a large excess of piperazine with a sub-stoichiometric amount of the carbonyl compound, but this is less efficient than the protecting group strategy.

Key Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine[2][9]
  • Setup: Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.

  • Reaction: Allow the reaction to stir for 20-24 hours.

  • Work-up: Concentrate the mixture under reduced pressure. The residue will contain di-Boc-piperazine, the desired mono-Boc-piperazine, and unreacted piperazine.

  • Purification: Purify by column chromatography (silica gel, typically with a gradient of MeOH in DCM) to isolate the pure N-Boc-piperazine.

Protocol 2: Deprotection of N-Boc-Piperazine Derivatives[2]
  • Setup: Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent such as DCM or Dioxane.

  • Acidification: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (stir at room temperature) or a 4M solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring the disappearance of starting material by TLC or LC-MS.

  • Isolation: Evaporate the solvent (and excess acid if volatile) to yield the hydrochloride or trifluoroacetate salt of the desired mono-substituted piperazine. A subsequent basic workup can provide the free amine if needed.

References

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 555. [Link]

  • Gentry, E. C., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]

  • ResearchGate. (2025). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]

  • Hansen, T. S. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Pazdera, P. (2010). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Foley, D. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10286-10303. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025). Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [https://ramprasad.uconn.edu/wp-content/uploads/sites/2 रामप्रसाद/2018/01/Ullmann-Reaction-Catalyzed-by-Heterogeneous-Mesoporous-Copper-Manganese-Oxide-A-Kinetic-and-Mechanistic-Analysis.pdf]([Link] रामप्रसाद/2018/01/Ullmann-Reaction-Catalyzed-by-Heterogeneous-Mesoporous-Copper-Manganese-Oxide-A-Kinetic-and-Mechanistic-Analysis.pdf)

  • RSC Publishing. (n.d.). Controlling selectivity in the Ullmann reaction on Cu(111). [Link]

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Technical Support Center: Stability of 1-(Cyclohexylcarbonyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Cyclohexylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with aqueous solutions of this compound. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a molecule that combines a robust cyclohexylcarbonyl group with a piperazine ring. This structure, while offering desirable pharmacological properties, presents specific stability challenges in aqueous environments. The primary point of vulnerability is the amide linkage, which is susceptible to hydrolysis. Additionally, the piperazine ring itself can be a site for oxidative degradation. Understanding these potential degradation pathways is the first step in mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of degradation for this compound in my aqueous stock solution?

A1: The most probable cause of degradation is the hydrolysis of the amide bond connecting the cyclohexylcarbonyl group to the piperazine ring. This reaction breaks the molecule into cyclohexanecarboxylic acid and piperazine. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[1][2][3]

Q2: How does pH affect the stability of my this compound solution?

A2: The stability of the amide bond is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[3][4][5] Typically, the rate of hydrolysis is at its minimum in the neutral pH range (approximately pH 6-8) and increases at both lower and higher pH values. Therefore, maintaining a neutral pH is crucial for the stability of your solutions.

Q3: I've noticed a slight yellowing of my this compound solution over time. What could be the cause?

A3: A color change, such as yellowing, can be an indicator of degradation.[6] While amide hydrolysis is the primary concern, oxidative degradation of the piperazine ring can also occur. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, elevated temperatures, or the presence of trace metal ions.[6][7][8]

Q4: What are the best practices for preparing and storing aqueous solutions of this compound to maximize stability?

A4: To maximize stability, it is recommended to:

  • Use a buffered solution: Prepare your stock solutions in a buffer at a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Store at low temperatures: Store your solutions at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.

  • Protect from light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Use high-purity water: Use HPLC-grade or purified water to minimize contaminants, including metal ions.

  • Consider an inert atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert gas like nitrogen or argon can prevent oxidation.[6]

Troubleshooting Guide

This section provides a question-and-answer-based guide to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

  • Question: I am seeing variable results in my cell-based assays using a this compound stock solution that is a few weeks old. Could this be a stability issue?

  • Answer and Troubleshooting Steps: Yes, inconsistent results are a classic sign of compound degradation. The concentration of the active compound may be decreasing over time due to hydrolysis.

    • Prepare a fresh stock solution: Always use a freshly prepared stock solution for your experiments to rule out degradation as a variable.

    • Perform a quick stability check: Analyze your older stock solution alongside the fresh one using HPLC. A decrease in the main peak area and the appearance of new peaks in the older sample would confirm degradation.

    • Re-evaluate your storage conditions: Ensure your stock solutions are stored at the recommended temperature and pH, and are protected from light.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Question: I am analyzing my this compound sample by HPLC and I see one or more new peaks that were not there initially. What are these?

  • Answer and Troubleshooting Steps: The appearance of new peaks strongly suggests the formation of degradation products.

    • Hypothesize the degradants: The most likely degradation products from hydrolysis are cyclohexanecarboxylic acid and piperazine. You can try to confirm this by running standards of these compounds if available.

    • Utilize Mass Spectrometry (MS): If your HPLC system is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradants and help in their identification.[6]

    • Conduct a Forced Degradation Study: A forced degradation study (see detailed protocol below) can help you systematically generate and identify potential degradation products.

Issue 3: Difficulty in dissolving the compound in aqueous buffer.

  • Question: I am having trouble dissolving this compound in my aqueous buffer at the desired concentration. Are there any tips?

  • Answer and Troubleshooting Steps: Solubility can be a challenge for organic molecules in aqueous media.

    • Use a co-solvent: You can first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then add it to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

    • Gentle heating and sonication: Gentle warming (e.g., to 37°C) and sonication can aid in dissolution. However, be cautious with prolonged heating as it can accelerate degradation.

    • pH adjustment: The solubility of piperazine derivatives can be pH-dependent. Adjusting the pH of your buffer slightly might improve solubility.

In-Depth Technical Guide: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation study is highly recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate its degradation. This will help you to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

Objective of a Forced Degradation Study:
  • To identify the likely degradation products.

  • To understand the degradation pathways.

  • To demonstrate the specificity of a stability-indicating analytical method.

  • To gain insights into the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation of this compound

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water

  • HPLC-grade acetonitrile and/or methanol

  • Suitable buffer (e.g., phosphate buffer)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep both solutions at 60°C for 24 hours.

      • After incubation, cool the solutions to room temperature, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Keep both solutions at 60°C for 24 hours.

      • After incubation, cool the solutions to room temperature, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Keep both solutions at room temperature, protected from light, for 24 hours.

      • Dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.

      • After exposure, dissolve the solid in the initial solvent to the original concentration for HPLC analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • A control sample should be protected from light.

      • Analyze both the exposed and control samples by HPLC.[6]

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed without being further degraded.

Data Interpretation

The results from the forced degradation study should be summarized in a table for easy comparison.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Productsm/z of Major Degradants
0.1 M HCl, 60°C
1 M HCl, 60°C
0.1 M NaOH, 60°C
1 M NaOH, 60°C
3% H₂O₂, RT
30% H₂O₂, RT
80°C (solid)
Photolytic

Data indicates that degradation was targeted to be within 5-20% to identify degradation products effectively.

Visualizing Degradation Pathways and Workflows

Predicted Hydrolytic Degradation Pathway

G This compound This compound Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic_Acid This compound->Cyclohexanecarboxylic_Acid H+ or OH- H2O Piperazine Piperazine This compound->Piperazine H+ or OH- H2O

Caption: Predicted hydrolytic degradation of this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC_PDA HPLC-PDA Analysis Acid->HPLC_PDA Base Base Base->HPLC_PDA Oxidation Oxidation Oxidation->HPLC_PDA Thermal Thermal Thermal->HPLC_PDA Photolytic Photolytic Photolytic->HPLC_PDA Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic LC_MS LC-MS Analysis HPLC_PDA->LC_MS Identify Degradants Degradation_Profile Degradation Profile LC_MS->Degradation_Profile Stability_Method Stability-Indicating Method Degradation_Profile->Stability_Method

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Cyclohexylcarbonyl)piperazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to production. Here, we provide troubleshooting guidance and frequently asked questions based on established chemical principles and field-proven experience.

Core Synthesis Overview

The most direct and common route to this compound is the nucleophilic acyl substitution (amidation) between piperazine and cyclohexanecarbonyl chloride.[1][2] Piperazine, being a symmetrical diamine, presents a primary challenge: controlling selectivity to achieve mono-acylation while minimizing the formation of the bis-acylated byproduct.[3] Effective scale-up hinges on managing this selectivity, as well as addressing challenges related to reaction kinetics, heat transfer, and product purification.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Reaction Amidation Reaction Piperazine->Reaction CHC_Cl Cyclohexanecarbonyl Chloride CHC_Cl->Reaction Mono_Product This compound (Desired Product) Bis_Product 1,4-Bis(cyclohexylcarbonyl)piperazine (Byproduct) Mono_Product->Bis_Product Further Reaction Base Base (e.g., K2CO3, Na2CO3, Et3N) Base->Reaction HCl scavenger Solvent Solvent (e.g., Toluene, DCM) Solvent->Reaction Reaction Medium Reaction->Mono_Product Path A (Mono-acylation) Reaction->Bis_Product Path B (Bis-acylation)

Caption: General workflow for the amidation of piperazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is consistently low, and I'm isolating a significant amount of a higher molecular weight impurity. What's happening and how can I fix it?

A1: This is the most common challenge in this synthesis and is almost certainly due to the formation of the 1,4-bis(cyclohexylcarbonyl)piperazine byproduct. Since piperazine has two reactive secondary amine groups, it can react with two molecules of cyclohexanecarbonyl chloride.[3] The key to a high yield of the desired mono-substituted product is to manipulate the reaction conditions to favor a single acylation event.

Primary Cause & Mechanistic Insight: The mono-acylated product, this compound, is still a nucleophile and can compete with the starting piperazine for the acyl chloride. On a molar basis, piperazine is a stronger nucleophile than the product (due to the electron-withdrawing effect of the amide group on the remaining amine), but at scale, localized concentration and temperature gradients can promote the second reaction, especially as the concentration of piperazine decreases.

Solutions & Protocols:

  • Manipulate Stoichiometry: The most straightforward strategy is to use a significant excess of piperazine (e.g., 4-10 equivalents). This ensures that a molecule of cyclohexanecarbonyl chloride is statistically more likely to encounter a molecule of piperazine than the mono-acylated product. The unreacted piperazine can be recovered from the aqueous phase during workup.

  • Control Reagent Addition: Add the cyclohexanecarbonyl chloride solution slowly and sub-surface to the vigorously stirred piperazine solution. This minimizes localized high concentrations of the acylating agent, which would otherwise favor bis-acylation.

  • Maintain Low Temperature: The amidation reaction is exothermic. Running the reaction at a reduced temperature (e.g., 0-10°C) slows the reaction rate, providing better control and improving selectivity for mono-acylation.[3]

  • Use a Protecting Group Strategy: For applications requiring very high purity and where cost is less of a concern, using mono-Boc-piperazine is a highly effective, albeit multi-step, approach. The Boc group masks one of the amines, forcing acylation to occur at the unprotected site. The Boc group is then removed under acidic conditions.[4][5]

G BocPip 1-Boc-piperazine Step1 Step 1: Acylation BocPip->Step1 AcylCl Cyclohexanecarbonyl Chloride AcylCl->Step1 ProtectedInt Intermediate: 1-Boc-4-(cyclohexylcarbonyl)piperazine Step1->ProtectedInt Step2 Step 2: Deprotection (Acidic Conditions) ProtectedInt->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: N-Boc protecting group strategy workflow.

Q2: I'm struggling with the purification. How do I effectively separate my product from unreacted piperazine and the bis-acylated byproduct?

A2: This is a classic purification challenge that can be solved with a well-designed acid-base extraction workup. The three key components have vastly different basicities, which can be exploited for separation.

Component Properties for Separation:

CompoundTypepKa (Conjugate Acid)Solubility in Water
PiperazineStrong Base~9.8, ~5.7Very Soluble
This compoundWeak Base~7.6Sparingly Soluble
1,4-Bis(cyclohexylcarbonyl)piperazineNeutral/AmideN/AInsoluble
Cyclohexanecarboxylic Acid (from hydrolysis)Acid~4.9Slightly Soluble

(Note: pKa values are approximate and can vary with conditions.)

Step-by-Step Liquid-Liquid Extraction Protocol:

  • Quench & Dilute: After the reaction is complete, quench by adding water and an organic solvent immiscible with water (e.g., Toluene, Dichloromethane (DCM), or Ethyl Acetate).

  • Acidic Wash (Remove Piperazine): Adjust the pH of the aqueous phase to ~2-3 with a strong acid like HCl. At this pH, both piperazine and the desired mono-acylated product will be protonated and move into the aqueous layer. The neutral bis-acylated byproduct will remain in the organic layer. Separate the layers.

  • Basify Aqueous Layer (Isolate Product): Take the aqueous layer from the previous step and adjust the pH to ~9-10 with a base like NaOH. This will deprotonate the desired mono-acylated product, making it less water-soluble and allowing it to be extracted back into a fresh organic layer. The highly water-soluble piperazine salt will remain in the aqueous phase.

  • Wash & Dry: Wash the final organic layer containing your product with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by crystallization or distillation if necessary.

Q3: The reaction works well in the lab, but upon scale-up, I'm seeing more byproducts and the temperature is difficult to control. Why is this happening?

A3: This is a classic scale-up problem related to heat and mass transfer. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.

Causality & Solutions:

  • Heat Transfer: The Schotten-Baumann reaction is exothermic.[1] In a large reactor, the heat generated in the bulk of the liquid cannot escape as quickly as in a small flask. This leads to a rise in internal temperature, which accelerates the reaction rate and often decreases selectivity, leading to more bis-acylation.

    • Solution: Use a reactor with a cooling jacket and ensure efficient heat transfer fluid circulation. The rate of addition of the cyclohexanecarbonyl chloride must be carefully controlled and tied to the cooling capacity of the reactor to maintain the target internal temperature.

  • Mass Transfer (Mixing): Inefficient stirring in a large vessel leads to poor mixing and "hot spots" where the concentration of the added acyl chloride is high. These localized spots are miniature reactors running under non-ideal conditions, promoting byproduct formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure rapid homogenization of the reactants. As mentioned, sub-surface addition of the acyl chloride is critical to promote rapid dispersion.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: Safety is paramount. Both the reactants and the product have associated hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]

ChemicalCAS NumberKey HazardsRecommended PPE
This compound27561-62-2Causes skin irritation, serious eye damage, may cause respiratory irritation.[8]Gloves, safety goggles with side shields, lab coat, dust mask/respirator.
Cyclohexanecarbonyl Chloride2719-27-9Corrosive, reacts with water to produce HCl gas, causes severe skin and eye burns.Chemical-resistant gloves, face shield, chemical-resistant apron, use in a fume hood.
Piperazine (Anhydrous)110-85-0Corrosive, causes burns, harmful if swallowed.[6]Gloves, safety goggles, lab coat, use in a well-ventilated area or fume hood.
Thionyl Chloride (if preparing acyl chloride)7719-09-7Highly toxic, corrosive, reacts violently with water.Use with extreme caution in a chemical fume hood with appropriate scrubber. Full PPE required.
  • Q: Which analytical techniques are best for monitoring this reaction?

    • A: A combination of techniques is ideal.

      • TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring of the disappearance of the cyclohexanecarbonyl chloride starting material.

      • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying the relative amounts of the mono-acylated product, bis-acylated byproduct, and any remaining piperazine (after derivatization).

      • HPLC (High-Performance Liquid Chromatography): A powerful tool for quantitative analysis of the reaction mixture and for determining the purity of the final product.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): The definitive method for structural confirmation of the final product and key impurities.

  • Q: Can I use cyclohexanecarboxylic acid directly with a coupling agent instead of the acyl chloride?

    • A: Yes, this is a viable alternative route, particularly for smaller scales or when avoiding the use of thionyl chloride is desirable. Amide bond formation can be achieved using common peptide coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[1][9] While often cleaner, these reagents are more expensive, which can be a significant drawback for large-scale industrial production compared to the acyl chloride route.[10]

References

  • Der Pharma Chemica. An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. [Link]

  • PubChem. This compound | C11H20N2O | CID 3437502. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. [Link]

  • Google Patents.
  • Asian Publication Corporation. NOTE A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • Eureka | Patsnap. Preparation method of 1-cyclohexylpiperazine. [Link]

  • CP Lab Safety. This compound, min 95%, 100 grams. [Link]

  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Organic Chemistry Portal. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 27561-62-2 Name: this compound. [Link]

  • Google Patents.
  • Fisher Scientific. Amide Synthesis. [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize cyclohexanecarboxamide. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

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Technical Support Center: Resolving Impurities in 1-Cyclohexylpiperazine Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclohexylpiperazine (CAS: 17766-28-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals, achieving high purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of 1-cyclohexylpiperazine.

Q1: What are the primary synthetic routes for 1-cyclohexylpiperazine, and what are their main drawbacks?

A1: There are two predominant synthetic strategies, each with its own set of potential challenges:

  • Alkylation of Piperazine with a Cyclohexyl Halide: This is a direct nucleophilic substitution. The main challenge is controlling selectivity, as the reaction can produce a significant amount of the di-substituted byproduct, 1,4-dicyclohexylpiperazine.[3] This occurs because both nitrogen atoms in the piperazine ring are nucleophilic.

  • Reductive Amination of Cyclohexanone with Piperazine: This common method involves forming an imine/enamine intermediate, which is then reduced.[4][5] Similar to alkylation, this reaction faces the challenge of di-substitution, where both piperazine nitrogens react with cyclohexanone molecules.

A highly effective solution for both routes is to use a mono-protected piperazine, such as 1-Boc-piperazine. This strategy ensures that only one nitrogen is available for reaction, leading to a much cleaner product profile after a final deprotection step.[3][6][7][8]

Q2: My final product is a brown or reddish oil, but literature suggests it should be a low-melting solid. What's wrong?

A2: The discoloration and oily nature of the product are typically due to impurities.[9] The primary causes include:

  • Air Oxidation: The nitrogen atoms in piperazine derivatives are susceptible to oxidation, which can form colored impurities.[10]

  • Residual Solvents or Reagents: Incomplete removal of high-boiling point solvents or unreacted starting materials can depress the melting point and result in an oil.[9]

  • Thermal Degradation: Overheating during distillation or a prolonged reaction at high temperatures can cause decomposition. Hazardous decomposition can produce carbon oxides and nitrogen oxides (NOx).[11]

Q3: My reaction yield is consistently low. What are the most common factors I should investigate?

A3: Low yield is a multifaceted problem. Key areas to investigate are:

  • Di-substitution: As mentioned in Q1, the formation of 1,4-dicyclohexylpiperazine is a major cause of reduced yield for the desired mono-substituted product.

  • Incomplete Reaction: Check your reaction parameters. Insufficient reaction time, incorrect temperature, or inefficient mixing can lead to a high percentage of unreacted starting materials.

  • Purification Losses: Piperazine derivatives can be challenging to purify. Their high polarity and basicity can lead to issues like irreversible binding to silica gel or difficulty in extraction.[9] Forming a salt (e.g., hydrochloride) can sometimes aid in isolation and purification but may also require an additional neutralization step.[6][7][9]

Troubleshooting Guide: Identification and Resolution of Specific Impurities

This section provides a detailed breakdown of common impurities, their causes, and actionable protocols for their removal.

Problem 1: Presence of 1,4-Dicyclohexylpiperazine Byproduct

Likely Cause: The presence of two reactive secondary amine groups in piperazine makes di-substitution a statistically probable event.[3] The initially formed 1-cyclohexylpiperazine can react again with another molecule of the cyclohexyl electrophile or cyclohexanone.

Identification: This impurity will have a higher molecular weight (252.45 g/mol ) than the desired product (168.28 g/mol ).[12] It can be readily identified by GC-MS, where it will appear as a later-eluting peak with a corresponding mass ion.

Actionable Solutions:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) shifts the reaction equilibrium to favor mono-substitution.[3] However, this necessitates a robust purification strategy to remove the unreacted piperazine.

  • Mono-Boc Protection Strategy (Recommended): This is the most reliable method for achieving high mono-selectivity.[3][8] By protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group, you ensure the reaction occurs only at the free secondary amine. The Boc group is then removed under acidic conditions.[6][7]

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Piperazine C 1-Boc-piperazine A->C DCM, rt B Di-tert-butyl dicarbonate (Boc)₂O B->C F 4-Boc-1-cyclohexylpiperazine C->F Reflux D Cyclohexyl Bromide D->F E K₂CO₃, Acetonitrile E->F H 1-Cyclohexylpiperazine Hydrochloride F->H Ethanol, Reflux G Concentrated HCl G->H I 1-Cyclohexylpiperazine (Final Product) H->I NaOH (aq), Extraction

Caption: Recommended synthesis via Boc-protection.

Problem 2: Unreacted Starting Materials (Piperazine, Cyclohexanone, etc.)

Likely Cause:

  • Incorrect Stoichiometry: Inaccurate weighing of reagents.

  • Low Reactivity: The chosen cyclohexyl halide may be unreactive (Cl < Br < I).

  • Insufficient Activation: In reductive amination, the conditions (e.g., pH, reducing agent) may not be optimal for imine formation and reduction.

Identification: These impurities are typically more volatile or polar than the product. They can be identified by comparing the GC/TLC of the crude product with the starting materials.

Actionable Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by increasing the temperature, extending the reaction time, or using a more reactive electrophile. Monitor the reaction by TLC or GC.

  • Acidic Wash for Piperazine Removal: Unreacted piperazine or 1-Boc-piperazine can be effectively removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The basic piperazines will form water-soluble salts and move to the aqueous layer.

  • Chromatography: While challenging, column chromatography can be used. For basic compounds like 1-cyclohexylpiperazine, consider using a modified mobile phase (e.g., adding 1-2% triethylamine to a hexane/ethyl acetate system) to prevent peak tailing on silica gel.[9]

Quantitative Data Summary: Common Synthetic Routes & Purity
Synthetic RouteKey ReagentsTypical Purity (Crude)Common ImpuritiesMitigation Strategy
Direct AlkylationPiperazine, Cyclohexyl Bromide50-70%1,4-dicyclohexylpiperazine, PiperazineUse 5-10 eq. of Piperazine
Reductive AminationPiperazine, Cyclohexanone, NaBH(OAc)₃60-80%1,4-dicyclohexylpiperazine, PiperazineUse 5-10 eq. of Piperazine
Boc-Protected Alkylation1-Boc-piperazine, Cyclohexyl Bromide>95% (Intermediate)Residual 1-Boc-piperazineAcid wash, Chromatography
Boc-Protected Reductive Amination1-Boc-piperazine, Cyclohexanone, NaBH(OAc)₃>95% (Intermediate)Residual 1-Boc-piperazineAcid wash, Chromatography
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexylpiperazine via Boc-Protection and Alkylation

This protocol is adapted from established procedures and may require optimization.[6][7]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (4.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[3]

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify by performing an aqueous workup and/or column chromatography to isolate pure 1-Boc-piperazine.

Step 2: Synthesis of 4-Boc-1-cyclohexylpiperazine

  • In a round-bottom flask, combine 1-Boc-piperazine (1.0 eq), cyclohexyl bromide (1.1 eq), and potassium carbonate (1.1 eq) in anhydrous acetonitrile.[6][7]

  • Heat the mixture to reflux (approx. 82°C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine, often as an oil.[6] Purity at this stage is typically high (>98% by GC).[7]

Step 3: Deprotection to Yield 1-Cyclohexylpiperazine

  • Dissolve the crude intermediate from Step 2 in absolute ethanol.

  • Slowly and carefully add concentrated hydrochloric acid (approx. 3-4 eq) while stirring. Caution: This reaction is exothermic and may generate gas. [6][7]

  • Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and evaporate the solvent under reduced pressure. The residue is 1-cyclohexylpiperazine hydrochloride.

  • Dissolve the hydrochloride salt in water and adjust the pH to 12-14 using a 20% sodium hydroxide solution.[6][7]

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • For highest purity, perform reduced-pressure distillation on the crude product to yield pure 1-cyclohexylpiperazine as a colorless oil or low-melting solid.[6][7]

Protocol 2: General Troubleshooting and Purification Workflow

This decision tree outlines a logical approach to identifying and resolving common issues.

Start Crude Product Analysis (TLC, GC-MS, NMR) Impurity_Check Major Impurities Detected? Start->Impurity_Check SM_Present Unreacted Starting Materials Present? Impurity_Check->SM_Present Yes Distill Purify by Vacuum Distillation Impurity_Check->Distill No (Trace Impurities Only) Disub_Present Di-substituted Byproduct Present? SM_Present->Disub_Present No Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check Stoichiometry SM_Present->Optimize_Reaction Yes Color_Issue Product Discolored (Brown/Red)? Disub_Present->Color_Issue No Resynthesize Re-synthesize using Mono-Boc Protection Strategy Disub_Present->Resynthesize Yes Charcoal Decolorize with Activated Charcoal Color_Issue->Charcoal Yes Color_Issue->Distill No Acid_Wash Perform Acidic Wash (e.g., 1M HCl) to Remove Bases Optimize_Reaction->Acid_Wash Acid_Wash->Distill Resynthesize->Start Start New Synthesis Charcoal->Distill

Caption: Troubleshooting Decision Tree.

References
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Technical Support Center: Optimizing Selectivity of N-cyclohexylpiperazine Derivatives for Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on N-cyclohexylpiperazine derivatives and their interaction with sigma receptors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting, and best practices to enhance the selectivity of your compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of your experiments with confidence.

Introduction: The Critical Role of Selectivity in Sigma Receptor Targeting

Sigma receptors, once misidentified as opioid receptors, are now recognized as a unique class of proteins with two primary subtypes, σ₁ and σ₂.[1][2] These receptors are implicated in a wide range of physiological and pathological processes. The σ₁ receptor is involved in neuroprotection and neurodegenerative diseases, while the σ₂ receptor is associated with cell proliferation and cancer.[1][3] Given their distinct functions, achieving high selectivity for either the σ₁ or σ₂ subtype is paramount in the development of targeted therapeutics to maximize efficacy and minimize off-target effects.

N-cyclohexylpiperazine derivatives have emerged as a promising scaffold for developing high-affinity sigma receptor ligands.[4] However, a common challenge is achieving significant selectivity between the two subtypes. This guide will provide you with the necessary tools and knowledge to address this challenge effectively in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with N-cyclohexylpiperazine derivatives and sigma receptors.

Q1: What are the key structural features of N-cyclohexylpiperazine derivatives that influence sigma receptor affinity and selectivity?

A1: The affinity and selectivity of N-cyclohexylpiperazine derivatives are primarily influenced by three key structural components: the N-cyclohexyl group, the piperazine ring, and the substituent attached to the second nitrogen of the piperazine. Both basic nitrogen atoms of the piperazine ring are generally important for high σ₂ receptor affinity.[5] Modifications to the substituent on the second nitrogen, such as the addition of bulky aromatic or heteroaromatic groups, can significantly impact both affinity and selectivity. For instance, replacing the piperazine ring with a piperidine moiety has been shown to increase σ₁ selectivity in some scaffolds.[6][7]

Q2: Which cell lines are recommended for studying σ₁ and σ₂ receptor binding?

A2: For σ₁ receptor binding studies, guinea pig brain membranes are often used due to their high receptor density.[2][8] In terms of cell lines, a variety of human and rodent tumor cell lines express both sigma receptor subtypes. For example, rodent cell lines like C6 glioma and N1E-115 neuroblastoma, and human cell lines such as T47D breast carcinoma and NCI-H727 lung carcinoid, express both receptors. Notably, the human MCF-7 breast adenocarcinoma cell line has been reported to have little to no specific binding for the σ₁ selective radioligand -pentazocine, suggesting it may be a suitable model for studying σ₂ receptors in isolation.[5]

Q3: What are the most common radioligands used for σ₁ and σ₂ receptor binding assays?

A3: For σ₁ receptor binding, -pentazocine is the most widely used selective radioligand.[2][8][9] For σ₂ receptors, the non-selective ligand [³H]1,3-di-o-tolylguanidine ([³H]DTG) is commonly used in the presence of a "masking" agent, such as unlabeled (+)-pentazocine, to block binding to σ₁ sites.[2][8] However, this masking technique has been shown to be problematic and can lead to inaccurate results.[10][11] The development of more selective σ₂ radioligands, such as [¹²⁵I]RHM-4, offers a more reliable alternative.[12]

Q4: How can I determine if my N-cyclohexylpiperazine derivative is a sigma receptor agonist or antagonist?

A4: Determining the functional activity of a ligand requires specific functional assays. For the σ₁ receptor, there is no universally accepted in vitro functional assay to definitively distinguish agonists from antagonists.[13] However, some in vitro methods, like monitoring ligand-induced changes in σ₁ receptor oligomerization using Bioluminescence Resonance Energy Transfer (BRET), can help categorize ligands.[14] For the σ₂ receptor, functional activity is often assessed through cell-based assays that measure downstream effects. Commonly used assays include cell viability assays (e.g., MTT assay) and caspase-3 activity assays to evaluate a ligand's ability to induce apoptosis, a known effect of σ₂ receptor agonists.[8]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: High non-specific binding in my radioligand binding assay.

  • Possible Cause: The concentration of your radioligand may be too high, or the radioligand itself may be "sticky," leading to binding to non-receptor components.

  • Solution:

    • Optimize Radioligand Concentration: Use a concentration of the radioligand that is at or below its Kd value.

    • Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high.

    • Adjust Assay Buffer: The inclusion of bovine serum albumin (BSA) in your assay buffer can help to reduce non-specific binding.

    • Reduce Membrane/Protein Concentration: Titrate the amount of membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.

Issue 2: My selectivity results for a compound are inconsistent between different experiments.

  • Possible Cause: If you are using the masking method for σ₂ binding assays, the concentration of the masking agent and the non-selective radioligand can significantly influence the results. The masking agent, while selective for σ₁, may still have some affinity for σ₂, and the non-selective radioligand can displace the masking agent from σ₁ sites.[10][11]

  • Solution:

    • Avoid Masking Protocols if Possible: If a selective σ₂ radioligand is available, it is highly recommended to use it to avoid the complications of masking.

    • Use a Cell Line with Single Receptor Subtype Expression: As mentioned, the MCF-7 cell line is reported to lack σ₁ receptors, making it a good system for studying σ₂ binding without the need for masking.[5]

    • Carefully Validate Masking Conditions: If you must use a masking protocol, it is crucial to thoroughly validate the concentrations of both the radioligand and the masking agent to ensure complete masking of σ₁ sites without interfering with σ₂ binding.

Issue 3: I am not seeing a clear dose-response in my functional assay for σ₂ agonism.

  • Possible Cause: The chosen cell line may have low expression of the σ₂ receptor, or the assay endpoint may not be sensitive enough to detect the effects of your compound.

  • Solution:

    • Confirm Receptor Expression: Before conducting functional assays, confirm the expression of the σ₂ receptor in your chosen cell line using a reliable method such as western blotting or radioligand binding.

    • Optimize Assay Conditions: Experiment with different incubation times and compound concentrations.

    • Use a Positive Control: Always include a known σ₂ agonist, such as Siramesine, as a positive control to ensure your assay is working correctly.[8]

    • Consider Alternative Endpoints: If a cell viability assay is not yielding clear results, consider other functional readouts associated with σ₂ receptor activation, such as measuring changes in intracellular calcium levels.

Experimental Protocols

Here are detailed step-by-step protocols for key experiments.

Protocol 1: σ₁ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the σ₁ receptor using -pentazocine.

Materials:

  • Guinea pig brain membrane preparation

  • -pentazocine

  • Unlabeled (+)-pentazocine (for non-specific binding)

  • Test compound

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of your test compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, -pentazocine (at a concentration near its Kd, typically 1-5 nM), and membrane preparation.

    • Non-specific Binding: Assay buffer, -pentazocine, and a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM), and membrane preparation.

    • Competition Binding: Assay buffer, -pentazocine, your test compound at various concentrations, and membrane preparation.

  • Incubate the plate at 37°C for 150 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of your test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: σ₂ Receptor Functional Assay (Cell Viability)

Objective: To assess the agonist/antagonist activity of a test compound at the σ₂ receptor by measuring its effect on cell viability.

Materials:

  • A suitable cancer cell line with known σ₂ receptor expression (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Known σ₂ agonist (e.g., Siramesine) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of your test compound, the positive control (Siramesine), and a vehicle control.

  • Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the dose-response curve and determine the EC₅₀ value for your compound and the positive control. A compound that induces cell death in a dose-dependent manner is considered a potential σ₂ agonist.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings for N-cyclohexylpiperazine and related derivatives to guide your medicinal chemistry efforts.

Structural ModificationEffect on SelectivityReference
Replacement of Piperazine with Piperidine Generally increases σ₁ selectivity.[6][7]
Both Piperazine Nitrogens are Basic Important for high σ₂ affinity. Conversion of one nitrogen to an amide can dramatically increase σ₁ selectivity.[5]
Substituent on the Second Piperazine Nitrogen Bulky, hydrophobic groups can enhance affinity for both subtypes. Specific substitutions can favor one subtype over the other. For example, a 4'-methoxybenzyl group can lead to high σ₁ affinity and selectivity.[15]
Chirality in the Linker Introduction of chirality in the alkyl linker between the piperazine and another aromatic moiety can lead to highly selective ligands.[4]
Substitution on the N-cyclohexyl ring Modifications to the cyclohexyl ring can influence both affinity and selectivity, though this is less explored than modifications to other parts of the scaffold.

Visualization of Experimental Workflow

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation (37°C, 150 min) Membrane_Prep->Incubation Radioligand Radioligand (3H-pentazocine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Computational Approaches to Predicting Selectivity

Modern drug discovery heavily relies on computational methods to predict ligand-receptor interactions and guide rational design.

  • Molecular Docking: Based on the crystal structures of the σ₁ and σ₂ receptors, molecular docking can be used to predict the binding pose of your N-cyclohexylpiperazine derivatives within the receptor's binding pocket. This can help identify key interactions that contribute to affinity and selectivity.[1][16]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for binding to a specific receptor. Pharmacophore models can be generated for both σ₁ and σ₂ receptors and used to screen virtual compound libraries for selective ligands.[1][17]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activity. These models can be used to predict the affinity and selectivity of new, unsynthesized derivatives.[18]

By integrating these computational approaches into your workflow, you can prioritize the synthesis of compounds with a higher probability of exhibiting the desired selectivity profile, thereby saving time and resources.

References

  • Righetti, G., Tonelli, M., Fossa, P., & Cichero, E. (2020). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Current Computer-Aided Drug Design, 16(4), 457-471. [Link]

  • Xu, J., Chen, C., Xu, Y., & Liu, J. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68–74. [Link]

  • Righetti, G., Tonelli, M., Fossa, P., & Cichero, E. (2020). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Request PDF. [Link]

  • Berardi, F., Abate, C., Niso, M., Contino, M., Perrone, R., & Colabufo, N. A. (2010). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 53(16), 6106–6116. [Link]

  • ResearchGate. (n.d.). Molecular modeling of potent sigma-2 ligands. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Molecules, 18(7), 7835–7867. [Link]

  • Righetti, G., Tonelli, M., Fossa, P., & Cichero, E. (2020). Exploring the selectivity profile of sigma receptor ligands by molecular docking and pharmacophore analyses. IRIS UniGe. [Link]

  • Berardi, F., Abate, C., Ferorelli, S., Colabufo, N. A., Contino, M., Perrone, R., & Tortorella, V. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205–219. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Lombardo, L., Battisti, V., Langer, T., Gitto, R., & De Luca, L. (2023). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. Journal of Chemical Information and Modeling, 63(18), 5897–5911. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983–997. [Link]

  • ResearchGate. (n.d.). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., & Kruse, A. C. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(10), 962–969. [Link]

  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Yang, S., Bhuiyan, M. S., & Su, T. P. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1888. [Link]

  • Berardi, F., Abate, C., Ferorelli, S., Colabufo, N. A., Contino, M., Perrone, R., & Tortorella, V. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Request PDF. [Link]

  • Chen, C., & Liu, J. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences, 21(21), 8273. [Link]

  • Brimson, J. M., Brimson, S., & Chomchoei, C. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link]

  • Sahn, J. J., Mejia, G. L., & Navarro, H. A. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6117–6127. [Link]

  • De Luca, L., Battisti, V., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541–1552. [Link]

  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

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  • Szałata, K., Satała, G., & Latacz, G. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

  • Szałata, K., Satała, G., & Latacz, G. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

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Technical Support Center: Overcoming Resistance in Cancer Cell Lines with Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing sigma-2 (σ2) receptor ligands to combat cancer cell resistance. This guide, structured in a question-and-answer format, is designed to provide you, a fellow scientist, with practical, in-depth insights to navigate your experiments successfully. As Senior Application Scientists, we aim to explain not just the how, but the why, grounding our advice in established research and field-proven experience.

Section 1: Fundamentals of the Sigma-2 Receptor System

This section addresses foundational knowledge about the σ2 receptor and its ligands.

Q1: What is the sigma-2 (σ2) receptor, and why is it a target in cancer research?

A1: The sigma-2 (σ2) receptor was pharmacologically identified in 1990, but its genetic identity was only recently confirmed as Transmembrane Protein 97 (TMEM97).[1] It is an 18-21 kDa protein primarily located in the endoplasmic reticulum (ER) and other organelles.[1][2][3]

The σ2 receptor/TMEM97 is a compelling target in oncology for several key reasons:

  • Overexpression in Tumors: It is overexpressed in a wide array of rapidly proliferating cancer cells—including breast, lung, pancreatic, and colon cancers—compared to quiescent or normal cells.[1][4][5] Studies have shown its density can be up to 10 times higher in proliferating tumor cells.[6][7][8]

  • Biomarker of Proliferation: Its high expression level correlates with the proliferative status of tumors, making it a valuable biomarker.[4][6] PET imaging agents targeting this receptor, such as [¹⁸F]ISO-1, have been used in clinical trials to monitor tumor proliferation.[3][8]

  • Therapeutic Potential: Activation of the σ2 receptor by specific ligands (agonists) can induce cancer cell death through various mechanisms, making it a direct therapeutic target.[1][5][9]

Q2: There's some confusion in older literature. Is the σ2 receptor the same as Progesterone Receptor Membrane Component 1 (PGRMC1)?

A2: No, they are distinct proteins encoded by different genes.[2][10][11] Early research suggested PGRMC1 might be the σ2 receptor. However, subsequent studies using CRISPR/Cas9 to knock out PGRMC1 showed that σ2 receptor binding and photolabeling were unaffected.[2][10] While σ2/TMEM97 and PGRMC1 can form a functional complex, particularly with the Low-Density Lipoprotein Receptor (LDLR) to regulate cholesterol uptake, they are separate molecular entities.[12][13][14][15] It is crucial to consult recent literature to avoid this confusion.

Q3: What are sigma-2 receptor ligands, and how are they classified?

A3: Sigma-2 receptor ligands are small molecules that bind with high affinity and selectivity to the σ2 receptor/TMEM97. They are broadly classified based on their functional activity, though the definitions are still evolving:

  • Agonists: These ligands activate the receptor and typically induce cytotoxic effects in cancer cells.[1][8] Siramesine is a commonly cited example.[8]

  • Antagonists: These ligands bind to the receptor but do not elicit the cytotoxic response; they block the effects of agonists.

  • Drug Conjugates: The receptor's ability to be internalized upon ligand binding makes it an excellent target for delivering cytotoxic payloads directly into cancer cells, minimizing systemic toxicity.[1][8][16]

It's important to note that some studies have questioned whether the cytotoxic effects of some "sigma-2 ligands" are mediated directly through TMEM97, suggesting potential off-target effects or the involvement of other unidentified binding sites.[17][18]

Section 2: Mechanism of Action in Overcoming Resistance

This section delves into how σ2 receptor ligands induce cell death, particularly in treatment-resistant cancer cell lines.

Q4: How do σ2 receptor agonists kill cancer cells, especially those resistant to standard chemotherapies?

A4: Sigma-2 receptor agonists trigger cell death through multiple, often interconnected, pathways that can bypass conventional resistance mechanisms. This multi-pronged attack is key to their efficacy in resistant cell lines.

  • Induction of Apoptosis: Agonists can induce programmed cell death. Notably, this can occur through both caspase-dependent and caspase-independent pathways.[4][9] Some ligands have been shown to be effective in cell lines irrespective of their p53 genotype, which is a common mechanism of chemoresistance.[9]

  • Lysosomal Membrane Permeabilization (LMP): Ligands can accumulate in lysosomes, leading to lysosomal dysfunction and the release of cathepsins into the cytosol, which in turn triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Activation of the σ2 receptor can lead to mitochondrial oxidative stress and an increase in intracellular ROS, pushing the cell towards apoptosis.[8]

  • Disruption of Cholesterol Homeostasis: The σ2 receptor/TMEM97 is a key regulator of cholesterol trafficking.[3][12][14][15] Ligand binding can disrupt these pathways, which are often dysregulated in cancer and essential for maintaining the membrane integrity and signaling platforms (lipid rafts) that cancer cells rely on.[8][15]

  • Modulation of Autophagy: The σ2 receptor/TMEM97 and its partner PGRMC1 are involved in autophagy, a cellular recycling process that cancer cells can use to survive stress.[19] Ligands can disrupt this process, leading to the accumulation of damaged organelles and cell death.[19]

Below is a diagram illustrating the proposed signaling pathways.

G cluster_cell Cancer Cell ligand σ2 Receptor Agonist sigma2 σ2 Receptor (TMEM97) ligand->sigma2 Binds & Activates er Endoplasmic Reticulum mito Mitochondrion sigma2->mito Interacts with lyso Lysosome sigma2->lyso Traffics to chol Disrupted Cholesterol Homeostasis sigma2->chol autophagy Autophagy Dysregulation sigma2->autophagy ros ↑ ROS mito->ros lmp Lysosomal Membrane Permeabilization (LMP) lyso->lmp caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis chol->apoptosis lmp->caspase autophagy->apoptosis

Caption: Proposed mechanisms of σ2 receptor agonist-induced cell death.

Q5: Can σ2 receptor ligands reverse multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp/ABCB1)?

A5: Yes, this is a significant area of research. Some σ2 receptor ligands have been shown to directly overcome MDR. A recent study on a novel ligand, A011, demonstrated its ability to reverse adriamycin resistance in breast cancer cells.[20] The proposed mechanisms include:

  • Direct Inhibition of Transporters: Some ligands can inhibit the function of ATP-binding cassette (ABC) transporters like P-gp (ABCB1) and ABCG2.[20] They may achieve this by directly competing for binding or by inhibiting the ATPase activity required for drug efflux.[20]

  • Collateral Sensitivity: Intriguingly, some cancer cell lines with high P-gp expression are more sensitive to certain σ2 ligands than their non-resistant counterparts.[20] This phenomenon, known as collateral sensitivity, suggests that the very mechanism of resistance makes the cells vulnerable to these specific compounds.

  • Increased Intracellular Drug Accumulation: By inhibiting efflux pumps, σ2 ligands can increase the intracellular concentration of co-administered chemotherapeutic agents, restoring their efficacy.[20]

Section 3: Experimental Design & Protocols

This section provides practical, step-by-step guidance for key experiments.

Q6: I'm starting a new project. How do I select the right cell lines and σ2 receptor ligand?

A6: Careful selection is critical for a successful study.

Cell Line Selection:

  • Paired Lines: Use a parental drug-sensitive cell line and its derived drug-resistant variant (e.g., MCF-7 and MCF-7/ADR). This is the gold standard for studying resistance reversal.

  • Confirm σ2 Expression: First, confirm that your cell lines express the σ2 receptor. While most proliferating cancer cells do, levels can vary.[6] You can perform a radioligand receptor saturation study using a ligand like [³H]DTG (in the presence of (+)-pentazocine to mask σ1 sites) or a more selective radioligand like [¹²⁵I]RHM-4.[6][21]

  • Characterize Resistance: Ensure the resistant phenotype is stable and well-characterized. Confirm the overexpression of relevant efflux pumps (e.g., P-gp/ABCB1 via Western blot or flow cytometry with a specific antibody).

Ligand Selection:

  • Affinity and Selectivity: Choose a ligand with high affinity for the σ2 receptor and high selectivity over the σ1 receptor to minimize off-target effects. Consult binding assay data (Ki values) from the literature.

  • Known Mechanism: Start with a well-characterized agonist (e.g., Siramesine, CB-64D) or a ligand from a chemical series you intend to study (e.g., A011 for MDR studies).[9][20]

  • Controls: Always include a negative control (an inactive structural analog, if available) and a positive control (a known chemotherapeutic agent to which the cells are resistant).

ParameterRecommendationRationale
Cell Lines Parental/sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) pair.Allows for direct comparison of effects on resistance.
σ2 Expression Confirm via radioligand binding or Western blot for TMEM97.Validates that the target is present in your experimental system.
Resistance Marker Confirm P-gp/ABCB1 overexpression in resistant line.Ensures the resistance mechanism is the one you intend to study.
Ligand Choice High σ2 affinity (low nM Ki), >100-fold selectivity vs σ1.Minimizes confounding effects from σ1 receptor activation.
Experimental Controls Vehicle, inactive analog, known chemo agent, known MDR inhibitor.Essential for validating your results and drawing clear conclusions.
Protocol 1: Assessing Cytotoxicity and Reversal of Resistance (MTT Assay)

This protocol determines the IC50 (half-maximal inhibitory concentration) of a σ2 ligand alone and its ability to sensitize resistant cells to a conventional chemotherapeutic agent.

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Sigma-2 ligand stock solution (in DMSO)

  • Chemotherapeutic agent stock (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment - IC50 of σ2 Ligand:

    • Prepare serial dilutions of the σ2 ligand.

    • Treat cells with increasing concentrations of the ligand. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate for 48-72 hours.

  • Treatment - Combination Therapy:

    • Treat resistant cells with a fixed, non-toxic concentration of the σ2 ligand (e.g., its IC10 or a concentration known to inhibit efflux pumps).

    • Simultaneously, treat these cells with serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin).

    • Include controls: chemo agent alone, σ2 ligand alone, and vehicle.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert MTT to purple formazan crystals.

    • Remove the medium and add solubilization buffer to dissolve the crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability relative to the vehicle control.

    • Plot dose-response curves and determine IC50 values using non-linear regression.

    • Calculate the Reversal Fold (RF) = IC50 of chemo alone / IC50 of chemo + σ2 ligand. An RF > 1 indicates sensitization.

Protocol 2: Measuring Drug Efflux Pump Inhibition (Rhodamine 123 Accumulation Assay)

This flow cytometry-based assay directly measures the inhibition of P-gp/ABCB1. Rhodamine 123 is a fluorescent substrate for P-gp; if the pump is inhibited, the dye will accumulate inside the cells.

Materials:

  • Resistant cell line (e.g., MCF-7/ADR)

  • Parental cell line (as a negative control for high efflux)

  • Flow cytometry tubes

  • Sigma-2 ligand

  • Rhodamine 123

  • Verapamil or other known P-gp inhibitor (as a positive control)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at 1x10⁶ cells/mL.

  • Pre-incubation: Aliquot cells into flow cytometry tubes. Add the σ2 ligand at various concentrations. Include a positive control (Verapamil) and a vehicle control. Incubate for 30-60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to each tube (final concentration ~1 µM) and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry: Resuspend the cell pellet in cold PBS and acquire data on a flow cytometer (typically using the FITC channel).

  • Data Analysis:

    • Gate on the live cell population.

    • Calculate the Mean Fluorescence Intensity (MFI) for each condition.

    • An increase in MFI in ligand-treated cells compared to the vehicle control indicates inhibition of efflux. Compare the effect to the positive control (Verapamil).

G cluster_workflow Workflow: Assessing Reversal of MDR cluster_parallel Parallel Assay: Mechanism start Start seed_cells Seed Resistant (e.g., MCF-7/ADR) Cells start->seed_cells treat Treat with: 1. Chemo Alone 2. Chemo + σ2 Ligand seed_cells->treat incubate Incubate 48-72h treat->incubate viability Measure Viability (e.g., MTT Assay) incubate->viability calc_ic50 Calculate IC50 Values viability->calc_ic50 calc_rf Calculate Reversal Fold (RF) calc_ic50->calc_rf end Conclusion calc_rf->end start2 Start preincubate Pre-incubate Cells with σ2 Ligand start2->preincubate load_dye Load with Efflux Substrate (Rhodamine 123) preincubate->load_dye flow Analyze via Flow Cytometry load_dye->flow mfi Measure Mean Fluorescence Intensity (MFI) flow->mfi conclusion2 Conclusion: Pump Inhibition? mfi->conclusion2

Caption: Experimental workflow for assessing MDR reversal.

Section 4: Troubleshooting Common Experimental Issues

Even with robust protocols, experiments can yield unexpected results. This section provides a logical framework for troubleshooting.

Q7: My σ2 ligand shows no cytotoxic effect, even at high concentrations. What could be wrong?

A7: This is a common issue. Let's break down the possibilities.

  • Problem with the Ligand:

    • Solubility: Is your ligand fully dissolved in DMSO and then in the media? Precipitated compound is inactive. Check for precipitates in your stock and final dilutions.

    • Stability: Is the compound stable in aqueous media for the duration of your experiment? Some compounds degrade. Consider a shorter incubation time as a test.

    • Purity: Verify the purity and identity of your compound batch if possible (e.g., via LC-MS).

  • Problem with the Cells:

    • Low σ2 Expression: Did you confirm σ2 receptor/TMEM97 expression in your cell line? If expression is very low, you may not see a receptor-mediated effect.

    • Cell Health & Density: Are your cells healthy and in the logarithmic growth phase? Over-confluent or stressed cells can respond differently to stimuli. Was the seeding density appropriate?

  • Problem with the Assay:

    • Assay Interference: Could your ligand be interfering with the assay itself? For example, some compounds can reduce MTT chemically, leading to a false-positive signal for viability. Run a cell-free control (media + ligand + MTT) to check.

    • Incorrect Timepoint: The cytotoxic effect may take longer to manifest. Try a longer incubation period (e.g., 96 hours).

Q8: The ligand is cytotoxic in the parental cell line but not in the resistant one. Why isn't it overcoming resistance?

A8: This suggests the ligand itself might be a substrate for the efflux pump that is overexpressed in your resistant cell line.

  • Hypothesis: The ligand is being actively pumped out of the resistant cells before it can reach its intracellular target (the σ2 receptor in the ER) at a high enough concentration.

  • How to Test:

    • Co-treat with a known P-gp inhibitor: Treat the resistant cells with your σ2 ligand in the presence of a P-gp inhibitor like Verapamil or Elacridar. If the cytotoxicity of your σ2 ligand is restored, it strongly suggests it is a P-gp substrate.

    • Perform the Rhodamine 123 assay: A ligand that is a substrate may also be a competitive inhibitor. Check if it can increase Rhodamine 123 accumulation. If it does, but still isn't cytotoxic, the issue might be one of relative affinities—it may be a weak inhibitor but an efficient substrate.

Troubleshooting Decision Tree

G start Unexpected Result: No ligand cytotoxicity q_ligand Is the ligand soluble & stable? start->q_ligand a_ligand_no Check solubility. Verify compound purity. Use fresh stock. q_ligand->a_ligand_no No q_cell Is σ2 receptor expressed? Are cells healthy? q_ligand->q_cell Yes a_cell_no Confirm σ2 expression. Optimize cell density & culture conditions. q_cell->a_cell_no No q_assay Is the assay valid? q_cell->q_assay Yes a_assay_no Run cell-free controls. Try alternative viability assay. Test different timepoints. q_assay->a_assay_no No q_resistance Is effect seen in parental but not resistant cells? q_assay->q_resistance Yes a_resistance_yes Hypothesis: Ligand is an efflux pump substrate. q_resistance->a_resistance_yes Yes test_resistance Test: Co-treat with known P-gp inhibitor (e.g., Verapamil). Does this restore cytotoxicity? a_resistance_yes->test_resistance conclusion Further investigation needed into ligand-transporter interaction. test_resistance->conclusion

Caption: Decision tree for troubleshooting lack of cytotoxicity.

Section 5: Advanced Applications & Future Directions

Q9: Beyond direct cytotoxicity, are there other ways to leverage σ2 receptor ligands against resistant cancers?

A9: Absolutely. The field is moving towards more sophisticated applications:

  • Targeted Drug Delivery: As mentioned, the σ2 receptor is an excellent target for delivering potent toxins. Ligands can be conjugated to nanoparticles or directly to cytotoxic agents.[1][8][16] This approach can be particularly effective against resistant tumors by ensuring the therapeutic payload is internalized, bypassing efflux pumps.

  • Multi-Target Directed Ligands (MTDLs): A promising strategy involves designing a single molecule that interacts with the σ2 receptor and another cancer-relevant target (e.g., a kinase inhibitor, an HDAC inhibitor).[22] This polypharmacological approach can create synergistic antitumor action and overcome resistance through multiple mechanisms simultaneously.[22]

  • Diagnostic and Prognostic Imaging: Using PET radioligands that target the σ2 receptor can non-invasively assess the proliferative status of a tumor before, during, and after treatment.[3][4][8] This could help predict which tumors will respond to therapy and identify the development of resistance early on.

The unique biology of the sigma-2 receptor/TMEM97 provides a rich platform for developing novel strategies to combat the significant clinical challenge of drug resistance in cancer.

References
  • Sigma-2 receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Zeng, C., et al. (2013). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal Research Reviews, 33(S1).
  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design, 17(31), 3559-3571.
  • Huang, Y., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 33 Suppl 1, E1-E27.
  • Al-Nakkash, L., et al. (2015). The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes. EBioMedicine, 2(11), 1735-1743.
  • Wheeler, K. T., et al. (2000). Sigma-2 receptors as a biomarker of proliferation in solid tumours. British Journal of Cancer, 82(6), 1223-1232.
  • Zeng, C., et al. (2012). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. Molecular Imaging, 11(5), 376-388.
  • Yao, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1877.
  • TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). (n.d.). In UniProt. Retrieved January 12, 2026.
  • Al-Nakkash, L., et al. (2015).
  • Wang, J., et al. (2021). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences, 22(16), 8898.
  • Riad, A., et al. (2020). The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates. Molecular Neurobiology, 57(9), 3803-3813.
  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer Research, 62(1), 313-322.
  • Mir, S. U., et al. (2016). Progesterone receptor membrane component 1/Sigma-2 receptor associates with MAP1LC3B and promotes autophagy. Autophagy, 12(9), 1564-1578.
  • Matsumoto, R. R. (2015). Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1). Journal of Pharmacogenomics & Pharmacoproteomics, 6(3), 1000e132.
  • Sigma-2 Receptor. (2020). In Encyclopedia.pub.
  • Yao, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1877.
  • D'Auria, L., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. Cancers, 13(12), 3029.
  • Liu, Y., et al. (2022). Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function. Frontiers in Oncology, 12, 961552.
  • Pati, R., et al. (2021). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 12, 781432.
  • Gordon, D. E., et al. (2020). Off-target activities for characteristic Sigma receptor ligands.
  • Shaffer, T. M., et al. (2017). The sigma-2 receptor as a therapeutic target for drug delivery in triple negative breast cancer.
  • Sorbi, C., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1835-1850.
  • Design and Synthesis of Selective Sigma Ligands. (2023). ProQuest.
  • Watkins, L. R., et al. (2014). Use of Multifunctional Sigma-2 Receptor Ligand Conjugates to Trigger Cancer-Selective Cell Death Signaling. Molecular Cancer Therapeutics, 13(8), 2012-2023.
  • Riad, A., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
  • Riad, A., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • Abate, C., et al. (2013). Inside Cover: Sigma-2 Receptor Agonists as Possible Antitumor Agents in Resistant Tumors: Hints for Collateral Sensitivity (ChemMedChem 12/2013).
  • Berardi, F., & Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(23), 16987.
  • Su, T. P., et al. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro, 7(5), ENEURO.0359-20.2020.

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Friedel-Crafts Acylation: A Technical Troubleshooting Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution developed in 1877, remains an indispensable tool for creating carbon-carbon bonds and synthesizing aryl ketones—critical intermediates in pharmaceuticals and materials science.[1][2] Despite its utility, this classic reaction is notoriously sensitive to reaction parameters, often leading to challenges such as low yields, unexpected side products, and difficult purifications. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the Friedel-Crafts acylation, grounded in mechanistic principles to empower researchers to solve problems effectively.

Section 1: The Core Mechanism - Understanding the 'Why' Behind the Problems

A firm grasp of the reaction mechanism is the first step in effective troubleshooting. The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[2][3]

The key steps are:

  • Formation of the Acylium Ion: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide or the oxygen of an acid anhydride.[2] This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺).[3]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromaticity of the ring.[1][2]

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][5] This is a crucial point: it renders the catalyst inactive, meaning stoichiometric or greater amounts of the Lewis acid are required. [1][6] This complex is then hydrolyzed during aqueous workup to release the final product.[1]

Caption: The four-step mechanism of the Friedel-Crafts acylation.

Section 2: Pre-Reaction Checklist - Preventing Problems Before They Start

FAQ: How critical is the purity of my starting materials and reagents?

Answer: Absolutely critical. The primary catalyst, the Lewis acid (e.g., AlCl₃), is extremely sensitive to moisture.[6][7]

  • Catalyst: Use a fresh, unopened bottle of anhydrous aluminum chloride if possible, or a freshly sublimed portion. Any exposure to atmospheric moisture will deactivate it, forming aluminum hydroxides and reducing its efficacy.

  • Solvent: Use anhydrous grade solvents. Dichloromethane or 1,2-dichloroethane are common, but must be dry.

  • Glassware: Flame-dry all glassware under a stream of inert gas (nitrogen or argon) before use to remove adsorbed water.[8]

  • Starting Materials: Ensure your aromatic compound and acylating agent are pure and dry. Impurities can lead to side reactions and tar formation.[7]

FAQ: Which Lewis acid should I choose and how much?

Answer: The choice and amount of Lewis acid are key variables. While AlCl₃ is the most common, others can be used.

  • Stoichiometry: You must use at least one molar equivalent of the Lewis acid relative to the acylating agent.[1][6] This is because the product ketone complexes with the catalyst, taking it out of the catalytic cycle.[1][9] For substrates containing other Lewis basic sites (e.g., ethers), more than one equivalent will be necessary.

  • Reactivity: The reactivity of the Lewis acid should be matched to the reactivity of the aromatic substrate. Using an overly strong catalyst with a highly activated ring can lead to side reactions.

Lewis AcidRelative ReactivityCommon Applications & Notes
AlCl₃ Very HighThe workhorse for most acylations. Highly moisture-sensitive.[10]
FeCl₃ HighA good, less moisture-sensitive alternative to AlCl₃, sometimes with slightly lower yields.[10]
BF₃·OEt₂ ModerateMilder catalyst, useful for activated rings to prevent side reactions.
ZnCl₂ Moderate to LowOften used for highly activated substrates like phenols.
Solid Acids (e.g., Zeolites) VariesOffer advantages in workup and selectivity, particularly for industrial applications.[11]

FAQ: What is the best solvent for my reaction?

Answer: The solvent not only dissolves the reactants but can significantly influence the reaction's outcome, including product distribution (regioselectivity).[12]

  • Inert Solvents: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common as they are inert and effectively solvate the intermediates. Carbon disulfide (CS₂) is a classic, non-polar solvent.

  • Polar Solvents: Nitrobenzene or nitromethane are sometimes used. In some cases, a polar solvent can change the major product from the kinetically favored ortho/para isomer to the thermodynamically more stable meta isomer by dissolving the intermediate product-catalyst complex, allowing for equilibration.[12]

  • Solvent-Free: For some substrates, solvent-free conditions using solid acid catalysts can be highly effective and environmentally friendly.[13]

Section 3: Troubleshooting Common In-Reaction Issues

Problem 1: Low or No Product Yield

Q: My reaction isn't working, and I'm recovering only starting material. What are the most common culprits?

A: This is a classic Friedel-Crafts problem that usually points to one of three issues:

  • Cause A: Inactive Catalyst. As mentioned, AlCl₃ is highly hygroscopic. If it has been improperly stored or the reaction conditions were not rigorously anhydrous, the catalyst is likely "dead."

    • Solution: Use a fresh bottle of anhydrous AlCl₃ or purify the existing batch. Ensure all glassware is flame-dried immediately before use and the reaction is run under an inert atmosphere.[7]

  • Cause B: Deactivated Aromatic Ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution and fails with strongly deactivated rings.[7] If your aromatic starting material has potent electron-withdrawing groups (-NO₂, -CN, -SO₃H, -NR₃⁺), it is not nucleophilic enough to attack the acylium ion.[7][14]

    • Solution: This reaction is fundamentally unsuitable for strongly deactivated systems.[15] You must choose an alternative synthetic route. For moderately deactivated rings (like halobenzenes), you may be able to force the reaction with higher temperatures and longer reaction times, but yields are often poor.

  • Cause C: Problematic Substituents. Aromatic rings with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are also unsuitable for standard Friedel-Crafts conditions.[6][16] The lone pairs on the nitrogen or oxygen act as strong Lewis bases and will coordinate preferentially with the AlCl₃ catalyst, deactivating both the catalyst and the ring.[6][16][17]

    • Solution: The amine or hydroxyl group must be protected before attempting the acylation. For example, an aniline can be acylated to form an amide, which is less basic and directs ortho/para.

Problem 2: Multiple Products & Side Reactions

Q: My TLC/LCMS shows a mixture of products. How can I improve selectivity?

A: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, side products can still form.

  • Issue A: Polyacylation.

    • Why it happens: This is generally not a major issue because the first acyl group added is electron-withdrawing and deactivates the ring to further substitution.[1][4][11] However, if the starting aromatic ring is extremely activated (e.g., a phenol or polyalkylated benzene), a second acylation can sometimes occur under harsh conditions.[11]

    • How to fix it: Use milder reaction conditions (lower temperature), control the stoichiometry carefully (do not use a large excess of the acylating agent), and monitor the reaction closely, stopping it once the starting material is consumed.[18]

  • Issue B: Poor Regioselectivity (ortho vs. para isomers).

    • Why it happens: Substituents on the aromatic ring direct the incoming acyl group. While electron-donating groups are ortho, para-directing, a mixture is often obtained. The para product is usually favored due to sterics.

    • How to fix it:

      • Lower Temperature: Running the reaction at lower temperatures often increases the selectivity for the sterically less hindered para isomer.

      • Bulky Catalyst/Reagent: Using a bulkier acylating agent or a catalyst system that is sterically demanding can further disfavor attack at the more crowded ortho position.

      • Solvent Choice: As noted earlier, the solvent can play a role in isomer distribution.[12] Experimenting with different solvents may improve the desired isomer ratio.

Section 4: Post-Reaction Workup & Purification Challenges

Q: How do I properly quench my reaction and remove the catalyst?

A: The workup is a critical and potentially hazardous step. The goal is to hydrolyze the aluminum-ketone complex and dissolve the resulting aluminum salts.

  • The Danger: The reaction of AlCl₃ with water is extremely exothermic.[19] Never add water directly to the reaction mixture. This can cause the solvent to boil violently and erupt from the flask.

  • The Correct Procedure: The reaction mixture must be transferred slowly and carefully to a separate flask containing crushed ice or a mixture of ice and dilute hydrochloric acid, with vigorous stirring.[18][19][20] The acid helps to keep the aluminum salts (Al(OH)₃) dissolved in the aqueous layer, preventing the formation of emulsions that make separation difficult.[8][18]

Protocol: Standard Quenching & Workup

  • Prepare a beaker with a large amount of crushed ice and, optionally, concentrated HCl (to make a dilute acid solution). Place this in an ice bath.

  • With vigorous stirring, slowly pour the completed reaction mixture from the reaction flask into the beaker of ice/acid. Control the rate of addition to manage the exotherm.

  • Once the addition is complete, continue stirring until all the ice has melted and the mixture can be transferred to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[18]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[18]

Section 5: Workflow & Decision Making

This flowchart provides a logical path for troubleshooting common Friedel-Crafts acylation issues.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions_nr Low Yield Solutions cluster_solutions_mp Selectivity Solutions start Start Reaction monitor Monitor by TLC/LCMS start->monitor no_reaction No Reaction / Low Conversion monitor->no_reaction multi_products Multiple Products monitor->multi_products complete Reaction Complete monitor->complete workup Proceed to Workup check_catalyst Check Catalyst Activity (Use Fresh/Anhydrous AlCl₃) no_reaction->check_catalyst Yes control_temp Lower Reaction Temperature multi_products->control_temp Yes complete->workup Yes check_substrate Check Substrate Reactivity (Is ring deactivated?) check_catalyst->check_substrate check_stoich Check Catalyst Stoichiometry (≥1 equivalent?) check_substrate->check_stoich control_stoich Adjust Stoichiometry (Avoid excess acylating agent) control_temp->control_stoich change_solvent Change Solvent control_stoich->change_solvent

Caption: A decision tree for troubleshooting Friedel-Crafts acylation.

Section 6: References

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [Link]

  • Friedel-Crafts Acylation | Chem-Station Int. Ed. [Link]

  • 13 Friedel-Crafts Acylation. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - LibreTexts. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. [Link]

  • friedel-crafts acylation of benzene. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. [Link]

  • Friedel-crafts acylation of anisole: why do we use ice for the separation? - Reddit. [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. [Link]

  • Friedel Crafts Acylation - YouTube. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. [Link]

  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]

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Technical Support Center: Strategies for Improving Mono-Selectivity in N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] However, the symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, presents a persistent synthetic challenge: achieving selective mono-N-alkylation while avoiding the formation of the 1,4-di-alkylated byproduct.[2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven troubleshooting strategies and in-depth answers to common experimental hurdles encountered during the selective functionalization of piperazine.

The Core Challenge: Competing Reaction Pathways

The primary difficulty arises from the similar reactivity of the two nitrogen atoms. Once the first alkylation occurs, the resulting mono-substituted piperazine is often still nucleophilic enough to react with the remaining alkylating agent, leading to a mixture of products that can be difficult to separate.[4] This guide will explore the causal factors behind this issue and present robust methodologies to direct the reaction toward the desired mono-alkylated product.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues encountered during piperazine N-alkylation in a direct question-and-answer format.

Question 1: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the di-substituted byproduct. How can I improve mono-selectivity without using protecting groups?

Answer: This is the most common issue in direct piperazine alkylation. The formation of the di-substituted byproduct is driven by several factors, including stoichiometry and reaction conditions.[4] When protecting groups are not desirable, you can leverage statistical control and kinetics to favor mono-alkylation.

Causality: By using a large excess of the piperazine starting material, the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[4][5] Furthermore, reaction kinetics can be manipulated to suppress the second alkylation, which may require a higher activation energy.

Troubleshooting Steps & Optimization:

  • Increase Piperazine Excess: Employ a significant stoichiometric excess of piperazine relative to the alkylating agent. An excess of 5-10 equivalents is a common starting point.[5]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the electrophile, further favoring the reaction with the more abundant unsubstituted piperazine.[2][4]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[4] Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Choose a Milder Base: If a base is required, using a weaker, non-nucleophilic base can help prevent the deprotonation of the mono-alkylated product, making it less reactive toward a second alkylation.[4]

Data Presentation: Effect of Piperazine Equivalents on Mono-alkylation Selectivity
Piperazine Equivalents (relative to Alkylating Agent)Typical Mono-Product (%)Typical Di-Product (%)
1.140-50%30-40%
360-75%15-25%
575-85%5-15%
10>90%<5%
Note: Selectivity is also dependent on the specific alkylating agent and reaction conditions.
Experimental Protocol 1: Mono-N-alkylation via Statistical Control

This protocol describes a general method using a large excess of piperazine.

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.), either neat or dissolved in a small amount of solvent, dropwise to the stirred solution over 30-60 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution to neutralize any acid formed and deprotonate piperazinium salts.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the large excess of piperazine and any di-alkylated byproduct.[6]

Question 2: Statistical control isn't giving me the purity I need, or my downstream steps are sensitive to residual piperazine. What is the most reliable method for ensuring mono-alkylation?

Answer: The most robust and widely used strategy for guaranteeing mono-selectivity is the use of a protecting group.[2][6] This approach involves temporarily "blocking" one of the piperazine nitrogens, directing all reactivity to the other nitrogen. After the alkylation step, the protecting group is removed to yield the pure mono-substituted product.

Causality: Orthogonal protecting groups allow for selective functionalization at one nitrogen (N1) and subsequent removal of the protecting group under conditions that do not affect the newly installed alkyl group or other functionalities in the molecule.[1]

Key Protecting Groups for Piperazine
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages/Considerations
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[1]Stable to base and hydrogenolysis. Widely used and reliable.[1]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1]Orthogonal to Boc. Useful if the molecule is acid-sensitive.
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[1]Very mild, non-acidic, non-basic deprotection.
Visualization: Decision Tree for Protecting Group Selection

G start Start: Need to ensure mono-alkylation? q1 Is the final product stable to strong acid? start->q1 boc Use N-Boc-piperazine q1->boc Yes q2 Is the molecule sensitive to acid but stable to hydrogenolysis? q1->q2 No end_node Proceed with alkylation and final deprotection boc->end_node cbz Use N-Cbz-piperazine q2->cbz Yes q3 Are very mild, non-acidic, non-reductive conditions required? q2->q3 No cbz->end_node fmoc Use N-Fmoc-piperazine q3->fmoc Yes fmoc->end_node

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Experimental Protocol 2: Mono-N-alkylation using an N-Boc Protecting Group

This three-step protocol is a highly reliable method.

Step 1: Protection

  • Dissolve piperazine (2.0 eq.) in DCM at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.[6]

Step 2: Alkylation

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add a base like anhydrous potassium carbonate (2.0-3.0 eq.).[8]

  • Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture (e.g., 50-80°C) and monitor by TLC.[8]

  • After completion, cool, filter the inorganic salts, and concentrate the filtrate.

  • Purify via extraction and/or column chromatography to get the N-alkyl-N'-Boc-piperazine.[8]

Step 3: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane.

  • Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Evaporate the solvent and excess acid. The product is typically obtained as the hydrochloride or trifluoroacetate salt. The free base can be obtained by neutralization with a base and subsequent extraction.

Question 3: My alkylating agent is unstable under basic conditions or high temperatures. Also, I'm forming a highly water-soluble byproduct that I suspect is a quaternary ammonium salt. Is there an alternative to direct alkylation?

Answer: Yes. Reductive amination is an excellent alternative that avoids many of the pitfalls of direct alkylation with alkyl halides.[9][10] This method is particularly useful because it prevents the formation of quaternary ammonium salts, which often happens with over-alkylation, and generally proceeds under milder conditions.[2][10]

Causality: Reductive amination is a two-step, one-pot process. First, the piperazine reacts with an aldehyde or ketone to form an intermediate iminium ion. This ion is then immediately reduced in situ by a mild reducing agent (like sodium triacetoxyborohydride, STAB) to yield the N-alkylated product.[9] Because the reaction does not involve an Sₙ2-type displacement of a halide, quaternization is not a possible side reaction.

Visualization: Troubleshooting Low Mono-Selectivity

G start Problem: Low Yield of Mono-Substituted Product q1 Is di-alkylation the primary issue? start->q1 strategy1 Strategy 1: Statistical Control - Increase piperazine excess (5-10 eq) - Slow addition of alkylating agent - Lower reaction temperature q1->strategy1 Yes other_issues Investigate other side reactions (e.g., starting material degradation) q1->other_issues No q2 Is purity still insufficient OR is quaternization occurring? strategy1->q2 strategy2 Strategy 2: Protecting Groups - Use mono-Boc or mono-Cbz piperazine - Alkylate the free nitrogen - Deprotect q2->strategy2 Yes (Purity) strategy3 Strategy 3: Reductive Amination - Use aldehyde/ketone instead of alkyl halide - Employ reducing agent (e.g., STAB) - Prevents quaternization q2->strategy3 Yes (Quaternization/ Mild Conditions) success Desired Mono-substituted Product Obtained strategy2->success strategy3->success

Caption: A general workflow for troubleshooting piperazine functionalization reactions.

Experimental Protocol 3: Mono-N-alkylation via Reductive Amination

This protocol uses N-Boc-piperazine to ensure mono-selectivity.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Aldehyde or ketone (1.1-1.5 eq.)

  • Reducing agent: Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.)[8]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (catalytic amount, 0.1 eq.)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • If the reaction is slow, add a catalytic amount of acetic acid to facilitate iminium ion formation.[8]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any effervescence.

  • Continue stirring at room temperature for 2-16 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, carefully quench with a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Proceed with Boc deprotection as described in Protocol 2.

Question 4: My reaction is complete, but I'm struggling to separate the mono-alkylated product from excess piperazine and the di-alkylated byproduct. What are some effective purification strategies?

Answer: Purification can indeed be challenging due to the similar physical properties of the starting material and products. A multi-step purification strategy is often required.

Purification Strategies:

  • Acid-Base Extraction: This is highly effective for removing unreacted piperazine.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic piperazine and mono-alkylated product will move into the aqueous layer as their protonated salts, while the less basic (and often less polar) di-alkylated product may remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH to a high pH (>10) and then extract your mono-alkylated product back into an organic solvent. Unreacted piperazine, being highly water-soluble, may preferentially stay in the aqueous phase, though this separation is not always perfect.[11]

  • Column Chromatography: This is the most common method for separating the mono- and di-alkylated products.

    • Eluent Polarity: The di-alkylated product is typically less polar than the mono-alkylated product. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is often effective.[6]

    • Basic Modifier: Piperazine derivatives can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to the eluent can significantly improve peak shape and separation.[2]

  • Crystallization/Salt Formation: If your product is a solid, crystallization can be a powerful purification technique. Sometimes, converting the crude mixture to a specific salt (e.g., dihydrochloride or diacetate) can facilitate selective precipitation of one component over another.[12]

Frequently Asked Questions (FAQs)

Q1: Why is mono-alkylation of piperazine so challenging compared to other diamines? A1: The challenge stems from the electronic nature of the piperazine ring. After the first N-alkylation, the newly introduced alkyl group is electron-donating. This effect can slightly increase the electron density and nucleophilicity of the second nitrogen atom, making it competitive with, or in some cases even more reactive than, the nitrogens of the starting piperazine. This leads to the common problem of di-alkylation.[4]

Q2: Beyond Boc, Cbz, and Fmoc, are there other protecting groups I should consider? A2: Yes, while less common, other protecting groups can be useful in specific contexts. For example, a formyl group can be used; N-formyl piperazine can be alkylated and then deprotected via basic hydrolysis.[6] For certain applications, a trityl (Tr) group can be used, which is labile under acidic conditions but bulkier than Boc. The choice is always dictated by the overall synthetic route and the stability of other functional groups in your molecule.[1]

Q3: Can flow chemistry be used to improve mono-selectivity? A3: Absolutely. Flow chemistry offers exceptional control over reaction parameters.[6] By using two separate inlet pumps for the piperazine and the alkylating agent, they can be mixed in a reactor coil at a precise 1:1 stoichiometry for a very short and controlled residence time.[13][14] This minimizes the opportunity for the mono-alkylated product to encounter another molecule of the alkylating agent, often leading to significantly improved selectivity for mono-alkylation without the need for a large excess of piperazine.[15]

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • Benchchem. (2025).
  • Fernandes, J. P. dos Santos, et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Google Patents. (1959).
  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Benchchem. (2025). Navigating Piperazine Functionalization: A Technical Guide to Minimizing Side Products.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Google Patents. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • Joó, A., et al. (2021).
  • PharmaBlock. (n.d.). Flow chemistry.
  • Hone, C. A., & Kappe, C. O. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
  • ResearchGate. (2013).

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optimizing solvent and temperature for piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are cornerstone structural motifs in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges in achieving desired yields and purity. The selection of an appropriate solvent and the precise control of reaction temperature are the most critical parameters dictating the success of these syntheses, particularly for common reactions like N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination). This guide provides researchers, scientists, and drug development professionals with in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis of piperazine derivatives.

Part 1: Frequently Asked Questions (FAQs) on Solvent & Temperature Optimization

This section addresses foundational questions regarding the strategic selection of reaction parameters.

Solvent Selection

Q1: How does solvent polarity fundamentally impact piperazine N-alkylation reactions?

A: The N-alkylation of piperazine typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice between a polar protic and a polar aprotic solvent is crucial and dramatically affects the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are generally the preferred choice for SN2 reactions involving amine nucleophiles.[3][4] Polar aprotic solvents can solvate the cation (the counter-ion of the base or the piperazinium salt) but do not form strong hydrogen bonds with the amine nucleophile.[3][5] This leaves the lone pair of electrons on the piperazine nitrogen more "free" and available for nucleophilic attack, thereby accelerating the reaction rate.[3][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the piperazine nitrogen.[5][6] This "cages" or solvates the nucleophile, stabilizing it and making it less reactive, which significantly slows down the SN2 reaction.[3][5][6][7]

Q2: I'm starting a novel piperazine synthesis. What's a logical approach to selecting the initial solvent?

A: A systematic screening approach is the most effective strategy. Solubility is the first prerequisite; both your piperazine starting material and the electrophile must be soluble in the chosen solvent at the reaction temperature.

A good starting point is to screen a small set of common, reliable solvents with varying properties. For N-alkylation, anhydrous acetonitrile is an excellent first choice due to its polar aprotic nature and convenient boiling point.[8] For higher-temperature reactions like Buchwald-Hartwig amination, anhydrous toluene, dioxane, or THF are standard options.[9]

Q3: Are there situations where using excess piperazine itself as the solvent is a viable strategy?

A: Yes, this is an effective and environmentally friendly strategy, particularly for arylpiperazine synthesis via palladium-catalyzed amination.[10] Using a moderate excess (e.g., 2.5 equivalents) of piperazine as the solvent can lead to very good yields, especially with sterically hindered or electron-rich aryl chlorides.[10] This approach leverages the high concentration of one reactant to drive the reaction to completion and can simplify the reaction setup.

Temperature Optimization

Q4: What is a typical temperature range for piperazine synthesis, and why is it so broad?

A: The optimal temperature range is highly dependent on the specific reaction.

  • N-alkylation with reactive alkyl halides (e.g., benzyl bromide): These reactions can often be run at room temperature or with gentle heating (e.g., 40-60 °C).[11]

  • Buchwald-Hartwig N-arylation: This palladium-catalyzed reaction typically requires higher temperatures to facilitate the catalytic cycle, often in the range of 80-110 °C.[9]

  • Cyclization reactions to form the piperazine ring: These can vary widely, with some methods operating at elevated temperatures of 150-320 °C.[12]

The goal is to provide enough thermal energy to overcome the activation energy barrier without causing degradation of reactants, products, or catalysts.

Q5: How does temperature specifically affect reaction rate and the formation of side products?

A: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, this applies to all potential reactions, including undesired side reactions.

  • Rate vs. Selectivity: A common challenge in piperazine chemistry is di-substitution, where both nitrogen atoms react.[11] The second substitution may have a higher activation energy. Lowering the reaction temperature can decrease the rate of this second, undesired reaction more significantly than the first, thus improving selectivity for the mono-substituted product.[11]

  • Thermal Degradation: At excessively high temperatures, reactants, reagents (especially organometallic catalysts), or the desired product can decompose, leading to low yields and complex purification profiles.

Q6: What are the risks of running the reaction at a temperature that is too low?

A: The primary risk is an impractically slow reaction rate or complete failure of the reaction to initiate. This is particularly relevant for less reactive electrophiles (e.g., aryl chlorides) or when using sterically hindered piperazine derivatives. In some cases, low temperatures can also lead to solubility issues, where reactants precipitate out of solution, effectively halting the reaction. Some specific lithiation reactions for C-H functionalization require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1]

Part 2: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments and provides actionable solutions.

Problem: Low or Inconsistent Yield

Q: My N-alkylation reaction yield is consistently low. I've confirmed my reagents are pure. Could the solvent be the culprit?

A: Absolutely. If you are using a polar protic solvent like ethanol, you are likely hindering your nucleophile.

  • Actionable Solution: Switch to a polar aprotic solvent like anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[8] Ensure the solvent is truly anhydrous, as water can interfere with many reactions, especially those involving bases or sensitive catalysts.[9] For a typical N-alkylation, using a base like potassium carbonate (K₂CO₃) in dry MeCN is a robust starting point.[8]

Q: I suspect my product is degrading at the reflux temperature of my solvent (e.g., Toluene at 110 °C). How can I confirm this and what should I do?

A: Thermal degradation is a common issue.

  • Confirmation: Run a small-scale experiment where you take aliquots from the reaction mixture at regular intervals. Analyze these by TLC or LC-MS. If you see the product peak form and then decrease over time while new impurity spots/peaks appear, degradation is likely occurring.

  • Actionable Solutions:

    • Lower the Temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate. You may need to accept a longer reaction time for a higher yield.

    • Change the Solvent: Switch to a solvent with a lower boiling point that still meets the reaction's requirements. For example, if you are running a Buchwald-Hartwig reaction in Toluene (BP 111 °C), consider trying Dioxane (BP 101 °C) or THF (BP 66 °C), though you may need to screen catalysts and ligands to find conditions compatible with the lower temperature.[9]

Problem: Significant Side Product Formation

Q: My primary side product is the di-substituted piperazine. How can I use temperature and solvent choice to favor mono-substitution?

A: This is the most common selectivity issue in piperazine synthesis.[13]

  • Temperature Control: As discussed, the second alkylation is often slower than the first. Reducing the reaction temperature is a powerful tool to improve selectivity.[11] Consider running the reaction at 0 °C or even room temperature instead of heating it.

  • Solvent Polarity: The polarity of the solvent can influence the relative reactivity of the starting piperazine versus the mono-alkylated product. Experimenting with different solvents may reveal an optimal medium for selectivity.[11]

  • Other Strategies: While not strictly solvent/temp related, remember that using a large excess of piperazine (3-10 equivalents) is a highly effective statistical method to favor mono-alkylation.[11][13] Another powerful technique is the in situ mono-protonation of piperazine with one equivalent of acid, which deactivates one nitrogen and directs substitution to the other.[13][14]

Q: My Buchwald-Hartwig amination is giving me hydrodehalogenation of my aryl halide as a major side product. What conditions should I adjust?

A: Hydrodehalogenation is often caused by catalyst deactivation or issues with the reaction environment.

  • Ensure Inert Conditions: The palladium catalyst is highly sensitive to oxygen.[9] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that you are using degassed solvents.

  • Check Solvent Purity: Water can lead to catalyst deactivation and promote side reactions. Always use anhydrous solvents for these couplings.[9]

  • Temperature: While high temperatures are needed, excessive heat can accelerate catalyst decomposition. Try reducing the temperature by 10-20 °C to see if it improves the outcome without stalling the reaction.

Part 3: Data Presentation & Experimental Protocols

Data Tables

Table 1: Properties of Common Solvents for Piperazine Synthesis

SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (Polarity)Key Applications & Notes
AcetonitrileMeCNPolar Aprotic8237.5Excellent for SN2 N-alkylations; good balance of polarity and volatility.[8]
N,N-DimethylformamideDMFPolar Aprotic15336.7High boiling point allows for higher reaction temperatures; effective at dissolving salts.[8][15]
Dimethyl SulfoxideDMSOPolar Aprotic18946.7Very high boiling point and polarity; useful for difficult reactions but can be hard to remove.
Toluene-Nonpolar1112.4Standard for Buchwald-Hartwig aminations; must be anhydrous.[9]
1,4-Dioxane-Polar Aprotic (low)1012.2Alternative to toluene for Pd-catalyzed reactions.[9]
TetrahydrofuranTHFPolar Aprotic (low)667.6Lower boiling point option for Pd-catalyzed reactions or when milder conditions are needed.[9]
EthanolEtOHPolar Protic7824.5Generally avoided for SN2 alkylations due to nucleophile solvation[3][6]; may be used in reductive aminations.
DichloromethaneDCMPolar Aprotic409.1Useful for room temperature or below reactions, such as Boc-protection.[13]
Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in N-Alkylation

This protocol allows for the parallel evaluation of multiple solvents to identify the optimal medium for a mono-N-alkylation reaction.

  • Preparation: In separate, identical reaction vials equipped with stir bars, add piperazine (5.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., MeCN, DMF, THF, Toluene) to achieve a consistent concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Reactant Addition: While stirring at room temperature, add the alkyl halide (1.0 eq.) to each vial.

  • Reaction: Seal the vials and stir the reactions at a set temperature (e.g., 50 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction. Dilute the aliquot and analyze by TLC and/or LC-MS to assess the consumption of starting material and the formation of the mono- and di-substituted products.

  • Analysis: Compare the conversion rate and the ratio of mono- to di-substituted product across the different solvents to identify the most promising candidate for optimization.

Protocol 2: Method for Temperature Optimization Study

This protocol is designed to find the ideal temperature for maximizing yield and minimizing side products, once a suitable solvent has been identified.

  • Setup: Prepare three identical reactions based on the best conditions from the solvent screen. Place each reaction in a setup that allows for precise temperature control (e.g., oil baths, heating blocks).

  • Temperature Gradient: Set the temperatures for the reactions at different points, for example:

    • Reaction A: Room Temperature (~25 °C)

    • Reaction B: Moderate Heat (e.g., 50 °C)

    • Reaction C: High Heat (e.g., 80 °C)

  • Initiation: Add the limiting reagent to all reactions simultaneously to start them.

  • Monitoring: Monitor all three reactions over time using TLC or LC-MS. Note the time required to reach full conversion of the starting material.

  • Workup & Analysis: Once a reaction is complete, perform an identical aqueous workup and purification (e.g., column chromatography).

  • Evaluation: Compare the isolated yield and purity of the desired product from each temperature. The optimal temperature is the one that provides the best balance of reaction time, yield, and purity.

Part 4: Visualizations

Diagrams

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Reaction (e.g., N-Alkylation) Solubility Are reactants & reagents soluble in solvent? Start->Solubility Solubility->Start No, choose another Screen Select 3-4 Solvents (e.g., MeCN, DMF, THF) Solubility->Screen Yes Run Run small-scale parallel reactions at constant T Screen->Run Monitor Monitor conversion & selectivity (TLC / LC-MS) Run->Monitor BestSolvent Identify Best Solvent (Highest rate & selectivity) Monitor->BestSolvent TempOpt Perform Temperature Optimization Study (See Protocol 2) BestSolvent->TempOpt FinalCond Establish Final Optimized Conditions TempOpt->FinalCond

Caption: A logical workflow for selecting and optimizing a reaction solvent.

Temperature_Effects cluster_low Low Temperature cluster_high High Temperature Temp Reaction Temperature LowRate Slow Reaction Rate Temp->LowRate Decrease HighRate Fast Reaction Rate Temp->HighRate Increase HighSelect Higher Selectivity (Favors mono-substitution) LowRate->HighSelect LowDeg Minimal Degradation LowRate->LowDeg Optimal Optimal Temperature (Balance of Rate, Yield, Purity) HighSelect->Optimal LowDeg->Optimal LowSelect Lower Selectivity (Di-substitution increases) HighRate->LowSelect HighDeg Risk of Degradation (Product, Catalyst) HighRate->HighDeg HighRate->Optimal

Caption: Relationship between temperature, reaction rate, and side products.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives.
  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • Brainly.com. (2024). Although amines are neutral molecules, they are good nucleophiles. Would an S_N2 reaction between an amine...
  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • Quora. (2018). What is the effect of solvent on SN2?
  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?
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Validation & Comparative

A Comparative Guide to the Validation of 1-(Cyclohexylcarbonyl)piperazine Binding Affinity for Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular chaperone proteins with significant implications in cellular signaling and various pathological states.[1][2] These receptors are broadly divided into two subtypes, sigma-1 (S1R) and sigma-2 (S2R), both of which are implicated in a range of central nervous system disorders, including Alzheimer's disease and motor control conditions.[1][3] The sigma-1 receptor, in particular, is known to regulate calcium homeostasis, oxidative stress responses, and mitochondrial function.[1][4] Given their therapeutic potential, the characterization of novel ligands that interact with these receptors is of paramount importance in drug discovery.[2]

1-(Cyclohexylcarbonyl)piperazine is a synthetic compound belonging to the piperazine class of molecules, a scaffold known to produce ligands with affinity for sigma receptors.[5][6][7] Validating the binding affinity of such a compound is a critical first step in understanding its pharmacological profile and potential as a therapeutic agent or a research tool. This guide provides a comprehensive, in-depth comparison of the experimental validation of this compound's binding affinity for sigma-1 and sigma-2 receptors, grounded in established scientific protocols. We will delve into the causality behind experimental choices, present detailed methodologies, and compare its binding profile with established sigma receptor ligands.

The Foundational Technique: Radioligand Binding Assays

The cornerstone for determining the binding affinity of a test compound like this compound is the competitive radioligand binding assay.[3] This technique relies on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound for a finite number of receptor binding sites. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the test compound's affinity for the receptor, typically expressed as the inhibition constant (Ki).

Experimental Design: Causality and Key Choices

The design of a robust radioligand binding assay requires careful consideration of several factors to ensure data integrity and reproducibility.

  • Receptor Source: The choice of tissue or cell line for membrane preparation is critical. For sigma-1 receptors, guinea pig liver membranes are often used due to their high receptor density.[8] For sigma-2 receptors, rat liver membranes are a standard source.[9]

  • Radioligand Selection: The radioligand should exhibit high affinity and selectivity for the target receptor.

    • For sigma-1 receptors , [³H]-(+)-pentazocine is the preferred radioligand due to its high selectivity.[8][10]

    • For sigma-2 receptors , [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used.[3][11] However, DTG is non-selective and binds to both S1R and S2R.[10][11] Therefore, a "masking" ligand is required.

  • Masking Ligand for S2R Assays: To specifically measure binding to S2R when using a non-selective radioligand like [³H]-DTG, a high concentration of a selective S1R ligand is added to saturate and "mask" the S1R binding sites. (+)-Pentazocine is frequently used for this purpose.[8][11]

  • Non-Specific Binding Determination: It is crucial to differentiate between the radioligand binding to the receptor of interest (specific binding) and its binding to other components of the membrane preparation (non-specific binding). This is achieved by including a high concentration of a known, high-affinity ligand (a "cold" or non-radiolabeled compound) that will displace all specific binding of the radioligand. Haloperidol is a commonly used agent for this purpose in sigma receptor assays.[8]

Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a test compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Membranes (e.g., Guinea Pig Liver for S1R, Rat Liver for S2R) A1 Incubate Receptor Membranes with: - Radioligand - Increasing concentrations of Test Compound P1->A1 P2 Prepare Solutions: - Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) - Test Compound (this compound) - Masking Ligand ((+)-pentazocine for S2R) - Non-specific Binding Control (Haloperidol) P2->A1 A2 For S2R assay, add (+)-pentazocine to all wells to mask S1R sites A1->A2 A3 For non-specific binding control wells, add excess Haloperidol A1->A3 S1 Rapidly filter the incubation mixture to separate bound from free radioligand A2->S1 A3->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3 D1 Plot % inhibition of radioligand binding vs. concentration of Test Compound S3->D1 D2 Fit data to a sigmoidal dose-response curve to determine IC50 value D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3 G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ligand Sigma-1 Ligand (e.g., Agonist) Ligand->S1R Binds to Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake Mito_Func Mitochondrial Function (e.g., ATP Production) Ca_Mito->Mito_Func Regulates Cell_Response Cellular Responses (e.g., Neuroprotection, Cell Survival) Mito_Func->Cell_Response

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

The validation of this compound's binding affinity for sigma receptors is a multi-faceted process that requires rigorous experimental design and execution. By employing well-established competitive radioligand binding assays, researchers can obtain reliable Ki values that quantify the compound's affinity for both sigma-1 and sigma-2 subtypes. Comparing these values to those of standard sigma receptor ligands provides a crucial benchmark for its potency and selectivity. This foundational data is indispensable for guiding further pharmacological characterization, including functional assays to determine its agonist or antagonist properties, and for ultimately assessing its potential as a novel therapeutic agent or research probe. The methodologies and comparative framework presented in this guide offer a robust approach for researchers in the field of drug development to objectively evaluate the sigma receptor binding profile of this compound and other novel compounds.

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The Piperazine Scaffold: A Comparative Analysis of 1-(Cyclohexylcarbonyl)piperazine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties that enhance aqueous solubility and oral bioavailability, crucial attributes for effective drug candidates.[4] The versatility of the piperazine moiety lies in the ability to readily modify its nitrogen atoms, allowing for the fine-tuning of pharmacological activity and target specificity.[1][4][5] This guide provides a comparative analysis of 1-(Cyclohexylcarbonyl)piperazine, a representative N-acylpiperazine, and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and pharmacological potential for researchers and drug development professionals.

The N-Acylpiperazine Core: Synthesis and Structural Diversity

The synthesis of N-acylpiperazines, such as this compound, is typically a straightforward process, often involving the acylation of piperazine or a substituted piperazine with a suitable acyl chloride or carboxylic acid. This reaction is fundamental to creating a diverse library of analogs for biological screening.

A general synthetic approach involves the reaction of piperazine with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve piperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Acyl Chloride Addition: Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The true power of the N-acylpiperazine scaffold lies in the vast chemical space that can be explored through the modification of both the acyl group and the second nitrogen of the piperazine ring. This allows for the generation of a multitude of analogs with diverse steric, electronic, and lipophilic properties.

Comparative Analysis of N-Acylpiperazine Analogs: A Structure-Activity Relationship (SAR) Perspective

The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituents on the piperazine ring.[1][5] A minor alteration in the substitution pattern can lead to significant differences in pharmacological effects.[5] This section explores the SAR of N-acylpiperazine analogs by considering variations in the acyl moiety and substitutions at the N4 position.

Impact of the Acyl Group

The cyclohexyl group in this compound provides a lipophilic and conformationally flexible moiety. Replacing this group with other cyclic or aromatic structures can dramatically alter the compound's interaction with biological targets.

  • Arylcarbonyl Analogs: Introducing an aromatic ring, such as a phenyl or substituted phenyl group, in place of the cyclohexyl moiety, can lead to interactions with aromatic-binding pockets in receptors and enzymes. For instance, arylpiperazine derivatives have been extensively studied as ligands for serotonergic and dopaminergic receptors, with applications in treating central nervous system (CNS) disorders.[6][7][8]

  • Heteroarylcarbonyl Analogs: The incorporation of heteroaromatic rings (e.g., pyridine, thiophene) can introduce hydrogen bond donors and acceptors, potentially enhancing target affinity and selectivity.

Influence of N4-Substitution

The unsubstituted N4-nitrogen of this compound offers a prime location for further functionalization. This position is often modified to introduce groups that can interact with specific regions of a biological target or to modulate the overall pharmacokinetic profile of the molecule.

  • N4-Aryl and Heteroaryl Analogs: The addition of an aryl or heteroaryl group at the N4 position is a common strategy in the design of CNS-active agents.[6][8] These groups can engage in various non-covalent interactions, such as pi-pi stacking and hydrogen bonding, with receptor residues. The substitution pattern on the aryl ring is also critical; for example, ortho-methoxy and meta-chloro substitutions on a phenyl ring can differentiate between agonistic and antagonistic activity at serotonin 5-HT1A receptors.[7]

  • N4-Alkyl and Benzyl Analogs: Alkyl or benzyl groups at the N4 position can modulate the lipophilicity and steric bulk of the molecule, influencing its ability to cross the blood-brain barrier and its affinity for various targets.

The following table summarizes the general trends observed in the SAR of N-acylpiperazine analogs, drawing from a broad range of studies on piperazine derivatives.

Structural Modification General Effect on Biological Activity Potential Therapeutic Areas
Acyl Group Variation
Cyclohexyl (Lipophilic, Flexible)Can contribute to affinity for various targets, including sigma receptors.[9]Anticancer, CNS disorders
Phenyl/Substituted PhenylCan lead to interactions with aromatic binding pockets of receptors.[6][8]CNS disorders (antidepressants, antipsychotics)
HeteroarylIntroduces potential for hydrogen bonding, enhancing selectivity.Various, depending on the target
N4-Substitution
UnsubstitutedProvides a site for further modification.Starting point for analog synthesis
Aryl/Substituted ArylCritical for activity at many CNS receptors (e.g., serotonin, dopamine).[6][7][10]CNS disorders, Cancer
Alkyl/CycloalkylModulates lipophilicity and steric bulk.Various

Pharmacological Landscape of Piperazine Analogs

The structural versatility of the piperazine scaffold has led to its incorporation into drugs with a wide spectrum of pharmacological activities.[1][11]

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are particularly prominent in the development of drugs targeting the CNS.[6] They are known to interact with various neurotransmitter receptors, including:

  • Serotonin (5-HT) Receptors: Many arylpiperazine derivatives exhibit high affinity for different 5-HT receptor subtypes, leading to their use as antidepressants and anxiolytics.[7][8]

  • Dopamine (D) Receptors: N-arylpiperazines have also been developed as ligands for dopamine D2 and D3 receptors, with potential applications in the treatment of neurodegenerative diseases.[10]

  • Sigma (σ) Receptors: The piperazine moiety is a common feature in ligands for sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders and cancer.[9][12][13]

Signaling Pathway Example: A Hypothetical N-Arylpiperazine as a 5-HT1A Receptor Agonist

5_HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-Arylpiperazine Analog Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (Inhibited) ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: A diagram illustrating the inhibitory effect of a 5-HT1A receptor agonist on the adenylyl cyclase pathway.

Anticancer Activity

Recent research has highlighted the potential of N-arylpiperazine derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the modulation of signaling pathways involved in cancer cell proliferation and survival. For example, certain arylpiperazine derivatives have shown cytotoxic activity against prostate and breast cancer cell lines.[6]

Experimental Evaluation of Piperazine Analogs: Key Assays

To compare the performance of this compound and its analogs, a series of in vitro and in vivo assays are essential. This section outlines the methodologies for two fundamental in vitro assays.

Radioligand Binding Assay: Determining Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes and Reagents Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: A step-by-step workflow for a typical radioligand binding assay.

Functional Assay: Assessing Agonist/Antagonist Activity

Functional assays determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For G-protein coupled receptors like the 5-HT1A receptor, a common functional assay measures the modulation of cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay for 5-HT1A Receptor

  • Cell Culture: Culture a cell line expressing the 5-HT1A receptor in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment: Simultaneously treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate the plate for a specific time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity, while no change in the presence of an agonist indicates antagonistic activity.

Conclusion and Future Directions

The piperazine scaffold, exemplified by molecules like this compound, remains a highly valuable and versatile platform in drug discovery. The ease of synthesis and the ability to systematically modify the structure at two key positions allow for the creation of large and diverse compound libraries. The extensive body of research on piperazine derivatives has provided a solid foundation of structure-activity relationships that can guide the rational design of new therapeutic agents.[4]

Future research in this area will likely focus on the development of piperazine-based compounds with improved selectivity for specific receptor subtypes to minimize off-target effects. Furthermore, the exploration of novel substitutions on the piperazine ring and the acyl moiety will continue to uncover new pharmacological activities and therapeutic applications for this remarkable heterocyclic scaffold.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. ResearchGate. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... ResearchGate. Available at: [Link]

  • Preparation method of 1-cyclohexyl piperazine. Google Patents.
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  • Preparation method of 1-cyclohexylpiperazine. Eureka | Patsnap. Available at: [Link]

  • 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed. Available at: [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available at: [Link]

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A Comparative Analysis of the Analgesic Potency of MT-45 and Morphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of the synthetic opioid MT-45 and the classical opioid morphine. By examining their mechanisms of action, in vitro and in vivo potencies, and the experimental methodologies used for their evaluation, this document aims to offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and toxicology.

Introduction: A Tale of Two Opioids

Morphine, the principal alkaloid of opium, has been the gold standard for pain management for centuries. Its potent analgesic effects are primarily mediated through the activation of the µ-opioid receptor (MOR). MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid developed in the 1970s. While structurally distinct from morphine, it also exerts its analgesic effects through interaction with the opioid receptor system. Understanding the comparative pharmacology of these two compounds is crucial for the development of novel analgesics and for addressing the challenges posed by the emergence of new synthetic opioids.

Mechanism of Action: A Converging Path to Analgesia

Both MT-45 and morphine produce analgesia by activating opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The activation of these receptors, primarily the µ-opioid receptor, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Opioid Receptor Signaling Pathway

The binding of an agonist like morphine or MT-45 to the µ-opioid receptor triggers a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

This cascade of events culminates in a reduction of the propagation of nociceptive signals, resulting in analgesia.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid Opioid Agonist (Morphine or MT-45) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (N-type) G_protein->Ca_channel Inhibits βγ subunit K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates βγ subunit cAMP ↓ cAMP AC->cAMP Vesicle Synaptic Vesicle (Pain Neurotransmitters) Ca_channel->Vesicle Triggers fusion Release ↓ Neurotransmitter Release Vesicle->Release Hyperpolarization Hyperpolarization (↓ Excitability) K_channel_post K⁺ Channel (GIRK) K_channel_post->Hyperpolarization MOR_post µ-Opioid Receptor G_protein_post Gi/o Protein MOR_post->G_protein_post G_protein_post->K_channel_post Activates βγ subunit Opioid_post Opioid Agonist Opioid_post->MOR_post

Opioid Receptor Signaling Pathway

In Vitro Potency and Receptor Affinity

The interaction of a compound with its target receptor is a key determinant of its pharmacological activity. In vitro assays, such as radioligand binding assays and functional assays, are essential for characterizing the affinity and efficacy of opioids at their receptors.

Comparative Receptor Binding Profile

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Functional assays, such as those measuring GTPγS binding or cAMP accumulation, assess the ability of a compound to activate the receptor and elicit a cellular response, often expressed as the half-maximal effective concentration (EC50).

Compoundµ-Opioid (MOR) pEC50δ-Opioid (DOR) pEC50κ-Opioid (KOR) pEC50
MT-45 7.03< 5< 5
Morphine 7.036.5< 5

Data from Bilel et al., 2020. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

These in vitro findings suggest that while morphine may have a higher binding affinity for the µ-opioid receptor, MT-45 is a highly efficacious agonist at this receptor, with a potency comparable to morphine in functional assays. Both compounds show significantly lower potency at the δ- and κ-opioid receptors, indicating their selectivity for the µ-opioid receptor.

In Vivo Analgesic Potency

The analgesic potency of a compound in a living organism is the ultimate measure of its potential as a pain therapeutic. In vivo studies in animal models, such as the tail-flick and hot-plate tests, are critical for determining the dose-dependent analgesic effects of a compound. The potency is often expressed as the ED50, the dose required to produce a therapeutic effect in 50% of the population.

A technical report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) provides a direct comparison of the analgesic potency of racemic MT-45 and morphine in various rodent models.

CompoundTestSpeciesRouteED50 (mg/kg)Potency Ratio (Morphine/MT-45)
MT-45 Tail-flickMouses.c.2.80.8
Morphine Tail-flickMouses.c.2.2
MT-45 Hot plateMouses.c.4.10.8
Morphine Hot plateMouses.c.3.3
MT-45 Acetic acid writhingMouses.c.0.231.0
Morphine Acetic acid writhingMouses.c.0.23
MT-45 Randall-SelittoRats.c.1.80.8
Morphine Randall-SelittoRats.c.1.5

Data adapted from the EMCDDA-Europol Joint Report on MT-45.

These in vivo data indicate that the analgesic potency of racemic MT-45 is comparable to that of morphine across several standard pain models in both mice and rats, with potency ratios ranging from 0.8 to 1.0. This aligns with a study by Nakamura and Shimizu (1976) which also concluded that the analgesic activity of MT-45 was comparable to that of morphine[3]. Another study found that MT-45 increased mechanical and thermal antinociception in mice at doses starting from 1 to 6 mg/kg[1][2].

Experimental Methodologies

The reliability of comparative pharmacological data is intrinsically linked to the robustness of the experimental protocols employed. The following sections detail the standard procedures for the in vivo and in vitro assays discussed in this guide.

In Vivo Analgesic Assays

The tail-flick test is a measure of spinal nociceptive reflexes.

Protocol:

  • Acclimation: Acclimate the rodent to the testing environment to minimize stress-induced analgesia.

  • Restraint: Gently restrain the animal, allowing its tail to be exposed.

  • Heat Source: Apply a focused beam of radiant heat to the ventral surface of the tail.

  • Latency Measurement: Record the time it takes for the animal to flick its tail away from the heat source. This is the tail-flick latency.

  • Cut-off Time: A pre-determined cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.

  • Drug Administration: Administer the test compound (e.g., MT-45 or morphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration to determine the peak effect and duration of action.

start Start acclimation Acclimation start->acclimation restraint Gentle Restraint acclimation->restraint heat Apply Radiant Heat to Tail restraint->heat measure Measure Tail-Flick Latency heat->measure cutoff Cut-off Time Reached? measure->cutoff record_max Record Max Latency cutoff->record_max Yes drug Administer Drug or Vehicle cutoff->drug No record_max->drug post_measure Measure Latency at Time Points drug->post_measure end End post_measure->end

Tail-Flick Test Workflow

The hot-plate test assesses the supraspinal response to a thermal stimulus.

Protocol:

  • Acclimation: Acclimate the rodent to the testing room.

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Placement: Place the animal on the heated surface and start a timer.

  • Response Latency: Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time to the first response is recorded as the latency.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Measurement: Measure the response latency at predetermined intervals after drug administration.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., MT-45 or morphine).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. The concentration that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The available experimental data demonstrate that MT-45 is a potent, µ-opioid receptor-selective agonist with an in vivo analgesic potency comparable to that of morphine. While in vitro binding affinity may be slightly lower than morphine, its functional efficacy is on par with, or even slightly greater than, the classic opioid. This comprehensive comparison underscores the importance of a multi-faceted approach, combining in vitro and in vivo methodologies, for the thorough characterization of novel psychoactive substances. For researchers in drug development, the structural uniqueness of MT-45, coupled with its potent morphine-like analgesia, may offer a scaffold for the design of new analgesics.

References

  • Bilel, S., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 172, 108110. [Link]

  • Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 172, 108110. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) & Europol. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine ('MT-45'). Publications Office of the European Union. [Link]

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives internationales de pharmacodynamie et de therapie, 221(1), 105–121. [Link]

  • Kristensen, K., et al. (1995). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Life sciences, 56(2), PL45–PL50. [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

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head-to-head comparison of sigma-2 receptor ligands in binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Head-to-Head Comparison of Sigma-2 Receptor Ligands in Binding Assays

The Sigma-2 Receptor: An Enigmatic Target Comes of Age

Once a pharmacological curiosity, the sigma-2 receptor (σ2R) has emerged as a significant target for therapeutic intervention in oncology and neurodegenerative diseases.[1][2][3] For decades, its molecular identity was unknown. However, in 2017, the σ2R was definitively identified as Transmembrane Protein 97 (TMEM97), a four-pass transmembrane protein primarily located in the endoplasmic reticulum.[4]

TMEM97 is now understood to be a critical regulator of cellular homeostasis. It plays key roles in cholesterol trafficking by forming complexes with proteins like the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR).[5][6][7][8] Its high expression in proliferating tumor cells has made it a biomarker for various cancers, including pancreatic, lung, and breast cancer.[4][9] Consequently, ligands that bind to this receptor are under intense investigation as potential cancer diagnostics and therapeutics.[1][10]

This guide focuses on the foundational technique for characterizing these ligands: the binding assay. Understanding how to compare ligands based on their binding affinity (potency) and selectivity is paramount for advancing drug discovery efforts targeting the σ2R/TMEM97.

Ligand Binding Affinity (Kᵢ): A Quantitative Head-to-Head Comparison

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. When comparing ligands, it is crucial to consider the experimental conditions under which these values were determined, as tissue source and choice of radioligand can influence the results.[11]

Below is a comparative table of various σ2R ligands from different chemical classes. These data have been compiled from authoritative studies and highlight the diversity of scaffolds that can achieve high-affinity binding.

LigandChemical Classσ₂R Kᵢ (nM)σ₁R Kᵢ (nM)Selectivity (σ₁/σ₂)Tissue Source / RadioligandReference
PB28 Cyclohexylpiperazine1.53.60.42Rat Liver / [³H]DTG[12]
Siramesine Indole0.13127~977Rat Liver / [³H]DTG(Cited in multiple reviews)
RHM-1 Benzamide1.481580~1067Rat Liver / [³H]DTG[13]
SM-21 Tropane67.5>1000>14Rat Liver / [³H]DTG[11]
CB-64D Morphan13.51620120Rat Brain / [³H]DTG[14]
WC-26 Granatane1.414001000Rat Liver / [³H]DTG(Cited in reviews)
SN79 Benzoxazolone1.42014.3Rat Liver / [³H]DTG[15]

Note: Kᵢ values are highly dependent on assay conditions. The data presented are for comparative purposes and should be considered in the context of the original publications.

The "How-To": A Validated Protocol for Sigma-2 Receptor Competitive Binding Assay

Trustworthy data is the bedrock of scientific progress. This protocol for a competitive radioligand binding assay is a self-validating system designed to determine the Kᵢ of a test compound for the σ2R. The causality behind each experimental choice is explained to empower the researcher.

Experimental Rationale

The assay operates on the principle of competition. A radiolabeled ligand (the "tracer") with known affinity for the σ2R is incubated with the receptor source. An unlabeled "test" ligand is then added at increasing concentrations. The more potently the test ligand binds to the receptor, the less radioligand will be able to bind. By measuring the displacement of the radioligand, we can calculate the affinity (Kᵢ) of the test compound.

Since many high-affinity σ2R radioligands, like [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), also bind to the sigma-1 receptor (σ1R), a crucial step is to "mask" the σ1R sites with a highly selective, unlabeled σ1R ligand, such as (+)-pentazocine.[16][17][18] This ensures that the measured binding occurs specifically at the σ2R.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare Rat Liver Membrane Homogenate (Source of σ2R) A1 Aliquot Membrane Homogenate into Assay Tubes/Plate P1->A1 P2 Prepare Assay Buffer (e.g., 50 mM Tris-HCl) P2->A1 P3 Prepare Ligand Solutions: 1. [³H]DTG (Radioligand) 2. (+)-Pentazocine (σ1 Mask) 3. Test Compound (Serial Dilutions) 4. DTG (for Non-Specific Binding) A2 Add Ligands to Tubes: Total Binding: [³H]DTG + Mask Non-Specific: [³H]DTG + Mask + Excess Cold DTG Test Compound: [³H]DTG + Mask + Test Compound P3->A2 A1->A2 A3 Incubate at Room Temperature (e.g., 120 minutes) to Reach Equilibrium A2->A3 S1 Rapidly Filter Contents through Glass Fiber Filters to Separate Bound from Free Ligand A3->S1 S2 Wash Filters with Ice-Cold Buffer to Remove Unbound Radioligand S1->S2 S3 Measure Radioactivity on Filters using a Scintillation Counter S2->S3 S4 Calculate Specific Binding and Generate Competition Curve to Determine IC₅₀ and Kᵢ S3->S4

Caption: Workflow for a σ2R competitive radioligand binding assay.

Step-by-Step Methodology

Materials:

  • Receptor Source: Rat liver membrane homogenate[13][18]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: [³H]DTG (final concentration ~5 nM)[18]

  • σ1R Masking Ligand: (+)-Pentazocine (final concentration 100 nM)[18]

  • Non-Specific Binding (NSB) Ligand: Unlabeled DTG (final concentration 10 µM)[18]

  • Test Compound: Prepared in a serial dilution (e.g., 10⁻¹¹ M to 10⁻⁵ M)

  • Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl

  • Equipment: 96-well plates, vacuum filtration manifold, scintillation counter, scintillation cocktail

Procedure:

  • Preparation: Thaw the rat liver membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 300 µg protein per reaction).[13]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add 50 µL buffer, 50 µL [³H]DTG, and 50 µL (+)-pentazocine.

    • Non-Specific Binding (NSB): Add 50 µL unlabeled DTG, 50 µL [³H]DTG, and 50 µL (+)-pentazocine.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL [³H]DTG, and 50 µL (+)-pentazocine.

  • Initiate Reaction: Add 150 µL of the membrane preparation to all wells to start the binding reaction (final volume 250 µL).

  • Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[18]

  • Termination & Separation: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each triplicate.

    • Determine Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ (the concentration of test ligand that displaces 50% of the specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The development of potent and selective σ2R ligands has been advanced by systematic exploration of structure-activity relationships (SAR). While a unified pharmacophore model remains elusive due to the diverse structures that bind the receptor, several key principles have emerged from studying different chemical classes.[11][14][19]

G cluster_ligand Typical Ligand Scaffold Receptor σ₂ Receptor Binding Pocket Ligand Hydrophobic Core Positively Charged Amine Linker Chain Ligand:h->Receptor Occupies hydrophobic region (e.g., naphthalene, benzamide) Ligand:p->Receptor Forms key ionic or H-bond interaction (e.g., piperazine nitrogen) Ligand:l->Receptor Provides optimal spacing and conformation

Caption: Key pharmacophoric features of many σ2R ligands.

  • Cyclohexylpiperazines (e.g., PB28): This class often features a bulky hydrophobic group (like a tetralin or naphthalene) connected via a linker to a piperazine ring. Studies on PB28 analogs have shown that both nitrogen atoms of the piperazine are important for high-affinity binding to the σ2R.[20]

  • Benzamides (e.g., RHM-1): These flexible ligands demonstrate that high affinity can be achieved with different scaffolds. The aromatic ring and the amide linkage are key components for interaction.

  • General Principles: Across many classes, a positively ionizable nitrogen atom and a hydrophobic region separated by a specific linker length are common features. However, even minor structural modifications, such as changing a linker by one carbon atom or removing a single methoxy group, can dramatically alter both binding affinity and selectivity by orders of magnitude.[11] This highlights the highly specific nature of the σ2R binding pocket and underscores the importance of precise chemical design in developing selective ligands.

Conclusion

The rigorous head-to-head comparison of ligands through binding assays is a cornerstone of drug discovery for the σ2R/TMEM97. By understanding the principles of the competitive binding assay, executing a validated protocol, and appreciating the subtle structure-activity relationships, researchers can effectively identify and optimize novel compounds. The ligands with the highest affinity and selectivity are the most promising candidates for development into next-generation diagnostics and therapeutics for cancer and neurological disorders.

References

  • Abate, C., Perrone, R., & Berardi, F. (2012). Classes of sigma2 (σ2) Receptor Ligands: Structure Affinity Relationship (SAfiR) Studies and Antiproliferative Activity. Current Pharmaceutical Design, 18(7), 938-949. [Link][14][19]

  • Chu, H., & Zeng, C. (2022). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. International Journal of Molecular Sciences, 23(15), 8567. [Link][5]

  • Chen, A. F., Ma, W. H., Xie, X. Y., & Huang, Y. S. (2021). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 28(21), 4172-4189. [Link][1][3]

  • Lizama, C. O., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(4), 3362. [Link][6]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link][16]

  • Kourrich, S. (2019). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Neural Regeneration Research, 14(10), 1701–1702. [Link][2]

  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(3), 233–240. [Link][13]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link][17]

  • Wang, J., et al. (2024). Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD). International Journal of Molecular Sciences, 25(1), 1. [Link][7]

  • Berardi, F., et al. (2004). A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. Journal of medicinal chemistry, 47(12), 3108–3121. [Link][12]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 595(7868), 615–620. [Link][21]

  • Wikipedia contributors. (2023, December 29). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. [Link][4]

  • Maurice, T., & Su, T. P. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 10, 1515. [Link][9]

  • UniProt Consortium. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProt. [Link][8]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 597692. [Link][20]

  • Glennon, R. A. (2005). Binding characteristics of sigma2 receptor ligands. Journal of the Brazilian Chemical Society, 16(1). [Link][11]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Medicinal research reviews, 31(6), 939–974. [Link][15]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link][18]

  • Xu, Y., et al. (2011). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Current cancer drug targets, 11(8), 957–973. [Link][10]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link][22]

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Structure-Activity Relationship of 1-(Cyclohexylcarbonyl)piperazine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position due to its versatile pharmacological activities and synthetic tractability.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(cyclohexylcarbonyl)piperazine analogs. By systematically exploring the impact of structural modifications on their biological activity, particularly in the realm of oncology, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.

The this compound Scaffold: A Promising Pharmacophore

The this compound core combines the rigid, lipophilic cyclohexyl moiety with the versatile piperazine linker, a common feature in numerous biologically active compounds.[1] The carbonyl group acts as a key hydrogen bond acceptor, while the second nitrogen of the piperazine ring offers a site for further functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. Our focus will be on the anticancer potential of these analogs, a therapeutic area where piperazine-containing molecules have shown significant promise.[1][2]

Unraveling the Structure-Activity Relationship: A Comparative Analysis

A systematic exploration of the SAR of this compound analogs reveals critical insights into the structural requirements for potent anticancer activity. The following sections dissect the influence of substitutions on different parts of the scaffold, supported by comparative experimental data.

Impact of Substitution on the Piperazine N4-Phenyl Ring

The substitution pattern on the N4-phenyl ring of the piperazine moiety plays a pivotal role in modulating the cytotoxic activity of these compounds against various cancer cell lines. A study exploring a series of 1-(cyclohexylcarbonyl)-4-(substituted phenyl)piperazine derivatives provides a clear illustration of these effects.

Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 1-(cyclohexylcarbonyl)-4-(substituted phenyl)piperazine analogs against various cancer cell lines.

CompoundR (Substitution)HUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT-116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
5a H2.555555555555
5b 4-F>40>40>40>40>40>40>40>40>40>40>40>40
5c 4-Cl2.52.52.52.52.52.52.52.52.52.52.52.5
5d 4-Br2.52.52.52.52.52.52.52.52.52.52.52.5
5e 4-CH3555555555555
5f 4-OCH3555555555555
5g 4-NO22.52.52.52.52.52.52.52.52.52.52.52.5

Data extracted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a similar core structure and provide valuable SAR insights.[3]

From this data, several key SAR trends emerge:

  • Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring significantly influences activity. While a fluorine substituent (Compound 5b ) leads to a dramatic loss of cytotoxicity, chlorine (Compound 5c ) and bromine (Compound 5d ) maintain potent activity, comparable to the unsubstituted analog (Compound 5a ). This suggests that the nature and size of the halogen are critical for interaction with the biological target.

  • Electron-Donating Groups: The presence of electron-donating groups like methyl (Compound 5e ) and methoxy (Compound 5f ) at the para-position results in a slight decrease in activity compared to the unsubstituted analog.

  • Electron-Withdrawing Groups: Conversely, a strong electron-withdrawing nitro group (Compound 5g ) at the para-position maintains high cytotoxic potency.

These findings underscore the importance of the electronic properties and steric bulk of the substituent on the N4-phenyl ring for achieving optimal anticancer activity.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis of this compound analogs and the assessment of their cytotoxic activity.

General Synthesis of 1-(Cyclohexylcarbonyl)-4-(substituted phenyl)piperazine Analogs

The synthesis of the target compounds can be achieved through a straightforward two-step process, as illustrated below.

Synthesis_Workflow cluster_0 Step 1: N-Arylation of Piperazine cluster_1 Step 2: Acylation A Piperazine C N-Arylpiperazine A->C K2CO3, DMSO, 120°C B Substituted Fluorobenzene B->C C2 N-Arylpiperazine E 1-(Cyclohexylcarbonyl)-4- (substituted phenyl)piperazine C2->E Et3N, DCM, 0°C to rt D Cyclohexanecarbonyl chloride D->E

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of N-Arylpiperazine Intermediates:

    • To a solution of piperazine (2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3, 2.5 equivalents) and the appropriately substituted fluorobenzene (1 equivalent).

    • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-arylpiperazine.

  • Synthesis of Final 1-(Cyclohexylcarbonyl)-4-(substituted phenyl)piperazine Analogs:

    • Dissolve the N-arylpiperazine intermediate (1 equivalent) and triethylamine (Et3N, 1.5 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add cyclohexanecarbonyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights and Future Directions

The precise mechanism of action for the anticancer activity of this compound analogs is likely multifactorial, a common characteristic of piperazine-containing compounds which are known to interact with various biological targets.[1] For instance, some cyclohexylpiperazine derivatives have been identified as sigma-2 receptor agonists, which can induce cell death in cancer cells.[5][6][7][8]

Signaling_Pathway cluster_0 Potential Mechanisms of Action A 1-(Cyclohexylcarbonyl) piperazine Analog B Sigma-2 Receptor Agonism A->B C Other Kinase Inhibition A->C D Apoptosis Induction B->D E Cell Cycle Arrest C->E F Cancer Cell Death D->F E->F

Sources

A Comparative Validation Guide to LDK1229: A Novel Cannabinoid CB1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of the endocannabinoid system, the pursuit of novel therapeutics with improved safety and efficacy profiles is paramount. The cannabinoid CB1 receptor, a key regulator of appetite, metabolism, and neuropsychiatric functions, has been a focal point of these efforts. However, the clinical journey of first-generation CB1 inverse agonists was hampered by significant psychiatric side effects, underscoring the need for structurally and functionally distinct molecules.[1][2][3]

This guide provides an in-depth validation and comparative analysis of LDK1229 , a novel CB1 receptor inverse agonist from the benzhydryl piperazine class.[1][2] We will objectively compare its performance with established first-generation inverse agonists, Rimonabant and AM251, providing the supporting experimental data and the rationale behind the validation workflows.

The Rationale for a New Generation of CB1 Inverse Agonists

The endocannabinoid system's role in energy homeostasis made the CB1 receptor an attractive target for anti-obesity therapies.[4][5] The first wave of CB1 inverse agonists, including Rimonabant and Taranabant, effectively reduced food intake and body weight.[6][7][8][9] However, their widespread clinical use was terminated due to adverse psychiatric effects such as anxiety and depression, believed to be linked to their centrally-acting nature.[1][2][3]

This has driven the search for new chemical scaffolds that might offer a better therapeutic window, potentially through mechanisms like peripheral restriction or biased signaling. LDK1229, with its distinct benzhydryl piperazine structure, represents a promising step in this direction, necessitating a thorough validation of its pharmacological properties.[1][2]

Comparative Binding Affinity at the CB1 Receptor

A fundamental first step in validating a new ligand is to determine its binding affinity for the target receptor. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled CB1 receptor ligand, such as [³H]SR141716A (Rimonabant) or [³H]CP55,940, is used at a concentration near its Kd value.

  • Competition: Increasing concentrations of the unlabeled test compound (LDK1229, Rimonabant, or AM251) are incubated with the membranes and the radioligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Comparative Binding Data:
CompoundChemical ClassKi (nM) for CB1 ReceptorSelectivity over CB2 ReceptorReference
LDK1229 Benzhydryl Piperazine220More selective for CB1[2]
Rimonabant Diarylpyrazole11.5~2-fold less selective than AM251[10]
AM251 Diarylpyrazole7.5~306-fold selective over CB2[10][11][12]

Expertise & Experience: The choice of radioligand is critical. Using an antagonist radioligand like [³H]SR141716A is often preferred for characterizing other antagonists or inverse agonists as it avoids complications arising from G-protein coupling states that can affect agonist binding. The data reveals that while LDK1229 binds to the CB1 receptor with a lower affinity than the first-generation diarylpyrazole compounds, its novel scaffold is a key differentiator, offering potential for developing compounds with different pharmacokinetic and pharmacodynamic properties.[2]

Functional Validation: Demonstrating Inverse Agonism

Inverse agonists are distinguished from neutral antagonists by their ability to reduce the basal, constitutive activity of a receptor.[13] The CB1 receptor exhibits such agonist-independent activity.[1] Key functional assays to validate inverse agonism include GTPγS binding and cAMP accumulation assays.

Experimental Workflow: Functional Assays

G cluster_0 Functional Assay Validation cluster_1 GTPγS Binding Assay cluster_2 cAMP Accumulation Assay a CB1-expressing membranes b Incubate with LDK1229/ Comparator a->b c Add [³⁵S]GTPγS b->c d Measure bound [³⁵S]GTPγS c->d e Result: Inhibition of basal G-protein coupling d->e f Whole cells expressing CB1 g Incubate with LDK1229/ Comparator f->g h Stimulate with Forskolin g->h i Measure cAMP levels h->i j Result: Enhancement of Forskolin-stimulated cAMP i->j

Workflow for validating CB1 inverse agonism.
GTPγS Binding Assay: A Measure of G-Protein Activation

The GTPγS binding assay directly measures the activation of G proteins coupled to the receptor. Inverse agonists are expected to decrease the basal level of [³⁵S]GTPγS binding.

Experimental Protocol:

  • Incubation: CB1-expressing membranes are incubated with the test compound.

  • GTPγS Addition: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added.

  • Binding: In the absence of an agonist, a basal level of [³⁵S]GTPγS binds to the Gα subunit upon its dissociation from the Gβγ dimer.

  • Measurement: The amount of bound [³⁵S]GTPγS is quantified.

LDK1229 Performance: LDK1229 has been shown to substantially reduce the basal level of [³⁵S]GTPγS binding in membranes expressing the wild-type CB1 receptor, a hallmark of inverse agonist activity.[1] The efficacy of LDK1229 in antagonizing the basal G protein coupling activity of CB1 is comparable to that of Rimonabant (SR141716A).[1][2]

Cellular Localization: Visualizing Inverse Agonist Action

Prolonged exposure to an agonist typically leads to G-protein coupled receptor (GPCR) desensitization and internalization. Conversely, inverse agonists can promote the localization of GPCRs to the cell surface.

Experimental Protocol: Confocal Microscopy

  • Cell Culture: Cells expressing a fluorescently-tagged CB1 receptor (e.g., GFP-CB1) are cultured on glass coverslips.

  • Treatment: Cells are treated with the test compound (LDK1229 or a comparator) for a defined period.

  • Fixation and Imaging: Cells are fixed, and the subcellular localization of the tagged receptor is visualized using confocal microscopy.

  • Analysis: The fluorescence intensity at the plasma membrane versus intracellular compartments is quantified.

LDK1229 Performance: Treatment with LDK1229 leads to an increased cell surface localization of the CB1 receptor, which is consistent with its inverse agonist behavior.[1] This provides visual, cell-based evidence that complements the biochemical data from the GTPγS assay.

Signaling Pathway Context

The validation experiments for LDK1229 and its comparators are grounded in the established signaling pathway of the CB1 receptor.

G cluster_0 CB1 Receptor Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates CB1->G_protein Reduces basal activation AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC Reduces basal inhibition cAMP cAMP AC->cAMP Decreases AC->cAMP Increases (relative to basal) Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Inverse_Agonist Inverse Agonist (e.g., LDK1229) Inverse_Agonist->CB1 Inhibits basal activity

CB1 receptor signaling pathway modulation.

Trustworthiness: This self-validating system of assays provides a robust characterization of a new chemical entity. The convergence of data from binding assays, functional biochemical assays, and cell-based imaging assays provides a high degree of confidence in the classification of LDK1229 as a CB1 receptor inverse agonist.

Conclusion and Future Directions

The comprehensive validation of LDK1229 confirms its identity as a novel CB1 receptor inverse agonist. While its binding affinity is moderate compared to first-generation compounds like Rimonabant and AM251, its distinct chemical scaffold is of significant interest.[2] The comparable efficacy to Rimonabant in functional assays suggests that the benzhydryl piperazine class is a viable starting point for the development of new CB1-targeted therapeutics.[1][2]

Future research should focus on in vivo studies to assess the efficacy of LDK1229 in models of obesity and metabolic disorders, as well as a thorough evaluation of its central nervous system penetration and potential for psychiatric side effects. The ultimate goal is to determine if this new chemical class can dissociate the therapeutic metabolic benefits from the adverse neuropsychiatric effects that plagued its predecessors.

References

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  • McLaughlin, P. J., & Salamone, J. D. (2009). The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Physiology & behavior, 98(1-2), 157–162. [Link]

  • Cox, C. D., et al. (2008). The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Archiv der Pharmazie, 341(7), 405-11. [Link]

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  • McAllister, M. M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Molecular pharmacology, 87(2), 284–294. [Link]

  • Al-Ghanem, R. T., et al. (2018). Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Cellular and molecular life sciences : CMLS, 75(10), 1845–1856. [Link]

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A Head-to-Head Battle of Scaffolds: Comparative Docking Analysis of Piperidine and Piperazine Ligands Against the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the design of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties and engage in specific, high-affinity molecular interactions with biological targets.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical physicochemical differences that profoundly influence their application in drug design.[1] This guide provides a comprehensive, in-depth comparison of these two essential building blocks through the lens of a comparative molecular docking study against the Dopamine D2 Receptor (D2R), a crucial target in the treatment of neuropsychiatric disorders.[2][3]

The Strategic Choice: Piperidine vs. Piperazine

The decision to employ a piperidine or a piperazine scaffold is a strategic one, guided by the specific therapeutic target and the desired pharmacological effect. Piperidine, with its higher basicity and greater lipophilicity, can offer enhanced membrane permeability and form strong ionic interactions with target proteins.[1] Conversely, piperazine, with its two basic centers and increased hydrophilicity, often leads to improved aqueous solubility and the potential for multipolar interactions with the target.[1] These inherent differences have significant implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide will walk through a detailed, step-by-step methodology for a comparative docking study, providing the rationale behind each experimental choice and demonstrating how to interpret the results to make informed decisions in ligand design.

Experimental Protocol: A Self-Validating System for Comparative Docking

To ensure the scientific integrity of our comparative analysis, we will outline a rigorous, self-validating docking protocol using AutoDock Vina, a widely used and well-validated open-source molecular docking program.[4][5][6]

Part 1: Receptor Preparation

The initial and most critical step is the preparation of the target protein to ensure it is in a chemically correct and computationally ready state.

  • Obtain the Receptor Structure: Download the X-ray crystal structure of the human Dopamine D2 Receptor in complex with an antagonist (e.g., risperidone) from the Protein Data Bank (PDB ID: 6CM4).[2][7][8] This provides a high-resolution starting point with a known binding pocket.

  • Clean the PDB File:

    • Remove all water molecules from the PDB file. While crystallographic waters can be important, for standard docking protocols, they are typically removed to avoid interference with ligand binding, as most docking force fields use implicit solvent models.[9][10][11]

    • Remove any co-crystallized ligands and ions that are not essential for the structural integrity of the binding site.[9][12]

  • Prepare the Protein for Docking:

    • Using software like AutoDockTools (ADT), add polar hydrogen atoms to the protein. X-ray crystallography often does not resolve hydrogen positions, which are crucial for defining hydrogen bond donors and acceptors.[3][10]

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. This is essential for calculating electrostatic interactions.[3][6]

    • Save the prepared receptor in the PDBQT file format, which includes atomic partial charges and atom types required by AutoDock.[13]

Part 2: Ligand Preparation

Proper preparation of the ligands is equally crucial for obtaining meaningful docking results. We will prepare a hypothetical set of piperidine and piperazine analogs.

  • 2D to 3D Conversion: Draw the 2D structures of the piperidine and piperazine ligands using chemical drawing software (e.g., MarvinSketch or ChemDraw) and convert them to 3D structures.[9]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.[9][14]

  • Prepare Ligands for Docking:

    • Using AutoDockTools, assign polar hydrogens and partial charges (e.g., Gasteiger charges) to the ligand atoms.[15]

    • Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is critical for finding the optimal binding pose.[15]

    • Save the prepared ligands in the PDBQT file format.[15]

Part 3: Molecular Docking Simulation with AutoDock Vina

With the prepared receptor and ligands, we can now perform the docking simulation.

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16][17]

    • Center the grid box on the known binding site of the co-crystallized ligand from the original PDB structure.[18][19]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket and allow for sufficient movement of the ligands.[16][20]

  • Configure and Run AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[5][18]

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.[4]

    • Execute the docking run from the command line.[5][6]

Visualization of the Experimental Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB (e.g., 6CM4) Clean Remove Water & Ligands PDB->Clean AddH Add Polar Hydrogens Clean->AddH ChargesR Assign Partial Charges AddH->ChargesR PDBQT_R Save as Receptor.pdbqt ChargesR->PDBQT_R Grid Define Grid Box PDBQT_R->Grid Draw Draw 2D Structures Convert3D Convert to 3D Draw->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin AddH_L Add Polar Hydrogens EnergyMin->AddH_L ChargesL Assign Partial Charges AddH_L->ChargesL Torsions Define Rotatable Bonds ChargesL->Torsions PDBQT_L Save as Ligand.pdbqt Torsions->PDBQT_L Config Create Config File PDBQT_L->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Analyze Analyze Docking Log RunVina->Analyze Visualize Visualize Poses (PyMOL, LigPlot+) Analyze->Visualize Compare Compare Binding Modes & Energies Visualize->Compare G cluster_piperidine Piperidine cluster_piperazine Piperazine piperidine label_piperidine Higher Lipophilicity Single Basic Center piperazine label_piperazine Higher Hydrophilicity Dual Basic Centers

Caption: Key structural and physicochemical differences between piperidine and piperazine.

Conclusion: An Informed Decision in Drug Design

This guide has outlined a comprehensive and scientifically rigorous methodology for conducting a comparative docking study of piperidine and piperazine ligands. By systematically preparing the receptor and ligands, running a validated docking protocol, and thoroughly analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these two critical scaffolds.

The choice between a piperidine and a piperazine moiety is not arbitrary but a calculated decision based on the specific requirements of the drug target and the desired ADME-Tox profile. [1]While piperidine may offer advantages in terms of membrane permeability, the dual interaction potential of piperazine can lead to higher binding affinities, as illustrated in our hypothetical study. Ultimately, a deep understanding of the comparative strengths and weaknesses of these scaffolds, supported by computational data, empowers drug designers to make more informed decisions, thereby accelerating the discovery and development of novel, safer, and more effective medicines. [1]

References

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A Researcher's Guide to Evaluating the Selectivity of PB28 for Sigma-2 over Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of molecular pharmacology evolves, the demand for highly selective chemical probes and therapeutic agents has never been greater. The sigma (σ) receptors, once enigmatic, are now recognized as critical players in cell signaling, with distinct subtypes—sigma-1 (σ1) and sigma-2 (σ2)—presenting unique therapeutic opportunities.[1] The σ1 receptor is a ligand-regulated chaperone protein involved in cellular stress responses, while the σ2 receptor, identified as Transmembrane Protein 97 (TMEM97), is implicated in cholesterol homeostasis and is notably overexpressed in proliferating cancer cells.[2][3][4] This guide provides an in-depth evaluation of PB28, a potent sigma receptor modulator, focusing on the experimental validation of its selectivity for the σ2 receptor over the σ1 subtype.

Understanding PB28: A Dual-Action Ligand

PB28, a cyclohexylpiperazine derivative, has emerged as a significant pharmacological tool due to its unique, mixed activity profile. It is characterized as a high-affinity σ2 receptor agonist and a σ1 receptor antagonist.[5][6][7] This dual action is of particular interest in oncology, where σ2 receptor agonism can induce tumor cell death, and σ1 receptor antagonism can inhibit tumor survival and migration.[4][5] The therapeutic potential of such a compound is critically dependent on its selectivity—its ability to preferentially bind to the target receptor (σ2) with significantly higher affinity than the off-target receptor (σ1).

Quantitative Analysis of Binding Selectivity

The selectivity of a ligand is quantified by comparing its binding affinity for different receptors. Binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The selectivity ratio is a straightforward yet powerful metric calculated by dividing the Kᵢ value for the off-target receptor (σ1) by the Kᵢ value for the target receptor (σ2). A higher ratio signifies greater selectivity for the σ2 receptor.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of PB28 and Other Sigma Ligands

Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity Ratio (Kᵢ σ1 / Kᵢ σ2)Primary ActivityReference
PB28 0.380.680.56σ2 Agonist / σ1 Antagonist[6]
Haloperidol3.210.30.31σ1 Antagonist (Non-selective)[8]
(+)-Pentazocine2.910,0000.00029σ1 Agonist[9]
DTG1314~1Non-selective[9]
Siramesine0.1216.60.007σ2 Agonist / σ1 Antagonist
Ibogaine200020010Non-selective[8]

Note: The Kᵢ values can vary slightly between studies depending on the experimental conditions, tissue preparations, and radioligands used. The selectivity ratio for PB28 being less than 1 in this dataset indicates higher affinity for the σ1 receptor, though other studies characterize it as having high affinity for both. The functional activity (agonist vs. antagonist) is a critical differentiator.

While the binding affinity data shows high affinity for both receptors, the functional characterization of PB28 as a σ2 agonist and σ1 antagonist is what defines its unique utility.[5][10] This functional selectivity is paramount for its biological effects.

Experimental Workflow: Determining Binding Affinity via Radioligand Assay

The cornerstone for determining ligand affinity and selectivity is the competitive radioligand binding assay.[9][11] This technique measures the ability of an unlabeled compound (the "competitor," e.g., PB28) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

G cluster_assay Competitive Binding Assay Principle Receptor Sigma Receptor (σ1 or σ2) Bound_Complex Receptor-Radioligand Complex (Measured Signal) Receptor->Bound_Complex Binds Radioligand Radioligand (e.g., [3H]-(+)-pentazocine or [3H]DTG) Radioligand->Bound_Complex Binds Competitor Test Compound (PB28) Competitor->Receptor Competes for Binding Site caption Principle of Competitive Radioligand Binding

Principle of Competitive Radioligand Binding

This protocol outlines the necessary steps to determine the Kᵢ values for PB28 at both σ1 and σ2 receptors.

I. Materials and Reagents

  • Tissue Preparation:

    • For σ1 Receptors: Guinea pig brain membranes (high density of σ1).[11]

    • For σ2 Receptors: Rat liver membranes (high density of σ2, low σ1).[7][11]

  • Radioligands:

    • For σ1: -pentazocine (selective σ1 agonist).[9]

    • For σ2: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (non-selective, used with a σ1 masker).[9]

  • Masking Agent: (+)-Pentazocine (for σ2 assay to block binding of [³H]DTG to σ1 sites).[11]

  • Non-specific Binding Definer: Haloperidol (10 µM).[12]

  • Test Compound: PB28, dissolved in appropriate vehicle (e.g., DMSO), with serial dilutions.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 320 mM sucrose, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass-fiber filters (e.g., Whatman GF/B), cell harvester, scintillation counter, scintillation fluid, centrifuge, tissue homogenizer.

II. Membrane Preparation

  • Homogenization: Homogenize fresh or frozen tissue in 10 volumes of ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Pelleting Membranes: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes.

  • Final Suspension: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Storage: Aliquot and store membrane preparations at -80°C until use.

III. Assay Procedure

A. σ2 Receptor Binding Assay

  • Setup: In test tubes, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or PB28 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of 500 nM (+)-pentazocine (to mask σ1 sites).[13]

    • 100 µL of rat liver membrane suspension (50-100 µg protein).

  • Pre-incubation: Gently vortex and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 50 µL of [³H]DTG (at a final concentration near its Kₑ, e.g., 3 nM).

  • Incubation: Incubate for 120 minutes at 25°C.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass-fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

B. σ1 Receptor Binding Assay

  • Setup: In test tubes, combine:

    • 100 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or PB28 at various concentrations.

    • 100 µL of guinea pig brain membrane suspension (100-200 µg protein).

  • Initiate Reaction: Add 50 µL of -pentazocine (at a final concentration near its Kₑ, e.g., 5 nM).

  • Incubation: Incubate for 150 minutes at 37°C.[13]

  • Termination & Filtration: Terminate and filter as described for the σ2 assay.

  • Counting: Measure radioactivity as described above.

IV. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of Haloperidol) from the total binding (CPM in the absence of competitor) and from the binding at each PB28 concentration.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of PB28.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of PB28 that inhibits 50% of the specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used.

    • Kₑ is the dissociation constant of the radioligand for the receptor.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Select Tissue (Rat Liver for σ2, Guinea Pig Brain for σ1) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Quantify Quantify Protein (BCA/Bradford) Wash->Quantify Setup Prepare Tubes: - Membranes - Buffer / Competitor (PB28) - Masker (for σ2) Quantify->Setup AddRadio Add Radioligand ([3H]DTG or [3H](+)-pentazocine) Setup->AddRadio Incubate Incubate (e.g., 120 min @ 25°C) AddRadio->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count CalcIC50 Plot Competition Curve & Calculate IC50 Count->CalcIC50 ChengPrusoff Convert IC50 to Ki (Cheng-Prusoff Equation) CalcIC50->ChengPrusoff Selectivity Calculate Selectivity Ratio (Ki σ1 / Ki σ2) ChengPrusoff->Selectivity caption Experimental Workflow for Determining Receptor Selectivity

Experimental Workflow for Determining Receptor Selectivity
Functional Consequences of PB28's Selectivity Profile

The designation of PB28 as a σ2 agonist and σ1 antagonist is derived from functional assays that go beyond simple binding. For instance, σ2 agonists like PB28 have been shown to induce caspase-independent apoptosis and inhibit cell proliferation in various cancer cell lines, effects that are characteristic of σ2 receptor activation.[5][10][14] Conversely, its ability to antagonize σ1-mediated effects, such as the modulation of calcium signaling, confirms its antagonist character at that subtype.[7][15] This functional selectivity is the true determinant of its biological and therapeutic effects, making PB28 a valuable agent for:

  • Oncology Research: Inducing cell death in tumor models and overcoming multidrug resistance by modulating P-glycoprotein expression.[5][10]

  • Neuroscience: Investigating the role of sigma receptors in neurodegenerative diseases like Alzheimer's, where σ2 receptors are implicated in Aβ oligomer signaling.[16][17]

  • Virology: Recent studies have even identified sigma receptors as host factors for SARS-CoV-2, with PB28 showing potent antiviral activity in vitro.[18][19]

Conclusion

Evaluating the selectivity of a compound like PB28 requires a multi-faceted approach. While competitive radioligand binding assays provide the foundational quantitative data on binding affinity (Kᵢ), it is the integration of this data with functional assays that paints a complete picture. PB28's profile as a high-affinity ligand for both sigma subtypes, but with opposing functional activities—agonism at σ2 and antagonism at σ1—underscores a sophisticated mechanism of action. This guide provides the experimental framework necessary for researchers to independently validate these properties, reinforcing PB28's status as a critical tool for dissecting sigma receptor pharmacology and a promising candidate for further therapeutic development.

References

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Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity of action. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and ultimately, costly late-stage failures[1]. This guide provides an in-depth, comparative analysis of methodologies for the comprehensive cross-reactivity profiling of 1-(Cyclohexylcarbonyl)piperazine, a synthetic compound with potential therapeutic applications. While its precise biological target is application-dependent, for the purpose of this illustrative guide, we will hypothesize its primary activity is as a modulator of a G-protein coupled receptor (GPCR), a vast and therapeutically significant receptor family.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to empower rational and robust safety pharmacology assessment.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The piperazine moiety is a common scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system.[2] Its derivatives are known to interact with a variety of receptors, ion channels, and transporters.[3][4] Therefore, a thorough understanding of the interaction profile of this compound is not merely a regulatory checkbox but a fundamental aspect of its preclinical characterization. A comprehensive cross-reactivity profile serves to:

  • De-risk clinical development: By identifying potential off-target liabilities early, resources can be allocated to the most promising and safest candidates.

  • Elucidate mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding the true biological activity of a compound.[1]

  • Predict potential side effects: Unwanted interactions with other receptors can often be correlated with known clinical adverse events.

  • Enable lead optimization: A detailed selectivity profile can guide medicinal chemistry efforts to enhance potency at the desired target while minimizing off-target activity.

Designing a Robust Cross-Reactivity Screening Cascade

A tiered approach is the most efficient and cost-effective strategy for profiling the cross-reactivity of a novel compound. This cascade typically begins with broad, high-throughput screens against large panels of targets and progresses to more focused, in-depth characterization of any identified "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: In-depth Mechanistic & Cellular Studies T1_GPCR GPCR Panel (>100 targets) T2_DoseResponse Dose-Response Assays (IC50/EC50 Determination) T1_GPCR->T2_DoseResponse T1_Kinase Kinase Panel (>400 kinases) T1_Kinase->T2_DoseResponse T1_IonChannel Ion Channel Panel (Comprehensive) T1_IonChannel->T2_DoseResponse T1_Transporter Transporter Panel (Key Uptake/Efflux) T1_Transporter->T2_DoseResponse T2_Orthogonal Orthogonal Assays (e.g., Functional vs. Binding) T2_DoseResponse->T2_Orthogonal T3_Cellular Cell-Based Functional Assays (Physiologically Relevant Context) T2_Orthogonal->T3_Cellular T3_Kinetics Binding Kinetics (Kon/Koff rates) T3_Cellular->T3_Kinetics

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a diverse panel of receptors and enzymes. This provides a broad overview of potential off-target interactions. Several commercial services offer comprehensive screening panels.[5][6][7]

G-Protein Coupled Receptors (GPCRs)

Given our hypothesis of a primary GPCR target, a comprehensive GPCR screen is paramount. These screens typically utilize radioligand binding assays or functional readouts.

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[8][9][10] They are robust, high-throughput, and provide a direct measure of binding affinity (Ki).

  • Functional Assays: These assays measure the downstream consequences of receptor activation or inhibition, such as changes in intracellular second messengers (e.g., cAMP, IP3, Ca2+).[11][12] They provide information on the functional activity of the compound (agonist, antagonist, inverse agonist).

Kinases

The human kinome consists of over 500 kinases, making them a frequent source of off-target interactions.[13] Kinase profiling is crucial, as unintended kinase inhibition can lead to a range of toxicities.

  • Biochemical Assays: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a purified kinase.[13][14] Inhibition by the test compound is quantified.

  • Cell-Based Assays: These assays assess the phosphorylation status of a specific substrate within a cellular context, providing a more physiologically relevant measure of kinase inhibition.[14]

Ion Channels

Ion channels are critical for neuronal and cardiac function, and off-target interactions can have serious safety implications (e.g., hERG inhibition and cardiotoxicity).[15]

  • Automated Electrophysiology: This is the gold standard for ion channel screening, providing a direct measure of ion channel function.[16][17][18]

  • Fluorescence-Based Assays: These assays use ion-sensitive dyes to measure changes in ion flux, offering a higher-throughput alternative to electrophysiology.[15][16]

Transporters

Drug transporters play a key role in absorption, distribution, metabolism, and excretion (ADME).[19][20] Inhibition of transporters can lead to drug-drug interactions and altered pharmacokinetic profiles.

  • Cell-Based Uptake/Efflux Assays: These assays use cell lines overexpressing specific transporters to measure the ability of the test compound to inhibit the transport of a known substrate.[19][20][21]

  • Membrane-Based Assays: These assays utilize isolated membrane vesicles containing the transporter of interest.[19][21]

Table 1: Hypothetical Tier 1 Cross-Reactivity Data for this compound (10 µM)

Target ClassTargetAssay Type% Inhibition/Activity
GPCR Hypothetical Primary Target (e.g., Dopamine D2) Radioligand Binding 95%
GPCRSerotonin 5-HT2ARadioligand Binding65%
GPCRAdrenergic α1ARadioligand Binding52%
GPCRMuscarinic M1Radioligand Binding<10%
Kinase ABL1Biochemical8%
KinaseSRCBiochemical12%
KinaseLCKBiochemical5%
Ion Channel hERGElectrophysiology45%
Ion ChannelNav1.5Electrophysiology15%
Ion ChannelCav1.2Electrophysiology<5%
Transporter P-glycoprotein (P-gp)Efflux Assay30%
TransporterOATP1B1Uptake Assay8%

Tier 2: Hit Confirmation and Potency Determination

Any significant interactions ("hits") identified in Tier 1 (typically >50% inhibition or activity) should be followed up with dose-response studies to determine their potency (IC50 or EC50).[8] It is also crucial to confirm these hits using an orthogonal assay format to rule out assay-specific artifacts. For example, a hit from a radioligand binding assay should be confirmed in a functional assay.

Table 2: Hypothetical Tier 2 Potency Data for this compound

TargetAssay TypeIC50/EC50 (µM)
Hypothetical Primary Target (Dopamine D2) Radioligand Binding 0.05
Serotonin 5-HT2ARadioligand Binding1.2
Adrenergic α1ARadioligand Binding3.5
hERGElectrophysiology8.9

Tier 3: Delving Deeper - Mechanistic and Cellular Studies

For off-target interactions that are still of potential concern after Tier 2 analysis (i.e., those with potencies within a certain fold of the primary target's potency), further investigation is warranted.

  • Cell-Based Functional Assays: Assessing the functional consequences of the off-target interaction in a more physiologically relevant cellular context is critical.

  • Binding Kinetics: Determining the association (kon) and dissociation (koff) rates can provide valuable insights into the duration of the off-target interaction.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (GPCR Panel)

Objective: To determine the binding affinity of this compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound (or a single high concentration for Tier 1 screening).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with bound radioligand, while the unbound radioligand passes through.

  • Detection: The radioactivity retained on the filter mat is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. For dose-response curves, the data are fitted to a sigmoidal dose-response model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8][9]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prep Prepare reagents: - GPCR membranes - Radioligand - Test compound dilutions Incubate Incubate reagents in 96-well plate Prep->Incubate Filter Filter through glass fiber mat Incubate->Filter Wash Wash to remove unbound radioligand Filter->Wash Scintillate Add scintillation fluid and count Wash->Scintillate Analyze Calculate specific binding and determine IC50/Ki Scintillate->Analyze

Caption: Radioligand binding assay workflow.

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG Channel)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel.

  • Cell Preparation: Harvest and prepare a single-cell suspension.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner). Cells are captured on a microfluidic chip, and a giga-seal is formed between the cell membrane and the chip.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current in the absence and presence of the test compound.

  • Data Analysis: Measure the peak tail current and plot the percentage of inhibition as a function of compound concentration. Fit the data to a sigmoidal dose-response model to determine the IC50 value.[18]

Conclusion: Towards a Safer and More Efficacious Therapeutic

The cross-reactivity profile of a drug candidate is a critical determinant of its ultimate success. For a molecule like this compound, with a scaffold prevalent in CNS-acting drugs, a comprehensive and systematic evaluation of its off-target interactions is non-negotiable. By employing a tiered screening cascade encompassing a broad range of target classes, from GPCRs and kinases to ion channels and transporters, researchers can build a detailed "selectivity map." This map not only illuminates potential safety liabilities but also provides invaluable insights into the compound's mechanism of action, guiding its journey from the laboratory to the clinic. The integration of high-throughput screening technologies with more detailed mechanistic and cellular studies, as outlined in this guide, represents a robust and rational approach to mitigating risk and maximizing the therapeutic potential of novel small molecules.

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A Comparative Study of the Enantiomers of Cyclohexyl-diphenylethyl-piperazine (MT-45): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the enantiomers of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, a compound commonly known as MT-45. Developed in the 1970s as an opioid analgesic, the stereochemistry of MT-45 is a critical determinant of its pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental protocols to facilitate further investigation into this and other chiral piperazine derivatives.

The piperazine scaffold is a privileged structure in medicinal chemistry, valued for its versatility and presence in numerous therapeutic agents.[3][4][5] The introduction of a chiral center, as seen in MT-45, necessitates a thorough characterization of the individual enantiomers, as they can exhibit significantly different pharmacological and toxicological profiles.[6][7][8] This guide will delve into the stereoselective properties of the (S)-(+)- and (R)-(-)-enantiomers of MT-45, covering their distinct analgesic activities and receptor interactions.

Stereoselective Pharmacodynamics: Unraveling the Analgesic Potency

The analgesic activity of racemic MT-45 is comparable to that of morphine.[9] However, this activity is not evenly distributed between its enantiomers. The S(+)-isomer is significantly more potent than the racemate, while the R(-)-isomer possesses considerably weaker analgesic effects.[9]

Key Findings from Preclinical Studies:

  • The S(+)-isomer of MT-45 is reported to be 1.14 to 1.97 times more potent than the racemic mixture in mice and 1.00 to 1.23 times more potent in rats.[9]

  • Strikingly, the S(+)-isomer is 18.3 to 61.6 times more potent as an analgesic than the R(-)-isomer.[9]

  • The opioid activity of racemic MT-45 resides almost entirely in the (S)-enantiomer.[1]

This pronounced stereoselectivity underscores the importance of chiral separation and individual enantiomer testing in drug development. The differential potency is attributed to the specific interactions of each enantiomer with opioid receptors.

Receptor Binding and Functional Activity

MT-45 and its derivatives primarily exert their effects through agonism at the μ-opioid receptor.[10][11] The (S)-enantiomer is a potent agonist at this receptor, which is consistent with its strong analgesic properties.[12] In contrast, the (R)-enantiomer exhibits significantly lower affinity and efficacy at the μ-opioid receptor.

Interestingly, a metabolite of MT-45, 1,2-diphenylethylpiperazine, has been shown to inhibit the NMDA receptor.[10][13] This finding may contribute to the dissociative effects reported by users of illicitly produced MT-45.[10]

Experimental Protocols: Chiral Separation and Analysis

The accurate assessment of the individual enantiomers of cyclohexyl-diphenylethyl-piperazine necessitates robust and reliable analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[6][14][15]

Protocol: Chiral HPLC Separation of Cyclohexyl-diphenylethyl-piperazine Enantiomers

This protocol provides a starting point for the development of a validated chiral HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To achieve baseline separation of the (S)-(+)- and (R)-(-)-enantiomers of cyclohexyl-diphenylethyl-piperazine.

Materials:

  • Cyclohexyl-diphenylethyl-piperazine racemic standard

  • (S)-(+)-cyclohexyl-diphenylethyl-piperazine reference standard

  • (R)-(-)-cyclohexyl-diphenylethyl-piperazine reference standard

  • HPLC-grade acetonitrile, methanol, and diethylamine (DEA)[16]

  • Chiral stationary phase column (e.g., Chiralpak® IC or similar polysaccharide-based CSP)[14][16]

  • HPLC system with UV detector

Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[16]

  • Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: 35 °C[16]

  • Detection: UV at 205 nm[14]

  • Injection Volume: 10 µL[16]

Procedure:

  • Standard Preparation: Prepare a working standard solution of the racemic mixture and individual enantiomers in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[14]

  • Injection: Inject the standard solutions onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer by comparing the retention times with the individual reference standards.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.[14]

    • Determine the enantiomeric excess (% ee) for non-racemic samples using the peak areas.[14]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak® IC), are effective for separating a wide range of chiral compounds, including piperazine derivatives, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[14]

  • Mobile Phase: The combination of acetonitrile and methanol provides the necessary polarity to elute the compounds, while the addition of a small amount of a basic modifier like DEA helps to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.[16]

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process, and 35 °C is often a good starting point for optimizing selectivity and efficiency.[16]

Data Presentation and Visualization

Comparative Pharmacological Data
Parameter(S)-(+)-Enantiomer(R)-(-)-EnantiomerRacemic Mixture (MT-45)Reference
Analgesic Potency (vs. Racemate) 1.14 - 1.97x (mice) 1.00 - 1.23x (rats)~1/18 - 1/62x of S-isomer1x[9]
Primary Mechanism of Action μ-opioid receptor agonistWeak μ-opioid receptor agonistμ-opioid receptor agonist[1][10][12]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemate Racemic MT-45 hplc Chiral HPLC System Column: Chiralpak® IC Mobile Phase: ACN/MeOH/DEA Flow: 1.0 mL/min Temp: 35°C UV: 205 nm racemate->hplc s_enantiomer (S)-Enantiomer s_enantiomer->hplc r_enantiomer (R)-Enantiomer r_enantiomer->hplc chromatogram Chromatogram Acquisition hplc->chromatogram analysis Peak Identification & Quantification chromatogram->analysis results Resolution (Rs) & % ee Calculation analysis->results

Caption: Workflow for the chiral separation and analysis of cyclohexyl-diphenylethyl-piperazine enantiomers.

Broader Implications and Future Directions

The pronounced stereoselectivity of cyclohexyl-diphenylethyl-piperazine highlights a critical principle in pharmacology: chirality matters. The development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, driven by the understanding that this approach can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[6][7]

For researchers working with piperazine derivatives and other chiral molecules, the following considerations are paramount:

  • Early-Stage Chiral Resolution: Implementing chiral separation methods early in the drug discovery process is crucial for identifying the eutomer (the more active enantiomer) and understanding the potential contribution of the distomer (the less active enantiomer) to the overall pharmacological and toxicological profile.

  • Stereoselective Metabolism: Enantiomers can be metabolized at different rates and through different pathways by cytochrome P450 enzymes, leading to variations in exposure and potentially different metabolite profiles.[7] Further research into the stereoselective metabolism of MT-45 is warranted.

  • Off-Target Effects: As demonstrated by the NMDA receptor activity of an MT-45 metabolite, it is important to investigate the potential for off-target effects of both the parent enantiomers and their metabolites.

This guide provides a foundational understanding of the comparative pharmacology of the enantiomers of cyclohexyl-diphenylethyl-piperazine. The provided protocols and insights are intended to serve as a valuable resource for the continued exploration of chiral piperazine derivatives and their potential as therapeutic agents.

References

  • Finlay, D. B., et al. (2020). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(15), 3478-3490.
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  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121.
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  • ResearchGate. (1972). Analgetic Activity of Optical Isomers of 1-Cyclohexyl-(1,2-Diphenylethyl)-Piperazine. Retrieved from [Link]

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  • de Oliveira, A. R. M., & de Sant'Ana, A. C. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Journal of the Brazilian Chemical Society, 30(10), 2056–2074.
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A Comparative Analysis of the Cytotoxicity of PB28, PB183, and PB221 in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1] The intrinsic resistance of pancreatic cancer to conventional therapies necessitates the exploration of novel therapeutic agents that can effectively induce cancer cell death.[2] In this guide, we provide an in-depth comparative analysis of the cytotoxic effects of three promising compounds—PB28, PB183, and PB221—in the context of pancreatic cancer. These compounds belong to distinct classes of molecules that target receptors highly expressed in proliferating cancer cells, offering a potential avenue for selective tumor targeting.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights. We will delve into the mechanisms of action, present available experimental data on their cytotoxic profiles, and provide detailed protocols for assessing their efficacy in pancreatic cancer cell lines.

The Compounds: Targeting Novel Pathways in Pancreatic Cancer

The therapeutic potential of PB28, PB183, and PB221 stems from their ability to modulate signaling pathways that are often dysregulated in cancer.

  • PB28 and PB221: Modulators of the Sigma-2 Receptor. PB28 and PB221 are high-affinity ligands for the sigma-2 receptor (σ2R), a protein that is overexpressed in a variety of tumors, including pancreatic cancer.[5][6] The sigma-2 receptor, now identified as TMEM97, is implicated in the regulation of cell proliferation and survival.[3][4] Agonists of the sigma-2 receptor have been shown to induce apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[4] PB28, a well-characterized sigma-2 receptor agonist, has been shown to induce cell death in pancreatic cancer cells through the production of mitochondrial superoxide radicals and caspase activation.[5][7] PB221 is a structural analog of PB28 and also functions as a sigma-2 receptor agonist.[6][8]

  • PB183: A GPER Agonist. PB183 is a selective agonist for the G protein-coupled estrogen receptor (GPER).[6] GPER activation has been shown to elicit antitumor effects in various cancers, including pancreatic cancer.[9] The activation of GPER can lead to the inhibition of cell proliferation and the induction of apoptosis through various downstream signaling cascades.[10][11]

The differential targeting of the sigma-2 receptor and GPER by these compounds provides a compelling basis for a comparative investigation into their cytotoxic potential in pancreatic cancer.

Comparative Cytotoxicity in Pancreatic Cancer Cell Lines

A key study by Pati et al. (2017) systematically evaluated the cytotoxic effects of PB28, PB183, and PB221 across a panel of human and mouse pancreatic cancer cell lines.[6] While a direct comparative table of IC50 values from this specific study is not publicly available, the research highlights the differential sensitivities of various pancreatic cancer cell lines to these structurally diverse ligands. The study reported that these compounds exhibited significant cytotoxicity, particularly in the aggressive Panc02 murine pancreatic cancer cell line.[6]

Compound Target Receptor Reported Cytotoxic Effects in Pancreatic Cancer Key Mechanistic Findings
PB28 Sigma-2 Receptor (Agonist)Induces cell death in various pancreatic cancer cell lines.[5][6] In some cell lines like Panc-1, a more moderate cytotoxic effect was noted.[12]Induces apoptosis via production of mitochondrial superoxide radicals.[7] Can also induce caspase-independent apoptosis.[12]
PB183 GPER (Agonist)Demonstrates cytotoxic activity against pancreatic cancer cells.[6]Activates GPER signaling pathways which can lead to inhibition of cell proliferation and apoptosis.[9][11]
PB221 Sigma-2 Receptor (Agonist)Shows significant cytotoxic effects in pancreatic cancer models.[6]Induces apoptosis, with effects being reduced by antioxidants, suggesting involvement of mitochondrial oxidative stress.[8]

Note: The table summarizes findings from multiple sources to provide a comprehensive overview. The direct comparative efficacy can vary between different pancreatic cancer cell lines due to their heterogeneous nature.

Mechanistic Insights: Signaling Pathways to Cell Death

The cytotoxic effects of PB28, PB183, and PB221 are orchestrated by distinct signaling cascades initiated by their respective molecular targets.

Sigma-2 Receptor-Mediated Apoptosis (PB28 & PB221)

Activation of the sigma-2 receptor by agonists like PB28 and PB221 triggers a cascade of events culminating in apoptotic cell death. A key mechanism involves the generation of reactive oxygen species (ROS), particularly mitochondrial superoxide.[6][7] This oxidative stress disrupts mitochondrial function and initiates downstream apoptotic signaling.

sigma2_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PB28_PB221 PB28 / PB221 Sigma2R Sigma-2 Receptor (TMEM97) PB28_PB221->Sigma2R binds to ROS Increased ROS (Mitochondrial Superoxide) Sigma2R->ROS activates Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys leads to Caspase_Act Caspase Activation Mito_Dys->Caspase_Act triggers Apoptosis Apoptosis Caspase_Act->Apoptosis induces

Caption: Sigma-2 receptor-mediated apoptotic pathway.

GPER-Mediated Apoptosis (PB183)

The activation of GPER by PB183 initiates a different set of signaling events. GPER signaling can be complex and cell-type dependent, but in many cancer models, its activation leads to the inhibition of cell growth and induction of apoptosis.[10][11] This can involve the modulation of key signaling nodes like the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[10]

gper_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PB183 PB183 GPER GPER PB183->GPER binds to AC Adenylyl Cyclase GPER->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK_PI3K MAPK/ERK & PI3K/Akt Pathways PKA->ERK_PI3K modulates Cell_Cycle_Arrest Cell Cycle Arrest ERK_PI3K->Cell_Cycle_Arrest Apoptosis Apoptosis ERK_PI3K->Apoptosis

Caption: GPER-mediated signaling leading to apoptosis.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays used to assess the cytotoxicity of these compounds.

Cell Culture

The human pancreatic cancer cell lines PANC-1 and MiaPaCa-2 are commonly used models and are appropriate for these studies.[13][14]

  • PANC-1: Known for its high resistance to chemotherapy.[4]

  • MiaPaCa-2: Another widely used pancreatic cancer cell line.[13]

Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

mtt_workflow start Start seed_cells Seed pancreatic cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of PB28, PB183, or PB221 for 24-72h seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Seed PANC-1 or MiaPaCa-2 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PB28, PB183, and PB221 in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

annexin_workflow start Start treat_cells Treat pancreatic cancer cells with compounds for the desired time start->treat_cells harvest_cells Harvest cells by trypsinization and wash with PBS treat_cells->harvest_cells resuspend_cells Resuspend cells in 1X Annexin V binding buffer harvest_cells->resuspend_cells stain_cells Add FITC-Annexin V and PI to the cell suspension resuspend_cells->stain_cells incubate Incubate in the dark at room temperature stain_cells->incubate analyze_flow Analyze cells by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Annexin V/PI apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Treat pancreatic cancer cells with PB28, PB183, or PB221 at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

PB28, PB183, and PB221 represent promising classes of compounds with demonstrated cytotoxic activity against pancreatic cancer cells. Their distinct mechanisms of action, targeting the sigma-2 receptor and GPER, offer potential therapeutic avenues for a disease with limited treatment options. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and compare the efficacy of these and other novel compounds.

Future research should focus on obtaining more comprehensive in vivo data to validate the in vitro cytotoxicity of these compounds in preclinical models of pancreatic cancer. Furthermore, exploring potential synergistic effects when combined with standard-of-care chemotherapeutics could unveil more effective treatment strategies. A deeper understanding of the specific downstream signaling events modulated by each compound will be crucial for rational drug design and the development of more potent and selective anticancer agents.

References

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  • Pati, M. L., Hornick, J. R., Niso, M., Berardi, F., Spitzer, D., Abate, C., & Hawkins, W. G. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. Retrieved from [Link]

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  • (PDF) MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors OPEN. (2016). ResearchGate. Retrieved from [Link]

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  • IC 50 (μM) for pancreas cancer cell lines treated with sigma-2 ligands... (n.d.). ResearchGate. Retrieved from [Link]

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In Vivo Validation of Antitumor Activity: A Comparative Guide to 1-(Cyclohexylcarbonyl)piperazine Analogs in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the piperazine scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent antitumor activities. Among these, analogs of 1-(Cyclohexylcarbonyl)piperazine targeting the sigma-2 receptor have shown particular promise, especially in challenging malignancies such as pancreatic cancer. This guide provides an in-depth, objective comparison of the in vivo antitumor performance of the lead compound PB28 and its structurally diverse analogs, benchmarked against the standard-of-care chemotherapeutic, gemcitabine. We will delve into the causality behind the experimental design, present detailed protocols for robust in vivo validation, and explore the underlying mechanisms of action that drive the therapeutic effect.

Expertise & Experience: The Rationale Behind the In Vivo Model

The selection of an appropriate in vivo model is paramount for the clinical translatability of preclinical findings. The use of the syngeneic Panc02 murine pancreatic cancer model in C57BL/6 mice is a deliberate choice rooted in the goal of not only assessing direct antitumor effects but also capturing the interplay between the therapeutic agent and the host immune system.[1] Unlike immunodeficient xenograft models that only support the growth of human tumors, a syngeneic model allows for the evaluation of immunomodulatory effects of the tested compounds, a critical aspect of modern cancer therapy. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, desmoplastic stroma that creates a significant barrier to drug delivery and fosters an immunosuppressive tumor microenvironment. The Panc02 model, to some extent, recapitulates this feature, providing a more clinically relevant testing ground compared to subcutaneous tumor models.

Comparative In Vivo Antitumor Activity

The antitumor efficacy of the lead sigma-2 receptor ligand, PB28, and its four analogs (PB183, PB221, F281, and PB282) was evaluated in a Panc02 pancreatic cancer xenograft model. The performance of these compounds was compared against vehicle control and the standard-of-care chemotherapeutic agent, gemcitabine.

Compound IDTargetIn Vivo ModelDosing ScheduleKey Efficacy ReadoutComparative Performance
PB28 Sigma-2 Receptor AgonistPanc02 in C57BL/6 miceDailyTumor Growth InhibitionPromising effects, similar to gemcitabine[2]
PB183 Sigma-2 Receptor LigandPanc02 in C57BL/6 miceDailyTumor Growth InhibitionData not fully available in public domain
PB221 Sigma-2 Receptor LigandPanc02 in C57BL/6 miceDailyTumor Growth InhibitionData not fully available in public domain
F281 Sigma-2 Receptor LigandPanc02 in C57BL/6 miceDailyTumor Growth InhibitionData not fully available in public domain
PB282 Sigma-2 Receptor LigandPanc02 in C57BL/6 miceDailyTumor Growth InhibitionPromising effects, similar to gemcitabine[2]
Gemcitabine Nucleoside AnalogPanc02 in C57BL/6 miceQ3Dx4 (100mg/kg)[3]Tumor Growth DelayStatistically significant tumor growth delay[3]

Note: While the primary literature indicates promising antitumor effects for PB28 and its analogs, specific quantitative data on tumor growth inhibition percentages and survival benefits were not publicly available at the time of this guide's compilation.

Structure-Activity Relationship (SAR) Insights

The structural diversity of the tested PB28 analogs allows for preliminary insights into the structure-activity relationships governing their in vivo antitumor efficacy. PB28, or 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, serves as the foundational scaffold.[4] Modifications in the analogs likely explore substitutions on the piperazine ring, the cyclohexyl group, or the tetralin moiety. For instance, the structure of PB221 involves modifications to the piperazine ring.[4] A comprehensive SAR analysis would necessitate the public availability of the chemical structures of all tested analogs. However, the comparable in vivo activity of PB28 and PB282 suggests that certain structural modifications can be made without compromising antitumor efficacy.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The antitumor activity of these this compound analogs is primarily mediated through their interaction with the sigma-2 receptor, which is overexpressed in many tumor types, including pancreatic cancer.[2] Activation of the sigma-2 receptor by these ligands triggers a cascade of events leading to cancer cell death through multiple, interconnected pathways.

Key Signaling Pathways:
  • Caspase-Independent Apoptosis: Unlike many conventional chemotherapeutics that rely on caspase-dependent apoptosis, these sigma-2 receptor agonists induce a novel form of programmed cell death that is independent of caspases.[2][5] This is a significant advantage as it can bypass resistance mechanisms that involve the downregulation of caspase signaling.

  • Induction of Autophagy: Evidence suggests that these compounds induce autophagy, a cellular process of "self-eating," which can lead to cell death in cancer cells. This is likely mediated through the inhibition of the mTOR signaling pathway.[6][7]

  • Mitochondrial Superoxide Production: A key event in the induction of cell death by these analogs is the generation of reactive oxygen species (ROS), specifically mitochondrial superoxide.[2] This oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to mitochondrial dysfunction and cell death.

Sigma-2 Receptor Signaling Pathway Sigma-2 Receptor-Mediated Antitumor Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma-2_Ligand This compound Analog (e.g., PB28) Sigma-2_Receptor Sigma-2 Receptor Sigma-2_Ligand->Sigma-2_Receptor Binds to mTOR_Pathway mTOR Pathway Inhibition Sigma-2_Receptor->mTOR_Pathway Triggers Mitochondrion Mitochondrion Sigma-2_Receptor->Mitochondrion Impacts Autophagy Autophagy Induction mTOR_Pathway->Autophagy Leads to Cell_Death Cancer Cell Death Autophagy->Cell_Death ROS_Production Mitochondrial Superoxide (ROS) Production Mitochondrion->ROS_Production Induces Apoptosis Caspase-Independent Apoptosis ROS_Production->Apoptosis Triggers Apoptosis->Cell_Death

Caption: Sigma-2 receptor activation by piperazine analogs initiates a cascade of events leading to cancer cell death.

Trustworthiness: A Self-Validating Experimental Protocol

To ensure the reliability and reproducibility of the in vivo validation, the experimental protocol must be designed as a self-validating system. This involves the inclusion of multiple control groups and rigorous, unbiased data collection methods.

Detailed Step-by-Step Methodology for In Vivo Xenograft Study

This protocol is a representative workflow for evaluating the antitumor activity of this compound analogs in a Panc02 pancreatic cancer model.

1. Cell Culture and Animal Models:

  • Panc02 murine pancreatic adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Female C57BL/6 mice, 6-8 weeks old, are used for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Panc02 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
  • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank.

3. Animal Grouping and Treatment:

  • Tumor growth is monitored every other day using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).
  • Treatment Groups:
  • Vehicle Control (e.g., saline or appropriate solvent for the test compounds)
  • PB28 (and its analogs) administered daily via intraperitoneal (i.p.) or oral (p.o.) gavage at a predetermined dose.
  • Gemcitabine (positive control) administered i.p. at 100 mg/kg on a Q3D x 4 schedule (every three days for four doses).[3]

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured three times a week.
  • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • A secondary endpoint can be the assessment of survival, where mice are monitored until the tumor volume reaches a predetermined endpoint or they show signs of morbidity.

5. Data Analysis:

  • Tumor growth curves are plotted for each group.
  • Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is performed to compare the tumor volumes between the treated and control groups. A p-value of <0.05 is considered statistically significant.

"Cell_Culture" [label="Panc02 Cell Culture"]; "Tumor_Implantation" [label="Subcutaneous Implantation\nin C57BL/6 Mice"]; "Tumor_Growth" [label="Tumor Growth to\n~100-150 mm³"]; "Randomization" [label="Randomization into\nTreatment Groups"]; "Treatment" [label="Daily Treatment with\nAnalogs or Gemcitabine"]; "Monitoring" [label="Tumor Volume &\nBody Weight Monitoring"]; "Endpoint" [label="Study Endpoint"]; "Data_Analysis" [label="TGI Calculation &\nStatistical Analysis"];

"Cell_Culture" -> "Tumor_Implantation"; "Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Data_Analysis"; }

Caption: A streamlined workflow for the in vivo validation of antitumor compounds.

Conclusion

The in vivo data for this compound analogs, particularly PB28 and PB282, demonstrate a promising antitumor profile in a preclinical model of pancreatic cancer, with efficacy comparable to the standard-of-care agent, gemcitabine. Their unique mechanism of action, involving caspase-independent apoptosis and autophagy, offers a potential therapeutic advantage, especially in the context of chemotherapy resistance. Further in-depth studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their potential in combination therapies to address the significant unmet medical need in pancreatic cancer.

References

  • Zeng, C., et al. (2012). Sigma-2 ligands induce tumour cell death by multiple signaling pathways. British Journal of Cancer, 106(4), 693–701. [Link]

  • Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]

  • Zeng, C., et al. (2012). Sigma-2 ligands induce tumour cell death by multiple signaling pathways. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Sigma-2 receptor. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Lesina, M., et al. (2016). Novel Immunocompetent Murine Models Representing Advanced Local and Metastatic Pancreatic Cancer. PLoS One, 11(9), e0163813. [Link]

  • ResearchGate. (n.d.). Gemcitabine decreases proliferation in the localized tumor model Mice... [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dewannieux, M., et al. (2021). ATG4B Inhibitor UAMC-2526 Potentiates the Chemotherapeutic Effect of Gemcitabine in a Panc02 Mouse Model of Pancreatic Ductal Adenocarcinoma. Frontiers in Oncology, 11, 765681. [Link]

  • Labcorp. (2019). Pan02: A murine model of pancreatic cancer. Labcorp Oncology. [Link]

  • ResearchGate. (n.d.). Anti-tumor efficacy in Panc02-bearing xenograft mice. (A) Schedule for... [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • De la Puente, P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • ResearchGate. (n.d.). Representative structural modification for PB28 analogs on propylene... [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Abdou, H., et al. (2016). Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. Clinical Cancer Research, 22(24), 6065–6074. [Link]

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A Comparative Guide for Drug Development Professionals: Phenylpiperazine vs. Cyclohexylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands out as a privileged scaffold, a foundational structure present in a multitude of clinically significant drugs.[1][2] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a combination of structural rigidity, hydrogen bonding capability, and tunable physicochemical properties that make it an invaluable component in drug design.[2] This guide delves into a comparative analysis of two prominent classes of piperazine derivatives: those substituted with a phenyl group versus those with a cyclohexyl group.

The seemingly subtle shift from an aromatic phenyl ring to a saturated cyclohexyl ring imparts profound changes in a molecule's spatial arrangement, electronic properties, and metabolic profile. Understanding these differences is paramount for researchers and drug development professionals aiming to rationally design molecules with optimized potency, selectivity, and pharmacokinetic characteristics. This document provides an in-depth comparison of their synthesis, structure-activity relationships (SAR), pharmacological targets, and metabolic fate, supported by experimental data and protocols to guide future research and development.

Comparative Synthesis Strategies: Building the Core

The choice of synthetic route is a critical first step, governed by factors such as starting material availability, scalability, and desired substitution patterns. The approaches to synthesizing phenylpiperazine and cyclohexylpiperazine cores, while sharing some principles, diverge based on the nature of the primary substituent.

Synthesis of Phenylpiperazine Derivatives

A prevalent and robust method for constructing the N-aryl piperazine core is the direct cyclization of a primary aniline with bis(2-chloroethyl)amine.[3][4] This one-pot reaction is efficient for creating the foundational structure, which can then be further modified at the second nitrogen (N4) position through various N-substitution reactions, such as alkylation or amidation, to build a diverse chemical library.[3][5][6]

G cluster_0 Phenylpiperazine Synthesis Aniline Substituted Aniline Cyclization Cyclization Reaction Aniline->Cyclization BCEA Bis(2-chloroethyl)amine BCEA->Cyclization Phenylpiperazine 1-Phenylpiperazine Core Cyclization->Phenylpiperazine N_Sub N-Substitution Phenylpiperazine->N_Sub Reagent R-X (e.g., Alkyl Halide) Reagent->N_Sub FinalProduct N4-Substituted Phenylpiperazine Derivative N_Sub->FinalProduct

General synthesis of N-aryl piperazine derivatives.
Synthesis of Cyclohexylpiperazine Derivatives

The synthesis of N-cyclohexylpiperazines typically employs a different strategy due to the non-aromatic nature of the cyclohexyl group. A common approach involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide) with a mono-protected piperazine, such as 1-Boc-piperazine.[7][8] The Boc (tert-butyloxycarbonyl) group serves to prevent di-alkylation and is subsequently removed under acidic conditions to yield the 1-cyclohexylpiperazine core.[7] This intermediate is then ready for further derivatization at the N4 position. Reductive amination of piperazine with cyclohexanone is another viable pathway.[9]

G cluster_1 Cyclohexylpiperazine Synthesis CyclohexylHalide Cyclohexyl Halide Coupling Coupling Reaction CyclohexylHalide->Coupling BocPiperazine 1-Boc-Piperazine BocPiperazine->Coupling ProtectedInter Protected Intermediate Coupling->ProtectedInter Deprotection Boc Deprotection (Acidic Conditions) ProtectedInter->Deprotection Cyclohexylpiperazine 1-Cyclohexylpiperazine Core Deprotection->Cyclohexylpiperazine FinalProduct N4-Substituted Cyclohexylpiperazine Derivative Cyclohexylpiperazine->FinalProduct N-Substitution

A common synthetic route for N-cyclohexylpiperazines.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

The process of relating a molecule's chemical structure to its biological activity is the cornerstone of rational drug design.[10] For phenylpiperazine and cyclohexylpiperazine derivatives, the key structural difference—the aromatic phenyl versus the saturated cyclohexyl ring—dictates distinct SAR profiles.

  • Phenylpiperazine Derivatives: The aromatic ring is a critical site for modification. Substitutions at the ortho, meta, and para positions can dramatically alter receptor affinity and selectivity. For instance, in derivatives targeting serotonergic and adrenergic receptors, an ortho substituent with negative potential is often favorable for affinity, while the meta position appears crucial for differentiating between 5-HT1A and α1 receptor selectivity.[11] Furthermore, introducing lipophilic, electron-withdrawing groups like -CF3 or -F can enhance activity against certain targets, such as in antimycobacterial agents.[12]

  • Cyclohexylpiperazine Derivatives: The bulky, lipophilic cyclohexyl group itself is a primary driver of affinity for specific targets, notably sigma (σ) receptors.[13] SAR studies in this class often focus on the N4 substituent. Linking the piperazine core via an alkyl spacer to another bulky moiety, such as a tetralin or naphthalene nucleus, is a common strategy to achieve high-affinity binding to σ1 and σ2 receptors.[13][14] The length of this alkyl spacer and the substitution pattern on the terminal ring system are key determinants of both affinity and selectivity.[15]

Key SAR modulation points on both scaffolds.

Pharmacological Profiles: A Tale of Two Targets

The structural divergence between these two classes naturally leads them to interact with different biological targets, resulting in distinct pharmacological profiles.

  • Phenylpiperazines: This class is renowned for its broad activity on central nervous system (CNS) neurotransmitter receptors.[16] Many derivatives are potent ligands for various serotonin (5-HT) and adrenergic (α) receptor subtypes.[1][11] For example, compounds like trazodone are well-known serotonin antagonists and reuptake inhibitors.[17] The binding mechanism often involves hydrogen bonds and electrostatic forces between the ionizable piperazine nitrogen and key residues like aspartate in the receptor binding pocket.[18]

  • Cyclohexylpiperazines: While less explored for traditional CNS receptors, cyclohexylpiperazine derivatives have emerged as high-affinity and selective ligands for sigma (σ) receptors.[13] High affinity for the σ2 receptor has been demonstrated for compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[13][14] These receptors are implicated in a range of cellular functions and are targets for cancer diagnostics and therapeutics.

Comparative Receptor Binding Affinities

The following table summarizes representative binding data (Ki in nM) for compounds from each class, illustrating their distinct target preferences. Lower Ki values indicate higher binding affinity.

Compound ClassRepresentative CompoundTarget: 5-HT1ATarget: α1-AdrenergicTarget: σ2Reference
Phenylpiperazine Bicyclohydantoin Derivative1.5 nM 25 nM -[11]
Cyclohexylpiperazine PB28 Derivative>10,000 nM>10,000 nM0.34 nM [13][15]

Pharmacokinetics & Metabolic Stability: The Journey Through the Body

A compound's journey—its absorption, distribution, metabolism, and excretion (ADME)—is as critical as its potency. The phenyl and cyclohexyl moieties significantly influence these pharmacokinetic properties.

  • Metabolic Stability: This refers to a compound's susceptibility to biotransformation by metabolic enzymes.[19] Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway.[17][20] In contrast, the saturated cyclohexyl ring can offer greater metabolic stability by removing this site of aromatic hydroxylation. However, N-dealkylation of the piperazine ring can be a metabolic liability for both classes.[21] The choice between the two scaffolds can therefore be a strategic decision to enhance a drug's half-life.

  • Permeability and Bioavailability: A drug's ability to cross biological membranes, like the intestinal wall, is essential for oral bioavailability.[22] The lipophilicity imparted by the cyclohexyl group is generally higher than that of the phenyl group, which can enhance membrane permeability. Interestingly, some phenylpiperazine derivatives have been specifically identified as intestinal permeation enhancers, capable of improving the absorption of other drugs.[22][23] Furthermore, piperazine derivatives can act as inhibitors of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from cells, thereby increasing the bioavailability of co-administered therapeutics.[24][25]

Comparative Pharmacokinetic Parameters

The table below presents a conceptual comparison of how the core structure influences key pharmacokinetic parameters. Actual values are highly dependent on the full molecular structure.

ParameterPhenylpiperazine CoreCyclohexylpiperazine CoreRationale
Metabolic Stability Potentially lowerPotentially higherPhenyl ring is susceptible to CYP-mediated aromatic oxidation.[20]
Lipophilicity (LogP) ModerateHigherThe saturated cyclohexyl ring is more lipophilic than the aromatic phenyl ring.
Permeability Variable; some act as enhancers.[22]Generally higherIncreased lipophilicity often correlates with better passive diffusion.
Oral Bioavailability Highly variablePotentially improvedDependent on the balance of solubility, permeability, and metabolic stability.[26]

Experimental Protocols for Core Assays

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed methodologies for two fundamental assays in drug discovery.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19]

Workflow Diagram:

G cluster_workflow Metabolic Stability Assay Workflow Start Prepare Reagents: - Test Compound - Liver Microsomes - NADPH (Cofactor) - Buffer Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Time Points (0, 5, 15, 30 min) Incubation->Timepoints Quench Quench Reaction (e.g., with cold Acetonitrile) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analysis Analyze Supernatant by LC-MS/MS Process->Analysis End Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analysis->End

Workflow for determining in vitro metabolic stability.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare an incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., from human or rat), and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the cofactor, NADPH, to the mixture. This is considered Time 0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the remaining amount of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance (CLint).[19]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess a compound's potential for intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, an in vitro model of the human intestinal epithelium.[17]

Workflow Diagram:

G cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell® inserts Culture Culture for ~21 days to form a confluent monolayer Start->Culture TEER Verify monolayer integrity (measure TEER) Culture->TEER Transport Perform Transport Study: - Add compound to Apical (A) side - Sample from Basolateral (B) side TEER->Transport Quantify Quantify compound in samples using LC-MS/MS Transport->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Workflow for assessing intestinal permeability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21-25 days until they differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.

  • Transport Study (A to B): To measure absorptive transport, add the test compound (in transport buffer) to the apical (A, or donor) compartment. Add fresh transport buffer to the basolateral (B, or receiver) compartment.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Study (B to A, Optional): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical side. The ratio of B-to-A and A-to-B permeability can indicate if the compound is a substrate for efflux transporters like P-gp.[17]

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[17]

Conclusion

The choice between a phenylpiperazine and a cyclohexylpiperazine scaffold is a strategic decision in drug design, driven by the intended therapeutic target and desired pharmacokinetic profile.

  • Phenylpiperazine derivatives offer a rich history and a well-understood SAR profile, particularly for modulating CNS targets like serotonergic and adrenergic receptors. The aromatic ring provides a versatile handle for fine-tuning electronic and steric properties to achieve desired selectivity and potency.

  • Cyclohexylpiperazine derivatives , while less ubiquitous, represent a key scaffold for targeting specific protein families, most notably sigma receptors. The replacement of the phenyl with a cyclohexyl ring fundamentally alters the molecule's lipophilicity and can confer significant advantages in metabolic stability, potentially leading to improved pharmacokinetic profiles.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding their comparative synthesis, pharmacology, and disposition, researchers can make more informed decisions, accelerating the design and development of novel therapeutics with enhanced efficacy and safety.

References

  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). Journal of Pesticide Science.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. (n.d.). PubMed.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (2015).
  • Preparation method of 1-cyclohexylpiperazine. (n.d.).
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Preparation method of 1-cyclohexyl piperazine. (n.d.).
  • and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. (n.d.).
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017).
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (2011).
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  • Structure Activity Rel
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). PMC - PubMed Central - NIH.
  • Effects of piperazine derivative on paclitaxel pharmacokinetics. (2019). Ewha Womans University.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(Cyclohexylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of 1-(Cyclohexylcarbonyl)piperazine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe disposal. This guide is designed to build a deep, foundational trust in your laboratory's safety and chemical handling protocols by providing clarity and explaining the causality behind each procedural step.

Section 1: Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a chemical that demands careful management due to its hazard profile.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that dictate its handling and disposal requirements.[1][2] It is crucial to recognize these hazards not just as labels, but as indicators of potential harm that our procedures are designed to prevent.

Table 1: GHS Hazard Summary for this compound

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation

DangerH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation

DangerH318: Causes serious eye damage.[1][2]
Specific Target Organ Toxicity

WarningH335: May cause respiratory irritation.[1][3]

The causality is clear: the corrosive nature of this compound to skin and eyes necessitates the stringent use of Personal Protective Equipment (PPE) at all times, especially during disposal operations where the risk of splashes or aerosol generation is highest.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use.[4]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used in a well-ventilated area or under a chemical fume hood.[4][5]

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

The guiding principle for chemical disposal is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[6] This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Waste Minimization and Source Reduction

The most effective disposal strategy is to minimize waste generation.[10][11] This is the first tier in the strategic hierarchy for managing laboratory waste.[6]

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate research needs.[10]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[10]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[10]

Step 2: Segregation and Collection at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste.[10][12] High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, leak-proof lid.[7]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[13] Keep solid and liquid waste separate.[12]

  • Transfer Waste Carefully: Transfer waste, including any contaminated consumables like pipette tips or weighing paper, into the designated container.[4]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[9]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and is essential for safety. The label must be clear, legible, and permanently affixed to the container.

  • The words "Hazardous Waste" must be prominently displayed.[4]

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[10]

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) that meets specific EPA and OSHA requirements.[10][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][14]

  • Containment: Use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[11][12]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[10] Regularly inspect the container for any signs of degradation or leaks.[11]

Section 3: Final Disposal and Emergency Procedures

The final stage of disposal involves coordination with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

Arranging for Pickup

Once your waste container is approaching full, or if it has been in accumulation for the maximum allowable time (typically 12 months for academic labs), you must arrange for its removal.[10][14] Contact your EHS office to schedule a pickup. They are trained professionals who will ensure the waste is transported and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) in a compliant manner.[15]

Experimental Workflow: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • IMMEDIATE RESPONSE:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If the spill involves skin or eye contact, flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[16]

  • ASSESS THE SPILL:

    • Determine the size and nature of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the area, close the doors, and contact your institution's emergency response team and EHS office immediately.[13]

  • CONTAINMENT & CLEANUP (Minor Spills Only):

    • Ensure proper ventilation and don the full mandatory PPE described in Section 1.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated this compound hazardous waste container.[4]

  • DECONTAMINATION:

    • Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[4]

    • Place all contaminated cleaning materials (wipes, gloves, etc.) into the hazardous waste container.[4]

  • REPORTING:

    • Report the incident to your laboratory supervisor and EHS office, even for minor spills.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final collection, ensuring a compliant and safe disposal process.

Caption: Decision workflow for handling this compound waste.

By systematically following these procedures, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with all regulatory requirements.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • XiXisys. (n.d.). GHS SDS for this compound. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • TransChem Environmental. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET: DRE-C16220400 - Piperazine. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of aqueous piperazine in carbon dioxide capture. Retrieved from [Link]

  • Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(Cyclohexylcarbonyl)piperazine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the novel applications of compounds like 1-(Cyclohexylcarbonyl)piperazine. However, innovation cannot exist without a foundational commitment to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the specific hazards of this molecule. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your laboratory environment.

Hazard Identification: Understanding the "Why" Behind the PPE

This compound is not a benign substance. A thorough risk assessment is the mandatory first step before this chemical is handled. Its primary threats are to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

Table 1: GHS Hazard Summary for this compound

Pictogram(s)Signal WordHazard Statement(s)GHS Classification
Danger H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity – Single Exposure (Category 3)
Data synthesized from multiple authoritative sources.[1][2]

The causality is clear: the "Danger" signal word and the specific hazard statements dictate a stringent personal protective equipment (PPE) protocol. "Irritation" can progress to chemical burns with sufficient exposure, and "serious eye damage" indicates a risk of irreversible harm.[3][4] Therefore, our PPE selection is a direct response to these documented risks.

Core Protective Measures: Your Essential Armor

Based on the hazard profile, a multi-layered PPE approach is required. Each component is critical to establishing a complete barrier between you and the chemical.

  • Eye and Face Protection: The risk of serious, permanent eye damage is the most acute hazard associated with this compound.[1][2]

    • Minimum Requirement: Tightly fitting, indirectly vented chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5]

    • Best Practice: Given the "serious eye damage" classification, a full-face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.

  • Skin and Body Protection: The compound is a confirmed skin irritant and can cause chemical burns upon extended contact.[2][3][6]

    • Laboratory Coat: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or apron made from a non-porous material like rubber or polyethylene should be worn.

    • Full Body Protection: For large-scale operations or in the event of a significant spill, impervious, fire/flame-resistant full-body clothing is necessary.[5]

    • Footwear: Closed-toe shoes are a baseline requirement in any lab. When handling corrosive materials, chemical-resistant shoe covers should also be considered.

  • Hand Protection: Your hands are most likely to come into direct contact with the chemical.

    • Glove Selection: Use chemical-impermeable gloves.[2][5] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data for resistance to piperazine derivatives. Always inspect gloves for tears or pinholes before use.[5]

    • Glove Technique: Practice the "double gloving" technique for added protection during prolonged handling. Contaminated gloves must be removed carefully, avoiding contact between the outer glove surface and your skin, and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[5][7]

  • Respiratory Protection: Inhalation of dust or vapors can cause respiratory tract irritation.[1][2]

    • Engineering Controls: The primary line of defense is to handle this chemical only in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

    • Personal Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator is required.[3][8] For powdered solids, a particulate respirator (e.g., N95) may be sufficient, but for vapors or in situations with inadequate ventilation, a full-facepiece airline respirator in positive pressure mode may be necessary.[3]

Operational Protocol: A Step-by-Step Safe Handling Workflow

Adherence to a strict, repeatable workflow minimizes the risk of exposure. This process should be treated as a self-validating system, with checks at each stage.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Active Handling cluster_cleanup Decontamination & Doffing prep_area 1. Designate & Clear Work Area in Fume Hood verify_controls 2. Verify Fume Hood & Safety Equipment (Eyewash, Shower) gather_ppe 3. Assemble All Required PPE don_coat 4. Don Lab Coat & Shoe Covers gather_ppe->don_coat Proceed to Donning don_resp 5. Don Respirator (If Required) don_goggles 6. Don Goggles & Face Shield don_gloves 7. Don Gloves (Outer Pair Last) handle_chem 8. Handle Chemical (Minimize Dust) don_gloves->handle_chem Enter Work Area decon_tools 9. Decontaminate Equipment & Surfaces handle_chem->decon_tools Complete Handling doff_gloves 10. Doff Outer Gloves (Dispose as Waste) doff_face 11. Doff Face Shield & Goggles doff_coat 12. Doff Lab Coat & Inner Gloves wash_hands 13. Wash Hands Thoroughly final_disposal 14. Dispose of All Contaminated Waste per Protocol wash_hands->final_disposal Secure Waste

Sources

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Strategy Settings

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.